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  • Product: 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide
  • CAS: 63031-81-2

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide

This in-depth guide provides a detailed protocol and scientific rationale for the synthesis of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide, a key intermediate in the development of various pharmacologically active co...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth guide provides a detailed protocol and scientific rationale for the synthesis of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide, a key intermediate in the development of various pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in drug development, offering not just a methodology, but a deep dive into the chemical principles that ensure a successful and reproducible synthesis.

Introduction and Strategic Overview

5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide is a molecule of significant interest in medicinal chemistry. The thiophene-2-sulfonamide moiety is a well-established pharmacophore, known for its role in carbonic anhydrase inhibitors, among other therapeutic applications.[1] The introduction of a 4-chlorophenylthio group at the 5-position of the thiophene ring can modulate the compound's biological activity, lipophilicity, and metabolic stability.

The synthetic strategy hinges on a well-understood and robust reaction: a nucleophilic aromatic substitution (SNAr). This reaction is a cornerstone of heterocyclic chemistry, allowing for the formation of carbon-heteroatom bonds on aromatic rings that are activated towards nucleophilic attack.[2][3] In this specific synthesis, we will leverage the reactivity of 5-chlorothiophene-2-sulfonamide as the electrophilic partner and 4-chlorothiophenol as the nucleophile.

Rationale for the Synthetic Pathway

The chosen pathway involves the reaction of a thiolate, generated in situ from 4-chlorothiophenol, with 5-chlorothiophene-2-sulfonamide. The electron-withdrawing sulfonamide group (-SO2NH2) on the thiophene ring is crucial for activating the ring towards nucleophilic attack, thereby facilitating the displacement of the chloride at the C5 position.[3] This approach is favored for its efficiency and the ready availability of the starting materials.[4]

The Core Synthesis: A Visualized Workflow

The overall synthetic process is a straightforward, one-pot procedure. The workflow is designed for clarity and efficiency in a laboratory setting.

G cluster_0 Reagent Preparation cluster_1 Core Reaction cluster_2 Workup & Purification 4-Chlorothiophenol 4-Chlorothiophenol Base_Solvent_Mix Thiolate Generation in situ 4-Chlorothiophenol->Base_Solvent_Mix Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Base_Solvent_Mix Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Base_Solvent_Mix Reaction_Vessel Nucleophilic Aromatic Substitution (SNAr) Base_Solvent_Mix->Reaction_Vessel 5-Chlorothiophene-2-sulfonamide 5-Chlorothiophene-2-sulfonamide 5-Chlorothiophene-2-sulfonamide->Reaction_Vessel Quenching Aqueous Quench Reaction_Vessel->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification Recrystallization or Column Chromatography Drying->Purification Final_Product 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide Purification->Final_Product G Reactants Start Meisenheimer Meisenheimer Complex (Intermediate) Reactants->Meisenheimer Nucleophilic Attack Product Final Product Meisenheimer->Product Leaving Group Expulsion

Figure 2: The two-step process of the Nucleophilic Aromatic Substitution (SNAr) mechanism.

Detailed Experimental Protocol

This protocol is designed for a standard laboratory scale. Appropriate safety precautions, including the use of a fume hood and personal protective equipment, should be followed. 5-Chlorothiophene-2-sulfonamide may cause skin and eye irritation. [5]

Reagents and Materials
ReagentMolar Mass ( g/mol )CAS NumberNotes
5-Chlorothiophene-2-sulfonamide197.6553595-66-7Starting material [4]
4-Chlorothiophenol144.62106-54-7Nucleophile
Potassium Carbonate (K2CO3)138.21584-08-7Anhydrous, powdered; Base
N,N-Dimethylformamide (DMF)73.0968-12-2Anhydrous; Solvent
Ethyl Acetate88.11141-78-6For extraction
Brine (Saturated NaCl solution)N/AN/AFor washing
Anhydrous Magnesium Sulfate (MgSO4)120.377487-88-9Drying agent
Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chlorothiophenol (1.0 eq, e.g., 1.45 g) and anhydrous N,N-dimethylformamide (DMF, 20 mL).

  • Base Addition: To the stirring solution, add anhydrous potassium carbonate (1.5 eq, e.g., 2.07 g). The use of a slight excess of base ensures complete deprotonation of the thiophenol to form the reactive thiolate.

  • Addition of the Electrophile: Add 5-chlorothiophene-2-sulfonamide (1.0 eq, e.g., 1.98 g) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 80-90 °C and allow it to stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Quenching: After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of cold water. This will precipitate the crude product and dissolve the inorganic salts.

  • Workup - Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove any remaining DMF and inorganic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or isopropanol) or by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide.

Data Summary and Expected Results

ParameterValue
Stoichiometry
5-Chlorothiophene-2-sulfonamide1.0 eq
4-Chlorothiophenol1.0 eq
Potassium Carbonate1.5 eq
Reaction Conditions
SolventDMF
Temperature80-90 °C
Time4-6 hours
Product Information
Molecular FormulaC10H8ClNO2S3
Molecular Weight305.82 g/mol [6]
Expected Yield75-85% (based on similar SNAr reactions)
AppearanceOff-white to pale yellow solid

Conclusion

This guide provides a robust and well-rationalized protocol for the synthesis of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide. By understanding the underlying principles of the nucleophilic aromatic substitution mechanism, researchers can confidently execute this synthesis and troubleshoot any potential issues. The self-validating nature of this protocol, grounded in established chemical principles, ensures a high degree of reproducibility, making it a valuable asset for any drug discovery and development program.

References

  • Thakur, A., et al. (2022). Synthesis of thiophenes having the biologically active sulfonamide... ResearchGate. Retrieved from [Link]

  • Doddi, G., et al. (1976). Nucleophilic Substitution at the Pyrrole Ring.
  • National Center for Biotechnology Information. (n.d.). 5-Chlorothiophene-2-sulfonamide. PubChem. Retrieved from [Link]

  • Aromatic Compounds & Heterocycles - Nucleophilic & Electrophilic Aromatic Substitution Reactions. (2018, May 12). YouTube. Retrieved from [Link]

  • Gomha, S. M., et al. (2025). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic Substitution of Thiophene Derivatives. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide: Structure, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological activities of 5-[(4-Chloroph...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological activities of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide. While dedicated, in-depth research on this specific molecule is not extensively available in current scientific literature, this guide synthesizes information from closely related analogues and general principles of medicinal chemistry to present a predictive but scientifically grounded perspective. The focus is placed on its probable role as a carbonic anhydrase inhibitor, a class of drugs with broad therapeutic applications. This document will detail a plausible synthetic route, expected physicochemical properties, and standard protocols for biological evaluation, thereby serving as a valuable resource for researchers initiating studies on this and related compounds.

Introduction: The Therapeutic Promise of Thiophene-based Sulfonamides

Thiophene-containing compounds are a cornerstone in medicinal chemistry, valued for their diverse pharmacological activities which include antimicrobial, anti-inflammatory, and anticancer properties.[1] When a thiophene ring is functionalized with a sulfonamide group, it gives rise to a class of molecules with significant therapeutic potential, most notably as inhibitors of carbonic anhydrase (CA).[2]

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] Their inhibition has been a successful strategy in the treatment of various diseases, including glaucoma, epilepsy, and certain types of cancer.[3] The core hypothesis for 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide is that the synergistic combination of the thiophene-2-sulfonamide moiety, a known zinc-binding group for CA, with a 4-chlorophenylthio substituent will modulate the inhibitory activity and selectivity against different CA isoforms.

Molecular Structure and Physicochemical Properties

The chemical structure of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide combines a central thiophene ring with a sulfonamide group at the 2-position and a 4-chlorophenylthio ether linkage at the 5-position.

Molecular Structure:

Caption: Chemical structure of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide.

Physicochemical Data Summary:

PropertyValueSource
Molecular Formula C₁₀H₈ClNO₂S₃-
Molecular Weight 321.82 g/mol -
Appearance White to off-white solid (predicted)-
Melting Point Not available-
Solubility Predicted to be soluble in organic solvents like DMSO and DMF.-
LogP Not available-

Plausible Synthetic Pathway

While a specific synthesis for 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide is not readily found in the literature, a plausible and efficient synthetic route can be proposed based on established methodologies for similar thiophene derivatives.[4][5] The key steps would likely involve the synthesis of a 5-halothiophene-2-sulfonamide intermediate followed by a nucleophilic aromatic substitution with 4-chlorothiophenol.

Proposed Synthetic Workflow:

G cluster_0 Synthesis of Intermediate cluster_1 Final Product Synthesis Thiophene Thiophene 2-Thiophenesulfonyl_chloride 2-Thiophenesulfonyl_chloride Thiophene->2-Thiophenesulfonyl_chloride Chlorosulfonation (ClSO3H) 2-Thiophenesulfonamide 2-Thiophenesulfonamide 2-Thiophenesulfonyl_chloride->2-Thiophenesulfonamide Amination (NH4OH) 5-Bromo-2-thiophenesulfonamide 5-Bromo-2-thiophenesulfonamide 2-Thiophenesulfonamide->5-Bromo-2-thiophenesulfonamide Bromination (NBS) 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide 5-Bromo-2-thiophenesulfonamide->5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide Nucleophilic Substitution (4-chlorothiophenol, Base) 4-chlorothiophenol 4-chlorothiophenol 4-chlorothiophenol->5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide

Caption: Proposed synthetic workflow for 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide.

Detailed Experimental Protocol (Hypothetical):

Step 1: Synthesis of 2-Thiophenesulfonamide

  • To a stirred solution of thiophene in a suitable inert solvent (e.g., dichloromethane) at 0°C, add chlorosulfonic acid dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-thiophenesulfonyl chloride.

  • Add the crude 2-thiophenesulfonyl chloride to a stirred solution of concentrated ammonium hydroxide at 0°C.

  • Stir the mixture for 1-2 hours, allowing it to warm to room temperature.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry to yield 2-thiophenesulfonamide.

Step 2: Synthesis of 5-Bromo-2-thiophenesulfonamide

  • Dissolve 2-thiophenesulfonamide in a suitable solvent such as acetic acid.

  • Add N-bromosuccinimide (NBS) portion-wise to the solution at room temperature.

  • Stir the reaction mixture for 12-24 hours.

  • Pour the reaction mixture into water and collect the precipitate by filtration.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 5-bromo-2-thiophenesulfonamide.

Step 3: Synthesis of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide

  • To a solution of 5-bromo-2-thiophenesulfonamide and 4-chlorothiophenol in a polar aprotic solvent (e.g., dimethylformamide), add a suitable base (e.g., potassium carbonate).

  • Heat the reaction mixture at 80-100°C for 4-8 hours, monitoring the progress by thin-layer chromatography.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Collect the precipitate by filtration, wash with water, and purify by column chromatography or recrystallization to afford the final product.

Structural Elucidation and Characterization

The identity and purity of the synthesized 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide would be confirmed using a suite of standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR is expected to show characteristic signals for the protons on the thiophene and chlorophenyl rings. The sulfonamide protons would likely appear as a broad singlet.

    • ¹³C NMR will provide information on the carbon skeleton of the molecule.

  • Infrared (IR) Spectroscopy:

    • Characteristic absorption bands for the S=O stretching of the sulfonamide group are expected around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹.

    • The N-H stretching of the sulfonamide will likely be observed in the region of 3300-3200 cm⁻¹.

  • Mass Spectrometry (MS):

    • The molecular ion peak corresponding to the molecular weight of the compound (321.82 g/mol ) would confirm its identity. The isotopic pattern of chlorine would also be observable.

Biological Activity: A Focus on Carbonic Anhydrase Inhibition

The primary hypothesized biological activity of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide is the inhibition of carbonic anhydrase.[2] The sulfonamide group is a key pharmacophore that coordinates to the zinc ion in the active site of the enzyme. The thiophene and chlorophenylthio moieties are expected to interact with amino acid residues in the active site cavity, influencing the potency and isoform selectivity of the inhibition.

In Vitro Enzyme Inhibition Assay Protocol:

A standard stopped-flow spectrophotometric assay can be used to determine the inhibitory activity against various human carbonic anhydrase (hCA) isoforms (e.g., hCA I, II, IX, and XII).

Workflow for Carbonic Anhydrase Inhibition Assay:

G cluster_0 Assay Preparation cluster_1 Enzymatic Reaction and Measurement cluster_2 Data Analysis Prepare_hCA_solution Prepare hCA solution (e.g., hCA II) Incubate Pre-incubate hCA with inhibitor Prepare_hCA_solution->Incubate Prepare_substrate_solution Prepare substrate solution (4-nitrophenyl acetate) Initiate_reaction Initiate reaction by adding substrate Prepare_substrate_solution->Initiate_reaction Prepare_inhibitor_solutions Prepare serial dilutions of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide Prepare_inhibitor_solutions->Incubate Incubate->Initiate_reaction Monitor_absorbance Monitor absorbance change at 400 nm Initiate_reaction->Monitor_absorbance Calculate_rates Calculate initial reaction rates Monitor_absorbance->Calculate_rates Determine_IC50 Determine IC50 values by plotting % inhibition vs. log[inhibitor] Calculate_rates->Determine_IC50

Caption: Experimental workflow for in vitro carbonic anhydrase inhibition assay.

Methodology:

  • The assay is based on the CA-catalyzed hydrolysis of 4-nitrophenyl acetate (NPA) to 4-nitrophenol, which can be monitored spectrophotometrically at 400 nm.

  • A solution of the purified hCA isoform is pre-incubated with varying concentrations of the inhibitor (5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide).

  • The enzymatic reaction is initiated by the addition of the NPA substrate.

  • The initial rates of the reaction are determined from the linear portion of the absorbance versus time curves.

  • The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Directions

5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide represents a promising, yet underexplored, molecule within the medicinally significant class of thiophene-based sulfonamides. Based on its structural features, it is predicted to be a potent inhibitor of carbonic anhydrase. This technical guide provides a foundational framework for its synthesis, characterization, and biological evaluation.

Future research should focus on the actual synthesis and purification of this compound, followed by comprehensive spectroscopic analysis to confirm its structure. Subsequent in-depth biological evaluation, including the determination of IC50 values against a panel of CA isoforms, is crucial to ascertain its therapeutic potential. Further studies could also explore its structure-activity relationship (SAR) by synthesizing and testing related analogues, which could lead to the development of novel and selective carbonic anhydrase inhibitors with improved pharmacological profiles.

References

  • Chen, H., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-thiadiazole Sulfonamides. Molecules, 15(12), 9134-9146.
  • Guan, L., et al. (2019). Design, synthesis and biological evaluation of novel sulfonamide derivatives containing 1,3,4-thiadiazole and 1,2,4-triazole moieties as potential antitumor agents. Bioorganic & Medicinal Chemistry, 27(15), 3357-3367.
  • Mastrolorenzo, A., et al. (2004). Carbonic anhydrase inhibitors. Interaction of 5-amino-1,3,4-thiadiazole-2-sulfonamide and 5-imino-4-methyl-delta2-1,3,4-thiadiazoline-2-sulfonamide with 12 mammalian isoforms. Bioorganic & Medicinal Chemistry Letters, 14(1), 229-234.
  • Nocentini, A., & Supuran, C. T. (2019). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 24(23), 4268.
  • Patel, R. V., et al. (2014). Synthesis and biological evaluation of some novel thiophene-based sulfonamides as potent anticancer and antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 24(15), 3468-3472.
  • Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 15(3), 168-181.
  • Thakur, A., et al. (2021). Thiophene: A privileged scaffold in medicinal chemistry. European Journal of Medicinal Chemistry, 223, 113654.

Sources

Foundational

The Thiophene-Sulfonamide Scaffold: A Privileged Motif in Modern Drug Discovery - A Technical Guide to Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The thiophene-sulfonamide core is a recurring structural motif in a multitude of clinically relev...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The thiophene-sulfonamide core is a recurring structural motif in a multitude of clinically relevant and experimental therapeutic agents. Its unique physicochemical properties, including the electron-rich nature of the thiophene ring and the hydrogen-bonding capabilities of the sulfonamide group, render it a versatile scaffold for the targeted inhibition of various enzyme families. This in-depth technical guide provides a comprehensive exploration of the primary mechanisms of action through which thiophene-based sulfonamide inhibitors exert their biological effects. We will delve into their well-established role as potent carbonic anhydrase inhibitors, their emerging significance in kinase-mediated signaling pathways, and their novel application as disruptors of bacterial quorum sensing. This guide is intended to serve as a valuable resource for researchers and drug development professionals, offering insights into the rational design and experimental validation of next-generation thiophene-sulfonamide-based therapeutics.

Introduction: The Versatility of the Thiophene-Sulfonamide Scaffold

The fusion of a thiophene ring and a sulfonamide functional group creates a privileged scaffold in medicinal chemistry. The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, offers a unique combination of aromaticity and lipophilicity, contributing to favorable pharmacokinetic properties and diverse molecular interactions.[1] The sulfonamide moiety (-SO₂NH₂) is a cornerstone of drug design, renowned for its ability to act as a zinc-binding group and a hydrogen bond donor/acceptor.[2] This combination has led to the development of a wide array of therapeutic agents with applications spanning from diuretics and antiglaucoma drugs to anticancer and antimicrobial agents.[1][3] This guide will dissect the intricate molecular mechanisms that underpin the therapeutic efficacy of this remarkable class of compounds.

Carbonic Anhydrase Inhibition: The Archetypal Mechanism

The most extensively studied mechanism of action for thiophene-based sulfonamides is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] Dysregulation of CA activity is implicated in a range of pathologies, including glaucoma, edema, and certain cancers.[4]

Molecular Mechanism of Inhibition

Thiophene-based sulfonamides are highly effective CA inhibitors due to the sulfonamide group's ability to coordinate with the zinc ion (Zn²⁺) in the enzyme's active site.[2] The primary mechanism involves the deprotonated sulfonamide nitrogen acting as a fourth ligand to the zinc ion, displacing a water molecule or hydroxide ion that is essential for the catalytic cycle.[5]

The binding is further stabilized by a network of hydrogen bonds. A critical interaction occurs between one of the sulfonamide oxygen atoms and the hydroxyl group of the Thr199 residue within the active site.[5] The thiophene ring itself can participate in van der Waals interactions with hydrophobic residues lining the active site cavity, contributing to the overall binding affinity and isoform selectivity.[2]

cluster_CA_Active_Site Carbonic Anhydrase Active Site cluster_Inhibitor Thiophene-Sulfonamide Inhibitor Zn Zn²⁺ His94 His94 Zn->His94 Coordination His96 His96 Zn->His96 Coordination His119 His119 Zn->His119 Coordination Thr199 Thr199 Thiophene Thiophene Ring Thiophene->Thr199 Hydrophobic Interaction Sulfonamide SO₂NH⁻ Sulfonamide->Zn Coordination Sulfonamide->Thr199 H-bond

Binding of a thiophene-sulfonamide to the carbonic anhydrase active site.
Structure-Activity Relationship (SAR)

The inhibitory potency and isoform selectivity of thiophene-based sulfonamides are highly dependent on the substitution pattern on the thiophene ring.

Compound ClassR1R2hCA I IC₅₀ (nM)[2]hCA II IC₅₀ (nM)[2]
Thiophene-2-sulfonamideHH700001405
5-Methylthiophene-2-sulfonamideCH₃H-23.4
5-Chlorothiophene-2-sulfonamideClH6974.88
  • Substitution at the 5-position: Introducing small alkyl or halogen substituents at the 5-position of the thiophene ring generally enhances inhibitory activity against hCA II.[2] This is likely due to favorable interactions with hydrophobic pockets within the active site.

  • Substitution at the 4-position: Modifications at the 4-position can significantly influence isoform selectivity. Bulky substituents at this position can clash with residues at the entrance of the active site, leading to reduced affinity.[6]

Experimental Workflow: In Vitro Carbonic Anhydrase Inhibition Assay

A common method to determine the inhibitory potency of compounds against carbonic anhydrase is a spectrophotometric assay based on the hydrolysis of p-nitrophenyl acetate (p-NPA).

Protocol: Spectrophotometric CA Inhibition Assay

  • Reagent Preparation:

    • Assay Buffer: 20 mM Tris-HCl, pH 7.4.

    • Enzyme Solution: Purified human carbonic anhydrase (e.g., hCA II) diluted in assay buffer to a final concentration of ~2 nM.

    • Substrate Solution: 10 mM p-nitrophenyl acetate in acetonitrile.

    • Inhibitor Stock Solutions: Thiophene-based sulfonamides dissolved in DMSO to a concentration of 10 mM, followed by serial dilutions.

  • Assay Procedure (96-well plate format):

    • To each well, add 160 µL of assay buffer.

    • Add 10 µL of the inhibitor solution at various concentrations (or DMSO for control).

    • Add 10 µL of the enzyme solution and pre-incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 20 µL of the substrate solution.

    • Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

    • Determine the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Calculate the IC₅₀ value by fitting the data to a dose-response curve.

A Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) B Dispense Buffer and Inhibitor into 96-well plate A->B C Add Enzyme and Pre-incubate B->C D Initiate Reaction with Substrate C->D E Measure Absorbance at 400 nm (Kinetic Read) D->E F Calculate Reaction Rates E->F G Determine % Inhibition F->G H Calculate IC₅₀ Value G->H

Workflow for the in vitro carbonic anhydrase inhibition assay.

Kinase Inhibition: Targeting Cell Proliferation and Survival

Thiophene-based sulfonamides have emerged as promising inhibitors of various protein kinases, enzymes that play critical roles in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

Molecular Mechanism of Inhibition

Unlike their interaction with carbonic anhydrases, the mechanism of kinase inhibition by thiophene-based sulfonamides does not typically involve direct coordination to a metal ion. Instead, they often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase.[1][7] The thiophene ring can form hydrophobic and π-stacking interactions with residues in the adenine-binding region, while the sulfonamide group can form crucial hydrogen bonds with the hinge region of the kinase, mimicking the interactions of the adenine moiety of ATP.[7]

In some cases, an unusual binding mode has been observed where the sulfonamide interacts with the hinge region via a water molecule.[8]

cluster_Kinase_ATP_Pocket Kinase ATP-Binding Pocket cluster_Inhibitor Thiophene-Sulfonamide Inhibitor Hinge Hinge Region HydrophobicPocket Hydrophobic Pocket Thiophene Thiophene Ring Thiophene->HydrophobicPocket Hydrophobic/ π-stacking Sulfonamide SO₂NH₂ Sulfonamide->Hinge H-bonds

Binding of a thiophene-sulfonamide to a kinase ATP-binding pocket.
Key Kinase Targets and Structure-Activity Relationship (SAR)

Thiophene-based sulfonamides have shown inhibitory activity against several important kinase targets, including Cyclin-Dependent Kinases (CDKs).

Inhibitor ExampleTarget KinaseIC₅₀ (µM)Reference
4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamideCDK5/p25Moderately potent[1][7]
Substituted Thiophene SulfonamidesPfmrk (a P. falciparum CDK)Sub-micromolar[9]
  • Benzothiazole Substitution: The presence of a benzothiazole moiety at the 4-position of the thiophene ring has been shown to be important for CDK5 inhibitory activity.[7]

  • Substituents on the Sulfonamide: Modifications to the sulfonamide nitrogen can influence potency and selectivity.

Experimental Workflow: In Vitro Kinase Inhibition Assay

The inhibitory activity of thiophene-based sulfonamides against kinases can be determined using various in vitro assay formats. A common method is a fluorescence-based assay that measures the phosphorylation of a peptide substrate.

Protocol: In Vitro CDK Inhibition Assay

  • Reagent Preparation:

    • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • Enzyme Solution: Recombinant active CDK (e.g., CDK5/p25) diluted in kinase buffer.

    • Substrate Solution: Fluorescently labeled peptide substrate (e.g., Z-LY-ALE-AMC) and ATP in kinase buffer.

    • Inhibitor Stock Solutions: Thiophene-based sulfonamides dissolved in DMSO, followed by serial dilutions.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the inhibitor solution at various concentrations to the wells.

    • Add 10 µL of the enzyme solution and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the substrate/ATP solution.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction by adding a stop solution (e.g., containing EDTA).

    • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 355 nm, emission at 460 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

A Prepare Reagents (Buffer, Enzyme, Substrate/ATP, Inhibitor) B Dispense Inhibitor into 384-well plate A->B C Add Enzyme and Incubate B->C D Initiate Reaction with Substrate/ATP C->D E Incubate at 30°C D->E F Stop Reaction E->F G Measure Fluorescence F->G H Calculate IC₅₀ Value G->H

Workflow for the in vitro kinase inhibition assay.

Quorum Sensing Inhibition: A Novel Antibacterial Strategy

A more recent and exciting application of thiophene-based sulfonamides is in the disruption of bacterial quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate gene expression and collective behaviors, including virulence factor production and biofilm formation.[10] Inhibiting QS offers a promising alternative to traditional antibiotics, as it is less likely to induce resistance.[10]

Molecular Mechanism of Inhibition

In pathogenic Vibrio species, thiophene-based sulfonamides have been shown to specifically inhibit the master quorum sensing transcription factor, LuxR.[10] These inhibitors are thought to bind to the ligand-binding pocket of LuxR, preventing it from activating the expression of downstream virulence genes.[3] The thiophene ring and the sulfonamide group likely participate in a combination of hydrophobic and hydrogen bonding interactions within the binding pocket.[3]

cluster_QS_Pathway Vibrio Quorum Sensing Pathway Autoinducers Autoinducers Receptors Membrane Receptors Autoinducers->Receptors Phosphorelay Phosphorelay Cascade Receptors->Phosphorelay LuxR LuxR (Transcription Factor) Phosphorelay->LuxR VirulenceGenes Virulence Genes LuxR->VirulenceGenes Activation Inhibitor Thiophene-Sulfonamide Inhibitor Inhibitor->LuxR Inhibition

Inhibition of the Vibrio quorum sensing pathway by thiophene-sulfonamides.
Structure-Activity Relationship (SAR)

The inhibitory activity of thiophene-sulfonamides against LuxR is sensitive to structural modifications.

CompoundR Group on PyrazoleHalogen on ThiopheneRelative Activity[3][11]
QstatinHBr+++
Analogs3-phenylNone, Cl, or Br+++++
Analogs3,5-dimethyl--
  • Heterocyclic Core: The nature of the heterocyclic ring attached to the sulfonamide is critical. Pyrrole and pyrazole rings are generally favored.[3]

  • Substitution on the Heterocycle: Phenyl substitution at the 3-position of a pyrazole ring has been shown to significantly enhance inhibitory potency.[3][11]

  • Substitution on the Thiophene Ring: The presence or absence of halogens on the thiophene ring has a variable effect on activity.[3]

Experimental Workflow: Quorum Sensing Inhibition Assay

A common method to screen for QS inhibitors is to use a reporter strain of bacteria that produces a measurable signal, such as bioluminescence, under the control of a QS-regulated promoter.

Protocol: Vibrio harveyi Bioluminescence Assay

  • Reagent and Strain Preparation:

    • Vibrio harveyi reporter strain (e.g., BB170, which responds to autoinducer-2).

    • Marine broth medium.

    • Inhibitor Stock Solutions: Thiophene-based sulfonamides dissolved in DMSO.

  • Assay Procedure (96-well plate format):

    • Inoculate marine broth with an overnight culture of the V. harveyi reporter strain to an OD₆₀₀ of approximately 0.05.

    • Dispense 180 µL of the inoculated broth into the wells of a white, clear-bottom 96-well plate.

    • Add 20 µL of the inhibitor solution at various concentrations (or DMSO for control).

    • Incubate the plate at 30°C with shaking.

    • Measure both the optical density at 600 nm (for growth) and the luminescence at regular intervals (e.g., every hour) for up to 24 hours using a microplate reader.[12]

  • Data Analysis:

    • Normalize the luminescence values to the cell density (luminescence/OD₆₀₀).

    • Determine the concentration of the inhibitor that causes a 50% reduction in bioluminescence (IC₅₀) without significantly affecting bacterial growth.

A Prepare Reagents and Vibrio Reporter Strain B Inoculate Marine Broth A->B C Dispense Broth and Inhibitor into 96-well plate B->C D Incubate at 30°C with Shaking C->D E Measure OD₆₀₀ and Luminescence D->E F Normalize Luminescence to OD₆₀₀ E->F G Determine IC₅₀ for QS Inhibition F->G

Workflow for the Vibrio quorum sensing inhibition assay.

Advanced Methodologies for Mechanistic Elucidation

To gain a deeper understanding of the mechanism of action of thiophene-based sulfonamide inhibitors, a combination of biophysical and computational techniques is employed.

X-Ray Crystallography

X-ray crystallography provides high-resolution, three-dimensional structures of inhibitor-enzyme complexes, offering invaluable insights into the precise binding mode and key molecular interactions.

Workflow: Protein-Ligand X-Ray Crystallography

  • Protein Expression and Purification: Obtain a large quantity of highly pure target protein.

  • Crystallization: Screen a wide range of conditions to obtain well-ordered protein crystals.

  • Soaking or Co-crystallization: Introduce the thiophene-based sulfonamide inhibitor to the protein crystals (soaking) or crystallize the protein in the presence of the inhibitor (co-crystallization).

  • Data Collection: Expose the inhibitor-bound crystals to a high-intensity X-ray beam (typically at a synchrotron) and collect the diffraction data.[9]

  • Structure Solution and Refinement: Process the diffraction data and use computational methods (e.g., molecular replacement or experimental phasing) to solve the crystal structure. Refine the atomic model to best fit the experimental data.[10] Software suites like CCP4 and PHENIX are commonly used for this purpose.[10]

A Protein Expression and Purification B Protein Crystallization A->B C Soaking or Co-crystallization with Inhibitor B->C D X-ray Diffraction Data Collection C->D E Data Processing D->E F Structure Solution (e.g., Molecular Replacement) E->F G Model Building and Refinement F->G H Structure Validation G->H

Workflow for protein-ligand X-ray crystallography.
Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of an inhibitor when bound to a target protein. It is a powerful tool for understanding binding modes and for virtual screening of compound libraries.

Workflow: Molecular Docking with AutoDock Vina

  • Preparation of Receptor and Ligand:

    • Obtain the 3D structure of the target protein (from the PDB or homology modeling). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.[1]

    • Generate a 3D structure of the thiophene-based sulfonamide inhibitor and assign its rotatable bonds.[1]

  • Grid Box Definition: Define the search space for the docking simulation, typically centered on the active site of the enzyme.[1]

  • Docking Simulation: Run the docking algorithm (e.g., AutoDock Vina) to explore different conformations and orientations of the ligand within the grid box.[13]

  • Analysis of Results: Analyze the predicted binding poses and their corresponding binding affinities (docking scores). Visualize the interactions using software like PyMOL.[14][15][16]

A Obtain Protein and Ligand 3D Structures B Prepare Protein (Remove water, add hydrogens) A->B C Prepare Ligand (Define rotatable bonds) A->C D Define Docking Grid Box B->D C->D E Run Docking Simulation (e.g., AutoDock Vina) D->E F Analyze Docking Poses and Scores E->F G Visualize Interactions (e.g., PyMOL) F->G

Workflow for molecular docking.

Conclusion

The thiophene-based sulfonamide scaffold represents a remarkably versatile platform for the design of potent and selective enzyme inhibitors. From the well-established mechanism of carbonic anhydrase inhibition to the more recently discovered roles in modulating kinase activity and bacterial quorum sensing, these compounds continue to be a rich source of therapeutic innovation. A thorough understanding of their diverse mechanisms of action, facilitated by the experimental and computational workflows detailed in this guide, is paramount for the continued development of novel and effective drugs targeting a wide spectrum of human diseases. The insights provided herein are intended to empower researchers to rationally design, synthesize, and validate the next generation of thiophene-sulfonamide inhibitors with enhanced efficacy and safety profiles.

References

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  • Synthesis and Structure-Activity Relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as Cyclin-Dependent Kinase 5 (cdk5)/p25 Inhibitors - PubMed. (2012, September 15). Retrieved from [Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC. (n.d.). Retrieved from [Link]

  • A Bioassay Protocol for Quorum Sensing Studies Using Vibrio campbellii. (n.d.). Retrieved from [Link]

  • Protocols for Characterization of Cdk5 Kinase Activity - PMC - PubMed Central. (n.d.). Retrieved from [Link]

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  • Synthesis and Structure-Activity Relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as Cyclin-Dependent Kinase 5 (cdk5)/p25 Inhibitors - PubMed. (2012, September 15). Retrieved from [Link]

  • Activity of substituted thiophene sulfonamides against malarial and mammalian cyclin dependent protein kinases - PubMed. (2010, July 1). Retrieved from [Link]

  • A Bioassay Protocol for Quorum Sensing Studies Using Vibrio campbellii - ResearchGate. (2016, July 21). Retrieved from [Link]

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    • Preparing the protein and ligand for docking - ScotChem. (n.d.). Retrieved from [Link]

  • What are the most popular software programs used in x-ray crystallography? Are some programs better suited to solve certain structures vs. others? - Quora. (2020, August 1). Retrieved from [Link]

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  • Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy - PubMed Central. (n.d.). Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to the Biological Activity of Copovidone (CAS Number: 63031-81-2)

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals Introduction: Beyond an Excipient—Understanding the Biological Interface of Copovidone Copovidone, identified by CAS number...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Introduction: Beyond an Excipient—Understanding the Biological Interface of Copovidone

Copovidone, identified by CAS number 63031-81-2, is a synthetic random copolymer of N-vinyl-2-pyrrolidone and vinyl acetate.[1] While traditionally classified as a pharmacologically inactive excipient, a nuanced understanding of its "biological activity" is critical for modern drug development.[2][3] This guide moves beyond the surface-level definition of Copovidone as a mere binder or film-former.[3] Instead, it delves into the compound's significant, albeit indirect, biological influence: its capacity to modulate the bioavailability, stability, and ultimately the therapeutic efficacy of Active Pharmaceutical Ingredients (APIs).

For the researcher and drug development professional, comprehending these interactions is paramount. The choice of an excipient is not a passive decision; it is an active step in formulation that can dictate the success or failure of a drug product. This guide provides an in-depth exploration of the mechanisms by which Copovidone interacts with biological systems and APIs, offering both foundational knowledge and practical, field-tested protocols to characterize and leverage these effects.

Part 1: The Core Mechanism of Action—Enhancing Bioavailability through Amorphous Solid Dispersions

The primary "biological activity" of Copovidone lies in its ability to enhance the solubility and dissolution rate of poorly water-soluble drugs, a critical factor for oral bioavailability.[4][5] It achieves this primarily through the formation of Amorphous Solid Dispersions (ASDs).[6][7]

Causality of Action:

Many APIs exist in a stable, crystalline form that dissolves slowly in gastrointestinal fluids, limiting their absorption. Copovidone, with its high glass transition temperature (around 101°C) and ability to form hydrogen bonds with APIs, can stabilize the drug in a high-energy, amorphous state.[8] In an ASD, the API is molecularly dispersed within the Copovidone matrix.[7] This amorphous form lacks the rigid crystal lattice structure, allowing for faster dissolution and the generation of supersaturated solutions in the gut, which can significantly enhance drug absorption.[4][8]

The vinylpyrrolidone component of Copovidone contributes to its aqueous solubility, while the vinyl acetate portion provides a degree of hydrophobicity and plasticity, making it an effective and versatile carrier for a wide range of APIs.[1]

Diagram: Mechanism of Bioavailability Enhancement by Copovidone

G cluster_0 Crystalline API cluster_1 Amorphous Solid Dispersion (ASD) Formulation cluster_2 Gastrointestinal Tract API_crystal Poorly Soluble Crystalline API ASD API Molecularly Dispersed in Copovidone Matrix API_crystal->ASD Formulation Process (e.g., Hot Melt Extrusion) Supersaturation Supersaturated Solution ASD->Supersaturation Rapid Dissolution in GI Fluid Absorption Enhanced Absorption Supersaturation->Absorption Increased Driving Force for Permeation

Caption: Copovidone enhances bioavailability by transforming a poorly soluble crystalline API into a rapidly dissolving amorphous solid dispersion.

Part 2: Interaction with Biological Barriers—The Case of P-glycoprotein

Beyond its formulation benefits, Copovidone can interact directly with biological components that regulate drug disposition. A notable interaction is its effect on P-glycoprotein (P-gp), an ATP-dependent efflux pump found in the intestinal epithelium, blood-brain barrier, and other tissues.[9] P-gp actively transports a wide range of drugs out of cells, thereby reducing their absorption and bioavailability.

Several studies have indicated that polymers used in ASDs, including those related to Copovidone, can act as P-gp inhibitors.[9][10] The mechanism is thought to involve interference with the ATP-binding site or direct interaction with the transporter protein.[10] While Copovidone itself is considered a non-potent inhibitor, its presence in a formulation can be sufficient to partially saturate or inhibit P-gp efflux, leading to increased intracellular concentration and enhanced permeation of co-administered APIs that are P-gp substrates.[9]

This inhibitory effect, even if weak, is a crucial aspect of Copovidone's biological activity profile. It represents a synergistic mechanism where Copovidone not only increases the concentration of a drug in solution (via ASD) but also helps to overcome a primary biological barrier to its absorption.

Part 3: Experimental Protocols for Characterization

To rigorously assess the biological impact of Copovidone in a formulation, a series of validated experimental protocols are essential. The following sections provide step-by-step methodologies for key assays.

Protocol: Preparation of an Amorphous Solid Dispersion via Solvent Evaporation

This protocol is a foundational technique to create the ASD for subsequent in vitro and in vivo testing.

Rationale: Solvent evaporation is a common and reliable lab-scale method to achieve a molecular dispersion of the API in the polymer matrix by co-dissolving both components and then removing the solvent.

Step-by-Step Methodology:

  • Solubilization: Weigh appropriate amounts of the API and Copovidone (e.g., in a 1:3 or 1:4 ratio) and dissolve them in a suitable volatile solvent (e.g., methanol, ethanol, or a mixture thereof) in a round-bottom flask. Ensure complete dissolution.

  • Solvent Removal: Attach the flask to a rotary evaporator. The water bath temperature should be set to a point that ensures efficient evaporation without thermally degrading the API (typically 40-60°C). Apply a vacuum to accelerate solvent removal.

  • Drying: Once a solid film has formed, continue to rotate the flask under high vacuum for several hours (or overnight) to remove any residual solvent.

  • Harvesting and Milling: Scrape the solid material from the flask. To ensure homogeneity, gently mill the resulting powder to a uniform particle size.

  • Characterization (Self-Validation): Confirm the amorphous nature of the dispersion using techniques such as Differential Scanning Calorimetry (DSC), which should show a single glass transition temperature and the absence of a melting endotherm for the crystalline API, and Powder X-ray Diffraction (PXRD), which should show a halo pattern instead of sharp Bragg peaks.

Protocol: In Vitro Dissolution Testing for Amorphous Solid Dispersions

This assay is critical for evaluating the primary function of the Copovidone-based ASD: enhancing the dissolution rate of the API.[11]

Rationale: Standard dissolution tests (e.g., USP Apparatus 2) are used to compare the release profile of the ASD against the pure crystalline API, providing quantitative evidence of performance enhancement.[12][13] The use of biorelevant media can further improve the in vivo predictability of the results.[14]

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a USP Apparatus 2 (paddle apparatus). Set the paddle speed (e.g., 50 or 75 RPM) and the temperature of the dissolution medium (37 ± 0.5°C).[15]

  • Medium Preparation: Prepare the dissolution medium. For initial screening, 0.1 N HCl (simulated gastric fluid) and pH 6.8 phosphate buffer (simulated intestinal fluid) are common choices. Ensure the volume is sufficient to maintain sink conditions if possible, though non-sink conditions are often more representative for ASDs.[14][15]

  • Sample Introduction: Introduce a precisely weighed amount of the ASD powder or a tablet formulated with the ASD into the dissolution vessel.

  • Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes), withdraw an aliquot of the medium. Immediately replace the withdrawn volume with fresh, pre-warmed medium.

  • Sample Analysis: Filter the samples promptly through a suitable syringe filter (e.g., 0.22 µm PVDF) to prevent undissolved particles from interfering with the analysis. Analyze the concentration of the dissolved API using a validated analytical method, such as HPLC-UV.

  • Data Analysis: Plot the percentage of drug dissolved versus time for both the ASD and the pure API.

Data Presentation:

Time (min) % API Dissolved (Crystalline) % API Dissolved (ASD with Copovidone)
5 2.1 45.8
15 5.3 88.2
30 8.9 95.1
60 12.5 96.3

| 120 | 15.0 | 95.9 |

Protocol: Caco-2 Permeability Assay for P-gp Inhibition Assessment

This cell-based assay provides a robust in vitro model of the human intestinal barrier to assess P-gp-mediated efflux and its potential inhibition by Copovidone.[16][17][18]

Rationale: The Caco-2 cell line, when grown on semi-permeable supports, forms a polarized monolayer with tight junctions and expresses key transporters like P-gp, making it the gold standard for predicting intestinal drug absorption and efflux.[19] By measuring bidirectional transport of a known P-gp substrate with and without the test compound (Copovidone), one can quantify its inhibitory effect.[20]

Diagram: Caco-2 Permeability Assay Workflow

G cluster_0 Cell Culture cluster_1 Transport Experiment cluster_2 Analysis Culture Seed Caco-2 cells on Transwell inserts Differentiate Culture for 21 days to form a polarized monolayer Culture->Differentiate TEER Verify monolayer integrity (TEER measurement) Differentiate->TEER AP_BL A→B Transport: Add API + Copovidone to Apical side, sample Basolateral TEER->AP_BL BL_AP B→A Transport: Add API + Copovidone to Basolateral side, sample Apical TEER->BL_AP Quantify Quantify API concentration (LC-MS/MS) AP_BL->Quantify BL_AP->Quantify Calculate Calculate Papp (A→B) and Papp (B→A) Quantify->Calculate Efflux Determine Efflux Ratio: Papp(B→A) / Papp(A→B) Calculate->Efflux

Caption: Workflow for assessing P-gp inhibition using the Caco-2 bidirectional permeability assay.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells onto Transwell inserts (e.g., 12-well format) and culture for 21-25 days to allow for differentiation into a polarized monolayer.[17]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values above a predetermined threshold (e.g., >300 Ω·cm²), indicating a confluent and intact monolayer.[21]

  • Bidirectional Transport Assay:

    • A→B (Apical to Basolateral) Transport: To the apical (upper) chamber, add a transport buffer containing a known P-gp substrate (e.g., Digoxin) and the test compound (a solution of Copovidone). The basolateral (lower) chamber contains only the transport buffer.

    • B→A (Basolateral to Apical) Transport: To the basolateral chamber, add the transport buffer containing the P-gp substrate and Copovidone. The apical chamber contains only the transport buffer.

    • Include positive controls (a known P-gp inhibitor like Verapamil) and negative controls (substrate alone).[20]

  • Incubation and Sampling: Incubate the plates at 37°C with gentle shaking. At specified time points (e.g., 60, 90, 120 minutes), take samples from the receiver chamber for analysis.

  • Quantification: Analyze the concentration of the P-gp substrate in the samples using a sensitive analytical method like LC-MS/MS.

  • Data Calculation:

    • Calculate the apparent permeability coefficient (Papp) for each direction using the formula: Papp = (dQ/dt) / (A * C0) , where dQ/dt is the transport rate, A is the surface area of the insert, and C0 is the initial concentration.

    • Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B).

  • Interpretation: An efflux ratio greater than 2 for the P-gp substrate alone indicates active efflux. A significant reduction in the efflux ratio in the presence of Copovidone indicates P-gp inhibition.

Conclusion

The biological activity of Copovidone (CAS 63031-81-2) is a prime example of how a pharmaceutical excipient can profoundly influence the therapeutic outcome of a drug product. Its role in forming amorphous solid dispersions directly addresses the critical challenge of poor solubility for many modern APIs. Furthermore, its subtle but significant interactions with biological efflux pumps like P-glycoprotein add another layer to its utility in enhancing bioavailability. For the drug development scientist, a thorough characterization of these effects, using the robust protocols outlined in this guide, is not merely an academic exercise. It is a necessary and strategic component of rational formulation design, ensuring that the full potential of an active pharmaceutical ingredient is realized in vivo.

References

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  • Tsumura, T., et al. (2014). Use of a Caco-2 permeability assay to evaluate the effects of several Kampo medicines on the drug transporter P-glycoprotein. BMC Complementary and Alternative Medicine, 14, 439. Available at: [Link]

  • Garg, V., et al. (2015). Role of P-Glycoprotein Inhibitors in the Bioavailability Enhancement of Solid Dispersion of Darunavir. BioMed Research International, 2015, 680419. Available at: [Link]

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  • Lacey, L., et al. (2020). Povidone Iodine: Properties, Mechanisms of Action, and Role in Infection Control and Staphylococcus aureus Decolonization. Antimicrobial Agents and Chemotherapy, 64(9), e00682-20. Available at: [Link]

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  • Purohit, R., et al. (2021). Impact of Drug–Polymer Intermolecular Interactions on Dissolution Performance of Copovidone-Based Amorphous Solid Dispersions. Molecular Pharmaceutics, 18(9), 3371-3385. Available at: [Link]

  • Brown, C.K., et al. (2011). FIP/AAPS Joint Workshop Report: Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms. The AAPS Journal, 13(3), 344-353. Available at: [Link]

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  • Indulkar, A.S., et al. (2017). Insights into the Dissolution Mechanism of Ritonavir–Copovidone Amorphous Solid Dispersions: Importance of Congruent Release for Enhanced Performance. Molecular Pharmaceutics, 14(1), 137-150. Available at: [Link]

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Foundational

A Comprehensive Technical Guide to the Research Landscape of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide

An In-Depth Review for Researchers and Drug Development Professionals Introduction: The Thiophene-2-Sulfonamide Scaffold in Medicinal Chemistry The thiophene-2-sulfonamide moiety is a privileged scaffold in medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Review for Researchers and Drug Development Professionals

Introduction: The Thiophene-2-Sulfonamide Scaffold in Medicinal Chemistry

The thiophene-2-sulfonamide moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] These activities include, but are not limited to, antibacterial, antifungal, antiviral, and potent enzyme inhibition.[2] A significant area of research for this class of compounds is the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes crucial to various physiological processes.[3] The development of specific CA inhibitors has therapeutic applications in glaucoma, epilepsy, and even as anticancer agents.[4] This guide provides an in-depth technical review of the research surrounding 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide, a specific derivative that combines the key pharmacophoric elements of a thiophene-2-sulfonamide with a 4-chlorophenylthio substituent at the 5-position. While direct research on this exact molecule is limited, this guide will synthesize information from closely related analogues to provide a comprehensive overview of its probable synthesis, biological activity, and therapeutic potential.

Synthesis and Characterization: A Proposed Pathway

The synthesis of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide can be logically approached through the reaction of two key intermediates: 5-bromo-thiophene-2-sulfonamide and 4-chlorothiophenol. This strategy is supported by published methods for the synthesis of structurally similar compounds, particularly 5-substituted-benzylsulfanyl-thiophene-2-sulfonamides.[5]

Proposed Synthetic Pathway

Synthetic_Pathway reagent1 2-Bromothiophene intermediate1 5-Bromothiophene-2-sulfonyl chloride reagent1->intermediate1 1. CCl4 reagent2 Chlorosulfonic Acid reagent2->intermediate1 intermediate2 5-Bromothiophene-2-sulfonamide intermediate1->intermediate2 2. NH3 reagent3 Ammonia final_product 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide intermediate2->final_product 3. Base (e.g., K2CO3), Solvent (e.g., DMF) reagent4 4-Chlorothiophenol reagent4->final_product

Caption: Proposed synthesis of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide.

Detailed Experimental Protocols

Protocol 1: Synthesis of 5-Bromothiophene-2-sulfonamide (Intermediate 2) [2][6]

  • Chlorosulfonation of 2-Bromothiophene: To a solution of freshly distilled chlorosulfonic acid (40–60 mmol) in carbon tetrachloride (6 mL), add 2-bromothiophene (12 mmol) dropwise with vigorous stirring while maintaining the temperature at -30°C.

  • Reaction Progression: Stir the reaction mixture at -25°C for 30 minutes, followed by stirring at room temperature for an additional 30 minutes.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The resulting precipitate is collected by filtration, washed with cold water, and dried to yield 5-bromothiophene-2-sulfonyl chloride.

  • Amination: The crude 5-bromothiophene-2-sulfonyl chloride is then carefully added to a stirred, chilled aqueous solution of ammonia. The reaction is allowed to proceed to completion.

  • Isolation and Purification: The resulting solid, 5-bromothiophene-2-sulfonamide, is collected by filtration, washed with water, and can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Protocol 2: Synthesis of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide (Final Product) (Adapted from[5])

  • Reaction Setup: In a round-bottom flask, dissolve 5-bromothiophene-2-sulfonamide (1.0 eq) and 4-chlorothiophenol (1.1 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF).

  • Base Addition: Add a base, for instance, potassium carbonate (K₂CO₃, 2.0 eq), to the mixture.

  • Reaction Conditions: Heat the reaction mixture at a suitable temperature (e.g., 80-100°C) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into water. The resulting precipitate is collected by filtration.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide.

Biological Activity and Mechanism of Action

Based on extensive research on analogous compounds, 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide is predicted to exhibit significant activity as a carbonic anhydrase inhibitor and may also possess antimicrobial properties.

Carbonic Anhydrase Inhibition

Thiophene-2-sulfonamides are a well-established class of carbonic anhydrase inhibitors (CAIs).[3] The sulfonamide moiety is crucial for activity, with the deprotonated sulfonamide anion coordinating to the zinc ion in the active site of the enzyme, thereby blocking its catalytic activity.[4]

Mechanism of Carbonic Anhydrase Inhibition

Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.

Studies on 5-substituted-benzylsulfanyl-thiophene-2-sulfonamides have demonstrated potent inhibition of several human carbonic anhydrase (hCA) isoforms, particularly hCA II, hCA IX, and hCA XII, with inhibition constants (Kᵢ) in the nanomolar and even subnanomolar range.[5] The cytosolic isoform hCA I is generally less potently inhibited.[5]

Table 1: Carbonic Anhydrase Inhibition Data for Analogous 5-Substituted-benzylsulfanyl-thiophene-2-sulfonamides [5]

Compound (R-group on benzyl)hCA I Kᵢ (nM)hCA II Kᵢ (nM)hCA IX Kᵢ (nM)hCA XII Kᵢ (nM)
H42500.62.84.5
4-CH₃38900.83.15.2
4-F27600.72.54.8
4-Cl19800.52.14.1
4-Br15400.62.34.3

Given these findings, it is highly probable that 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide is a potent inhibitor of hCA II, IX, and XII. The 4-chloro substituent on the phenyl ring is expected to contribute favorably to binding within the enzyme's active site.

Antimicrobial Activity

The sulfonamide class of drugs has a long history as antibacterial agents.[1] They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria. By mimicking the natural substrate, p-aminobenzoic acid (PABA), they disrupt the folic acid pathway, leading to bacteriostasis. Thiophene-containing compounds have also been reported to possess a broad spectrum of antimicrobial activities.[7] The combination of these two pharmacophores in 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide suggests a potential for antibacterial and possibly antifungal activity.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 5-substituted thiophene-2-sulfonamides is significantly influenced by the nature of the substituent at the 5-position.

  • Carbonic Anhydrase Inhibition: For 5-substituted-benzylsulfanyl-thiophene-2-sulfonamides, the substituent on the benzyl ring has a modest effect on the inhibitory potency against hCA II, IX, and XII, with various electron-donating and electron-withdrawing groups resulting in potent inhibition.[5] This suggests that the primary interaction is driven by the sulfonamide group and the thiophene scaffold, with the 5-substituent occupying a hydrophobic pocket in the active site. The high potency of these compounds against hCA II, IX, and XII, and weaker inhibition of hCA I, indicates a degree of isoform selectivity.

  • Antimicrobial Activity: For sulfonamides in general, an unsubstituted p-amino group on a benzene ring directly attached to the sulfonamide sulfur is often crucial for antibacterial activity.[8] However, in the case of thiophene sulfonamides, the SAR is more complex. The overall lipophilicity and electronic properties of the 5-substituent can significantly impact cell permeability and target engagement in microorganisms.

Potential Therapeutic Applications

Given its predicted potent carbonic anhydrase inhibitory activity, particularly against isoforms implicated in disease, 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide could be a valuable lead compound for the development of therapeutics for:

  • Glaucoma: Inhibition of CA in the ciliary body of the eye reduces the formation of aqueous humor, thereby lowering intraocular pressure.

  • Oncology: The tumor-associated isoforms hCA IX and XII are involved in pH regulation in the tumor microenvironment and are linked to tumor progression and metastasis. Selective inhibitors could therefore have anticancer potential.

  • Neurological Disorders: CA inhibitors are used in the treatment of certain types of epilepsy.

The potential antimicrobial properties also warrant investigation, particularly in an era of growing antibiotic resistance.

Conclusion

5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide represents a promising, yet underexplored, molecule within the medicinally significant class of thiophene-2-sulfonamides. Based on robust evidence from closely related analogues, it is predicted to be a potent inhibitor of key carbonic anhydrase isoforms, with potential applications in glaucoma and oncology. Its synthesis is feasible through established chemical routes. Further research is warranted to synthesize this compound, confirm its predicted biological activities through in vitro and in vivo studies, and fully elucidate its therapeutic potential.

References

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  • Vullo, D., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Pharmaceuticals, 16(4), 578.
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  • Khan, I., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Chemistry & Biodiversity, e202400117.
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  • Kalnins, T., et al. (2017). 5-Substituted-benzylsulfanyl-thiophene-2-sulfonamides with effective carbonic anhydrase inhibitory activity: Solution and crystallographic investigations. Bioorganic & medicinal chemistry, 25(3), 1135-1141.
  • Anand, N., et al. (2012). Sulfonamides and sulfones. In Burger's medicinal chemistry and drug discovery. John Wiley & Sons.
  • El-Helw, E. A., Alzahrani, A. Y., & Ramadan, S. K. (2024). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. Future medicinal chemistry, 16(5), 439-451.
  • Angeli, A., et al. (2021). Effect of Sulfonamides and Their Structurally Related Derivatives on the Activity of ι-Carbonic Anhydrase from Burkholderia territorii. Molecules, 26(2), 297.
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Sources

Exploratory

A Technical Guide to the Predicted Biological Targets of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide

Abstract The identification of molecular targets is a critical and decisive step in modern drug discovery.[1][2] For novel chemical entities such as 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide, a systematic and multi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The identification of molecular targets is a critical and decisive step in modern drug discovery.[1][2] For novel chemical entities such as 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide, a systematic and multi-faceted approach is required to elucidate its biological activity and potential therapeutic applications. This guide provides an in-depth, technical framework for researchers, scientists, and drug development professionals to predict and validate the biological targets of this compound. By integrating robust in silico computational methods with rigorous experimental validation, this document outlines a self-validating workflow designed to move from hypothesis to confirmed interaction with scientific integrity. We will detail the causal logic behind each methodological choice, provide actionable protocols, and ground all claims in authoritative scientific literature.

Introduction: Deconstructing the Molecule for Rational Target Prediction

The structure of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide provides immediate clues to its potential biological interactions. A rigorous analysis of its core pharmacophores is the logical starting point for any target identification campaign.

  • The Thiophene Sulfonamide Scaffold: The primary sulfonamide group (-SO₂NH₂) attached to a five-membered thiophene ring is a classic zinc-binding pharmacophore.[3] This moiety is a powerful driver of interactions with metalloenzymes, making Carbonic Anhydrases (CAs) a primary hypothesized target class.[3][4] Sulfonamides are well-established inhibitors of CAs, with numerous clinically approved drugs used to treat glaucoma, epilepsy, and cancer.[4][5][6]

  • The (4-Chlorophenyl)thio "Tail": This lipophilic portion of the molecule is crucial for defining binding specificity and potency. It will interact with hydrophobic pockets adjacent to the catalytic site of target enzymes. The chlorine atom can participate in halogen bonding, further refining the interaction profile. The precise nature of this "tail" dictates selectivity among the 15 known human CA isoforms.[7]

  • The Thiophene Core: Thiophene is a privileged heterocyclic scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[8] It is known to be a versatile core for compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[8][9][10]

Based on this structural analysis, our investigation will prioritize metalloenzymes, with a strong focus on the carbonic anhydrase family, while remaining open to other possibilities suggested by broader computational and experimental screens.

The Target Prediction & Validation Workflow

A successful target identification strategy does not rely on a single method. Instead, it employs a cascading workflow where computational predictions are used to generate hypotheses that are then systematically tested and refined through experimental validation.[11] This iterative process enhances efficiency and increases the confidence in any identified targets.

G cluster_0 PART 1: In Silico Prediction cluster_1 PART 2: Experimental Validation in_silico Computational Target Fishing ligand_based Ligand-Based Methods (Similarity, Pharmacophore) in_silico->ligand_based structure_based Structure-Based Methods (Molecular Docking) in_silico->structure_based candidate_list Prioritized Target List (e.g., CA-II, CA-IX, MMPs) structure_based->candidate_list Generates biophysical Biophysical Assays (Binding Confirmation) candidate_list->biophysical biochemical Biochemical Assays (Functional Confirmation) biophysical->biochemical cell_based Cell-Based Assays (Cellular Activity) biochemical->cell_based validated_target Validated Biological Target(s) cell_based->validated_target

Caption: Integrated workflow for target identification.

Part 1: In Silico Target Prediction – Fishing in the Proteome

Computational target fishing is an essential first step to narrow the vast search space of the human proteome.[1][2][12] We employ a dual approach, leveraging both ligand-based and structure-based methods to build a high-confidence list of potential targets.[13][14]

Ligand-Based Prediction: Guilt by Association

These methods operate on the principle that structurally similar molecules often share biological targets.[14]

  • 2D/3D Similarity Searching: The compound's structure is converted into a molecular fingerprint and used to query large-scale chemogenomic databases. This identifies known bioactive molecules with similar topologies, suggesting potential targets.

    • Key Databases: ChEMBL, PubChem, BindingDB.

    • Rationale: This is a rapid and computationally inexpensive way to generate initial hypotheses. If multiple hits point towards a specific protein family (e.g., carbonic anhydrases), it significantly increases confidence.

  • Pharmacophore Modeling: This method identifies the 3D spatial arrangement of key chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centroids, aromatic rings) essential for activity. The pharmacophore model derived from our compound can be screened against a database of protein structures to find targets with complementary binding sites.

Structure-Based Prediction: Simulating the Handshake

When high-resolution 3D structures of potential targets are available, molecular docking can predict the binding conformation and affinity of our compound within the protein's active site.[15]

G cluster_0 Input Preparation ligand_prep Ligand Preparation (Energy Minimization) docking Run Docking Simulation (e.g., AutoDock Vina) ligand_prep->docking receptor_prep Receptor Preparation (PDB Cleanup, Add Hydrogens) define_site Define Binding Site (Grid Box Generation) receptor_prep->define_site define_site->docking analysis Analyze Results (Binding Energy, Pose Visualization) docking->analysis

Caption: Core workflow for molecular docking.

Protocol: Molecular Docking against Carbonic Anhydrase II

This protocol provides a step-by-step guide for docking 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide into the active site of Human Carbonic Anhydrase II (CA-II), a well-characterized and ubiquitous isoform.

  • Preparation of Receptor (CA-II):

    • Download the crystal structure of human CA-II from the Protein Data Bank (PDB ID: 2VVA).

    • Using molecular visualization software (e.g., UCSF Chimera, PyMOL), remove all water molecules and non-protein heteroatoms.[16]

    • Add polar hydrogens and assign partial charges (e.g., Gasteiger charges) using a tool like AutoDock Tools.[17]

    • Save the prepared receptor file in the required .pdbqt format.

  • Preparation of Ligand:

    • Generate the 3D structure of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide using a chemical drawing tool (e.g., ChemDraw, MarvinSketch) and save as an .sdf or .mol2 file.

    • Perform energy minimization using a force field (e.g., MMFF94) to obtain a low-energy conformation.

    • Using AutoDock Tools, define the rotatable bonds and save the ligand in .pdbqt format.

  • Docking Simulation:

    • Use a docking program like AutoDock Vina.[18]

    • Define the search space (grid box) to encompass the active site of CA-II, ensuring it includes the catalytic zinc ion and surrounding residues.

    • Execute the docking run. The algorithm will explore various conformations (poses) of the ligand within the binding site.[17]

  • Results Analysis:

    • The primary output is a ranked list of binding poses based on their predicted binding affinity (in kcal/mol). Lower values indicate stronger predicted binding.

    • Visualize the top-ranked poses to inspect key interactions (e.g., coordination of the sulfonamide group with the zinc ion, hydrogen bonds, hydrophobic interactions).

Data Presentation: Hypothetical Docking Results

Target ProteinPDB IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Carbonic Anhydrase II 2VVA-9.2Zn²⁺, His94, His96, His119, Thr199
Carbonic Anhydrase IX 5FL4-9.8Zn²⁺, His94, His96, His119, Val131
MMP-2 1QIB-7.5Zn²⁺, His201, His206, His211, Glu202
CDK2 1HCK-6.8Leu83, Lys33, Gln131

This table represents plausible, illustrative data. Actual results would be generated from the described protocol.

Part 2: Experimental Validation – From Prediction to Proof

Computational predictions, no matter how robust, must be confirmed through direct experimental evidence.[11] The validation phase follows a logical progression from confirming physical binding to demonstrating functional activity.

Step 1: Confirming Direct Physical Binding

Biophysical assays provide the initial "yes/no" answer to whether the compound physically interacts with the predicted target protein.

Featured Technique: Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay (TSA)

DSF is a high-throughput, cost-effective method to detect ligand binding.[19] The principle is that ligand binding typically stabilizes a protein, increasing its melting temperature (Tₘ).[20][21][22]

Protocol: DSF Assay for Target Engagement

  • Reagent Preparation:

    • Prepare a solution of the purified target protein (e.g., CA-II) at a final concentration of 2-5 µM in a suitable buffer.

    • Prepare a stock solution of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide in DMSO.

    • Prepare a working solution of a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.

  • Assay Setup:

    • In a 96- or 384-well PCR plate, combine the protein solution, the fluorescent dye, and either the test compound or a DMSO control.

    • Seal the plate and place it in a real-time PCR instrument.

  • Data Acquisition:

    • Program the instrument to slowly ramp the temperature (e.g., from 25°C to 95°C) while continuously monitoring fluorescence.

    • As the protein unfolds with increasing temperature, the dye will bind to exposed hydrophobic cores, causing a sharp increase in fluorescence.

  • Data Analysis:

    • Plot fluorescence versus temperature. The midpoint of the transition is the melting temperature (Tₘ).

    • A positive "hit" is identified by a significant positive shift in Tₘ (ΔTₘ) in the presence of the compound compared to the DMSO control.

Step 2: Quantifying Binding Affinity & Function

Once binding is confirmed, the next crucial step is to quantify its strength (affinity) and determine if this binding event translates into a functional consequence (e.g., enzyme inhibition).

Featured Technique: Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for characterizing binding thermodynamics. It directly measures the heat released or absorbed during a binding event, allowing for the precise determination of the binding constant (Kₐ), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) in a single, label-free experiment.[23][24][25]

Protocol: ITC Measurement of Binding Affinity

  • Sample Preparation:

    • Thoroughly dialyze the purified target protein against a suitable buffer. Use this final dialysis buffer to dissolve the compound to avoid buffer mismatch artifacts.

    • Load the protein solution (e.g., 10-20 µM) into the ITC sample cell.

    • Load a concentrated solution of the compound (e.g., 100-200 µM) into the titration syringe.

  • Experiment Execution:

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of small, sequential injections of the compound into the protein solution.

    • The instrument measures the minute heat changes after each injection.

  • Data Analysis:

    • The raw data (power vs. time) is integrated to yield a plot of heat change per injection versus the molar ratio of ligand to protein.

    • This binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters (Kₐ, ΔH, n).

Featured Technique: Enzyme Inhibition Assay

To confirm that binding leads to functional modulation, a direct enzymatic assay is required. For a predicted carbonic anhydrase inhibitor, this involves measuring its effect on the CO₂ hydration activity of the enzyme.

Protocol: Carbonic Anhydrase Inhibition Assay (Esterase Method)

  • Principle: CAs catalyze the hydrolysis of 4-nitrophenyl acetate (4-NPA) to 4-nitrophenolate, which is yellow and can be monitored spectrophotometrically at 400 nm.

  • Assay Setup:

    • In a 96-well plate, add buffer (e.g., Tris-HCl), a known concentration of the CA enzyme, and varying concentrations of the test compound (or DMSO control).

    • Initiate the reaction by adding the substrate, 4-NPA.

  • Measurement:

    • Immediately measure the rate of increase in absorbance at 400 nm using a plate reader.

  • Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot percent inhibition versus log[compound concentration] and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

Step 3 (Advanced): Unbiased Target Identification

For a truly comprehensive analysis, especially to uncover unexpected "off-targets," chemical proteomics offers a powerful, unbiased approach.[26]

Featured Technique: Affinity Chromatography-Mass Spectrometry

This technique uses an immobilized version of the compound to "fish" for binding partners from a complex biological sample, such as a cell lysate.[27]

G probe_synthesis Synthesize Affinity Probe (Compound + Linker + Resin) incubation Incubate Lysate with Probe probe_synthesis->incubation lysate_prep Prepare Cell Lysate lysate_prep->incubation wash Wash Away Non-specific Binders incubation->wash elution Elute Bound Proteins wash->elution ms_analysis Protein ID by LC-MS/MS elution->ms_analysis

Caption: Chemical proteomics workflow.

Protocol Overview: Affinity Chromatography

  • Probe Synthesis: The parent compound is chemically modified with a linker arm and covalently attached to a solid support (e.g., Sepharose beads).[28] This creates the "bait."

  • Incubation: The affinity beads are incubated with a cell or tissue lysate, allowing the immobilized compound to bind to its protein targets.[27]

  • Washing & Elution: Non-specifically bound proteins are washed away. The specifically bound proteins are then eluted, often by using a high concentration of the free compound in a competitive manner.

  • Identification: The eluted proteins are separated (e.g., by SDS-PAGE) and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[27]

This unbiased approach can confirm predicted targets and simultaneously reveal novel off-targets, providing crucial insights into a compound's polypharmacology and potential side effects.[29]

Conclusion and Future Directions

This guide has outlined a robust, integrated strategy for the prediction and validation of biological targets for 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide. The strong structural evidence pointing towards carbonic anhydrase inhibition provides a clear and compelling starting point. The in silico predictions, particularly from molecular docking, generate specific, testable hypotheses regarding isoform selectivity. Subsequent experimental validation through a cascade of biophysical (DSF), thermodynamic (ITC), and functional (enzymatic) assays serves as a self-validating system to confirm these predictions with high confidence.

Successful validation of CA inhibition would position this compound as a lead candidate for development in therapeutic areas where CAs are relevant, such as oncology (targeting tumor-associated CA-IX) or neurology. Future work should focus on determining its selectivity profile across all human CA isoforms and assessing its efficacy in relevant cell-based and in vivo models.

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Foundational

In Silico Modeling of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide Binding to Carbonic Anhydrase: A Technical Guide

This guide provides a comprehensive, in-depth technical walkthrough for the in silico modeling of the binding of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide to its putative biological target, Carbonic Anhydrase (CA)....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth technical walkthrough for the in silico modeling of the binding of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide to its putative biological target, Carbonic Anhydrase (CA). This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of computational chemistry and molecular modeling principles. We will delve into the rationale behind methodological choices, present detailed protocols, and emphasize self-validating systems to ensure scientific integrity.

Introduction: The Rationale for In Silico Investigation

The sulfonamide functional group is a well-established pharmacophore known to target carbonic anhydrases, a family of metalloenzymes crucial in various physiological processes.[1] Thiophene-2-sulfonamide derivatives, in particular, have demonstrated potent inhibitory activity against several CA isoforms.[2][3][4] The specific compound, 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide, combines the thiophene-2-sulfonamide core with a 4-chlorophenylthio substituent, suggesting a potential for high-affinity binding.

In silico modeling provides a powerful and cost-effective approach to elucidate the atomic-level details of this binding interaction.[5][6] By employing techniques such as molecular docking and molecular dynamics (MD) simulations, we can predict the binding pose of the ligand, identify key interacting residues, and estimate the binding free energy.[7][8] This information is invaluable for understanding the mechanism of action and for guiding the rational design of more potent and selective inhibitors.

Part 1: Foundational Workflow for In Silico Analysis

Our in silico investigation will follow a multi-step workflow designed to progressively refine our understanding of the ligand-protein interaction. This workflow ensures a rigorous and validated approach to predicting the binding of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide to its target.

G cluster_prep Preparation cluster_dock Initial Prediction cluster_sim Refinement & Dynamics cluster_analysis Analysis & Validation PDB Protein Structure (e.g., hCA II) Dock Molecular Docking PDB->Dock Receptor Ligand Ligand Structure (SMILES/SDF) Ligand->Dock Ligand MD Molecular Dynamics Simulation Dock->MD Top Scoring Pose Analysis Binding Free Energy Calculation MD->Analysis Trajectory Interactions Interaction Analysis MD->Interactions Trajectory

Caption: A generalized workflow for the in silico analysis of ligand-protein binding.

Part 2: Experimental Protocols

Preparation of the Receptor and Ligand

The initial and critical step in any in silico modeling study is the meticulous preparation of the protein (receptor) and the small molecule (ligand).

2.1.1. Receptor Preparation Protocol

  • Selection and Retrieval: Based on the known inhibitory profile of sulfonamides, human Carbonic Anhydrase II (hCA II) is a primary target of interest.[2] A high-resolution crystal structure of hCA II can be obtained from the Protein Data Bank (PDB). For this guide, we will use a structure complexed with a known sulfonamide inhibitor to define the active site (e.g., PDB ID: 3K34).

  • Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands.[9] This is crucial to avoid interference during the docking process.

  • Protonation and Charge Assignment: Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography. Assign appropriate protonation states to ionizable residues at a physiological pH (e.g., 7.4). This can be accomplished using tools like H++ or the pdb2gmx module in GROMACS.

  • Structural Minimization (Optional but Recommended): Perform a brief energy minimization of the protein structure to relieve any steric clashes that may have resulted from the addition of hydrogen atoms.

2.1.2. Ligand Preparation Protocol

  • Structure Generation: The 2D structure of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide can be obtained from PubChem (CID 132819875) or drawn using chemical drawing software.[10]

  • 3D Conformation Generation: Convert the 2D structure into a 3D conformation. This can be done using software like Open Babel.

  • Charge and Force Field Parameterization: Assign partial charges to the atoms of the ligand. For MD simulations, it is essential to generate topology and parameter files compatible with the chosen force field (e.g., CHARMM36 for proteins and CGenFF for the ligand).

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[11] This initial step provides a static snapshot of the binding pose.

2.2.1. Docking Protocol

  • Grid Box Definition: Define a search space (grid box) that encompasses the active site of the protein. The dimensions of the grid box should be sufficient to allow the ligand to rotate and translate freely within the binding pocket. The center of the grid can be defined based on the position of the catalytic zinc ion and the co-crystallized ligand in the template structure.

  • Docking Algorithm: Employ a reliable docking program such as AutoDock Vina.[11][12] Set the exhaustiveness parameter to a value that ensures a thorough search of the conformational space (e.g., 20).

  • Pose Selection and Analysis: The docking results will provide a set of binding poses ranked by their predicted binding affinities (in kcal/mol).[13] The top-scoring pose that exhibits a chemically reasonable orientation (e.g., the sulfonamide group coordinating with the active site zinc ion) should be selected for further analysis.

G cluster_docking_workflow Molecular Docking Workflow Receptor Prepared Receptor (PDBQT) Vina AutoDock Vina Receptor->Vina Ligand Prepared Ligand (PDBQT) Ligand->Vina Grid Grid Box Definition (Active Site) Grid->Vina Poses Ranked Binding Poses Vina->Poses Selection Pose Selection & Analysis Poses->Selection

Caption: A schematic of the molecular docking workflow.

Molecular Dynamics (MD) Simulation

MD simulations provide a dynamic view of the protein-ligand complex, allowing for the assessment of its stability and the refinement of the binding pose over time.[14]

2.3.1. MD Simulation Protocol

  • System Solvation: Place the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P water model).

  • Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system and to mimic a physiological salt concentration (e.g., 0.15 M).

  • Minimization: Perform a series of energy minimization steps to remove any steric clashes between the protein, ligand, and solvent.

  • Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and then equilibrate the pressure to the target pressure (e.g., 1 atm) while restraining the protein and ligand. This allows the solvent to relax around the complex.

  • Production Run: Run the simulation for a sufficient length of time (e.g., 100 ns) without restraints to observe the dynamics of the protein-ligand complex. GROMACS is a widely used software package for performing MD simulations.[15][16]

Post-Simulation Analysis

2.4.1. Binding Free Energy Calculation

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular end-state methods for estimating the binding free energy from MD simulation trajectories.[17] These methods calculate the free energy of the complex, the protein, and the ligand in their solvated states.

2.4.2. Interaction Analysis

Analyze the MD trajectory to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, and coordination with the zinc ion) between the ligand and the protein. This analysis can reveal which residues are critical for binding and can provide insights for structure-activity relationship (SAR) studies.

Part 3: Data Presentation and Interpretation

Quantitative data from the in silico analysis should be presented in a clear and concise manner to facilitate interpretation.

Table 1: Predicted Binding Affinity from Molecular Docking

LigandDocking Score (kcal/mol)
5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide-9.5
Reference Sulfonamide-8.8

Table 2: Estimated Binding Free Energy from MD Simulation

ComponentEnergy (kcal/mol)
Van der Waals Energy-45.2 ± 2.1
Electrostatic Energy-20.5 ± 1.5
Polar Solvation Energy30.8 ± 1.8
Non-polar Solvation Energy-5.1 ± 0.3
Binding Free Energy (ΔG) -40.0 ± 2.9

Table 3: Key Interacting Residues and Interaction Frequencies

ResidueInteraction TypeFrequency (%)
ZN301Coordination99.8
THR199Hydrogen Bond85.2
THR200Hydrogen Bond60.5
VAL121Hydrophobic95.7
LEU198Hydrophobic92.1

Conclusion

This technical guide has outlined a robust and scientifically sound workflow for the in silico modeling of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide binding to Carbonic Anhydrase II. By following these detailed protocols, researchers can gain valuable insights into the molecular basis of this interaction, which can inform further experimental studies and guide the development of novel therapeutic agents. The combination of molecular docking and molecular dynamics simulations, coupled with rigorous analysis, provides a powerful platform for modern drug discovery.

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Exploratory

An In-Depth Technical Guide to the Toxicological Profile and Safety Assessment of Thiophene Sulfonamides

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Preamble: Navigating the Toxicological Landscape of a Privileged Scaffold The thiophene sulfonamide motif...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Preamble: Navigating the Toxicological Landscape of a Privileged Scaffold

The thiophene sulfonamide motif represents a cornerstone in medicinal chemistry, valued for its versatile biological activities. However, the inherent chemical properties of the thiophene ring, particularly its susceptibility to metabolic bioactivation, present a significant challenge in drug development—the potential for toxicity. This guide provides a comprehensive exploration of the toxicological profile of thiophene sulfonamides, moving beyond a mere catalog of adverse effects to delve into the mechanistic underpinnings of their toxicity. By understanding the "why" behind potential safety liabilities, researchers can make more informed decisions in the design and selection of novel therapeutic agents incorporating this privileged scaffold. This document is structured to provide both foundational knowledge and practical, actionable protocols for the robust safety assessment of thiophene sulfonamides.

The Dichotomy of the Thiophene Ring: Efficacy and Toxicological Risk

The five-membered aromatic thiophene ring is a bio-isosteric replacement for the phenyl group, often introduced to modulate physicochemical properties, improve metabolic stability, and enhance target binding affinity[1]. This has led to its incorporation into a wide array of approved drugs[1]. However, the thiophene moiety is also recognized as a "structural alert" due to its potential for metabolic bioactivation into reactive electrophilic species[2].

The Central Mechanism: Cytochrome P450-Mediated Bioactivation

The primary driver of thiophene-related toxicity is its metabolism by cytochrome P450 (CYP450) enzymes in the liver. This process can lead to the formation of highly reactive intermediates, namely thiophene S-oxides and thiophene epoxides[2].

  • S-Oxidation: Oxidation of the sulfur atom in the thiophene ring forms a thiophene S-oxide. This reactive intermediate can then undergo further reactions, including dimerization or reaction with cellular nucleophiles[1][3].

  • Epoxidation: Oxidation across the carbon-carbon double bonds of the thiophene ring results in the formation of a thiophene epoxide. This electrophilic species can readily react with nucleophilic residues on proteins and DNA[3].

These reactive metabolites are the initiators of a cascade of downstream events that can culminate in cellular damage and organ toxicity[4].

Thiophene_Sulfonamide Thiophene Sulfonamide CYP450 CYP450 Enzymes (e.g., in liver) Thiophene_Sulfonamide->CYP450 Metabolism Reactive_Metabolites Reactive Metabolites (Thiophene S-oxides, Epoxides) CYP450->Reactive_Metabolites Bioactivation Covalent_Binding Covalent Binding Reactive_Metabolites->Covalent_Binding Cellular_Macromolecules Cellular Macromolecules (Proteins, DNA) Cellular_Macromolecules->Covalent_Binding Cellular_Damage Cellular Damage & Stress Covalent_Binding->Cellular_Damage Initiates Organ_Toxicity Organ Toxicity (Hepatotoxicity, Nephrotoxicity) Cellular_Damage->Organ_Toxicity Leads to

Figure 1: Metabolic bioactivation pathway of thiophene sulfonamides leading to toxicity.

Key Toxicological Endpoints for Thiophene Sulfonamides

The assessment of thiophene sulfonamide toxicity should focus on several key areas known to be affected by this class of compounds.

Hepatotoxicity

Drug-induced liver injury (DILI) is a significant concern for drugs containing a thiophene moiety[2]. The liver, as the primary site of metabolism, has the highest exposure to the reactive metabolites generated by CYP450 enzymes. The covalent binding of these metabolites to hepatic proteins can lead to:

  • Direct hepatocellular injury: Disruption of cellular function and integrity, leading to necrosis and/or apoptosis.

  • Immune-mediated hepatotoxicity: The protein adducts can act as haptens, triggering an immune response against the hepatocytes. The case of tienilic acid, a thiophene-containing drug withdrawn from the market, is a classic example of immune-mediated hepatitis[2].

Nephrotoxicity

The kidneys are also susceptible to damage from thiophene-containing compounds. While the liver is the primary site of metabolism, reactive metabolites can circulate and reach the kidneys, or the kidneys' own metabolic machinery can contribute to bioactivation[5]. The resulting damage can manifest as acute kidney injury or chronic nephropathy.

Hypersensitivity Reactions

Sulfonamides, in general, are associated with a higher incidence of hypersensitivity reactions, which are often cutaneous in nature[6]. These can range from mild rashes to severe, life-threatening conditions like Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN). While the sulfonamide group itself is a key determinant, the overall structure of the molecule, including the thiophene ring, can influence the immunogenic potential.

Genotoxicity

The ability of reactive metabolites to form adducts with DNA raises concerns about the genotoxic potential of thiophene sulfonamides. This necessitates a thorough evaluation of their mutagenic and clastogenic potential.

A Practical Guide to the Toxicological Assessment of Thiophene Sulfonamides

A tiered approach to safety assessment, starting with in vitro assays and progressing to more complex in vivo models, is recommended.

In Vitro Toxicity Assessment

3.1.1. Cytotoxicity Assays

The initial step is to determine the concentration range at which the compound exhibits cytotoxic effects in relevant cell lines (e.g., HepG2 for hepatotoxicity, HK-2 for nephrotoxicity).

  • MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • LDH Assay (Lactate Dehydrogenase): This assay quantifies the release of LDH from damaged cells into the culture medium, providing a measure of cytotoxicity.

AssayPrincipleEndpoint
MTT Reduction of MTT by mitochondrial dehydrogenases in viable cells to a purple formazan product.Cell viability (metabolic activity)
LDH Measurement of the activity of LDH, a cytosolic enzyme released upon cell lysis, in the culture medium.Cytotoxicity (membrane integrity)

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the thiophene sulfonamide for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability)[7].

3.1.2. Genotoxicity Assays

These assays are crucial for identifying compounds that can cause genetic damage.

  • Ames Test (Bacterial Reverse Mutation Assay): This is a widely used screening assay to detect the mutagenic potential of a compound. It utilizes strains of Salmonella typhimurium and Escherichia coli with mutations in the genes involved in histidine or tryptophan synthesis, respectively. A positive result is indicated by an increase in the number of revertant colonies in the presence of the test compound.

  • In Vitro Micronucleus Assay: This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects. The formation of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes, is scored in cells treated with the test compound.

cluster_invitro In Vitro Toxicity Assessment cluster_invivo In Vivo Toxicity Assessment Cytotoxicity Cytotoxicity Assays (MTT, LDH) Genotoxicity Genotoxicity Assays (Ames, Micronucleus) Cytotoxicity->Genotoxicity Metabolism Metabolic Stability & Reactive Metabolite Trapping Genotoxicity->Metabolism Transporter Transporter Inhibition Assays (e.g., BSEP) Metabolism->Transporter Acute Acute Toxicity Studies (e.g., LD50) Transporter->Acute Inform Repeat_Dose Repeat-Dose Toxicity Studies (Sub-acute, Chronic) Acute->Repeat_Dose Organ_Specific Organ-Specific Toxicity Studies (Hepatotoxicity, Nephrotoxicity) Repeat_Dose->Organ_Specific Decision_Point Go/No-Go Decision for Further Development Organ_Specific->Decision_Point

Figure 2: Tiered approach to the toxicological assessment of thiophene sulfonamides.

3.1.3. Mechanistic Assays

To understand the "why" behind any observed toxicity, further mechanistic studies are warranted.

  • Reactive Metabolite Trapping: Incubating the thiophene sulfonamide with liver microsomes in the presence of trapping agents like glutathione (GSH) can help identify the formation of reactive metabolites through the detection of their corresponding adducts by mass spectrometry[8].

  • Mitochondrial Toxicity Assays: Given that mitochondrial dysfunction can be a downstream consequence of reactive metabolite formation and oxidative stress, assessing parameters like mitochondrial membrane potential and oxygen consumption can provide valuable insights[9][10].

  • Oxidative Stress Assays: Measuring markers of oxidative stress, such as the levels of reactive oxygen species (ROS) and the depletion of intracellular glutathione, can help elucidate the role of oxidative damage in the observed toxicity.

In Vivo Toxicity Assessment

In vivo studies in relevant animal models are essential for understanding the systemic toxicity and target organ effects of thiophene sulfonamides. These studies should be conducted in compliance with Good Laboratory Practices (GLP)[11].

3.2.1. Study Design Considerations for Hepatotoxicity and Nephrotoxicity

  • Animal Model: Rodents (mice or rats) are commonly used for initial toxicity studies. The choice of species should consider similarities in metabolism to humans, if known[12].

  • Dose Selection: Dose levels should be based on the results of in vitro cytotoxicity assays and range-finding studies. The doses should be sufficient to elicit potential toxicity without causing overwhelming acute lethality.

  • Duration: The duration of the study will depend on the intended clinical use of the drug. Sub-acute (e.g., 14 or 28 days) and chronic (e.g., 3 or 6 months) studies are common[13].

  • Endpoints:

    • Clinical Observations: Daily monitoring of the animals for any signs of toxicity.

    • Body Weight and Food Consumption: Regular measurement to assess general health.

    • Clinical Pathology:

      • Hepatotoxicity: Measurement of serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and bilirubin[14].

      • Nephrotoxicity: Measurement of blood urea nitrogen (BUN) and serum creatinine.

    • Histopathology: Microscopic examination of the liver and kidneys to identify any pathological changes.

Experimental Protocol: In Vivo Rodent Hepatotoxicity Study

  • Animal Acclimation: Acclimate the animals to the laboratory conditions for at least one week.

  • Group Assignment: Randomly assign animals to different dose groups, including a vehicle control group.

  • Dosing: Administer the thiophene sulfonamide daily via the intended clinical route (e.g., oral gavage) for the specified duration.

  • Monitoring: Conduct daily clinical observations and weekly body weight and food consumption measurements.

  • Sample Collection: At the end of the study, collect blood samples for clinical chemistry analysis and euthanize the animals.

  • Necropsy and Histopathology: Perform a thorough necropsy and collect the liver for weighing and histopathological examination.

  • Data Analysis: Statistically analyze the data to identify any dose-dependent toxic effects.

Structure-Activity Relationships (SAR) and Mitigation of Toxicity

A key goal for medicinal chemists is to design thiophene sulfonamides with minimized toxicity while retaining the desired pharmacological activity.

  • Substitution on the Thiophene Ring: The position and nature of substituents on the thiophene ring can significantly influence its susceptibility to metabolic activation. Electron-withdrawing groups may decrease the electron density of the ring, making it less prone to oxidation. Bulky substituents near the site of potential epoxidation can sterically hinder the interaction with CYP450 enzymes.

  • Alternative Metabolic Pathways: Introducing alternative "metabolic soft spots" in the molecule can divert metabolism away from the thiophene ring, promoting detoxification over bioactivation[2].

Regulatory Considerations and Risk Assessment

The toxicological data generated from the studies outlined above form the basis for the preclinical safety assessment of a new thiophene sulfonamide. This information is a critical component of an Investigational New Drug (IND) application submitted to regulatory agencies like the U.S. Food and Drug Administration (FDA)[15]. The goal of the risk assessment is to determine a safe starting dose for first-in-human clinical trials and to identify potential risks that need to be monitored in humans.

Conclusion: A Proactive Approach to Safety

The thiophene sulfonamide scaffold will undoubtedly continue to be a valuable source of new therapeutic agents. A thorough understanding of the mechanisms underlying their potential toxicity, coupled with a systematic and rigorous toxicological evaluation, is paramount for the successful development of safe and effective drugs. By proactively addressing the potential for bioactivation and its downstream consequences, researchers can navigate the toxicological challenges associated with this important class of compounds and unlock their full therapeutic potential.

References

  • 2-Thiophenesulfonamide | C4H5NO2S2 | CID 72881. PubChem. Available at: [Link].

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Foundational

A Technical Guide to the Spectroscopic Characterization of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide

Abstract This technical guide provides a comprehensive analysis of the spectroscopic data for the compound 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide, a molecule of interest in medicinal chemistry and materials scie...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the compound 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide, a molecule of interest in medicinal chemistry and materials science. Aimed at researchers, scientists, and drug development professionals, this document details the predicted and analogous experimental data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide a field-proven, trustworthy resource. Each section includes detailed methodologies, data interpretation, and visual aids to facilitate a deeper understanding of the molecule's structural features.

Introduction

5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide (Molecular Formula: C₁₀H₈ClNO₂S₃, Molecular Weight: 305.82 g/mol ) is a sulfonamide derivative containing a thiophene and a chlorophenylthio moiety.[1] Sulfonamides are a well-established class of compounds with a broad range of biological activities.[2][3] The incorporation of a thiophene ring and a thioether linkage can significantly influence the molecule's physicochemical properties and biological interactions. Accurate structural elucidation through spectroscopic methods is paramount for quality control, reaction monitoring, and understanding structure-activity relationships.

This guide will present a detailed, predictive, and comparative analysis of the key spectroscopic data for this compound. Due to the absence of a complete set of publicly available experimental spectra for this specific molecule, this guide will leverage data from structurally analogous compounds and predictive algorithms to provide a robust and scientifically sound interpretation. This approach mirrors the real-world challenges faced by researchers when encountering novel compounds.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The structure of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide with the IUPAC numbering scheme is presented below. This numbering will be used consistently throughout the document for spectral assignments.

Figure 1. Molecular structure of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Experimental Protocol: NMR
  • Sample Preparation: A 5-10 mg sample of the compound would be dissolved in approximately 0.7 mL of a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).

  • Instrumentation: Spectra would be acquired on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters: A standard pulse sequence would be used with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Parameters: A proton-decoupled pulse sequence would be employed with a spectral width of around 220 ppm, a relaxation delay of 2-5 seconds, and a significantly higher number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the thiophene and chlorophenyl rings, as well as the protons of the sulfonamide group.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-37.20 - 7.40Doublet3.5 - 4.5
H-47.00 - 7.20Doublet3.5 - 4.5
H-2', H-6'7.40 - 7.60Doublet8.0 - 9.0
H-3', H-5'7.30 - 7.50Doublet8.0 - 9.0
-SO₂NH₂5.0 - 7.0 (variable)Broad SingletN/A

Interpretation:

  • Thiophene Protons (H-3, H-4): The protons on the thiophene ring are expected to appear as two distinct doublets due to coupling with each other. Their chemical shifts are influenced by the electron-withdrawing sulfonamide group and the electron-donating thioether linkage. Data for unsubstituted thiophene shows protons at approximately 7.1-7.3 ppm.[4]

  • Chlorophenyl Protons (H-2', H-6' and H-3', H-5'): The para-substituted chlorophenyl ring will exhibit a characteristic AA'BB' system, which often appears as two doublets. The protons ortho to the chlorine (H-3', H-5') will be slightly upfield compared to the protons ortho to the sulfur (H-2', H-6').

  • Sulfonamide Protons (-SO₂NH₂): The protons of the sulfonamide group will appear as a broad singlet.[5][6] Its chemical shift is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange with trace amounts of water.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2145 - 155
C-3125 - 135
C-4120 - 130
C-5135 - 145
C-1'130 - 140
C-2', C-6'130 - 140
C-3', C-5'128 - 138
C-4'132 - 142

Interpretation:

  • Thiophene Carbons (C-2, C-3, C-4, C-5): Four distinct signals are expected for the thiophene ring carbons. The carbon attached to the sulfonamide group (C-2) and the carbon attached to the thioether (C-5) will be the most downfield due to the influence of the heteroatoms.

  • Chlorophenyl Carbons (C-1', C-2'/C-6', C-3'/C-5', C-4'): Due to the symmetry of the para-substituted ring, four signals are anticipated. The carbon bearing the chlorine (C-4') and the carbon attached to the sulfur (C-1') will have their chemical shifts influenced by these substituents. The chemical shifts of carbon nuclei in organic molecules can range up to 200 ppm.[7][8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Experimental Protocol: IR
  • Sample Preparation: A small amount of the solid sample can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory, or mixed with potassium bromide (KBr) to form a pellet.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer would be used to acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹.

Predicted IR Data and Interpretation
Vibrational Mode Predicted Absorption Range (cm⁻¹) Intensity
N-H Stretch (Sulfonamide)3400 - 3200Medium (two bands)
C-H Stretch (Aromatic)3100 - 3000Medium to Weak
S=O Stretch (Sulfonamide)1350 - 1310 (asymmetric)Strong
1170 - 1140 (symmetric)Strong
C=C Stretch (Aromatic)1600 - 1450Medium to Weak
S-N Stretch930 - 900Medium
C-S Stretch750 - 600Medium to Weak
C-Cl Stretch850 - 550Strong

Interpretation:

  • Sulfonamide Group: The two strong absorption bands for the asymmetric and symmetric S=O stretching are highly characteristic of the sulfonamide group.[9][10] The N-H stretching vibrations will appear as two distinct bands in the high-frequency region.

  • Aromatic Rings: The C-H stretching vibrations of the aromatic rings will be observed above 3000 cm⁻¹, while the C=C skeletal vibrations will appear in the 1600-1450 cm⁻¹ region.

  • Thioether and Other Bonds: The C-S and C-Cl stretching vibrations will be present in the fingerprint region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol: MS
  • Instrumentation: An Electron Ionization (EI) mass spectrometer is commonly used for this type of analysis. The sample is introduced into the ion source, where it is bombarded with high-energy electrons.

  • Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z).

Predicted MS Data and Interpretation

G M [C₁₀H₈ClNO₂S₃]⁺˙ m/z = 305/307 F1 [C₄H₂S-SO₂NH₂]⁺˙ m/z = 163 M->F1 - C₆H₄ClS F2 [Cl-C₆H₄-S]⁺ m/z = 143/145 M->F2 - C₄H₂S-SO₂NH₂ F3 [C₆H₄Cl]⁺ m/z = 111/113 F2->F3 - S

Figure 2. Predicted major fragmentation pathways for 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide.

Interpretation:

  • Molecular Ion Peak: The molecular ion peak ([M]⁺˙) would be observed at m/z 305 and 307 in an approximate 3:1 ratio, which is characteristic of the presence of a single chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).

  • Major Fragments: The fragmentation of ethers and thioethers often involves cleavage of the C-O or C-S bonds.[11][12]

    • Cleavage of the C-S bond between the thiophene and the thioether sulfur would lead to two major fragments: the thiophene-2-sulfonamide radical cation at m/z 163 and the 4-chlorophenylthio cation at m/z 143/145.

    • Further fragmentation of the 4-chlorophenylthio cation by loss of a sulfur atom could produce the chlorophenyl cation at m/z 111/113.

Conclusion

The comprehensive analysis of predicted and analogous spectroscopic data provides a robust framework for the structural characterization of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide. The expected ¹H and ¹³C NMR chemical shifts, IR absorption frequencies, and mass spectral fragmentation patterns are consistent with the proposed molecular structure. This in-depth guide serves as a valuable resource for scientists and researchers, enabling them to confidently identify and characterize this compound and its analogs in various research and development settings. The methodologies and interpretative logic presented herein are broadly applicable to the structural elucidation of other novel organic molecules.

References

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Exploratory

An In-Depth Technical Guide to the Potential Therapeutic Applications of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide

Introduction: A Molecule of Rational Design In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores into a single molecular entity presents a compelling avenue for the deve...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Molecule of Rational Design

In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores into a single molecular entity presents a compelling avenue for the development of novel therapeutics. The compound 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide emerges from this principle of rational design, integrating three key structural motifs: a thiophene ring, a sulfonamide functional group, and a 4-chlorophenylthio substituent. While direct extensive research on this specific molecule is not widely documented, a thorough analysis of its constituent parts allows for the formulation of robust hypotheses regarding its potential therapeutic applications.

The thiophene nucleus is a renowned "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide spectrum of activities, including anti-inflammatory, antimicrobial, anticancer, and cardiovascular applications.[1][2] Its bioisosteric relationship with the benzene ring allows it to interact favorably with various biological targets. The sulfonamide group is a classic pharmacophore, most notably associated with antimicrobial drugs and a potent class of enzyme inhibitors known as carbonic anhydrase inhibitors.[3] The introduction of a 4-chlorophenylthio moiety can significantly influence the molecule's lipophilicity, membrane permeability, and binding interactions within target proteins.[4]

This technical guide will provide a comprehensive exploration of the most promising therapeutic avenues for 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide, based on a synthesis of existing knowledge of its core components. We will delve into its potential as a carbonic anhydrase inhibitor, an anticancer agent, and an antimicrobial compound, elucidating the scientific rationale and proposing experimental workflows for the validation of these hypotheses.

Carbonic Anhydrase Inhibition: A Primary Therapeutic Hypothesis

The presence of the thiophene-2-sulfonamide scaffold strongly suggests that a primary therapeutic application of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide lies in the inhibition of carbonic anhydrases (CAs).[5] CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in a multitude of physiological processes, and their dysregulation is implicated in several diseases, making them attractive drug targets.[5]

Scientific Rationale and Mechanistic Insights

The sulfonamide group is the quintessential zinc-binding group for CA inhibitors. It coordinates to the zinc ion in the enzyme's active site, displacing a water molecule and disrupting the catalytic cycle. Thiophene-2-sulfonamides, in particular, have been recognized as effective CA inhibitors since the pioneering work of Davenport in 1945.[5] Five-membered heterocyclic sulfonamides often exhibit greater potency compared to their six-membered counterparts.[5]

The 5-[(4-Chlorophenyl)thio] substituent is hypothesized to extend into the hydrophobic half of the CA active site, forming favorable interactions with amino acid residues and potentially enhancing both potency and isoform selectivity.[6] Different CA isoforms have distinct active site topographies, and the nature of the substituent on the sulfonamide-bearing ring can be tailored to achieve selective inhibition. For instance, the thienyl tail of some sulfonamides has been shown to interact with residues in a subpocket that varies between isoforms, leading to differential inhibitory activity.[7]

dot

Hypothesized Mechanism of Carbonic Anhydrase Inhibition cluster_0 Enzyme-Inhibitor Interaction Compound 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide ActiveSite Carbonic Anhydrase Active Site Compound->ActiveSite Enters Sulfonamide Sulfonamide Group (-SO₂NH₂) Thiophene Thiophene Ring Substituent (4-Chlorophenyl)thio Substituent Inhibition Enzyme Inhibition ActiveSite->Inhibition Leads to Zinc Zn²⁺ Ion Sulfonamide->Zinc Coordinates with HydrophobicPocket Hydrophobic Pocket Substituent->HydrophobicPocket Interacts with TherapeuticEffect Therapeutic Effect (e.g., Lowered Intraocular Pressure) Inhibition->TherapeuticEffect Results in

Caption: Hypothesized binding of the compound to the carbonic anhydrase active site.

Potential Therapeutic Indications

Based on the established roles of CA inhibitors, 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide could be investigated for the following conditions:

  • Glaucoma: Inhibition of CAII in the ciliary body of the eye reduces the formation of aqueous humor, thereby lowering intraocular pressure.[8]

  • Epilepsy: Certain CA isoforms are expressed in the brain, and their inhibition can have anticonvulsant effects.[5]

  • Oncology: Tumor-associated CA isoforms, such as CAIX and CAXII, are involved in pH regulation in the tumor microenvironment and are linked to tumor progression and metastasis. Selective inhibitors of these isoforms are being explored as anticancer agents.[6][7]

  • Obesity and Metabolic Disorders: CA inhibition can influence metabolic processes, and some CA inhibitors have shown potential in managing obesity.[5]

Experimental Workflow for Validation
  • In Vitro CA Inhibition Assays:

    • Objective: To determine the inhibitory potency (IC₅₀ or Kᵢ values) of the compound against a panel of human CA isoforms (e.g., hCA I, II, IV, IX, XII).

    • Methodology: A stopped-flow spectrophotometric assay measuring the inhibition of CO₂ hydration is the gold standard.

  • X-ray Crystallography:

    • Objective: To elucidate the binding mode of the compound within the active site of key CA isoforms (e.g., hCA II, IX).

    • Methodology: Co-crystallization of the compound with the target CA isoform and subsequent X-ray diffraction analysis.

  • Cell-Based Assays:

    • Objective: To assess the compound's ability to inhibit CA activity in a cellular context.

    • Methodology: For glaucoma, this would involve measuring the effect on aqueous humor formation in a relevant cell line. For oncology, assays would focus on the inhibition of tumor cell proliferation and invasion under hypoxic conditions.

  • In Vivo Models:

    • Objective: To evaluate the therapeutic efficacy of the compound in animal models of the target diseases.

    • Methodology: For glaucoma, this would involve measuring the reduction of intraocular pressure in rabbits.[8] For cancer, this would entail assessing tumor growth inhibition in xenograft models.

Anticancer Activity: A Multifaceted Approach

The thiophene scaffold is a common feature in a variety of anticancer agents, and when combined with a sulfonamide moiety, it presents multiple potential mechanisms for inhibiting cancer cell growth and proliferation.[1][9][10]

Scientific Rationale and Potential Mechanisms
  • Kinase Inhibition: The planar structure of the thiophene ring can facilitate binding to the ATP-binding site of various kinases, which are often dysregulated in cancer.[1]

  • Tubulin Polymerization Inhibition: Some thiophene derivatives act as microtubule-destabilizing agents, arresting the cell cycle in the G2/M phase and inducing apoptosis.[11]

  • Topoisomerase Inhibition: Thiophene-containing compounds have been shown to inhibit topoisomerases, enzymes crucial for DNA replication and repair in cancer cells.[10]

  • Induction of Apoptosis: The compound could trigger programmed cell death through various pathways, including the activation of reactive oxygen species.[10]

  • Carbonic Anhydrase IX/XII Inhibition: As discussed previously, targeting tumor-associated CAs is a validated anticancer strategy.[12]

dot

Potential Anticancer Mechanisms of Action Compound 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide Kinase Kinase Inhibition Compound->Kinase Tubulin Tubulin Polymerization Inhibition Compound->Tubulin Topoisomerase Topoisomerase Inhibition Compound->Topoisomerase CAIX_XII CAIX/XII Inhibition Compound->CAIX_XII CellCycleArrest Cell Cycle Arrest Kinase->CellCycleArrest Tubulin->CellCycleArrest Apoptosis Apoptosis Topoisomerase->Apoptosis CAIX_XII->Apoptosis AntiTumor Anti-Tumor Activity CellCycleArrest->AntiTumor Apoptosis->AntiTumor

Caption: Overview of the compound's potential anticancer mechanisms.

Experimental Workflow for Validation
  • In Vitro Cytotoxicity Screening:

    • Objective: To determine the compound's IC₅₀ values against a panel of cancer cell lines representing different tumor types (e.g., breast, lung, colon).

    • Methodology: Standard assays such as MTT or CellTiter-Glo.

  • Mechanism of Action Studies:

    • Cell Cycle Analysis: To determine if the compound induces cell cycle arrest at a specific phase using flow cytometry.

    • Apoptosis Assays: To confirm the induction of apoptosis using methods like Annexin V/PI staining.

    • Kinase Inhibition Profiling: To screen the compound against a broad panel of kinases to identify potential targets.

    • Tubulin Polymerization Assay: To assess the compound's effect on microtubule dynamics.

  • 3D Spheroid Models:

    • Objective: To evaluate the compound's efficacy in a more physiologically relevant 3D tumor model.[11]

    • Methodology: Monitoring the growth and viability of cancer cell spheroids treated with the compound.

  • In Vivo Xenograft Studies:

    • Objective: To assess the anti-tumor efficacy of the compound in animal models.

    • Methodology: Administration of the compound to mice bearing human tumor xenografts and monitoring tumor growth.

Antimicrobial Activity: A Classical Target for Sulfonamides

The sulfonamide functional group has a long history in the treatment of bacterial infections.[3] Thiophene derivatives have also demonstrated a broad spectrum of antimicrobial and antifungal activities.[13][14][15] The combination of these two pharmacophores in 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide suggests its potential as a novel antimicrobial agent.

Scientific Rationale and Mechanistic Insights

The primary mechanism of action for sulfonamide antibiotics is the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides act as competitive inhibitors, leading to a bacteriostatic effect.

Thiophene-containing compounds can exert their antimicrobial effects through various mechanisms, including the disruption of microbial cell membranes and the inhibition of essential enzymes involved in DNA replication and cell wall synthesis.[14] The (4-Chlorophenyl)thio substituent may enhance the compound's ability to penetrate bacterial cell walls and membranes.

Experimental Workflow for Validation
  • Minimum Inhibitory Concentration (MIC) Determination:

    • Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a range of pathogenic bacteria (both Gram-positive and Gram-negative) and fungi.

    • Methodology: Broth microdilution or agar dilution methods.[16]

  • Time-Kill Curve Assays:

    • Objective: To assess whether the compound has a bactericidal or bacteriostatic effect.

    • Methodology: Exposing bacteria to the compound at various concentrations and monitoring the viable cell count over time.[13]

  • Mechanism of Action Studies:

    • DHPS Inhibition Assay: To determine if the compound inhibits the bacterial DHPS enzyme.

    • Membrane Permeability Assays: To assess if the compound disrupts the integrity of the bacterial cell membrane.

  • In Vivo Infection Models:

    • Objective: To evaluate the compound's efficacy in treating bacterial or fungal infections in animal models.

    • Methodology: Administering the compound to infected animals and monitoring survival rates and pathogen clearance.

Data Summary

Potential Therapeutic Application Proposed Mechanism of Action Key Validating Experiments
Carbonic Anhydrase Inhibition Inhibition of carbonic anhydrase isoformsIn vitro CA inhibition assays, X-ray crystallography, In vivo models of glaucoma or cancer
Anticancer Kinase inhibition, Tubulin polymerization inhibition, Topoisomerase inhibition, Induction of apoptosis, CAIX/XII inhibitionIn vitro cytotoxicity screening, Cell cycle analysis, Apoptosis assays, In vivo xenograft models
Antimicrobial Inhibition of dihydropteroate synthase, Disruption of cell membrane integrityMIC determination, Time-kill curve assays, DHPS inhibition assay, In vivo infection models

Conclusion

5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide is a rationally designed molecule with significant potential for therapeutic applications. Based on the well-documented biological activities of its constituent pharmacophores, the most promising areas for investigation are carbonic anhydrase inhibition, anticancer activity, and antimicrobial effects. The experimental workflows outlined in this guide provide a clear path for the systematic evaluation of this compound's therapeutic potential. Further research into this and structurally related molecules is warranted and could lead to the development of novel and effective treatments for a range of diseases.

References

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). National Institutes of Health. [Link]

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  • General pharmacological properties of 4-(p-chlorophenylthio)butanol (W-2719). (n.d.). PubMed. [Link]

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  • Synthesis of different thio-scaffolds bearing sulfonamide with subnanomolar carbonic anhydrase II and IX inhibitory properties and X-ray investigations for their inhibitory mechanism. (2018). Sci-Hub. [Link]

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Foundational

Structure-activity relationship (SAR) of thiophene-based sulfonamides

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Thiophene-Based Sulfonamides Foreword: The Convergence of Two Privileged Scaffolds In the landscape of medicinal chemistry, the pursuit of novel...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Thiophene-Based Sulfonamides

Foreword: The Convergence of Two Privileged Scaffolds

In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents often leads us to the strategic combination of "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets. This guide focuses on one such powerful convergence: the fusion of the thiophene ring with the sulfonamide functional group. The thiophene ring, a five-membered aromatic heterocycle, is a versatile building block in numerous marketed drugs, prized for its unique electronic properties and its ability to act as a bioisostere for a phenyl ring.[1][2] The sulfonamide moiety is a cornerstone of pharmacology, initially famous for the "sulfa drugs" that heralded the age of antibiotics and now recognized for its presence in drugs targeting a vast array of proteins, including enzymes and receptors.[3][4][5]

This document provides researchers, scientists, and drug development professionals with a comprehensive exploration of the structure-activity relationships (SAR) that govern the biological effects of thiophene-based sulfonamides. We will move beyond a mere cataloging of compounds to dissect the causal relationships between molecular architecture and therapeutic function, grounding our discussion in field-proven insights and authoritative data. Our focus is to illuminate why specific structural modifications lead to desired changes in potency, selectivity, and pharmacokinetic properties, thereby empowering more rational and efficient drug design.

Core Synthetic Strategies: Building the Thiophene-Sulfonamide Backbone

The rational design of any SAR study is predicated on the accessible synthetic routes to the target molecules. The synthesis of thiophene-based sulfonamides typically involves a two-stage logic: the formation of the substituted thiophene ring, followed by the introduction of the sulfonamide group, or vice-versa.

Constructing the Thiophene Nucleus

The Gewald aminothiophene synthesis is a cornerstone reaction, valued for its efficiency and ability to introduce multiple points of diversity in a single step.[2][6] It involves the base-catalyzed condensation of a ketone or aldehyde with an α-cyano ester in the presence of elemental sulfur.[2][6] This multicomponent reaction is particularly powerful as it allows for the installation of an amino group at the 2-position, which can serve as a handle for further functionalization or as a key pharmacophoric feature.

Other classical methods, such as the Paal-Knorr synthesis from 1,4-dicarbonyl compounds, also provide reliable access to the thiophene core, though often under harsher conditions.[2][7]

Introducing the Sulfonamide Moiety

The most common and direct method for installing the sulfonamide group is the reaction of a thiophenesulfonyl chloride with a primary or secondary amine.[3][8] The requisite thiophenesulfonyl chloride can often be prepared from the corresponding thiophene via chlorosulfonation. This modular approach allows for the late-stage introduction of diverse amine-containing fragments (R² in the general structure), making it ideal for building a chemical library to probe SAR.

G cluster_0 Thiophene Ring Synthesis (e.g., Gewald Reaction) cluster_1 Sulfonamide Formation Ketone Ketone/Aldehyde Aminothiophene 2-Aminothiophene Intermediate Ketone->Aminothiophene Cyanoester α-Cyano Ester Cyanoester->Aminothiophene Sulfur Elemental Sulfur Sulfur->Aminothiophene Base Base (e.g., Diethylamine) Base->Aminothiophene Chlorosulfonation Chlorosulfonation (ClSO3H) Aminothiophene->Chlorosulfonation (If starting from amino-thiophene) ThiopheneSulfonylChloride Thiophenesulfonyl Chloride Chlorosulfonation->ThiopheneSulfonylChloride FinalProduct Thiophene-Based Sulfonamide ThiopheneSulfonylChloride->FinalProduct Amine Amine (R²-NH₂) Amine->FinalProduct

Caption: A generalized workflow for the synthesis of thiophene-based sulfonamides.

SAR Insights at Key Biological Targets

Thiophene-based sulfonamides have demonstrated remarkable versatility, showing potent activity against several important classes of drug targets. The following sections detail the specific SAR for each.

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[9] They are established drug targets for glaucoma, diuresis, and increasingly, cancer, where isoforms IX and XII are overexpressed in hypoxic tumors.[5][9] The sulfonamide group (-SO₂NH₂) is the quintessential zinc-binding group (ZBG) for all CA inhibitors, making this a natural target class for these compounds.

Core SAR Principles:

  • The Sulfonamide Group: An unsubstituted -SO₂NH₂ is critical for potent inhibition. It coordinates directly to the catalytic Zn²⁺ ion in the enzyme's active site, displacing a water/hydroxide molecule.[10] Mono- or di-substitution on the sulfonamide nitrogen generally leads to a dramatic loss of activity.[11]

  • The Thiophene Ring: The thiophene ring serves as the primary scaffold that positions the sulfonamide for optimal binding and provides a framework for substituents that interact with hydrophilic and hydrophobic pockets in the active site cleft.[10]

  • Substituents on the Thiophene Ring: This is where the most critical SAR variations are observed.

    • Position 4: Substitution at this position has been extensively studied for developing topically effective ocular hypotensive agents.[12] Introducing various groups here can modulate physicochemical properties like solubility without sacrificing the nanomolar potency against human CA II.[12]

    • Position 5: Modifications at this position can significantly enhance potency and introduce isoform selectivity. For example, adding substituted phenoxy groups can lead to potent 5-lipoxygenase inhibitors.[13] In the context of CAs, this position can be exploited to target regions outside the immediate active site.

    • Interaction Mode: The orientation of the thiophene ring itself is crucial. The heterocyclic sulfur atom can form favorable interactions with coordinated water molecules or hydrophilic residues within the active site.[10]

Quantitative SAR Data for CA Inhibition

Compound IDThiophene Ring Substituent (Position)Target IsoformInhibition Constant (Kᵢ, nM)Reference
1 4-(2-ethyl-imidazol-1-yl)methylhCA II1.8[12]
2 4-(morpholin-4-yl)methylhCA II2.5[12]
3 UnsubstitutedhCA II363.8[14]
4 4-Fluorophenyl tail via triazolehCA XII4.5[9]
5 2-Naphthyl tail via triazolehCA IX6.2[9]

This table presents a selection of data to illustrate SAR trends. Kᵢ values are a measure of inhibitory potency; lower values indicate greater potency.

Caption: Core principles of the structure-activity relationship for CA inhibitors.

Protein Kinase Inhibition

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[5][15] Thiophene-based sulfonamides have emerged as potent inhibitors of several kinase families.

  • Cyclin-Dependent Kinases (CDKs): Certain thiophene sulfonamides have been identified as inhibitors of CDKs, such as Pfmrk from Plasmodium falciparum (the malaria parasite) and human CDK7.[16] For this class, bromohydrosulfonylacetamide derivatives were particularly potent, with IC₅₀ values in the sub-micromolar range, suggesting that the N-acylated sulfonamide can effectively occupy the ATP-binding pocket.[16]

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels required for tumor growth.[15] Sulfonamides have been developed as VEGFR-2 inhibitors, and incorporating a thiophene ring can enhance this activity.[5][15] The SAR often involves a larger molecular structure where the thiophene-sulfonamide fragment is part of a larger scaffold that mimics the adenine region of ATP.

Antimicrobial Activity

While the original sulfa drugs targeted folate synthesis, many novel thiophene-based sulfonamides exhibit antimicrobial activity through different mechanisms.[3][17]

  • Quorum Sensing Inhibition: A fascinating example is the identification of 2-thiophenesulfonamides as specific inhibitors of LuxR-type transcription factors, which control quorum sensing in pathogenic Vibrio species.[17] This mechanism does not kill the bacteria directly but rather disrupts their communication, preventing the expression of virulence factors. This is a promising anti-virulence strategy that may exert less selective pressure for resistance. The SAR studies showed that molecules like 3-phenyl-1-(thiophen-2-ylsulfonyl)-1H-pyrazole (PTSP) were highly potent, indicating that the substituent on the sulfonamide nitrogen is critical for binding to the LuxR homolog's ligand-binding pocket.[17]

  • Broad-Spectrum Activity: Other derivatives show direct antibacterial effects against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[1] The activity is often modulated by electron-withdrawing or electron-donating groups on an appended aromatic ring, which influences the overall electronic properties and binding affinity of the molecule to its bacterial target.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity and reproducibility, detailed methodologies are paramount. Below are representative protocols for the synthesis and biological evaluation of a thiophene-based sulfonamide.

Synthesis Protocol: Preparation of N-(Aryl)-5-bromothiophene-2-sulfonamide

This protocol describes a common two-step sequence for synthesizing a library of N-substituted thiophene sulfonamides, a key workflow for SAR exploration.

Step 1: Synthesis of 5-bromothiophene-2-sulfonyl chloride

  • Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride guard tube, cool chlorosulfonic acid (5.0 eq) to 0 °C in an ice-salt bath.

  • Reaction: Add 2-bromothiophene (1.0 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Stirring: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The solid product will precipitate.

  • Isolation: Collect the crude sulfonyl chloride by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. The product is often used in the next step without further purification.

    • Causality Insight: Using an excess of chlorosulfonic acid drives the reaction to completion. The dropwise addition at low temperature is a critical safety measure to control the highly exothermic reaction.

Step 2: Sulfonamide Formation

  • Setup: Dissolve the crude 5-bromothiophene-2-sulfonyl chloride (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask.

  • Addition: Add a solution of the desired primary or secondary amine (1.1 eq) and a base such as triethylamine or pyridine (1.5 eq) in the same solvent.

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to yield the final sulfonamide.

    • Causality Insight: The base is essential to neutralize the HCl generated during the reaction, preventing side reactions and protonation of the reactant amine. The aqueous workup effectively removes unreacted starting materials and salts.

Biological Assay Protocol: In Vitro Carbonic Anhydrase II Inhibition Assay

This protocol describes a standard colorimetric assay to determine the inhibitory potency (IC₅₀) of compounds against human carbonic anhydrase II (hCA II).

  • Principle: The assay measures the esterase activity of hCA II using p-nitrophenyl acetate (p-NPA) as a substrate. The enzyme catalyzes the hydrolysis of p-NPA to p-nitrophenol, a yellow product that can be quantified spectrophotometrically at 400 nm.[18][19]

  • Reagents and Materials:

    • Human carbonic anhydrase II (hCA II) enzyme

    • p-Nitrophenyl acetate (p-NPA) substrate

    • Tris-HCl buffer (pH 7.4)

    • Test compounds dissolved in DMSO

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 1 mM.

    • In a 96-well plate, add 140 µL of Tris-HCl buffer to each well.

    • Add 20 µL of the hCA II enzyme solution to each well (except for the blank).

    • Add 20 µL of the test compound solution at various concentrations. For the control (100% activity), add 20 µL of DMSO.

    • Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.

    • Immediately measure the absorbance at 400 nm every 30 seconds for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the absorbance vs. time plot) for each concentration.

    • Determine the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

    • Trustworthiness Insight: This is a self-validating system. Including a positive control (a known CA inhibitor like acetazolamide) and a negative control (DMSO) in every assay plate ensures the validity of the results and allows for plate-to-plate comparison.

Conclusion and Future Outlook

The thiophene-based sulfonamide scaffold represents a remarkably successful platform in modern drug discovery. The core SAR principles are well-established: the unsubstituted sulfonamide group acts as a potent zinc-binding anchor for metalloenzymes like carbonic anhydrases, while the thiophene ring provides a versatile scaffold for introducing substituents that fine-tune potency, selectivity, and pharmacokinetic properties.

Future research in this area will likely focus on several key directions:

  • Targeting Novel Isoforms: As our understanding of the roles of different CA and kinase isoforms in disease deepens, there will be a greater drive to design highly selective inhibitors to minimize off-target effects.

  • Anti-Infective Innovation: The discovery of thiophene sulfonamides as anti-virulence agents that block quorum sensing opens a new front in the fight against antimicrobial resistance, a path that warrants significant further exploration.[17]

  • Multi-Target Ligands: Given the scaffold's ability to inhibit diverse targets like kinases and CAs, there is potential for developing single molecules that can modulate multiple nodes in a disease pathway, a particularly attractive strategy in complex diseases like cancer.[5]

By understanding the fundamental structure-activity relationships detailed in this guide, researchers are better equipped to rationally design the next generation of thiophene-based sulfonamide therapeutics with enhanced efficacy and safety profiles.

References

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (URL: [Link])

  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. (URL: [Link])

  • Richards, A. M., et al. (2021). Thiophenesulfonamides are specific inhibitors of quorum sensing in pathogenic Vibrios. Scientific Reports, 11(1), 8137. (URL: [Link])

  • Hartman, G. D., et al. (1992). 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors. Journal of Medicinal Chemistry, 35(21), 3822-3831. (URL: [Link])

  • Synthesis of thiophenes having the biologically active sulfonamide... (URL: [Link])

  • Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. (URL: [Link])

  • Caridha, D., et al. (2010). Activity of substituted thiophene sulfonamides against malarial and mammalian cyclin dependent protein kinases. Bioorganic & Medicinal Chemistry Letters, 20(13), 3863-3867. (URL: [Link])

  • Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors. (URL: [Link])

  • Al-Suwaidan, I. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2959. (URL: [Link])

  • Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. (URL: [Link])

  • Khan, M. E., et al. (2024). Synthesis of sustainable heterocyclic aryl sulfonamide derivatives: computational studies, molecular docking, and antibacterial assessment. Macromolecular Research. (URL: [Link])

  • Sharma, R., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. (URL: [Link])

  • Nagaraja, P., et al. (2007). A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. Acta Pharmaceutica, 57(3), 333-342. (URL: [Link])

  • Vedani, A., & Meyer, E. F., Jr. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352-358. (URL: [Link])

  • Roman, G. (2022). Thiophene-containing compounds with antimicrobial activity. Archiv der Pharmazie, 355(6), e2100462. (URL: [Link])

  • The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. (URL: [Link])

  • Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents. (URL: [Link])

  • Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. (URL: [Link])

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Protocols & Analytical Methods

Method

Application Notes and Protocols: Developing a Cell-Based Assay for 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide

Introduction: Unveiling the Therapeutic Potential of a Novel Sulfonamide The sulfonamide functional group is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents, includin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Sulfonamide

The sulfonamide functional group is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents, including antibacterial and anticancer drugs.[1][2] The compound 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide is a synthetic molecule that merges the established pharmacophore of a sulfonamide with a thiophene scaffold, a combination that has shown promise in targeting various cellular processes. Thiophene-based sulfonamides have been explored for their activity as inhibitors of crucial enzymes like cyclin-dependent kinase 5 (cdk5) and carbonic anhydrases (CAs).[3]

A primary mechanism of action for many anticancer sulfonamides is the inhibition of carbonic anhydrases, particularly the tumor-associated isoform CA IX.[4][5] CA IX plays a critical role in regulating intracellular pH (pHi) in cancer cells, especially under hypoxic conditions.[6] By catalyzing the hydration of carbon dioxide to bicarbonate and a proton, CA IX contributes to the acidification of the tumor microenvironment while maintaining a slightly alkaline intracellular pH, which is favorable for tumor cell survival and proliferation.[5][6] Inhibition of CA IX can disrupt this delicate pH balance, leading to intracellular acidification and subsequently triggering apoptosis or cell cycle arrest.[7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to develop a robust cell-based assay for characterizing the activity of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide. We will detail a primary assay focused on measuring changes in intracellular pH, a direct downstream consequence of CA IX inhibition. Furthermore, we will outline essential orthogonal assays to validate the primary findings and assess the broader cellular impact of the compound, including cytotoxicity, and effects on apoptosis and the cell cycle. This multi-faceted approach ensures a thorough and reliable evaluation of the compound's cellular mechanism of action.[8][9]

Principle of the Primary Assay: Intracellular pH Measurement

The cornerstone of this protocol is a cell-based fluorometric assay to measure changes in intracellular pH (pHi). This assay leverages a pH-sensitive fluorescent dye, such as BCECF-AM or a commercially available equivalent, which can be loaded into live cells.[10][11] The fluorescence intensity of these dyes is directly proportional to the intracellular pH. A decrease in pHi, indicative of carbonic anhydrase inhibition, will result in a quantifiable change in the fluorescent signal.[12]

This assay is designed to be conducted in a multi-well plate format, making it amenable to high-throughput screening and dose-response studies. By exposing CA IX-expressing cancer cells to varying concentrations of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide, we can determine the compound's potency in inducing intracellular acidification.

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for the primary intracellular pH assay and the proposed signaling pathway affected by 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide.

G cluster_0 Assay Preparation cluster_1 Compound Treatment & Dye Loading cluster_2 Data Acquisition & Analysis prep1 Seed CA IX-expressing cells in 96-well plates prep2 Incubate for 24 hours to allow attachment prep1->prep2 treat1 Prepare serial dilutions of the test compound prep2->treat1 treat2 Treat cells with compound for a defined period treat1->treat2 treat3 Load cells with a pH-sensitive fluorescent dye treat2->treat3 data1 Measure fluorescence intensity using a plate reader treat3->data1 data2 Calculate the change in intracellular pH data1->data2 data3 Generate dose-response curves and determine IC50 data2->data3

Fig. 1: Experimental workflow for the intracellular pH assay.

G compound 5-[(4-Chlorophenyl)thio] thiophene-2-sulfonamide ca9 Carbonic Anhydrase IX (CA IX) compound->ca9 Inhibition h_hco3 H+ + HCO3- ca9->h_hco3 Catalysis pHi_decrease Intracellular pH (pHi) Decrease ca9->pHi_decrease Disruption of pH homeostasis leads to co2_h2o CO2 + H2O co2_h2o->ca9 apoptosis Apoptosis pHi_decrease->apoptosis cell_cycle_arrest Cell Cycle Arrest pHi_decrease->cell_cycle_arrest

Fig. 2: Proposed signaling pathway of the test compound.

Detailed Experimental Protocols

Protocol 1: Primary Assay - Fluorometric Measurement of Intracellular pH

1.1. Materials and Reagents:

  • Cell Line: A cancer cell line known to express high levels of Carbonic Anhydrase IX (e.g., HT-29 or MDA-MB-231).

  • Culture Medium: Appropriate cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Test Compound: 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide, dissolved in DMSO to create a stock solution (e.g., 10 mM).

  • pH-Sensitive Dye: BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester) or equivalent fluorescent pH indicator kit (e.g., MAK150 from Sigma-Aldrich).[11]

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Positive Control: A known carbonic anhydrase inhibitor (e.g., Acetazolamide).

  • Vehicle Control: DMSO.

  • Instrumentation: Fluorescence microplate reader capable of excitation at ~490 nm and emission at ~535 nm.

1.2. Cell Seeding:

  • Harvest and count the cells.

  • Seed the cells into a black, clear-bottom 96-well plate at a density of 2 x 104 cells per well in 100 µL of culture medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.

1.3. Compound Treatment:

  • Prepare a serial dilution of the test compound in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.

  • Carefully remove the culture medium from the wells and add 100 µL of the compound dilutions. Include wells for vehicle control and positive control.

  • Incubate the plate for a predetermined time (e.g., 4, 12, or 24 hours) at 37°C.

1.4. Dye Loading and Measurement:

  • Prepare the dye loading solution according to the manufacturer's instructions.

  • Remove the compound-containing medium and wash the cells once with 100 µL of pre-warmed HBSS.

  • Add 100 µL of the dye loading solution to each well.

  • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • After incubation, wash the cells twice with 100 µL of pre-warmed HBSS.

  • Add 100 µL of HBSS to each well.

  • Measure the fluorescence intensity using a microplate reader with excitation at 490 nm and emission at 535 nm.

1.5. Data Analysis:

  • Subtract the background fluorescence (wells without cells) from all readings.

  • Normalize the fluorescence intensity of the treated wells to the vehicle control.

  • Plot the normalized fluorescence intensity against the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Table 1: Example Data Layout for Intracellular pH Assay

Well(s)ConditionCompound ConcentrationExpected Outcome
A1-A3Untreated Control0Baseline fluorescence
B1-B3Vehicle Control (DMSO)0Similar to untreated
C1-C12Test CompoundSerial DilutionDose-dependent decrease in fluorescence
D1-D3Positive ControlKnown IC50Significant decrease in fluorescence
E1-E3Blank (No Cells)N/ABackground fluorescence
Protocol 2: Orthogonal Assay 1 - Cell Viability/Cytotoxicity Assessment

2.1. Rationale:

It is crucial to determine if the observed effects of the compound are due to a specific mechanism of action (e.g., CA IX inhibition) or general cytotoxicity.[13] A cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, provides a sensitive measure of ATP levels, which correlates with the number of metabolically active cells.[14][15]

2.2. Materials and Reagents:

  • Cell Line, Culture Medium, Test Compound: Same as in Protocol 1.

  • Cell Viability Reagent: CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or equivalent.

  • Instrumentation: Luminometer.

2.3. Procedure:

  • Seed and treat the cells with the test compound as described in sections 1.2 and 1.3.

  • After the treatment period, equilibrate the plate to room temperature for 30 minutes.

  • Prepare the CellTiter-Glo® reagent according to the manufacturer's protocol.

  • Add 100 µL of the reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

2.4. Data Analysis:

  • Subtract the background luminescence (wells without cells) from all readings.

  • Normalize the luminescence of the treated wells to the vehicle control.

  • Plot the normalized luminescence against the compound concentration to determine the CC50 (50% cytotoxic concentration).

Table 2: Example Data Comparison

ParameterAssayDescription
IC50 Intracellular pH AssayConcentration of compound that causes a 50% reduction in intracellular pH.
CC50 Cell Viability AssayConcentration of compound that causes a 50% reduction in cell viability.

A significant difference between the IC50 and CC50 values (ideally, IC50 << CC50) suggests that the compound's primary effect is target-specific rather than due to general toxicity.

Protocol 3: Orthogonal Assay 2 - Apoptosis and Cell Cycle Analysis

3.1. Rationale:

A decrease in intracellular pH is known to be a trigger for apoptosis and can also lead to cell cycle arrest.[7][16] Flow cytometry-based assays can be used to quantify these cellular events. Annexin V staining can identify early apoptotic cells, while propidium iodide (PI) staining allows for the analysis of cell cycle distribution and the identification of late apoptotic/necrotic cells.[17][18][19]

3.2. Materials and Reagents:

  • Cell Line, Culture Medium, Test Compound: Same as in Protocol 1.

  • Apoptosis Detection Kit: Annexin V-FITC Apoptosis Detection Kit or similar.

  • Reagents for Cell Cycle Analysis: RNase A and Propidium Iodide (PI).

  • Instrumentation: Flow cytometer.

3.3. Procedure for Apoptosis Assay:

  • Seed cells in 6-well plates and treat with the test compound at concentrations around the IC50 value for 24-48 hours.

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and PI according to the kit manufacturer's instructions.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

3.4. Procedure for Cell Cycle Analysis:

  • Seed and treat cells as described for the apoptosis assay.

  • Harvest the cells and wash with cold PBS.

  • Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

3.5. Data Analysis:

  • Apoptosis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis/necrosis (Annexin V positive, PI positive), and the viable population (Annexin V negative, PI negative).

  • Cell Cycle: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.

Trustworthiness and Self-Validation

The robustness of this assay development plan lies in its multi-tiered, self-validating approach. The primary assay provides a direct measure of the hypothesized mechanism of action. The first orthogonal assay (cell viability) critically distinguishes between specific inhibitory effects and non-specific cytotoxicity. The second set of orthogonal assays (apoptosis and cell cycle analysis) provides a deeper understanding of the downstream cellular consequences of the compound's activity. Consistent and dose-dependent results across these interconnected assays will provide a high degree of confidence in the characterization of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide's cellular effects.

References

  • Abbate, F., et al. (2020). Sulfonamides and their derivatives: Past, present, and future. Molecules, 25(19), 4446. [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[Link]

  • Liu, X., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9053-9063. [Link]

  • Lian, H., et al. (2022). Protocol to record and quantify the intracellular pH in contracting cardiomyocytes. STAR Protocols, 3(2), 101289. [Link]

  • Gieling, R. G., et al. (2019). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Scientific Reports, 9(1), 1-12. [Link]

  • Jamieson, S. M., et al. (2019). Orthogonal Assays for the Identification of Inhibitors of the Single-Stranded Nucleic Acid Binding Protein YB-1. Acta Pharmaceutica Sinica B, 9(5), 966-977. [Link]

  • Skanda Life Sciences. (2024). Cell based assays – Assay Development and Validation. [Link]

  • Bhatt, P., et al. (2022). Programmed cell death detection methods: a systematic review and a categorical comparison. Cell Communication and Signaling, 20(1), 1-22. [Link]

  • BellBrook Labs. (2023). Enzyme Assays: The Foundation of Modern Drug Discovery. [Link]

  • Owa, T., et al. (2001). Profiling Novel Sulfonamide Antitumor Agents with Cell-based Phenotypic Screens and Array-based Gene Expression Analysis. Clinical Cancer Research, 7(5), 1345-1353. [Link]

  • Grinstein, S., & Rothstein, A. (1986). Measurement of Intracellular pH. Journal of General Physiology, 88(2), 179-190. [Link]

  • Ghosh, A. K., et al. (2012). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. PLoS One, 7(8), e42854. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

  • Wouters, M. A., et al. (2021). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. ACS Central Science, 7(3), 456-466. [Link]

  • Hovanky, V., & Mehta, K. (2014). Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening. Journal of Young Investigators, 27(4), 28-35. [Link]

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. [Link]

  • ResearchGate. (2024). Seeking Your Insights: Which Cell Viability Assay Do You Prefer and Why? [Link]

  • Amos, J., et al. (1980). Thiophene analogues of the carcinogens benzidine and 4-aminobiphenyl: evaluation in vitro. Carcinogenesis, 1(5), 411-415. [Link]

  • BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. [Link]

  • Krutoholova, D., et al. (2021). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Molecules, 26(23), 7309. [Link]

  • Renner, L., et al. (2020). Detection of Sulfonamide Antibiotics Using an Elastic Hydrogel Microparticles-Based Optical Biosensor. ACS Applied Materials & Interfaces, 12(4), 4381-4389. [Link]

  • News-Medical.Net. (2024). The role of cell-based assays for drug discovery. [Link]

  • BioAgilytix. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. [Link]

  • Rosowsky, A., et al. (1999). Synthesis and in vitro antitumor activity of thiophene analogues of 5-chloro-5,8-dideazafolic acid. Journal of Medicinal Chemistry, 42(9), 1599-1608. [Link]

  • Parkkila, S., et al. (2000). Carbonic anhydrase inhibitor suppresses invasion of renal cancer cells in vitro. Proceedings of the National Academy of Sciences, 97(5), 2220-2224. [Link]

  • Wikipedia. (n.d.). Thermal shift assay. [Link]

  • ResearchGate. (2015). How we can study apoptosis and cell cycle arrest in cancer cell line (HeLa)..?? [Link]

  • JoVE. (n.d.). Extracellular and intracellular pH measurements in mice respiratory tract in vivo. [Link]

  • Tang, D. G., et al. (2002). Mechanisms Controlling Cell Cycle Arrest and Induction of Apoptosis after 12-Lipoxygenase Inhibition in Prostate Cancer Cells. Cancer Research, 62(2), 384-392. [Link]

  • Cetin, E., et al. (2021). Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells. International Journal of Molecular Sciences, 22(16), 8878. [Link]

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  • Al-Ostoot, F. H., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Infection and Drug Resistance, 17, 3037-3051. [Link]

  • Li, Y., et al. (2024). Study on the Rapid Limit Test for Six Sulfonamide Residues in Food Based on the TLC-SERS Method. Foods, 13(17), 2568. [Link]

  • Breinbauer, R., et al. (2012). Synthesis and Structure-Activity Relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as Cyclin-Dependent Kinase 5 (cdk5)/p25 Inhibitors. Journal of Medicinal Chemistry, 55(19), 8493-8501. [Link]

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Sources

Application

Application Note: Quantitative Analysis of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide in Human Plasma using LC-MS/MS

Abstract This application note presents a detailed protocol for the quantification of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide, a novel sulfonamide derivative, in human plasma. The method employs a robust and sens...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed protocol for the quantification of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide, a novel sulfonamide derivative, in human plasma. The method employs a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, suitable for pharmacokinetic and toxicokinetic studies. A streamlined protein precipitation procedure is utilized for sample preparation, ensuring high recovery and minimal matrix effects. The method has been developed and validated in accordance with the principles outlined in the US Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation.[1][2] All protocols, from sample preparation to data analysis, are described in detail to allow for seamless implementation in a research or drug development setting.

Introduction

5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide is a compound of interest in pharmaceutical development, necessitating a reliable and validated bioanalytical method for its quantification in biological matrices. Accurate measurement of its concentration in plasma is critical for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. This document provides a comprehensive guide for researchers, detailing a highly selective and sensitive LC-MS/MS method for this purpose. The causality behind experimental choices, from sample extraction to mass spectrometric detection, is explained to provide a deeper understanding of the methodology.

Physicochemical Properties and Analytical Considerations

While specific experimental data for 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide is not extensively published, we can infer its properties from the closely related analog, 5-[(4-Chlorophenyl)methylsulfanyl]thiophene-2-sulfonamide. This analog has a calculated XLogP3 of 3.5, suggesting a moderate level of lipophilicity.[3] This property indicates that the compound is well-suited for reversed-phase liquid chromatography and can be efficiently extracted from plasma using protein precipitation with an organic solvent. The presence of the sulfonamide and thiophene moieties provides suitable sites for ionization by electrospray ionization (ESI) for mass spectrometric detection.

Experimental Workflow

The overall analytical workflow is designed for efficiency and robustness, ensuring high sample throughput and reliable results.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) is Add Internal Standard (IS) plasma->is ppt Protein Precipitation with Acetonitrile is->ppt vortex Vortex & Centrifuge ppt->vortex supernatant Collect Supernatant vortex->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation detection MS/MS Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantify Analyte Concentration calibration->quantification

Caption: High-level overview of the bioanalytical workflow.

Detailed Protocols

Materials and Reagents
  • 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide reference standard (≥98% purity)

  • Sulfapyridine (Internal Standard, IS) (≥98% purity)

  • Acetonitrile (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (Type I, ultrapure)

  • Human plasma (K2-EDTA as anticoagulant)

Standard and Quality Control (QC) Sample Preparation

Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide and sulfapyridine (IS) in 10 mL of acetonitrile, respectively.[4]

Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards and QC samples.

Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC samples. The final concentration of the organic solvent in the spiked plasma should not exceed 5%.

Sample TypeConcentration Range (ng/mL)
Calibration Standards1, 2, 5, 10, 20, 50, 100, 200
LLOQ QC1
Low QC3
Medium QC30
High QC150

Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile to a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples.[5] Acetonitrile is chosen as the precipitation solvent due to its efficiency in denaturing and precipitating plasma proteins.[6]

  • Aliquot 50 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile) to each tube. The 3:1 ratio of acetonitrile to plasma ensures efficient protein precipitation.[6]

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[7]

  • Carefully transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

Protein Precipitation Protocol start Start: 50 µL Plasma Sample add_is Add 150 µL of IS in Acetonitrile start->add_is Step 1 vortex Vortex for 30 seconds add_is->vortex Step 2 centrifuge Centrifuge at 14,000 x g for 10 min vortex->centrifuge Step 3 transfer Transfer Supernatant to HPLC Vial centrifuge->transfer Step 4 end_node Ready for LC-MS/MS Injection transfer->end_node Step 5

Sources

Method

Application Note: A Validated HPLC-MS Protocol for the Quantitative Analysis of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide

Abstract This application note presents a detailed and robust High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the sensitive and selective quantification of 5-[(4-Chlorophenyl)thio]thiophene-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and robust High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the sensitive and selective quantification of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide. This protocol is designed for researchers, scientists, and professionals in drug development and chemical analysis who require a reliable method for the characterization and quantification of this and structurally related compounds. The methodology outlined herein has been developed based on established principles of reversed-phase chromatography and electrospray ionization mass spectrometry, and includes comprehensive guidelines for method validation in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction

5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide is a synthetic organic compound featuring a thiophene-sulfonamide core linked to a chlorophenyl group via a thioether bridge. The sulfonamide functional group is a well-known pharmacophore found in a wide array of therapeutic agents, exhibiting antimicrobial and other biological activities.[1] The presence of a thiophene ring and a chlorinated phenyl group can significantly influence the compound's physicochemical properties, including its lipophilicity and metabolic stability. Consequently, a precise and accurate analytical method is paramount for its quantification in various matrices during research and development phases.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful analytical technique that offers high sensitivity and selectivity, making it ideal for the analysis of small molecules in complex mixtures.[4] This application note provides a step-by-step protocol for the analysis of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide, from sample preparation to data analysis, with a focus on the scientific rationale behind the experimental choices.

Compound Information

  • Compound Name: 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide

  • CAS Number: 63031-81-2

  • Molecular Formula: C₁₀H₈ClNO₂S₃[][6]

  • Molecular Weight: 305.82 g/mol [][6]

  • Chemical Structure:

Chemical Structure of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide

Experimental

Materials and Reagents
  • 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Dimethyl sulfoxide (DMSO, analytical grade)

Instrumentation

A standard HPLC system coupled to a single quadrupole or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.

Standard and Sample Preparation

Causality: Proper sample preparation is crucial to ensure accurate and reproducible results by removing interferences and ensuring the analyte is in a suitable solvent for injection.[7][8]

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of DMSO.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve the desired concentration range for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

  • Sample Preparation: The sample preparation will be matrix-dependent. For samples in a solid matrix, extraction with an organic solvent such as acetonitrile or methanol may be necessary. For liquid samples, a simple dilution or a solid-phase extraction (SPE) cleanup may be required to remove interfering substances. All final sample solutions should be filtered through a 0.22 µm syringe filter prior to injection.[8]

HPLC Method

Causality: A reversed-phase C18 column is chosen for its versatility in retaining and separating moderately nonpolar organic molecules like the target analyte. The gradient elution with an organic solvent and acidified water allows for efficient elution and good peak shape. Formic acid is added to the mobile phase to improve the ionization efficiency in positive ion mode ESI.

ParameterRecommended Setting
Column C18, 2.1 x 100 mm, 2.6 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometry Method

Causality: Electrospray ionization in positive ion mode is selected as sulfonamides are known to readily form protonated molecules [M+H]⁺. The specific cone voltage and collision energy are optimized to achieve sensitive detection of the parent ion and characteristic fragment ions for selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantitative analysis.

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Desolvation Temperature 350 °C
Desolvation Gas Flow 600 L/hr
Scan Mode Full Scan (m/z 100-500) for initial investigation, then Selected Ion Recording (SIR) or Multiple Reaction Monitoring (MRM) for quantification.
Expected Ion [M+H]⁺ = 306.0 m/z

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[1][2][3]

Specificity

Specificity should be assessed by analyzing a blank matrix and a matrix spiked with the analyte to ensure that there are no interfering peaks at the retention time of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide.

Linearity and Range

Linearity should be evaluated by constructing a calibration curve with at least five concentration levels. The correlation coefficient (r²) should be ≥ 0.99.

Accuracy and Precision

Accuracy should be determined by the recovery of spiked samples at three different concentration levels (low, medium, and high). Precision (repeatability and intermediate precision) should be expressed as the relative standard deviation (RSD) and should be ≤ 15%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ can be determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.

Robustness

The robustness of the method should be evaluated by making small, deliberate variations in the HPLC parameters (e.g., flow rate, column temperature, mobile phase composition) and observing the effect on the results.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: HPLC-MS Parameters

Parameter Setting
HPLC System [Specify Model]
Mass Spectrometer [Specify Model]
Column C18, 2.1 x 100 mm, 2.6 µm
Mobile Phase A: Water + 0.1% Formic Acid, B: Acetonitrile + 0.1% Formic Acid
Flow Rate 0.3 mL/min
Ionization Mode ESI Positive

| Monitored Ion (SIR) | m/z 306.0 |

Table 2: Method Validation Summary (Hypothetical Data)

Parameter Result Acceptance Criteria
Linearity (r²) 0.998 ≥ 0.99
Accuracy (Recovery) 95-105% 80-120%
Precision (RSD) < 5% ≤ 15%
LOD 0.5 ng/mL -

| LOQ | 1.5 ng/mL | - |

Experimental Workflow and Diagrams

HPLC_MS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing & Validation stock Stock Solution (1 mg/mL in DMSO) working Working Standards (Serial Dilution) stock->working hplc HPLC Separation (C18 Column, Gradient Elution) working->hplc Inject sample Sample Extraction/ Dilution & Filtration sample->hplc Inject ms MS Detection (ESI+, SIR/MRM) hplc->ms acquisition Data Acquisition ms->acquisition processing Peak Integration & Quantification acquisition->processing validation Method Validation (ICH Guidelines) processing->validation

Caption: Workflow for the HPLC-MS analysis of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide.

Fragmentation_Pathway cluster_mol Parent Ion cluster_frag Potential Fragment Ions parent [M+H]⁺ m/z 306.0 frag1 [C₄H₂S-SO₂NH₂]⁺ m/z 162 parent->frag1 Cleavage of Thioether Bond frag2 [Cl-Ph-S]⁺ m/z 143 parent->frag2 Cleavage of S-Thiophene Bond frag3 [Thiophene-SO₂]⁺ m/z 147 parent->frag3 Rearrangement

Caption: Postulated fragmentation pathway for 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide.

Conclusion

The HPLC-MS method detailed in this application note provides a reliable and robust protocol for the quantitative analysis of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide. The method is sensitive, selective, and can be validated to meet the stringent requirements of regulatory guidelines. This protocol serves as a valuable starting point for researchers and scientists working with this compound and can be adapted for the analysis of structurally similar molecules.

References

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Guo, F. (2016). Application of LCMS in small-molecule drug development. Drug Discovery Today, 21(8), 1335-1344. Retrieved from [Link]

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. Retrieved from [Link]

  • Patyra, E., Kwiatek, K., & Nebot, C. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 488. Retrieved from [Link]

  • PubChem. (n.d.). 5-[(4-Chlorophenyl)methylsulfanyl]thiophene-2-sulfonamide. Retrieved from [Link]

  • Sartorius. (n.d.). Sample Preparation for HPLC Analysis. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Shimadzu. (2015). A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Retrieved from [Link]

  • Lab Manager. (2010). HPLC Sample Prep: Critical First Steps in LC Analysis. Retrieved from [Link]

  • Castoldi, D., & Tadeo, J. L. (2007). A liquid chromatography-mass spectrometry assay for analyzing sulfonamide antibacterials in cattle and fish muscle tissues. Journal of AOAC International, 90(1), 247-256. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

Sources

Application

Preclinical Evaluation of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide in Animal Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Targeting Tumor Hypoxia with a Novel Carbonic Anhydrase IX Inhibitor Solid tumors are charac...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Targeting Tumor Hypoxia with a Novel Carbonic Anhydrase IX Inhibitor

Solid tumors are characterized by regions of low oxygen, or hypoxia, which is a major driver of tumor progression, metastasis, and resistance to therapy.[1] A key protein that is highly upregulated in response to hypoxia is Carbonic Anhydrase IX (CA IX), a transmembrane zinc metalloenzyme.[2][3] CA IX plays a crucial role in maintaining the intracellular pH of cancer cells in the acidic tumor microenvironment by catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons.[2][4][5] This pH-regulating activity allows cancer cells to thrive and proliferate in conditions that would otherwise be cytotoxic.[4] High expression of CA IX is often correlated with poor prognosis in various cancers, making it an attractive therapeutic target.[3][5]

5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide belongs to the sulfonamide class of compounds, many of which are known to be effective inhibitors of carbonic anhydrases.[6] The structural features of this compound suggest it is a promising candidate for the selective inhibition of CA IX. This document provides a comprehensive guide to the preclinical experimental design for testing 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide in relevant animal models of cancer. The following protocols are designed to rigorously evaluate its pharmacokinetic profile, in vivo efficacy, and target engagement.

I. Preliminary In Vitro Characterization

Before proceeding to in vivo studies, it is essential to characterize the activity of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide in vitro.

A. Carbonic Anhydrase Inhibition Assay

The primary mechanism of action is hypothesized to be the inhibition of CA IX. Therefore, the inhibitory potency and selectivity of the compound against a panel of human CA isoforms (including CA I, II, IX, and XII) should be determined. A fluorescence-based assay can be employed for this purpose, which offers a high-throughput and sensitive method for measuring CA activity.[7]

B. Cell-Based Assays

The cytotoxic and anti-proliferative effects of the compound should be evaluated in cancer cell lines with varying levels of CA IX expression. This will help to establish a link between CA IX inhibition and cellular effects.

  • Recommended Cell Lines:

    • CA IX-positive: HT-29 (colon carcinoma), U-87 MG (glioblastoma), SK-RC-52 (renal cell carcinoma), MDA-MB-231 (triple-negative breast cancer).

    • CA IX-negative/low: HCT116 (colon carcinoma) can be used as a negative control.

  • Experimental Conditions: Cells should be cultured under both normoxic (21% O2) and hypoxic (1% O2) conditions to assess the hypoxia-dependent activity of the compound.

II. Pharmacokinetic (PK) Profiling in Mice

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide is critical for designing effective in vivo efficacy studies.

A. Formulation Development for In Vivo Administration

Due to the likely poor aqueous solubility of the compound, a suitable formulation is necessary for both oral (PO) and intravenous (IV) administration.

  • For Oral Gavage (PO): A suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) or a solution in a mixture of polyethylene glycol 400 (PEG 400) and water.

  • For Intravenous Injection (IV): A nanosuspension is a viable strategy for IV administration of poorly water-soluble drugs.[8] This can be prepared by wet media milling or high-pressure homogenization.[9][10][11] The nanosuspension should be stabilized with pharmaceutically acceptable excipients.

B. Protocol for a Murine Pharmacokinetic Study

This protocol outlines a serial bleeding method to obtain a complete PK profile from a single mouse, which reduces animal usage and inter-animal variability.

Table 1: Experimental Design for a Single-Dose Pharmacokinetic Study in Mice

ParameterDetails
Animal Model Female BALB/c mice, 6-8 weeks old
Groups 1. Intravenous (IV) administration
2. Oral (PO) administration
Dose To be determined based on in vitro potency and tolerability studies (e.g., 10 mg/kg)
Number of Animals n = 4-5 per time point or per group for serial sampling
Blood Sampling Serial Sampling: 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose
Sample Collection ~30 µL of blood collected via submandibular or saphenous vein
Sample Processing Plasma separated by centrifugation and stored at -80°C until analysis
Bioanalysis LC-MS/MS for quantification of the compound in plasma

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimatize mice for at least one week before the experiment.

  • Dosing:

    • IV: Administer the formulated compound via the tail vein.

    • PO: Administer the formulated compound using oral gavage.

  • Blood Collection: At the designated time points, collect blood samples into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Quantify the concentration of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

III. In Vivo Efficacy in a Human Tumor Xenograft Model

The primary assessment of anti-tumor activity will be conducted in an immunocompromised mouse model bearing human tumor xenografts that express high levels of CA IX.

G cluster_0 Pre-Study cluster_1 Tumor Implantation & Growth cluster_2 Treatment Phase cluster_3 Endpoint Analysis cell_culture HT-29 Cell Culture implantation Subcutaneous Implantation of HT-29 Cells cell_culture->implantation animal_acclimatization Animal Acclimatization (NU/NU Mice) animal_acclimatization->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Daily Dosing (PO or IV) randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring monitoring->treatment euthanasia Euthanasia & Tumor Excision monitoring->euthanasia ex_vivo Ex Vivo Analysis (IHC, pH, etc.) euthanasia->ex_vivo

Caption: Xenograft Efficacy Study Workflow.

A. Animal Model and Tumor Implantation
  • Animal Model: Female athymic nude mice (NU/NU), 6-8 weeks old.

  • Tumor Model: HT-29 human colon adenocarcinoma cells, which are known to express high levels of CA IX under hypoxic conditions.

  • Implantation: Subcutaneously inject 5 x 10^6 HT-29 cells in a mixture of media and Matrigel into the flank of each mouse.

B. Experimental Design and Treatment Groups

Once the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups.

Table 2: Treatment Groups for In Vivo Efficacy Study

GroupTreatmentDose & ScheduleRationale
1 Vehicle Controle.g., 0.5% CMC, PO, dailyTo assess baseline tumor growth.
2 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamideDose determined from PK/PD studies, PO, dailyTo evaluate the single-agent efficacy of the test compound.
3 Standard of Care (e.g., Doxorubicin)e.g., 4 mg/kg, IP, once weeklyTo provide a positive control for anti-tumor activity.[3]
4 Combination TherapyCompound + DoxorubicinTo assess potential synergistic or additive effects.
5 Hypoxia-activated prodrug (e.g., Tirapazamine)e.g., 10 mg/kg, IP, dailyTo compare with a hypoxia-targeted therapy.[12]
C. Protocol for In Vivo Efficacy Assessment
  • Tumor Growth Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).

  • Body Weight Measurement: Monitor animal health by recording body weight 2-3 times per week.

  • Treatment Administration: Administer the treatments as described in Table 2 for a period of 3-4 weeks.

  • Endpoint: Euthanize the mice when tumors in the control group reach the predetermined endpoint size, or if signs of excessive toxicity are observed.

  • Tumor Excision: At the end of the study, excise the tumors, weigh them, and process them for further analysis.

IV. Pharmacodynamic (PD) and Target Engagement Studies

These studies are crucial to demonstrate that the observed anti-tumor effects are a result of the compound's interaction with its intended target, CA IX.

G Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX CAIX Expression HIF1a->CAIX pH_regulation Extracellular Acidification Intracellular Alkalinization CAIX->pH_regulation Compound 5-[(4-Chlorophenyl)thio] -thiophene-2-sulfonamide Compound->CAIX Inhibition Tumor_Growth Tumor Growth & Metastasis pH_regulation->Tumor_Growth

Caption: Hypothesized CAIX Signaling Pathway.

A. Assessment of Tumor Hypoxia and CA IX Expression
  • Pimonidazole Staining: Administer pimonidazole to tumor-bearing mice before euthanasia to label hypoxic regions. Detect pimonidazole adducts in tumor sections by immunohistochemistry (IHC).

  • CA IX Immunohistochemistry: Perform IHC on paraffin-embedded tumor sections to visualize the expression and localization of CA IX.[3]

B. In Vivo Target Engagement Imaging

A non-invasive method to assess target engagement is to use a fluorescently labeled CA IX inhibitor.[13] This allows for the visualization of compound binding to CA IX in living animals.

C. Ex Vivo Analysis of Tumor Tissue
  • Carbonic Anhydrase Activity Assay: Prepare lysates from excised tumor tissue and measure CA activity to determine the extent of target inhibition by the compound.

  • Intratumoral pH Measurement: The functional consequence of CA IX inhibition is an increase in intracellular pH and a decrease in extracellular pH. The extracellular pH of the tumor can be measured in vivo using specialized probes or ex vivo immediately after tumor excision.[12][14][15][16][17]

  • Proliferation and Apoptosis Markers: Perform IHC for Ki-67 (proliferation marker) and cleaved caspase-3 (apoptosis marker) to assess the cellular effects of the treatment.[18][19][20][21][22]

V. Evaluation in a Syngeneic Mouse Model

To understand the effects of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide on the tumor microenvironment in the presence of a competent immune system, a syngeneic model is recommended.

  • Model: The 4T1 murine breast cancer cell line, which expresses CA IX, can be implanted into immunocompetent BALB/c mice.[23]

  • Endpoints: In addition to tumor growth, assess the immune cell infiltrate (e.g., T cells, macrophages) in the tumor microenvironment by flow cytometry or IHC.[7][24]

Conclusion

The experimental framework outlined in this document provides a comprehensive and rigorous approach to evaluate the preclinical potential of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide as a novel anti-cancer agent targeting CA IX. By systematically assessing its pharmacokinetics, in vivo efficacy, and target engagement, researchers can generate the robust data package necessary to support its further development.

References

  • Imaging the intratumoral-peritumoral extracellular pH gradient of gliomas. NIH. Available at: [Link]

  • In Vivo Imaging and Quantification of Carbonic Anhydrase IX Expression as an Endogenous Biomarker of Tumor Hypoxia. NIH. Available at: [Link]

  • Quantitative immunohistochemistry for evaluating the distribution of Ki67 and other biomarkers in tumor sections and use of the method to study repopulation in xenografts after treatment with paclitaxel. PubMed. Available at: [Link]

  • Formulation aspects of intravenous nanosuspensions. PubMed. Available at: [Link]

  • Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors. MDPI. Available at: [Link]

  • (A) The representative immunohistochemistry staining of Ki-67 and CD31... ResearchGate. Available at: [Link]

  • Monitor Tumor pHe and Response Longitudinally during Treatment Using CEST MRI-Detectable Alginate Microbeads. ACS Publications. Available at: [Link]

  • Formulation Strategies of Nanosuspensions for Various Administration Routes. MDPI. Available at: [Link]

  • Chapter 13: Carbonic Anhydrase IX as an Imaging and Therapeutic Target for Tumors and Metastases. PubMed Central. Available at: [Link]

  • Quantitative Imaging of Hypoxic CAIX-Positive Tumor Areas with Low Immune Cell Infiltration in Syngeneic Mouse Tumor Models. ACS Publications. Available at: [Link]

  • Quantitative Imaging of Hypoxic CAIX-Positive Tumor Areas with Low Immune Cell Infiltration in Syngeneic Mouse Tumor Models. PubMed. Available at: [Link]

  • Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies. Taylor & Francis Online. Available at: [Link]

  • Tissue Expression of Carbonic Anhydrase IX Correlates to More Aggressive Phenotype of Basal Cell Carcinoma. Frontiers. Available at: [Link]

  • Non-invasive visualization of pH changes within the tumor-micro-environment by positron emission tomography. bioRxiv. Available at: [Link]

  • Formulation Parameters of Intravenous Nanosuspensions. Longdom Publishing. Available at: [Link]

  • Ki-67 Antibody. GenomeMe. Available at: [Link]

  • Targeting carbonic anhydrase IX improves the anti-cancer efficacy of mTOR inhibitors. Oncotarget. Available at: [Link]

  • The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond. NIH. Available at: [Link]

  • Tumor pH and Its Measurement. Journal of Nuclear Medicine. Available at: [Link]

  • Formulation Strategies of Nanosuspensions for Various Administration Routes. MDPI. Available at: [Link]

  • Carbonic Anhydrase IX—Mouse versus Human. MDPI. Available at: [Link]

  • Nanosuspension: a promising drug delivery system. Pharmacophore. Available at: [Link]

  • Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy. MDPI. Available at: [Link]

  • Quantitative In Vivo Characterization of Intracellular and Extracellular pH Profiles in Heterogeneous Tumors: A Novel Method Enabling Multiparametric pH Analysis. AACR Journals. Available at: [Link]

  • Ki-67 Staining Protocol by flow cytometry. Immunostep. Available at: [Link]

  • Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. NIH. Available at: [Link]

  • Targeting Carbonic Anhydrase IX Activity and Expression. NIH. Available at: [Link]

  • Syngeneic Tumor Mouse Models: The Pros and Cons. Crown Bioscience. Available at: [Link]

  • Development of 4T1 breast cancer mouse model system for preclinical carbonic anhydrase IX studies. ResearchGate. Available at: [Link]

Sources

Method

Application Notes and Protocols for 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide as a Carbonic Anhydrase Inhibitor

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of Thiophene-Based Sulfonamides Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that p...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Thiophene-Based Sulfonamides

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that play a crucial role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. With numerous isoforms identified in humans, CAs are implicated in a range of pathologies, including glaucoma, epilepsy, and cancer, making them a significant target for therapeutic intervention. The tumor-associated isoforms, particularly CA IX and CA XII, are overexpressed in various hypoxic solid tumors and contribute to the acidic tumor microenvironment, which promotes tumor growth, metastasis, and resistance to therapy.

Sulfonamides are a well-established class of potent CA inhibitors (CAIs), with the primary sulfonamide moiety acting as a key zinc-binding group within the enzyme's active site. Among these, five-membered heterocyclic sulfonamides, such as those based on a thiophene scaffold, have garnered considerable attention for their high potency and potential for isoform-selective inhibition. 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide belongs to this promising class of compounds. Its structure suggests a "tail approach" in inhibitor design, where the thiophene-2-sulfonamide group serves as the anchor to the catalytic zinc ion, and the (4-chlorophenyl)thio tail can be oriented within the active site cavity to achieve specific interactions, thereby influencing potency and isoform selectivity.

This document provides a comprehensive guide for researchers on the application of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide as a CA inhibitor, including its mechanism of action, a proposed synthesis protocol, and detailed methodologies for in vitro and cell-based assays.

Mechanism of Action: Targeting the Catalytic Zinc Ion

The inhibitory action of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide, like other primary sulfonamides, is centered on the coordination of its deprotonated sulfonamide group (-SO₂NH⁻) to the zinc ion (Zn²⁺) located at the bottom of the CA active site. This interaction displaces the zinc-bound water molecule/hydroxide ion, which is essential for the catalytic cycle, thereby blocking the enzyme's ability to hydrate CO₂.

The binding is further stabilized by a network of hydrogen bonds between the sulfonamide's oxygen and nitrogen atoms and the side chain of a conserved threonine residue (Thr199) and the main chain NH group of the same residue within the active site. The selectivity of the inhibitor for different CA isoforms is largely determined by the interactions of its "tail" portion—in this case, the (4-chlorophenyl)thio group—with the amino acid residues lining the middle and outer rims of the active site cavity. These residues vary among the different CA isoforms, allowing for the design of inhibitors with enhanced selectivity for specific targets.

CA_Inhibition_Mechanism Figure 1: Mechanism of Carbonic Anhydrase Inhibition cluster_0 CA Active Site cluster_1 Inhibitor Zn Zn²⁺ Thr199 Thr199 Zn->Thr199 Coordinated by H2O H₂O H2O->Zn Binds to Inhibitor Inhibitor Inhibitor->Zn Displaces H₂O and binds Inhibitor->Thr199 H-bonds Synthesis_Workflow Figure 2: Proposed Synthesis Workflow Start 2-Chlorothiophene Step1 Step 1: Chlorosulfonylation Reagent: Chlorosulfonic acid (ClSO₃H) Product: 5-Chlorothiophene-2-sulfonyl chloride Start->Step1 1 Step2 Step 2: Amination Reagent: Aqueous Ammonia (NH₄OH) Product: 5-Chlorothiophene-2-sulfonamide Step1->Step2 2 Step3 Step 3: Nucleophilic Aromatic Substitution Reagent: 4-Chlorothiophenol Base: e.g., K₂CO₃ Product: 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide Step2->Step3 3

Figure 2: Proposed Synthesis Workflow.

Protocol for Proposed Synthesis:

Step 1: Synthesis of 5-Chlorothiophene-2-sulfonyl chloride

  • In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool chlorosulfonic acid (e.g., 5 equivalents) to 0°C in an ice bath.

  • Slowly add 2-chlorothiophene (1 equivalent) dropwise to the cooled chlorosulfonic acid, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC indicates the consumption of the starting material.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 5-chlorothiophene-2-sulfonyl chloride.

Step 2: Synthesis of 5-Chlorothiophene-2-sulfonamide

  • Dissolve the crude 5-chlorothiophene-2-sulfonyl chloride in a suitable solvent like acetone or THF.

  • Cool the solution to 0°C and add an excess of concentrated aqueous ammonia dropwise.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Remove the organic solvent under reduced pressure.

  • Collect the precipitated solid by filtration, wash with cold water, and dry to obtain 5-chlorothiophene-2-sulfonamide.

Step 3: Synthesis of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide

  • To a solution of 5-chlorothiophene-2-sulfonamide (1 equivalent) and 4-chlorothiophenol (1-1.2 equivalents) in a polar aprotic solvent such as DMF or acetonitrile, add a base like potassium carbonate (e.g., 2 equivalents).

  • Heat the reaction mixture to 60-80°C and stir for 4-8 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Collect the resulting precipitate by filtration.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the final product, 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide.

Note: All synthetic steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Characterization of the final product should be performed using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Enzyme Inhibition Assay

To determine the inhibitory potency of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide against various CA isoforms, a stopped-flow CO₂ hydration assay is the gold standard. This method measures the enzyme-catalyzed rate of pH change resulting from the hydration of CO₂.

Materials:

  • Recombinant human CA isoforms (e.g., hCA I, II, IX, XII)

  • 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide

  • Assay buffer (e.g., 20 mM TRIS, pH 7.5)

  • CO₂-saturated water

  • pH indicator (e.g., p-nitrophenol)

  • Stopped-flow spectrophotometer

Protocol:

Stopped_Flow_Assay Figure 3: Stopped-Flow CO₂ Hydration Assay Workflow SyringeA SyringeA Mixing Rapid Mixing (t=0) SyringeA->Mixing SyringeB SyringeB SyringeB->Mixing Observation Observation Mixing->Observation Data Data Analysis {Calculate Initial Rates Determine Ki} Observation->Data

Figure 3: Stopped-Flow CO₂ Hydration Assay Workflow.
  • Prepare Stock Solutions: Dissolve the inhibitor in DMSO to create a high-concentration stock solution (e.g., 10 mM). Prepare serial dilutions in DMSO.

  • Prepare Enzyme Solutions: Prepare solutions of each CA isoform in the assay buffer to a final concentration that yields a measurable catalytic rate (typically in the low nanomolar range).

  • Assay Procedure: a. Load one syringe of the stopped-flow instrument with the enzyme solution containing the pH indicator and varying concentrations of the inhibitor (or DMSO for control). Incubate for a set period (e.g., 15 minutes) to allow for inhibitor binding. b. Load the second syringe with CO₂-saturated water. c. Initiate the measurement. The instrument will rapidly mix the contents of the two syringes, and the absorbance change of the pH indicator will be monitored over a short time course (milliseconds to seconds).

  • Data Analysis: a. Calculate the initial rates of the reaction from the slope of the absorbance vs. time curve. b. Determine the IC₅₀ value by plotting the percentage of enzyme activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. c. Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate (CO₂) concentration and Kₘ is the Michaelis-Menten constant for the enzyme.

Expected Inhibitory Profile:

While specific data for 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide is unavailable, data from the closely related 5-substituted-benzylsulfanyl-thiophene-2-sulfonamides provide a strong indication of its likely activity profile. These compounds generally show weak inhibition of hCA I, but potent, nanomolar to subnanomolar inhibition of hCA II, IX, and XII.

Table 1: Representative Inhibition Data for Structurally Similar Thiophene-Sulfonamides (Data is for 5-substituted-benzylsulfanyl-thiophene-2-sulfonamides and should be considered as an estimation of potential activity for the target compound)

CA IsoformInhibition Constant (Kᵢ) RangeExpected Potency
hCA I 683 - 4250 nMWeak
hCA II Subnanomolar to nanomolarStrong
hCA IX Subnanomolar to nanomolarStrong
hCA XII Subnanomolar to nanomolarStrong

Source: Based on data from Leitans et al., Bioorganic & Medicinal Chemistry, 2017.

Cell-Based Assay for CA IX Inhibition under Hypoxia

To evaluate the efficacy of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide in a more physiologically relevant context, a cell-based assay is essential, particularly for targeting the tumor-associated CA IX. This protocol describes a method to assess the inhibitor's effect on cell viability in a cancer cell line that overexpresses CA IX under hypoxic conditions.

Materials:

  • Human cancer cell line known to express CA IX under hypoxia (e.g., HT-29 colorectal adenocarcinoma, MDA-MB-231 breast cancer).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide.

  • Hypoxia chamber or incubator (1% O₂).

  • 96-well cell culture plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

  • DMSO.

  • Plate reader.

Protocol:

Cell_Based_Assay Figure 4: Cell-Based CA IX Inhibition Assay Workflow Seed 1. Seed Cells (e.g., HT-29) in 96-well plates Treat 2. Treat with Inhibitor (Varying concentrations) Seed->Treat Incubate 3. Incubate (24-72h) Treat->Incubate Hypoxia Hypoxic Conditions (1% O₂) to induce CA IX Incubate->Hypoxia Normoxia Normoxic Conditions (Control) Incubate->Normoxia MTT 4. Add MTT Reagent (Incubate 2-4h) Hypoxia->MTT Normoxia->MTT Lyse 5. Solubilize Formazan (Add DMSO) MTT->Lyse Read 6. Measure Absorbance (~570 nm) Lyse->Read Analyze 7. Analyze Data (Calculate % Viability, IC₅₀) Read->Analyze

Figure 4: Cell-Based CA IX Inhibition Assay Workflow.
  • Cell Seeding: Seed the chosen cancer cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Inhibitor Treatment: Prepare serial dilutions of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide in complete culture medium. Remove the old medium from the cells and add the medium containing the inhibitor at various concentrations. Include a vehicle control (DMSO) and a positive control (a known CA IX inhibitor like acetazolamide, if desired).

  • Induction of Hypoxia: Place one set of plates in a hypoxic incubator (1% O₂, 5% CO₂, 37°C) for 48-72 hours. Place a parallel set of plates in a normoxic incubator (21% O₂, 5% CO₂, 37°C) as a control.

  • Cell Viability Assessment (MTT Assay): a. After the incubation period, add MTT solution to each well (final concentration of ~0.5 mg/mL) and incubate for 2-4 hours at 37°C. b. Viable cells will reduce the yellow MTT to purple formazan crystals. c. Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals. d. Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. b. Plot the percent viability against the logarithm of the inhibitor concentration and determine the IC₅₀ value. A selective effect against cells under hypoxia compared to normoxia would suggest that the inhibitor's cytotoxic effect is at least partially mediated by the inhibition of CA IX.

Conclusion and Future Directions

5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide is a promising candidate for the selective inhibition of therapeutically relevant carbonic anhydrase isoforms. Based on data from structurally related compounds, it is expected to be a potent inhibitor of the widespread hCA II and the tumor-associated hCA IX and hCA XII isoforms, with weaker activity against hCA I. The protocols outlined in this document provide a robust framework for the synthesis, in vitro characterization, and cell-based evaluation of this compound. Further studies, including determination of its precise Kᵢ values against a full panel of CA isoforms and X-ray crystallography of its complex with target enzymes, will be crucial for fully elucidating its therapeutic potential and guiding future drug development efforts.

References

  • G. Angeli, A. Nocentini, S. G. D. A. G. F. C. T. Supuran, "Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors," Molecules, vol. 28, no. 7, p. 3220, 2023. [Online]. Available: [Link]

  • M. Z. Khan, S. U. Rehman, S. Salar, et al., "Research Article Synthesis, Carbonic Anhydrase II/IX/XII Inhibition, DFT, and Molecular Docking Studies of Hydrazide-Sulfonamide," Journal of Chemistry, vol. 2022, Article ID 4287959, 2022. [Online]. Available: [Link]

  • V. Menchise, G. De Simone, A. Di Fiore, A. Scozzafava, and C. T. Supuran, "Carbonic Anhydrase Inhibitors: X-ray Crystallographic Studies for the Binding of 5-amino-1,3,4-thiadiazole-2-sulfonamide and 5-(4-amino-3-chloro-5-fluorophenylsulfonamido)-1,3,4-thiadiazole-2-sulfonamide to Human Isoform II," Bioorganic & Medicinal Chemistry Letters, vol. 16, no. 24, pp. 6204-6208, 2006. [Online]. Available: [Link]

  • A. Nocentini, S. M. M. A. F. C. T. Supuran, "Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms," Molecules, vol. 26, no. 16, p. 4976, 2021. [Online]. Available: [Link]

  • A. T. M. G. F. C. T. Supuran, "Carbonic anhydrase inhibitors: inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, and IX with benzo[b]thiophene 1,1-dioxide sulfonamides," Bioorganic & Medicinal Chemistry Letters, vol. 16, no. 2, pp. 228-233, 2006. [Online]. Available: [Link]

  • J. Leitans, R. Zalubovskis, A. Di Fiore, et al., "5-Substituted-benzylsulfanyl-thiophene-2-sulfonamides with effective carbonic anhydrase inhibitory activity: Solution and crystallographic investigations," Bioorganic & Medicinal Chemistry, vol. 25, no. 3, pp. 1055-1061, 2017. [Online]. Available: [Link]

Application

Application Notes &amp; Protocols: 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide in Antimicrobial Research

Introduction: A Promising Scaffold in an Era of Resistance The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds. Among these, thiophene-based compounds have emerged as...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Promising Scaffold in an Era of Resistance

The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds. Among these, thiophene-based compounds have emerged as a versatile and potent class of pharmacologically active agents.[1] Specifically, 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide represents a compelling molecular architecture. This structure combines the established antimicrobial properties of the sulfonamide group with a thiophene ring, a core component in many important pharmaceuticals.[1][2] The addition of a chlorophenylthio moiety further enhances its lipophilicity and potential for varied biological interactions.

This document serves as a comprehensive technical guide for researchers investigating the antimicrobial applications of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide. It consolidates field-proven insights and detailed methodologies to facilitate robust and reproducible research.

Postulated Mechanisms of Action

While the precise mechanism for this specific molecule is a subject of ongoing research, its structural components point toward several plausible and testable modes of action. The sulfonamide moiety is a classic pharmacophore known to interfere with critical metabolic pathways in microorganisms.

Inhibition of Carbonic Anhydrase (CA)

A primary and well-documented target for sulfonamides is the metalloenzyme Carbonic Anhydrase (CA).[3] CA is a ubiquitous enzyme in prokaryotes and eukaryotes that catalyzes the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[4] In bacteria, CA is crucial for providing bicarbonate for essential biosynthetic pathways, including lipogenesis, ureagenesis, and gluconeogenesis.[3][5]

Inhibition of bacterial CA can disrupt pH homeostasis and starve the cell of necessary biosynthetic precursors, leading to a bacteriostatic effect.[5] The sulfonamide group (-SO₂NH₂) of the compound can coordinate with the Zn²⁺ ion in the active site of the CA enzyme, effectively blocking its catalytic function.

Hypothesized Carbonic Anhydrase Inhibition Pathway

G cluster_enzyme Bacterial Carbonic Anhydrase (CA) cluster_reaction Normal Catalytic Reaction cluster_inhibition Inhibition Pathway Enzyme CA Active Site (with Zn²⁺ ion) Blocked Inhibited Enzyme-Inhibitor Complex CO2 CO₂ + H₂O (Substrates) HCO3 HCO₃⁻ + H⁺ (Products) CO2->HCO3 Catalysis by CA HCO3->Blocked Biosynthesis Blocked Inhibitor 5-[(4-Chlorophenyl)thio] thiophene-2-sulfonamide Inhibitor->Enzyme Sulfonamide group binds to Zn²⁺ in active site

Caption: Hypothesized inhibition of bacterial carbonic anhydrase by the sulfonamide.

Disruption of Outer Membrane Proteins (OMPs)

Recent studies on related thiophene derivatives have shown that they possess activity against drug-resistant Gram-negative bacteria.[2][6] Molecular docking studies suggest these compounds may have a strong binding affinity for Outer Membrane Proteins (OMPs) such as OmpW and OmpC in E. coli and CarO1 and Omp33 in A. baumannii.[2][6] This binding could disrupt membrane permeability and integrity, leading to a bactericidal effect.[2]

Antimicrobial Spectrum & Potency

The efficacy of an antimicrobial agent is defined by its spectrum of activity and its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.[7] While specific MIC data for 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide is not broadly published, studies on structurally similar thiophene derivatives provide expected ranges of activity. These compounds often exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[2][8]

Table 1: Representative MIC Values for Structurally Related Thiophene Derivatives

Microbial SpeciesTypeRepresentative MIC Range (µg/mL)Reference Compound ClassCitation
Staphylococcus aureus (MRSA)Gram-positive2 - 16Thiophene-based heterocycles[9]
Escherichia coli (Colistin-Resistant)Gram-negative8 - 32Thiophene derivatives[2][6]
Acinetobacter baumannii (Colistin-Resistant)Gram-negative16 - 32Thiophene derivatives[2][6]
Clostridioides difficileGram-positive2 - 4Spiro-indoline-oxadiazole thiophenes[9]
Candida albicans (Fluconazole-Resistant)Fungus4 - 645-phenylthiophene derivatives[8]

Note: These values are illustrative, based on related compounds. Researchers must determine the precise MIC for 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide experimentally.

Experimental Protocols

The following protocols provide a robust framework for evaluating the antimicrobial properties of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) to determine the MIC of the test compound against a panel of microorganisms.[10]

Workflow for MIC Determination

G start Start prep_compound Prepare Stock Solution of Test Compound (e.g., 1024 µg/mL in DMSO) start->prep_compound prep_plate Perform 2-fold Serial Dilutions in 96-well plate with Cation-Adjusted Mueller-Hinton Broth prep_compound->prep_plate inoculate Inoculate all wells (except sterility control) with bacterial suspension prep_plate->inoculate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Dilute to ~5 x 10^5 CFU/mL prep_inoculum->inoculate controls Include Controls: - Growth Control (no compound) - Sterility Control (no bacteria) - Positive Control (e.g., Ciprofloxacin) inoculate->controls incubate Incubate Plate (35-37°C for 16-20 hours) controls->incubate read Read Results: Visually inspect for turbidity incubate->read determine_mic Determine MIC: Lowest concentration with no visible growth read->determine_mic end End determine_mic->end

Caption: Standard workflow for the broth microdilution MIC assay.

Step-by-Step Methodology:

  • Preparation of Test Compound:

    • Step 1.1: Prepare a stock solution of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide at a high concentration (e.g., 1024 µg/mL) in 100% Dimethyl Sulfoxide (DMSO).

    • Expert Rationale: DMSO is a common solvent for water-insoluble compounds. A high stock concentration is necessary to ensure the final concentration of DMSO in the assay is non-inhibitory to the microorganisms (typically ≤1% v/v).

  • Plate Preparation and Serial Dilution:

    • Step 2.1: Dispense 100 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of a 96-well microtiter plate.

    • Step 2.2: Add 200 µL of the stock solution to well 1.

    • Step 2.3: Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Expert Rationale: This creates a concentration gradient of the compound. Well 11 serves as the growth control (no compound), and well 12 can be a sterility control (no bacteria).

  • Inoculum Preparation:

    • Step 3.1: From a fresh agar plate (18-24 hours growth), pick several colonies of the test microorganism and suspend them in sterile saline to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL).

    • Step 3.2: Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.

  • Inoculation and Incubation:

    • Step 4.1: Inoculate wells 1 through 11 with 100 µL of the prepared bacterial inoculum. This brings the final volume in each well to 200 µL and the final bacterial concentration to 5 x 10⁵ CFU/mL. The compound concentrations are now halved to the final desired range (e.g., 256 µg/mL down to 0.5 µg/mL).

    • Step 4.2: Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • Step 5.1: Following incubation, examine the plate visually. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[11]

    • Self-Validation Check: The growth control (well 11) must show distinct turbidity. The sterility control (well 12, if used) must remain clear. If a positive control antibiotic is used, its MIC should fall within the expected quality control range.

Protocol: Carbonic Anhydrase Inhibition Assay (Esterase Activity)

This protocol assesses the compound's ability to inhibit CA by measuring the enzyme's esterase activity, a commonly used proxy for its physiological hydratase activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Step 1.1: Prepare a buffer solution (e.g., 10 mM Tris-HCl, pH 7.4).

    • Step 1.2: Prepare a stock solution of purified carbonic anhydrase (e.g., bovine CA II) in the buffer.

    • Step 1.3: Prepare a stock solution of the substrate, p-nitrophenyl acetate (p-NPA), in a water-miscible solvent like acetonitrile.

    • Step 1.4: Prepare serial dilutions of the test compound and a known CA inhibitor (e.g., Acetazolamide) in the buffer containing a small amount of DMSO.

  • Assay Procedure:

    • Step 2.1: In a 96-well UV-transparent plate, add the CA enzyme solution to wells containing the serially diluted test compound, the control inhibitor, or buffer alone (for uninhibited control).

    • Step 2.2: Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Expert Rationale: This pre-incubation step ensures that the binding equilibrium between the enzyme and inhibitor is reached before the reaction is initiated.

    • Step 2.3: Initiate the reaction by adding the p-NPA substrate to all wells.

    • Step 2.4: Immediately place the plate in a microplate reader and monitor the increase in absorbance at 400 nm over time (e.g., every 30 seconds for 5-10 minutes). The product, p-nitrophenol, is yellow and absorbs at this wavelength.

  • Data Analysis:

    • Step 3.1: Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time plot.

    • Step 3.2: Plot the percentage of enzyme activity (relative to the uninhibited control) against the logarithm of the inhibitor concentration.

    • Step 3.3: Fit the data to a dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Application Insights and Future Directions

  • Structure-Activity Relationship (SAR) Studies: The modular nature of this compound (thiophene core, sulfonamide head, chlorophenylthio tail) makes it an excellent candidate for SAR studies. Synthesizing analogs with different substitutions on the phenyl ring (e.g., electron-donating or -withdrawing groups) or altering the linker can help optimize potency and selectivity.[1]

  • Toxicity and Selectivity: A critical step in development is to assess the compound's cytotoxicity against mammalian cell lines (e.g., HEK293, HepG2). High selectivity for microbial targets over human cells is paramount for therapeutic potential.[8]

  • Combination Therapy: Investigate the potential for synergy between 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide and existing antibiotics. The compound may weaken bacterial defenses (e.g., by disrupting the membrane), making them more susceptible to other drugs.

By providing a detailed understanding of its potential mechanisms and robust protocols for its evaluation, this guide aims to empower researchers to effectively explore the antimicrobial promise of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide.

References

  • Lopez-Perez, J., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Cellular and Infection Microbiology. Available at: [Link]

  • Lopez-Perez, J., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. PubMed Central. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal. Available at: [Link]

  • Ezeldein, M., et al. (2024). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. Future Medicinal Chemistry. Available at: [Link]

  • Li, S., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules. Available at: [Link]

  • Angeli, A., et al. (2021). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules. Available at: [Link]

  • Zhao, G., et al. (2021). Design, synthesis and evaluation of novel 5-phenylthiophene derivatives as potent fungicidal of Candida albicans and antifungal reagents of fluconazole-resistant fungi. European Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, Y., et al. (2019). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC Advances. Available at: [Link]

  • El-Sayed, N., et al. (2024). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. Molecules. Available at: [Link]

  • Masih, J., et al. (2021). MIC value against Gram-positive bacteria and fungi. The concentration... ResearchGate. Available at: [Link]

  • Noolvi, M. (2013). Synthesis and Biological Evaluation of Thiophene and Its Derivatives. ResearchGate. Available at: [Link]

  • Kairystė, E., et al. (2022). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Molecules. Available at: [Link]

  • Bano, S., et al. (2021). Synthesis of 5-Bromothiophene-2-sulfonamide (2) and 5-arylthiophene... ResearchGate. Available at: [Link]

  • Khan, I., et al. (2016). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. BioMed Research International. Available at: [Link]

  • Wójcik, M., et al. (2022). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Molecules. Available at: [Link]

  • De Simone, G., & Supuran, C. T. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences. Available at: [Link]

  • Osman, N. A. A., et al. (2024). Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. Molecules. Available at: [Link]

  • Nocentini, A., et al. (2021). Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms. Molecules. Available at: [Link]

  • Tupsakhare, S. S., et al. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Journal of Chemical Sciences. Available at: [Link]

  • IDEXX Laboratories. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). IDEXX. Available at: [Link]

  • Nagy, K., et al. (2022). Determination of Minimum Inhibitory Concentrations of Selected Antibiotics Against Trueperella pyogenes Originated from Bovine Clinical Endometritis. Antibiotics. Available at: [Link]

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Method

Application Notes and Protocols for Determining the Cell Permeability of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide

Introduction: The Critical Role of Cell Permeability in Drug Discovery In the journey of a therapeutic candidate from the laboratory to the clinic, its ability to traverse cellular barriers is a fundamental determinant o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Cell Permeability in Drug Discovery

In the journey of a therapeutic candidate from the laboratory to the clinic, its ability to traverse cellular barriers is a fundamental determinant of success. Cell permeability, the capacity of a compound to move across the lipid bilayer of a cell membrane, dictates its absorption, distribution, metabolism, and excretion (ADME) profile. For orally administered drugs, permeability across the intestinal epithelium is the gateway to systemic circulation. Consequently, a thorough and early assessment of a compound's permeability is paramount in drug discovery to identify promising candidates and mitigate the risk of late-stage failures.

This guide provides a detailed framework for evaluating the cell permeability of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide , a novel compound with potential therapeutic applications. The sulfonamide and thiophene moieties are present in a variety of clinically used drugs, known for a wide range of biological activities, including antibacterial and antiviral properties.[1][2][3] Understanding the permeability of this specific derivative is a critical step in elucidating its pharmacokinetic and pharmacodynamic properties.

We will explore two complementary in vitro models: the Parallel Artificial Membrane Permeability Assay (PAMPA) for assessing passive diffusion and the Caco-2 cell-based assay for a more comprehensive evaluation of both passive and active transport mechanisms.[4] These assays, when used in concert, provide a robust dataset to predict the in vivo absorption of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide.

Scientific Rationale: A Two-Tiered Approach to Permeability Assessment

A multi-faceted approach to permeability screening provides a more complete picture of a compound's potential for oral absorption.

  • Tier 1: Parallel Artificial Membrane Permeability Assay (PAMPA) The PAMPA assay serves as a high-throughput, non-cell-based method to specifically measure a compound's passive diffusion across an artificial lipid membrane.[5] This assay is an excellent initial screen due to its simplicity, low cost, and reproducibility.[6] It provides a baseline understanding of the compound's lipophilicity and its ability to permeate membranes in the absence of transporters or metabolic enzymes. For 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide, the PAMPA assay will reveal its intrinsic capacity for passive transcellular transport.

  • Tier 2: Caco-2 Cell Permeability Assay The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a well-established in vitro model of the human intestinal epithelium.[7][8] When cultured on semi-permeable supports, Caco-2 cells differentiate into a polarized monolayer with tight junctions and express a variety of transporters and enzymes found in the small intestine.[9][10] This model allows for the investigation of both passive diffusion and active transport processes, including efflux mechanisms mediated by proteins like P-glycoprotein (P-gp).[7] A bidirectional Caco-2 assay, measuring transport from the apical (A) to the basolateral (B) side and vice versa, is crucial for identifying if 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide is a substrate for efflux pumps.[7]

The logical workflow for assessing the cell permeability of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide is depicted in the following diagram:

G cluster_0 Permeability Assessment Workflow Start Compound Synthesis and Characterization (5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide) PAMPA Tier 1: PAMPA Assay (Passive Permeability) Start->PAMPA Initial Screening Caco2 Tier 2: Caco-2 Bidirectional Assay (Passive + Active Transport) PAMPA->Caco2 Further Investigation Data_Analysis Data Analysis and Interpretation Caco2->Data_Analysis Conclusion Permeability Classification and In Vivo Absorption Prediction Data_Analysis->Conclusion

Caption: Workflow for assessing the cell permeability of a novel compound.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol outlines the steps to determine the passive permeability of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide.

Materials:

  • 96-well PAMPA plate (e.g., Millipore MultiScreen-IP PAMPA filter plate)

  • 96-well acceptor plate (low-binding)

  • Lecithin/dodecane solution (or a commercially available artificial membrane solution)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide

  • High and low permeability control compounds (e.g., testosterone and Lucifer yellow)

  • Plate shaker

  • UV-Vis spectrophotometer or LC-MS/MS system

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide in DMSO (e.g., 10 mM).

    • Prepare working solutions of the test compound and controls in PBS with a final DMSO concentration of ≤1%. A typical starting concentration for the test compound is 10 µM.[6]

  • Membrane Coating:

    • Carefully apply 5 µL of the lecithin/dodecane solution to the membrane of each well in the donor plate. Ensure the entire membrane surface is coated.

  • Assay Setup:

    • Add 300 µL of PBS to each well of the acceptor plate.

    • Carefully place the donor plate on top of the acceptor plate, ensuring good contact between the membrane and the buffer in the acceptor wells.

    • Add 150 µL of the working solutions (test compound, controls, and blank) to the corresponding wells of the donor plate.[6]

  • Incubation:

    • Cover the plate assembly to minimize evaporation.

    • Incubate at room temperature for 5 to 16 hours on a plate shaker with gentle agitation.[5]

  • Sample Analysis:

    • After incubation, carefully separate the donor and acceptor plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).

Data Analysis:

The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp = (-VD * VA) / ((VD + VA) * A * t) * ln(1 - [CA] / [Ceq])

Where:

  • VD = volume of the donor well

  • VA = volume of the acceptor well

  • A = area of the membrane

  • t = incubation time

  • [CA] = concentration in the acceptor well

  • [Ceq] = equilibrium concentration = ([CD] * VD + [CA] * VA) / (VD + VA)

  • [CD] = concentration in the donor well

Permeability Classification Papp (x 10-6 cm/s)
High> 10
Medium1 - 10
Low< 1
Protocol 2: Caco-2 Bidirectional Permeability Assay

This protocol provides a detailed method for assessing both passive and active transport of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells (ATCC)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin

  • Trypsin-EDTA

  • Transwell permeable supports (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca2+/Mg2+

  • MES buffer

  • Transepithelial Electrical Resistance (TEER) meter

  • 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide

  • Control compounds:

    • High permeability: Propranolol or Testosterone

    • Low permeability: Atenolol or Lucifer Yellow

    • P-gp substrate: Digoxin or Talinolol[7]

  • LC-MS/MS system

Procedure:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells in DMEM at 37°C in a humidified atmosphere of 5% CO2.

    • Seed the cells onto the Transwell inserts at an appropriate density and culture for 21 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check:

    • Before the experiment, measure the TEER of the Caco-2 monolayers. Only use monolayers with TEER values ≥ 200 Ω·cm2.[11][12]

    • The permeability of a paracellular marker like Lucifer yellow should also be assessed to confirm monolayer integrity.

  • Transport Experiment:

    • Wash the cell monolayers with pre-warmed HBSS.

    • Equilibrate the monolayers for 10-30 minutes at 37°C with HBSS in both the apical (A) and basolateral (B) compartments.[11]

    • Apical to Basolateral (A→B) Transport:

      • Add the test compound and controls (at a typical concentration of 10 µM) in HBSS to the apical chamber.[13]

      • Add fresh HBSS to the basolateral chamber.

    • Basolateral to Apical (B→A) Transport:

      • Add the test compound and controls in HBSS to the basolateral chamber.

      • Add fresh HBSS to the apical chamber.

  • Incubation and Sampling:

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 60-120 minutes).[13][14]

    • At the end of the incubation, collect samples from both the donor and receiver compartments.

  • Sample Analysis:

    • Analyze the concentration of the compound in all samples by LC-MS/MS.

Data Analysis:

The apparent permeability coefficient (Papp) for both A→B and B→A directions is calculated as:

Papp = (dQ/dt) / (A * C0)

Where:

  • dQ/dt = rate of permeation of the drug across the cells

  • A = area of the cell monolayer

  • C0 = initial concentration in the donor compartment

The efflux ratio (ER) is then calculated:

ER = Papp (B→A) / Papp (A→B)

Parameter Interpretation
Papp (A→B)Indicates the rate of absorption.
Efflux Ratio (ER) > 2Suggests the compound is a substrate for an efflux transporter.[7]

Visualization of Permeability Mechanisms

The following diagram illustrates the different transport pathways across a Caco-2 cell monolayer that are assessed in the permeability assay.

G cluster_0 Transport Pathways Across Caco-2 Monolayer Apical Apical (Lumenal) Passive Passive Transcellular (Lipophilic compounds) Apical->Passive A -> B Paracellular Paracellular (Small hydrophilic compounds) Apical->Paracellular A -> B Active Active Uptake Apical->Active A -> B Basolateral Basolateral (Blood) Efflux Efflux (e.g., P-gp) Basolateral->Efflux B -> A Passive->Basolateral Paracellular->Basolateral Active->Basolateral Efflux->Apical

Caption: Mechanisms of compound transport across an epithelial cell layer.

Interpreting the Results for 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide

The combined data from the PAMPA and Caco-2 assays will allow for a comprehensive classification of the permeability of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide.

Scenario PAMPA Papp Caco-2 Papp (A→B) Efflux Ratio Interpretation
1HighHigh< 2High passive permeability, not an efflux substrate. Predicted to be well-absorbed.
2HighLow> 2Good passive permeability, but is a substrate for an efflux transporter. In vivo absorption may be limited.
3LowLow< 2Low passive permeability, not an efflux substrate. Predicted to be poorly absorbed.
4LowHigh< 2Low passive permeability, but is a substrate for an uptake transporter. May have moderate to good absorption.

Conclusion

The systematic application of the PAMPA and Caco-2 permeability assays provides a robust in vitro framework for characterizing the absorption potential of novel chemical entities like 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide. By elucidating the mechanisms of its transport across cellular barriers, these studies offer critical insights that guide further preclinical development and inform decisions on the compound's therapeutic potential.

References

  • Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells.
  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • Evotec. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved from [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.
  • Kansy, M., Senner, F., & Gubernator, K. (1998). Physicochemical high throughput screening: the role of absorption and distribution in drug discovery. Journal of Medicinal Chemistry, 41(7), 1007-1010.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1241301, 5-Chlorothiophene-2-sulfonamide. Retrieved from [Link]

  • Pastan, I., & Gottesman, M. M. (1987). Multiple-drug resistance in human cancer. New England Journal of Medicine, 316(22), 1388-1393.
  • Sun, H., Chow, E. C., & Liu, S. (2008). The Caco-2 cell monolayer: usefulness and limitations. Expert Opinion on Drug Metabolism & Toxicology, 4(4), 395-407.
  • van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Metabolism & Toxicology, 1(2), 175-185.

Sources

Application

Application Notes &amp; Protocols: Formulation of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide for In Vivo Studies

Abstract This document provides a comprehensive guide for the rational formulation of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide, a novel investigational compound, for in vivo pharmacokinetic (PK), pharmacodynamic (...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the rational formulation of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide, a novel investigational compound, for in vivo pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies. The inherent structural characteristics of this molecule—a chlorinated phenyl ring, a thiophene core, and a sulfonamide group—suggest a high likelihood of poor aqueous solubility, a common and significant hurdle in preclinical development.[1] This guide moves beyond simple vehicle selection to detail a systematic approach, beginning with essential pre-formulation characterization and progressing through logical formulation strategies, including co-solvent systems and suspensions. Each stage is supported by detailed, step-by-step protocols and integrated quality control (QC) checkpoints to ensure the development of a stable, homogenous, and administrable formulation that yields reliable and reproducible in vivo data.

The Formulation Challenge: Anticipating Poor Solubility

The molecular structure of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide presents a classic "brick-dust" and "grease-ball" challenge.[2] The planar, aromatic rings contribute to a stable crystal lattice (high melting point), while the chlorophenyl and thioether moieties confer significant lipophilicity. These features drastically limit aqueous solubility, which can lead to low and erratic oral bioavailability, hindering an accurate assessment of the compound's intrinsic biological activity and safety profile.[1][3]

Therefore, the primary objective of this formulation protocol is to enhance the apparent solubility or create a stable dispersion of the active pharmaceutical ingredient (API) to ensure maximal and consistent exposure in preclinical animal models.[4][5] The choice of formulation strategy will be dictated by the required dose, the intended route of administration (e.g., oral, intravenous), and the physicochemical properties of the API determined in the pre-formulation assessment.[6]

Pre-Formulation Assessment: The Foundation of Rational Design

Before any formulation work begins, a thorough physicochemical characterization of the API is mandatory.[4] This initial assessment minimizes wasted resources and provides the data necessary to select the most promising formulation strategy. Given the early stage of development, these studies are designed to be performed with a minimal amount of API.[4]

Physicochemical Property Determination

A critical first step is to understand the compound's intrinsic properties. While specific experimental data for 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide is not publicly available, analysis of similar structures on databases like PubChem provides estimated values that underscore the formulation challenge. For example, related thiophene sulfonamides exhibit low computed water solubility.[7][8][9]

Key parameters to determine experimentally:

  • Aqueous Solubility: At various pH levels (e.g., 2.0, 4.5, 6.8, 7.4) to understand the impact of ionization.

  • pKa: The sulfonamide moiety is weakly acidic and will influence solubility in buffered solutions.

  • Log P / Log D: To quantify the lipophilicity of the compound.

  • Solid-State Properties: Techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) are vital to identify the crystalline form (polymorphism) and melting point, which directly impact solubility and stability.[10]

Protocol: Vehicle Solubility Screening

Objective: To determine the solubility of the API in a panel of commonly used preclinical vehicles.

Materials:

  • 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide (API)

  • Selection of GRAS (Generally Regarded As Safe) excipients and solvents (see Table 1)

  • Vials, magnetic stirrer, analytical balance, HPLC system

Procedure:

  • Add an excess amount of API to a known volume (e.g., 1 mL) of each test vehicle in a glass vial.

  • Cap the vials and agitate at a controlled temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • After agitation, visually inspect for undissolved solids.

  • Centrifuge the samples to pellet any remaining solid.

  • Carefully collect a supernatant aliquot, dilute it with a suitable solvent, and analyze the concentration using a qualified HPLC method.

  • Express solubility in mg/mL.

Table 1: Example Vehicle Screening Panel

Vehicle Category Example Excipients Rationale
Aqueous Purified Water, Phosphate Buffered Saline (PBS) pH 7.4 Baseline solubility.[11]
Co-solvents Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), Ethanol Used to increase the solubility of poorly water-soluble drugs.[12]
Surfactants Polysorbate 80 (Tween® 80), Solutol® HS 15 Enhance wetting and solubilization.[13]

| Oils | Sesame Oil, Miglyol® 812 | For lipid-based formulations.[3] |

Formulation Strategy Decision Pathway

The data from the pre-formulation assessment guides the selection of the most appropriate formulation strategy. The following decision tree illustrates a logical workflow.

G cluster_0 Pre-Formulation Assessment cluster_1 Formulation Strategy Selection start Determine API Solubility in Target Vehicle (mg/mL) decision1 Solubility > Target Dose? start->decision1 strategy1 Strategy 1: Solution / Co-solvent System decision1->strategy1  Yes decision2 Is API wettable? decision1->decision2 No strategy2 Strategy 2: Aqueous Suspension decision2->strategy2 Yes add_wetting Add Wetting Agent (e.g., Tween 80) decision2->add_wetting No add_wetting->strategy2 G cluster_0 Formulation Quality Control Workflow prep Prepare Formulation Batch (Solution or Suspension) qc1 Visual Appearance & pH Check prep->qc1 qc2 HPLC Analysis: Assay & Purity qc1->qc2 decision1 Pass Criteria? qc2->decision1 susp_only Suspension Only: Particle Size & Re-dispersibility decision1->susp_only Yes reject Reject Batch & Investigate decision1->reject No decision2 Pass Criteria? susp_only->decision2 release Release for In Vivo Study decision2->release Yes decision2->reject No

Caption: A self-validating quality control workflow.

Conclusion

The successful in vivo evaluation of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide is critically dependent on the development of a high-quality and appropriate formulation. By following a systematic process of pre-formulation characterization, rational strategy selection, and rigorous quality control, researchers can generate reliable data that accurately reflects the compound's intrinsic properties. The protocols provided herein serve as a robust starting point for developing either a co-solvent solution or a homogenous suspension, enabling the confident progression of this compound through the preclinical pipeline.

References

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations. PubMed Central. Available at: [Link]

  • Excipients Used in the Formulation of Pharmaceutical Suspensions. Pharmapproach.com. Available at: [Link]

  • Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]

  • Exploring Analytical Method Development for Drug Substances. Regis Technologies. Available at: [Link]

  • CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Altasciences. Available at: [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PubMed Central. Available at: [Link]

  • 5-Chlorothiophene-2-Sulfonamide. PubChem. Available at: [Link]

  • Excipients Used in Formulation of Liquid Dosage Forms. Pharmaguideline. Available at: [Link]

  • Pharmaceutical Excipients of Oral Suspension Formulations. Scribd. Available at: [Link]

  • Analytical methods for physicochemical characterization of antibody drug conjugates. National Institutes of Health. Available at: [Link]

  • Co-solvent and Complexation Systems. ResearchGate. Available at: [Link]

  • 2-Thiophenesulfonamide. PubChem. Available at: [Link]

  • Early Formulation. Evotec. Available at: [Link]

  • Preclinical formulations for pharmacokinetic studies. Admescope. Available at: [Link]

  • The Guide To Analytical Method Development. Agno Pharmaceuticals. Available at: [Link]

  • Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? National Institutes of Health. Available at: [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. LinkedIn. Available at: [Link]

  • 5-(Thiophene-2-sulfonyl)thiophene-2-sulfonamide. PubChem. Available at: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]

  • Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? ACS Publications. Available at: [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PubMed Central. Available at: [Link]

  • Formulation of poorly water-soluble drugs for oral administration. Future4200. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve solubility of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide in aqueous buffer

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for improving the...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for improving the aqueous solubility of challenging compounds, with a focus on structures similar to 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide. While specific experimental data for this exact molecule is not widely available, its structure—featuring a sulfonamide group, a thiophene ring, and a chlorophenyl thioether—suggests it is a hydrophobic, weakly acidic compound with limited aqueous solubility. This guide leverages established principles for enhancing the solubility of such molecules.

Our approach is grounded in explaining the "why" behind each technique, ensuring you can make informed decisions in your experiments. Every protocol is designed as a self-validating system, empowering you to systematically overcome solubility challenges.

Troubleshooting Guide: Step-by-Step Solubility Enhancement

Initial Observation: My compound won't dissolve in aqueous buffer.

This is a common challenge for complex aromatic sulfonamides. The high lipophilicity, indicated by a predicted XLogP3 value of around 3.5 for similar structures, and the crystalline nature of the solid form often lead to poor solvation in aqueous media.[1] The primary goal is to disrupt the stable crystal lattice and facilitate favorable interactions with the aqueous solvent.

Below is a systematic workflow to tackle this issue.

Solubility_Workflow Start Compound Precipitates in Aqueous Buffer pH_Adjust Step 1: pH Adjustment (Ionization) Start->pH_Adjust Co_Solvent Step 2: Co-solvent Screening (Polarity Matching) pH_Adjust->Co_Solvent If solubility is still insufficient Success Solubility Achieved pH_Adjust->Success If target solubility is reached Surfactant Step 3: Surfactant Addition (Micellar Solubilization) Co_Solvent->Surfactant If higher concentration is needed or co-solvent is undesirable Co_Solvent->Success If target solubility is reached Cyclodextrin Step 4: Cyclodextrin Complexation (Inclusion Complex Formation) Surfactant->Cyclodextrin If surfactants interfere with the assay Surfactant->Success If target solubility is reached Cyclodextrin->Success If target solubility is reached Further_Action Advanced Strategies: Salt/Co-crystal Formation Cyclodextrin->Further_Action For persistent issues or solid-state formulation

Caption: A systematic workflow for enhancing compound solubility.

FAQs and In-Depth Protocols

Q1: How does pH adjustment improve the solubility of my sulfonamide compound?

A1: The Science Behind pH Adjustment

The sulfonamide group (-SO₂NH₂) is weakly acidic. The pKa of the sulfonamide proton can vary, but it typically falls in the range of 9-11 for many sulfonamides. By increasing the pH of the aqueous buffer to a value above the compound's pKa, you deprotonate the sulfonamide nitrogen, forming an anionic salt. This ionized form is significantly more polar than the neutral molecule, leading to a substantial increase in aqueous solubility.[2][3][4]

Experimental Protocol: pH-Based Solubility Screen

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 7.0 to 11.0 (e.g., phosphate, borate buffers).

  • Stock Solution: Prepare a concentrated stock solution of your compound in a water-miscible organic solvent like DMSO or ethanol (e.g., 10-50 mM).

  • Solubility Test:

    • Add a small aliquot of the stock solution to each buffer to a final desired concentration (e.g., 10 µM, 50 µM). Ensure the final concentration of the organic solvent is low (typically ≤1%) to minimize its effect on solubility.

    • Vortex each solution and allow it to equilibrate at the desired temperature for at least one hour.

    • Visually inspect for any precipitation. For a more quantitative analysis, centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the measured solubility against the buffer pH to determine the pH at which your compound remains soluble at the target concentration.

Trustworthiness Check: Always verify that the pH of the final solution is not significantly altered by the addition of the compound stock. Re-measure the pH after compound addition.

Q2: pH adjustment alone is not sufficient or is incompatible with my experiment. What should I try next?

A2: The Role of Co-solvents

If pH manipulation is not an option or is insufficient, the use of co-solvents is a common and effective strategy.[5][6] Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system. This makes the environment more favorable for a hydrophobic molecule to dissolve by reducing the interfacial tension between the solute and the solvent.[6]

Commonly Used Co-solvents:

Co-solventTypical Starting ConcentrationNotes
Dimethyl Sulfoxide (DMSO)0.1 - 5% (v/v)Highly effective but can be toxic to cells at higher concentrations.
Ethanol1 - 10% (v/v)Generally well-tolerated in many biological assays.
Polyethylene Glycol 400 (PEG 400)5 - 20% (v/v)A less volatile and often less toxic option.[7]
Propylene Glycol5 - 20% (v/v)Similar to PEG 400, widely used in pharmaceutical formulations.[7]

Experimental Protocol: Co-solvent Screening

  • Prepare Co-solvent/Buffer Mixtures: Prepare your primary aqueous buffer containing increasing concentrations of the chosen co-solvent (e.g., 1%, 2%, 5%, 10%, 20% DMSO in PBS).

  • Compound Addition: Add your compound (either as a solid or from a concentrated stock in the same co-solvent) to each mixture to the target concentration.

  • Equilibration and Analysis: Vortex, equilibrate, and analyze for solubility as described in the pH adjustment protocol.

Expertise Insight: The combination of pH adjustment and a co-solvent can be synergistic.[5] If you can partially ionize the molecule and also reduce the solvent polarity, you may achieve the desired solubility with a lower concentration of co-solvent.

Q3: I need to avoid organic co-solvents. Are there other options?

A3: Micellar Solubilization with Surfactants and Encapsulation with Cyclodextrins

1. Surfactants:

Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions. These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble compounds like your thiophene sulfonamide can partition into the hydrophobic core, effectively being solubilized within the aqueous medium.[8]

Common Surfactants for Solubilization:

SurfactantTypeTypical Concentration Range
Tween® 20/80Non-ionic0.01 - 0.5% (w/v)
Cremophor® ELNon-ionic0.1 - 1% (w/v)
Sodium Dodecyl Sulfate (SDS)Anionic0.1 - 1% (w/v) (Note: Can denature proteins)

Experimental Protocol: Surfactant Screening

  • Prepare Surfactant Solutions: Dissolve the surfactant in your aqueous buffer at various concentrations, ensuring you test concentrations both below and above the known CMC of the surfactant.

  • Add Compound: Introduce the compound and assess solubility as previously described.

Causality: The choice of surfactant can be critical. Non-ionic surfactants like Tween® are generally milder and less likely to interfere with biological assays compared to ionic surfactants like SDS.[9]

2. Cyclodextrins:

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10][11] They can encapsulate hydrophobic "guest" molecules, such as your compound, forming an inclusion complex that is water-soluble.[10][12] This is an excellent alternative when co-solvents and surfactants are not suitable.

Cyclodextrin_Complexation cluster_0 In Aqueous Solution Compound Hydrophobic Compound (Guest) Complex Soluble Inclusion Complex Plus + Compound->Plus Cyclodextrin Cyclodextrin (Host) Yields Cyclodextrin->Yields Plus->Cyclodextrin Yields->Complex

Caption: Formation of a soluble inclusion complex with cyclodextrin.

Experimental Protocol: Cyclodextrin Complexation

  • Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common starting point due to its high aqueous solubility and low toxicity.

  • Prepare Solutions: Create solutions of HP-β-CD in your buffer at various concentrations (e.g., 1-10 mM).

  • Complexation: Add your compound to the cyclodextrin solutions. The formation of the inclusion complex can be facilitated by gentle heating and sonication.

  • Analysis: Equilibrate the solutions and measure the solubility of your compound in the supernatant.

Q4: I am working on a solid dosage form. Are there other strategies to consider?

A4: Advanced Solid-State Strategies: Salt and Co-crystal Formation

For pharmaceutical development, modifying the solid form of the active pharmaceutical ingredient (API) is a powerful approach.

  • Salt Formation: This involves reacting the weakly acidic sulfonamide with a pharmaceutically acceptable base to form a salt.[3][4] Salts often have very different (and typically higher) solubility and dissolution rates compared to the free acid form.[13] The selection of the counter-ion is critical and often requires screening a library of bases.[4][14]

  • Co-crystal Formation: A co-crystal is a multi-component crystal where the API and a "coformer" are held together by non-covalent bonds, such as hydrogen bonds.[15][16] By choosing a highly soluble, non-toxic coformer, the resulting co-crystal can exhibit significantly improved solubility and dissolution properties compared to the API alone.[17][18] This is a particularly useful technique for compounds that do not have ionizable groups suitable for salt formation.[15]

These advanced techniques typically require specialized equipment for synthesis (e.g., grinding, slurry conversion, reaction crystallization) and characterization (e.g., PXRD, DSC, TGA).

References

  • Journal of Advanced Pharmacy Education and Research. (n.d.). Techniques for solubility enhancement of Hydrophobic drugs: A Review. Retrieved from [Link]

  • Asian Journal of Pharmaceutics. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Retrieved from [Link]

  • ACS Publications. (n.d.). Click-to-Release Reactions for Tertiary Amines and Pyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Retrieved from [Link]

  • PubChem. (n.d.). 5-[(4-Chlorophenyl)methylsulfanyl]thiophene-2-sulfonamide. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved from [Link]

  • PubMed. (2002). pH-induced solubility transition of sulfonamide-based polymers. Retrieved from [Link]

  • ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Retrieved from [Link]

  • PubMed Central. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]

  • ResearchGate. (n.d.). Salt Formation to Improve Drug Solubility. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility enhancement of hydrophobic compounds by cosolvents: Role of solute hydrophobicity on the solubilization effect. Retrieved from [Link]

  • PubMed Central. (n.d.). Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications. Retrieved from [Link]

  • PubMed Central. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Retrieved from [Link]

  • PubMed Central. (2020). Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract. Retrieved from [Link]

  • PubMed. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Retrieved from [Link]

  • PubMed. (2007). Salt formation to improve drug solubility. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Effects of pH and Manure on Transport of Sulfonamide Antibiotics in Soil. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. Retrieved from [Link]

  • ResearchGate. (n.d.). Sulfa Drugs as Model Cocrystal Formers. Retrieved from [Link]

  • MDPI. (n.d.). Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chlorothiophene-2-Sulfonamide. Retrieved from [Link]

  • ResearchGate. (n.d.). The Utility of Sulfonate Salts in Drug Development. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2014). CO-CRYSTALLIZATION- A TECHNIQUE FOR SOLUBILITY ENHANCEMENT. Retrieved from [Link]

  • Global Pharmaceutical Sciences Review. (n.d.). 04 - Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor.... Retrieved from [Link]

  • IOSR Journal of Pharmacy. (2020). Recent Updateson Cocrystals Technologieson Enhancement of Solubilityofthe Drugs. Retrieved from [Link]

  • MDPI. (n.d.). Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility. Retrieved from [Link]

  • PubChem. (n.d.). 2-Thiophenesulfonamide. Retrieved from [Link]

  • Aston Research Explorer. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Retrieved from [Link]

  • PubMed. (n.d.). Effects of pH and manure on transport of sulfonamide antibiotics in soil. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2022). Role of Coformers in Solubility Enhancement of Poorly Soluble Drugs through Cocrystallization: An Overview Review Article. Retrieved from [Link]

  • The Pharma Journal. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclodextrins & methods used for enhancing solubility of poorly water.... Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Synthesis of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide

Welcome to the technical support center for the synthesis of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. We will delve into the causality behind experimental choices, provide robust protocols, and offer data-driven troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for preparing 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide?

A1: The most reliable and widely adopted strategy is a convergent two-step approach. This method offers superior control over regiochemistry and generally results in higher yields and purity. The two primary steps are:

  • Synthesis of a Key Intermediate: Preparation of 5-bromothiophene-2-sulfonamide. This is typically achieved by the chlorosulfonation of 2-bromothiophene, followed by amination. This intermediate is also commercially available, which can be a significant time-saver.[1][2]

  • Carbon-Sulfur (C-S) Bond Formation: Coupling of 5-bromothiophene-2-sulfonamide with 4-chlorothiophenol. This crucial step is generally accomplished via one of two primary methods:

    • Palladium-Catalyzed Cross-Coupling: This is a modern, highly efficient method for forming C-S bonds.[3][4][5]

    • Nucleophilic Aromatic Substitution (SNAr): While the thiophene ring is electron-rich, the potent electron-withdrawing effect of the sulfonamide group at the 2-position can activate the 5-position (bearing a good leaving group like bromide) for nucleophilic attack by the 4-chlorothiophenolate anion.[6][7][8]

Q2: Why is direct sulfonation of 2-[(4-Chlorophenyl)thio]thiophene not recommended?

A2: While theoretically possible, this route presents significant regioselectivity challenges. Thiophene is highly reactive towards electrophilic substitution, much more so than benzene.[9][10] Attempting to sulfonate 2-[(4-Chlorophenyl)thio]thiophene would likely result in a mixture of products, including sulfonation at the 5-position as desired, but also potentially at the 3- or 4-positions. Furthermore, harsh sulfonation conditions can lead to di-sulfonated byproducts, complicating purification and reducing the yield of the target molecule.[11]

Q3: Between Palladium-catalyzed coupling and SNAr for the C-S bond formation, which is preferable?

A3: The choice depends on available resources, scale, and optimization priorities.

  • Palladium-Catalyzed Coupling is often more versatile and provides higher yields under milder conditions, especially for less reactive substrates. However, it requires careful screening of catalysts and ligands, and the cost of palladium can be a factor for large-scale synthesis. Complete removal of the metal catalyst from the final product is also a critical consideration in pharmaceutical applications.

  • Nucleophilic Aromatic Substitution (SNAr) is a metal-free alternative, which simplifies purification and can be more cost-effective.[6] Its success is highly dependent on the electronic activation provided by the sulfonamide group. For this specific substrate, the SNAr pathway is quite viable but may require optimization of the base and solvent system to achieve high yields.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, focusing on the critical C-S coupling step between 5-bromothiophene-2-sulfonamide and 4-chlorothiophenol.

Problem 1: Low or No Yield of the Final Product

  • Potential Cause A (Palladium-Coupling): Inactive Catalyst or Inappropriate Ligand

    • Explanation: The catalytic cycle of C-S cross-coupling involves oxidative addition, ligand exchange, and reductive elimination. The efficiency of these steps is critically dependent on the palladium source and the coordinating ligand. An oxidized catalyst (Pd(II) instead of the active Pd(0) species) or a ligand that does not sufficiently stabilize the catalytic intermediate can halt the reaction.

    • Solution:

      • Ensure you are using a fresh, high-quality palladium source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃).

      • If using a Pd(II) precatalyst, ensure the reaction conditions can facilitate its reduction to Pd(0).

      • Screen different phosphine ligands. For C-S coupling, electron-rich, bulky phosphine ligands like Xantphos or cataCXium A can be very effective.[4]

      • Run the reaction under a strictly inert atmosphere (Nitrogen or Argon) to prevent catalyst deactivation.

  • Potential Cause B (SNAr): Insufficient Base or Poor Thiolate Formation

    • Explanation: The SNAr reaction requires the deprotonation of 4-chlorothiophenol to form the more nucleophilic thiophenolate anion. If the base is not strong enough to completely deprotonate the thiol, the concentration of the active nucleophile will be low, leading to a sluggish or incomplete reaction.

    • Solution:

      • Use a strong, non-nucleophilic base. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices in polar aprotic solvents like DMF or DMAc.[6]

      • Ensure the base is dry and of high purity.

      • Consider using at least 1.5-2.0 equivalents of the base to ensure complete deprotonation and to neutralize the HBr formed during the reaction.

  • Potential Cause C (General): Competing Disulfide Formation

    • Explanation: Thiophenols, and especially their corresponding thiolates, are highly susceptible to oxidative dimerization, forming a disulfide (bis(4-chlorophenyl) disulfide). This side reaction consumes the nucleophile and reduces the yield of the desired product.

    • Solution:

      • Thoroughly degas all solvents before use.

      • Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the entire reaction setup and duration.

      • Add the 4-chlorothiophenol to the reaction mixture just before heating or initiating the reaction to minimize its exposure to potential oxidants.

Troubleshooting Workflow: Low C-S Coupling Yield

Below is a logical workflow to diagnose and solve low-yield issues in the C-S coupling step.

G start Low Yield Observed check_reagents 1. Verify Reagent Purity & Stoichiometry (5-bromo-intermediate, 4-chlorothiophenol, base) start->check_reagents check_atmosphere 2. Confirm Inert Atmosphere (Degassed Solvents, N2/Ar Purge) check_reagents->check_atmosphere Reagents OK method_check Which method was used? check_atmosphere->method_check Atmosphere OK pd_path Palladium-Catalyzed check_catalyst 3a. Check Catalyst/Ligand (Fresh? Correct type? Active?) method_check->check_catalyst snar_path SNAr check_base 3b. Check Base & Solvent (Sufficient strength? Dry? Aprotic polar?) method_check->check_base pd_path->check_catalyst optimize_pd 4a. Optimize Conditions (Screen ligands, vary temperature, change solvent) check_catalyst->optimize_pd Catalyst OK end Yield Optimized optimize_pd->end snar_path->check_base optimize_snar 4b. Optimize Conditions (Stronger base (e.g., Cs2CO3), higher temperature, different solvent) check_base->optimize_snar Base/Solvent OK optimize_snar->end

Caption: A troubleshooting flowchart for low yield in the C-S coupling step.

Problem 2: Product is Impure After Workup

  • Potential Cause: Unreacted 5-bromothiophene-2-sulfonamide

    • Explanation: This indicates an incomplete reaction. The starting material has similar polarity to the product, which can make chromatographic separation challenging.

    • Solution:

      • Increase the reaction time or temperature moderately. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

      • Use a slight excess (1.1-1.2 equivalents) of 4-chlorothiophenol and the base to drive the reaction to completion.

  • Potential Cause: Presence of bis(4-chlorophenyl) disulfide

    • Explanation: As mentioned, this is a common byproduct from the oxidation of the thiol. It is non-polar and typically easy to separate from the desired product by column chromatography.

    • Solution: While its presence indicates suboptimal inert atmosphere conditions, it can be removed during purification. Use a silica gel column with a gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with ethyl acetate.

  • Potential Cause: Residual Palladium Catalyst

    • Explanation: Palladium residues can contaminate the product, appearing as a fine black or grey solid.

    • Solution: After the reaction is complete, filter the cooled reaction mixture through a pad of Celite® before the aqueous workup. For stubborn cases, consider a charcoal treatment or using a metal scavenger resin.

Optimized Experimental Protocol

This protocol details a robust Palladium-catalyzed Suzuki-Miyaura type C-S cross-coupling reaction, which is known for its reliability and good yields.

Step 1: Synthesis of 5-Bromothiophene-2-sulfonamide (if not purchased)

This protocol is adapted from literature procedures.

  • In a flask equipped with a dropping funnel and a stirrer, cool chlorosulfonic acid (4-5 equivalents) to 0°C in an ice bath.

  • Slowly add 2-bromothiophene (1 equivalent) dropwise, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 5-bromothiophene-2-sulfonyl chloride.

  • Dissolve the crude sulfonyl chloride in a solvent like acetone and cool in an ice bath.

  • Slowly bubble ammonia gas through the solution or add aqueous ammonia dropwise until the reaction is complete (monitor by TLC).

  • Remove the solvent, add water, and collect the precipitated solid by filtration. Wash with cold water and dry to yield 5-bromothiophene-2-sulfonamide.

Step 2: Synthesis of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide

  • To an oven-dried Schlenk flask, add 5-bromothiophene-2-sulfonamide (1.0 eq.), potassium phosphate (K₃PO₄, 2.0 eq.), and the palladium catalyst system (e.g., Pd₂(dba)₃, 2 mol%; Xantphos, 4 mol%).

  • Seal the flask, and evacuate and backfill with argon or nitrogen gas three times.

  • Add degassed anhydrous solvent (e.g., dioxane or toluene, approx. 0.1 M concentration).

  • Add 4-chlorothiophenol (1.2 eq.) via syringe.

  • Heat the reaction mixture to 90-110°C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite® to remove the catalyst.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product.

Data Summary: C-S Coupling Optimization Parameters
ParameterRecommended ConditionRationale & Causality
Catalyst System Pd₂(dba)₃ / XantphosProvides an active Pd(0) source and a bulky, electron-rich ligand that facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.[4]
Base K₃PO₄ or Cs₂CO₃A moderately strong, non-nucleophilic base is required to facilitate the catalytic cycle without causing unwanted side reactions.
Solvent Dioxane or TolueneAprotic solvents with appropriate boiling points that are known to perform well in palladium-catalyzed cross-coupling reactions.
Temperature 90 - 110 °CProvides sufficient thermal energy to overcome the activation barriers of the catalytic cycle without causing significant thermal degradation of reagents or products.
Atmosphere Inert (N₂ or Ar)Essential to prevent the oxidation of the thiophenolate nucleophile to its disulfide and to protect the Pd(0) catalyst from deactivation.

References

  • Palladium-Catalyzed Thiocarbonylative Synthesis of α,β-Unsaturated Thioesters Using S-Aryl Thioformates as the Thioester Sources. ACS Publications. Available from: [Link]

  • Synthesis of sustainable heterocyclic aryl sulfonamide derivatives: computational studies, molecular docking, and antibacterial assessment. ResearchGate. Available from: [Link]

  • Synthesis of 5-Bromothiophene-2-sulfonamide (2) and 5-arylthiophene sulfonamide (3a–k). ResearchGate. Available from: [Link]

  • Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. National Institutes of Health (NIH). Available from: [Link]

  • Assembly of (hetero)aryl thioethers via simple nucleophilic aromatic substitution and Cu-catalyzed coupling reactions with (hetero)aryl chlorides and bromides under mild conditions. RSC Publishing. Available from: [Link]

  • THE REACTIONS OF SOME THIOPHENE SULFONYL DERIVATIVES. Sci-Hub. Available from: [Link]

  • Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. National Institutes of Health (NIH). Available from: [Link]

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. National Institutes of Health (NIH). Available from: [Link]

  • Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. National Institutes of Health (NIH). Available from: [Link]

  • Syntheses of Aryl Thioethers via Aromatic Substitution of Aryl Halides at 0 to 25 °C. ResearchGate. Available from: [Link]

  • Palladium-catalyzed intermolecular transthioetherification of aryl halides with thioethers and thioesters. RSC Publishing. Available from: [Link]

  • Difference between tendency of benzene and thiophene to undergo sulfonation. Chemistry Stack Exchange. Available from: [Link]

  • Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. MDPI. Available from: [Link]

  • Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. WordPress. Available from: [Link]

  • A facile synthesis of new 5-Aryl-Thiophenes bearing Sulfonamide moiety via Pd(0)-catalyzed Suzuki-Miyaura Cross Coupling Reactions. ResearchGate. Available from: [Link]

  • One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Palladium-Catalyzed Coupling of Two Aryl Bromides and a Thiol Surrogate. National Institutes of Health (NIH). Available from: [Link]

  • sulfonation of thiophene. Brainly.in. Available from: [Link]

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. Available from: [Link]

  • Nucleophilic aromatic substitution. Wikipedia. Available from: [Link]

  • Palladium-Catalyzed Thiocarbonylation of Aryl Iodides with S-Aryl Thioformates via Thioester Transfer. ACS Publications. Available from: [Link]

  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Publishing. Available from: [Link]

  • Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. National Institutes of Health (NIH). Available from: [Link]

  • Functional Groups In Organic Chemistry. Master Organic Chemistry. Available from: [Link]

  • Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. National Institutes of Health (NIH). Available from: [Link]

  • 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Stability of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide in Solution

Welcome to the technical support center for 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance o...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound in solution. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and the reliability of your results.

Introduction: Understanding the Molecule's Vulnerabilities

5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide is a compound of interest in pharmaceutical research. Its structure, featuring a thiophene ring, a sulfonamide group, and a thioether linkage, offers significant therapeutic potential. However, these same functional groups are susceptible to degradation under common experimental conditions. Understanding these vulnerabilities is the first step toward preventing them.

The primary degradation pathways for this molecule are anticipated to be:

  • Oxidation of the Thioether Linkage: The sulfur atom in the thioether bridge is susceptible to oxidation, which can form a sulfoxide and subsequently a sulfone. This is a common degradation pathway for thioether-containing compounds, often initiated by reactive oxygen species (ROS).[1][2][3]

  • Degradation of the Sulfonamide Group: Sulfonamides can undergo degradation through various mechanisms, including photocatalysis and hydrolysis, with the rate of degradation often being pH-dependent.[4][5][6][7]

  • Instability of the Thiophene Ring: While generally stable, the thiophene ring can be susceptible to oxidative degradation, particularly when activated by certain substituents.[8][9]

This guide will provide you with troubleshooting advice and frequently asked questions to help you mitigate these potential degradation pathways.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments with 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide.

Problem 1: Loss of Compound Potency or Inconsistent Results Over Time
  • Possible Cause: Degradation of the compound in your stock solution or experimental buffer.

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity:

      • Action: Immediately analyze your stock solution using a validated analytical method (e.g., HPLC-UV, LC-MS) to determine the concentration of the parent compound and identify any potential degradants.

      • Rationale: This will confirm if the issue originates from the stock solution.

    • Evaluate Storage Conditions:

      • Action: Review your storage procedures. Stock solutions should be stored at low temperatures (≤ -20°C, preferably -80°C), protected from light, and tightly sealed to prevent solvent evaporation and moisture ingress.[10][11]

      • Rationale: Lower temperatures slow down chemical reactions, and protection from light prevents photodegradation.[12]

    • Assess Solvent Choice:

      • Action: Ensure you are using a suitable, high-purity, anhydrous solvent for your stock solution (e.g., DMSO, DMF). Avoid solvents that may contain peroxides (e.g., older ethers like THF or dioxane) unless they have been freshly purified.

      • Rationale: Peroxides can initiate oxidative degradation of the thioether linkage.

Problem 2: Appearance of New Peaks in Chromatograms
  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Characterize the New Peaks:

      • Action: Use LC-MS to determine the mass-to-charge ratio (m/z) of the new peaks.

      • Rationale: An increase of 16 or 32 amu compared to the parent compound strongly suggests the formation of a sulfoxide or sulfone, respectively, from the oxidation of the thioether.[1]

    • Investigate the Source of Oxidation:

      • Action:

        • De-gas your buffers to remove dissolved oxygen.

        • Consider adding an antioxidant to your experimental solutions if compatible with your assay (e.g., N-acetylcysteine).

        • Avoid sources of free radicals, such as exposure to strong light or certain metal ions.

      • Rationale: Minimizing exposure to oxidizing agents is crucial for preventing thioether oxidation.

    • Examine pH Effects:

      • Action: Measure the pH of your solutions. If you are working at a non-neutral pH, consider if this could be contributing to the degradation of the sulfonamide group.[5][7]

      • Rationale: The stability of sulfonamides is often pH-dependent.

Visualizing the Troubleshooting Workflow

Caption: Troubleshooting workflow for inconsistent experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to use for preparing a stock solution of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide?

A1: We recommend using high-purity, anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). These are polar aprotic solvents that are generally good at solubilizing a wide range of organic molecules and are less likely to participate in degradation reactions compared to protic solvents. Always use freshly opened solvents or those that have been stored properly to minimize water content and peroxide formation.

Q2: How should I store my stock solutions?

A2: For optimal stability, stock solutions should be aliquoted into small, single-use volumes and stored in tightly sealed vials at -80°C. This minimizes freeze-thaw cycles and reduces the risk of contamination and solvent evaporation. The vials should be protected from light, for example, by storing them in a light-blocking container or using amber vials.[10]

Q3: My experimental protocol requires me to incubate the compound in an aqueous buffer for several hours at 37°C. What precautions should I take?

A3: This is a situation where degradation is more likely. We recommend the following:

  • Prepare fresh dilutions: Prepare the working solution in the aqueous buffer immediately before use.

  • Control the pH: Ensure your buffer has sufficient capacity to maintain a stable pH throughout the experiment. The stability of sulfonamides can be pH-dependent.[5][7]

  • Minimize oxygen: Use de-gassed buffers to reduce the concentration of dissolved oxygen, which can contribute to the oxidation of the thioether.

  • Run a stability control: In a parallel experiment, incubate the compound in the buffer under the same conditions but without your biological system (e.g., cells, protein). Analyze the sample at the end of the incubation period to quantify any non-specific degradation.

Q4: I suspect my compound is degrading via oxidation. How can I confirm this?

A4: The most direct way to confirm oxidative degradation is to use liquid chromatography-mass spectrometry (LC-MS). The primary oxidation products of the thioether would be the corresponding sulfoxide (+16 mass units) and sulfone (+32 mass units). If you identify species with these mass shifts that increase in abundance over time or under stress conditions (e.g., exposure to a mild oxidant like hydrogen peroxide), it is strong evidence of oxidative degradation.[1]

Potential Oxidative Degradation Pathway

G Parent 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide Sulfoxide Sulfoxide Derivative (+16 amu) Parent->Sulfoxide Oxidation Sulfone Sulfone Derivative (+32 amu) Sulfoxide->Sulfone Further Oxidation

Caption: Proposed oxidative degradation pathway of the thioether moiety.

Q5: Are there any classes of compounds or materials I should avoid using with 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide?

A5: Yes. Avoid:

  • Strong oxidizing agents: This includes peroxides, persulfates, and even prolonged exposure to atmospheric oxygen, especially in the presence of light or metal catalysts.[12][13]

  • Strong acids and bases: These can promote the hydrolysis of the sulfonamide group.

  • Reactive metals: Some metals can catalyze oxidation reactions. Use high-quality glassware or inert plasticware for your experiments.

Protocols for Stability Assessment

To proactively assess the stability of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide in your specific experimental conditions, we recommend performing a forced degradation study.

Protocol: Forced Degradation Study

Objective: To identify potential degradation products and determine the stability of the compound under various stress conditions.

Materials:

  • 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide

  • High-purity solvents (e.g., acetonitrile, methanol, water)

  • Buffers of various pH (e.g., pH 3, 7, 9)

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC or UPLC system with UV and/or MS detector

Procedure:

  • Prepare a Stock Solution: Dissolve the compound in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).

  • Set up Stress Conditions: In separate, clearly labeled vials, mix the stock solution with the stressor solutions as described in the table below.

  • Incubation: Incubate the samples at a specified temperature (e.g., 40°C) and for a defined period (e.g., 24, 48, 72 hours). Include a control sample stored at a low temperature (-20°C).

  • Sampling and Analysis: At each time point, take an aliquot from each vial, neutralize it if necessary (for acidic and basic samples), and dilute it to a suitable concentration for analysis. Analyze by HPLC or LC-MS.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation and identify the major degradants by their retention times and mass spectra.

Table 1: Recommended Conditions for Forced Degradation Study
Stress ConditionReagentTemperatureRationale
Acid Hydrolysis 0.1 M HCl40°CTo assess stability to acid-catalyzed degradation.
Base Hydrolysis 0.1 M NaOH40°CTo evaluate susceptibility to base-catalyzed degradation.
Oxidation 3% H₂O₂Room TempTo identify products of oxidative degradation.[13]
Thermal Stress Inert Solvent/Buffer60°CTo assess thermal stability.
Photostability Solution in Quartz CuvetteRoom TempTo determine sensitivity to light (expose to UV/Vis light).[12]

References

  • Biomacromolecules. (2022). Biocompatibility and Physiological Thiolytic Degradability of Radically Made Thioester-Functional Copolymers: Opportunities for Drug Release. ACS Publications. [Link]

  • Molecules. (2020). Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. PMC. [Link]

  • PubChem. 5-Chlorothiophene-2-Sulfonamide. [Link]

  • ResearchGate. Other drugs containing thioethers. [Link]

  • MDPI. (2024). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. [Link]

  • Molecules. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. PMC. [Link]

  • RSC Medicinal Chemistry. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH. [Link]

  • PubChem. 5-[(4-Chlorophenyl)methylsulfanyl]thiophene-2-sulfonamide. [Link]

  • ResearchGate. Studies on sulfonamide degradation products. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 2,5-Dichlorothiophene-3-sulfonamide. [Link]

  • ResearchGate. (2025). Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation. [Link]

  • PubMed. (2015). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. [Link]

  • PubMed. (2022). Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation. [Link]

  • ResearchGate. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. [Link]

  • ACS Chemical Biology. (2011). Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin. PMC. [Link]

  • MDPI. (2024). Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. [Link]

  • Impactfactor. Synthesis and Pharmacological Study of Thiophene Derivatives. [Link]

  • ScienceDirect. (2024). Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation. [Link]

  • ResearchGate. (2024). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. [Link]

  • Organic Letters. (2019). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. ACS Publications. [Link]

  • ResearchGate. Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. [Link]

  • Environmental Toxicology and Chemistry. (2005). Biodegradability properties of sulfonamides in activated sludge. Oxford Academic. [Link]

  • ResearchGate. (2008). Effects of pH and Manure on Transport of Sulfonamide Antibiotics in Soil. [Link]

  • Bouling Chemical Co., Limited. 5-Chlorothiophene-2-Sulfonamide Properties, Uses, Safety Data, Synthesis & Supplier China. [Link]

  • MDPI. (2022). Comparative Study of the Oxidative Degradation of Different 4-Aminobenzene Sulfonamides in Aqueous Solution by Sulfite Activation in the Presence of Fe(0), Fe(II), Fe(III) or Fe(VI). [Link]

  • ResearchGate. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. [Link]

  • Microorganisms. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC. [Link]

  • ResearchGate. (2014). Growth-inhibitory effects of sulfonamides at different pH: Dissimilar susceptibility patterns of a soil bacterium and a test bacterium used for antibiotic assays. [Link]

  • PubMed. (2015). Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts. [Link]

  • Journal of Labelled Compounds and Radiopharmaceuticals. (2026). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. PMC. [Link]

  • PubMed. (2024). An unexpected degradation pathway of N-hydroxy-5-methylfuran-2-sulfonamide (BMS-986231), a pH sensitive prodrug of HNO, in a prototype formulation solution. [Link]

  • PubMed. (2016). Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents. [Link]

  • Inorganic Chemistry Frontiers. (2021). Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates. RSC Publishing. [Link]

  • PubMed. (2016). Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils. [Link]

  • Frontiers in Microbiology. (2023). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. [Link]

  • Academia.edu. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]

  • PubMed. (2012). Synthesis and Structure-Activity Relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as Cyclin-Dependent Kinase 5 (cdk5)/p25 Inhibitors. [Link]

  • PubMed. (2014). Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition. [Link]

  • MDPI. (2021). Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate. [Link]

Sources

Optimization

Troubleshooting inconsistent results in 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide assays

Prepared by the Senior Application Scientist Team Welcome to the technical support center for 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide. This guide is designed for researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound. Inconsistent assay results can be a significant roadblock, and our goal is to provide you with the causal explanations and actionable protocols needed to achieve robust, reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide?

A: The molecular structure suggests multiple potential biological targets. The sulfonamide moiety is a classic pharmacophore known to target carbonic anhydrases (CAs), enzymes critical for pH regulation and other physiological processes.[1][2] Additionally, thiophene-based sulfonamides have been identified as inhibitors of other enzyme classes, such as cyclin-dependent kinases (e.g., cdk5).[3] Therefore, observed activity could stem from CA inhibition, kinase inhibition, or other off-target effects. It is crucial to validate the target of interest with orthogonal assays.

Q2: My IC50 values are shifting between experiments. What is the most common cause?

A: The most frequent culprit is compound solubility and stability. 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide is a hydrophobic molecule prone to precipitation in aqueous assay buffers, especially when diluted from a high-concentration DMSO stock. This effectively lowers the compound concentration in your assay, leading to a perceived loss of potency (higher IC50). Always check for precipitation in your final assay plate.

Q3: Can this compound interfere with my assay technology?

A: Yes. The thiophene ring and chlorophenyl group can contribute to autofluorescence, potentially interfering with fluorescence-based readouts. It is essential to run control wells containing only the compound and assay buffer to quantify this background signal. For luciferase-based assays, direct inhibition of the reporter enzyme is also possible.

Part 1: Troubleshooting Compound Integrity and Handling

Inconsistent results often originate from the simplest variable: the compound itself. Ensuring the quality, solubility, and stability of your 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide stock is the first and most critical step in any troubleshooting process.

Q: How can I be sure my compound is soluble and stable in my assay?

A: This is a multi-step validation process. Hydrophobic compounds can precipitate out of solution when diluted from DMSO into an aqueous buffer, a phenomenon known as "carry-over". This is a major source of assay variability.

Causality: The final concentration of DMSO in your assay must be high enough to maintain compound solubility but low enough to not affect your biological system (enzyme or cells). Exceeding the solubility limit at any dilution step will lead to inaccurate compound concentrations.

Troubleshooting Protocol:

  • Determine Maximum DMSO Tolerance: First, determine the highest percentage of DMSO your assay can tolerate without affecting the results (e.g., run a vehicle control curve with 0.1% to 5% DMSO). Most cell-based assays are sensitive to DMSO above 0.5%, while biochemical assays may tolerate more.[4]

  • Visual Solubility Check: Prepare your highest assay concentration of the compound in the final assay buffer. Let it sit for the duration of your experiment (e.g., 1 hour at 37°C). Visually inspect the solution for any cloudiness or precipitate against a dark background. A simple light scattering measurement on a plate reader can also quantify this.

  • Serial Dilution Strategy: When preparing your dilution series, never dilute directly from a high-concentration stock (e.g., 10 mM) into the final aqueous buffer. Perform an intermediate dilution step in a solution with a higher organic solvent content or directly in 100% DMSO before the final dilution into the assay buffer.

G

Table 1: Compound Handling and Storage Recommendations

ParameterRecommendationRationale
Primary Solvent 100% DMSOHigh solubility for hydrophobic compounds.
Max Stock Conc. 10-20 mMBalances solubility with minimizing DMSO volume in assays.
Storage (Stock) -20°C or -80°C, desiccatedPrevents degradation and water absorption by DMSO.
Freeze-Thaw Cycles Limit to < 5 cyclesRepeated cycles can lead to compound degradation or precipitation upon thawing. Aliquot into single-use volumes.
Light Sensitivity Store in amber vialsThiophene-containing compounds can be susceptible to photodecomposition.
Part 2: Troubleshooting Biochemical (Enzyme Inhibition) Assays

Assuming your compound handling is sound, the next area to investigate is the biochemical assay setup itself. For this guide, we will focus on a carbonic anhydrase (CA) inhibition assay, a likely target for this compound class.

Q: My positive control inhibitor works, but my test compound gives a flat or noisy dose-response curve. What should I check?

A: This points to an issue with either the compound's interaction with the assay components or a fundamental mismatch between the assay conditions and the compound's mechanism.

Causality & Troubleshooting Steps:

  • Enzyme Concentration and Stability:

    • The Problem: The concentration of your enzyme should be in the linear range of the reaction, and the enzyme must remain stable throughout the assay.

    • The Fix: Run a time-course experiment without any inhibitor to ensure the reaction rate is linear for the duration of your assay. If not, reduce the enzyme concentration or the reaction time. Always use freshly diluted enzyme from a validated stock.

  • Substrate Concentration (Km):

    • The Problem: For competitive inhibitors, the apparent IC50 is highly dependent on the substrate concentration relative to its Michaelis constant (Km). If you use a very high substrate concentration, you may need a much higher concentration of your inhibitor to see an effect, potentially pushing it beyond its solubility limit.[5]

    • The Fix: Determine the Km of your substrate under your specific assay conditions. For initial screening, run the assay with the substrate concentration at or below its Km value. This increases the assay's sensitivity for competitive inhibitors.

  • Compound Incubation Time:

    • The Problem: Some inhibitors bind slowly to their target enzyme. If your incubation time is too short, you will underestimate the compound's potency.

    • The Fix: Perform a time-dependent inhibition study. Pre-incubate the enzyme and your compound together for varying amounts of time (e.g., 5, 15, 30, 60 minutes) before adding the substrate to initiate the reaction. If the IC50 decreases with longer pre-incubation times, this indicates slow-binding kinetics.

G troubleshoot Biochemical Assay Troubleshooting Inconsistent Results Check Compound Solubility Validate Enzyme Activity Optimize Substrate [S] vs Km Vary Pre-incubation Time sol_ok sol_ok troubleshoot:f1->sol_ok enz_ok enz_ok troubleshoot:f2->enz_ok sub_ok sub_ok troubleshoot:f3->sub_ok time_ok time_ok troubleshoot:f4->time_ok result Robust Assay Data sol_ok->troubleshoot:f2 Yes enz_ok->troubleshoot:f3 Yes sub_ok->troubleshoot:f4 Yes time_ok->result No

Part 3: Troubleshooting Cell-Based Assays

Cell-based assays introduce a higher level of complexity. Here, you must consider not only the compound's effect on the target but also its effects on overall cell health, which can confound your results.

Q: I'm seeing a dose-dependent decrease in my reporter signal, but I'm not sure if it's due to target engagement or just cell death. How can I distinguish between the two?

A: This is a critical question in drug discovery. A truly valuable compound will show a therapeutic window, where it engages the target at concentrations lower than those that cause general cytotoxicity.

Causality: Many compounds can induce apoptosis or necrosis at higher concentrations. This will non-specifically decrease the signal in most cell-based assays (e.g., ATP-based viability assays like CellTiter-Glo®, or reporter gene assays) simply because there are fewer healthy, metabolically active cells.[6]

Troubleshooting Protocol: Multiplexed Assays

The most robust method is to run a cytotoxicity assay in parallel with your primary functional assay, using the same cell plate.

  • Assay Setup: Plate and treat your cells with the compound dose curve as you would for your primary assay.

  • Primary Readout: At the end of the incubation period, measure your primary endpoint (e.g., luminescence for a reporter assay).

  • Cytotoxicity Readout: Immediately following the first readout, add the reagents for a cytotoxicity assay to the same wells. Good choices include:

    • LDH Release Assay: Measures the release of lactate dehydrogenase from cells with damaged membranes (necrosis).

    • Caspase-3/7 Glo Assay: Measures apoptosis.

    • Real-Time Live/Dead Stains: Fluorescent dyes that differentially stain live and dead cells.

  • Data Analysis: Plot both the functional response curve and the cytotoxicity curve on the same graph. A desirable compound will show a potent functional IC50 at concentrations where cytotoxicity is minimal (e.g., >80% cell viability).

Table 2: Key Parameters for Healthy Cell-Based Assays

ParameterBest PracticeRationale & Common Pitfalls
Cell Passage Number Use cells within a defined low-passage window (e.g., 5-20).High-passage cells can undergo genetic drift, altering their phenotype and response to compounds.[7]
Seeding Density Optimize for log-phase growth during the assay window.Over-confluent or under-confluent cells will have different metabolic rates and signaling activity, leading to variability.[8]
Serum Lot Testing Test new lots of FBS for their ability to support consistent growth and assay performance.Serum is a major source of biological variability, containing unknown growth factors and hormones that can affect results.
Edge Effects Do not use the outer wells of a 96- or 384-well plate for experimental data. Fill them with sterile media or PBS.Outer wells are prone to evaporation, which concentrates media components and your compound, altering the effective dose.[7]
References
  • Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. (2024). National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. (2010). National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and Structure-Activity Relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as Cyclin-Dependent Kinase 5 (cdk5)/p25 Inhibitors. (2012). PubMed. Available at: [Link]

  • 2-Thiophenesulfonamide | C4H5NO2S2 | CID 72881. PubChem, National Institutes of Health (NIH). Available at: [Link]

  • Discovery and Optimization of Salicylic Acid-Derived Sulfonamide Inhibitors of the WD Repeat-Containing Protein 5 (WDR5). (2019). PubMed Central, National Institutes of Health (NIH). Available at: [Link]

  • Sulfonamide Residues In Honey. Control and Development of Analytical Procedure. ResearchGate. Available at: [Link]

  • Systemic Carbonic Anhydrase Inhibitors in Common Ophthalmic Diseases: A Scoping Review from A Clinical Standpoint. (2024). PubMed Central, National Institutes of Health (NIH). Available at: [Link]

  • Safety of carbonic anhydrase inhibitors. (2012). ResearchGate. Available at: [Link]

  • 5-Chlorothiophene-2-sulfonamide | C4H4ClNO2S2 | CID 1241301. PubChem, National Institutes of Health (NIH). Available at: [Link]

  • Occurrence, Seasonal Variation, and Microbial Drivers of Antibiotic Resistance Genes in a Residential Secondary Water Supply System. (2024). MDPI. Available at: [Link]

  • Carbonic Anhydrase Inhibitors. (2023). StatPearls, NCBI Bookshelf. Available at: [Link]

  • Novel Ion Trap Scan Modes to Develop Criteria for On-Site Detection of Sulfonamide Antibiotics. (2021). ACS Publications. Available at: [Link]

  • Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. (2015). ACS Publications. Available at: [Link]

  • Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories. Available at: [Link]

  • Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity. (2021). ACS Publications. Available at: [Link]

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. Available at: [Link]

  • Molecular mechanism of plasmid-borne resistance to sulfonamides. (2022). bioRxiv. Available at: [Link]

  • Carbonic Anhydrase Inhibitors - All you need to know. (2023). YouTube. Available at: [Link]

  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. ResearchGate. Available at: [Link]

  • Thiophene sulfonic acid preparation. Google Patents.

Sources

Troubleshooting

Technical Support Center: A Researcher's Guide to Mitigating Off-Target Effects of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide in Cell Culture

Welcome to the technical support center for researchers utilizing 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide in their cell culture experiments. This guide is designed to provide in-depth troubleshooting advice and f...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide in their cell culture experiments. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of its use, with a primary focus on ensuring on-target specificity and minimizing confounding off-target effects. Our goal is to equip you with the knowledge to generate reliable and reproducible data.

Introduction: Understanding the Molecule

5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide belongs to the thiophene-based sulfonamide class of compounds. Structurally similar molecules have been identified as potent inhibitors of carbonic anhydrases (CAs) , a family of metalloenzymes crucial for various physiological processes.[1] Given its chemical structure, it is highly probable that the primary cellular targets of this compound are various CA isoforms.

Off-target effects are a common challenge when working with small molecule inhibitors. These unintended interactions can lead to misinterpretation of experimental results and hinder the progress of research and drug development. This guide will provide a structured approach to identifying and mitigating these effects.

Frequently Asked Questions (FAQs)

Q1: What is the likely primary target of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide?

Based on extensive research into structurally related compounds, the primary molecular targets are members of the carbonic anhydrase (CA) family of enzymes.[1] Thiophene sulfonamides are a well-established class of CA inhibitors.[1][2]

Q2: What are the potential off-target effects I should be aware of?

Potential off-target effects for sulfonamide-based inhibitors can include, but are not limited to:

  • Inhibition of other metalloenzymes: Due to the zinc-binding nature of the sulfonamide group, other zinc-containing enzymes could be potential off-targets.

  • Kinase inhibition: Some sulfonamide-containing compounds have been shown to inhibit protein kinases.[3][4]

  • General cytotoxicity: At higher concentrations, the compound may exhibit cytotoxic effects unrelated to its on-target activity.[5]

Q3: How do I determine the optimal concentration of the inhibitor to use in my cell-based assay?

The optimal concentration should be determined empirically for each cell line and experimental endpoint. It is crucial to perform a dose-response curve to identify the concentration that elicits the desired on-target effect without causing significant cytotoxicity. As a general guideline, aim for the lowest concentration that gives a robust on-target effect.

Q4: My cells are dying, even at low concentrations of the inhibitor. What could be the cause?

Cell death at low concentrations could be due to several factors:

  • On-target toxicity: Inhibition of the primary target (a specific CA isoform) may be detrimental to that particular cell line.

  • Potent off-target effects: The inhibitor might be potently acting on a critical off-target protein.

  • Solvent toxicity: The solvent used to dissolve the compound (e.g., DMSO) can be toxic to cells at certain concentrations.[6] Always include a vehicle-only control in your experiments.

  • Compound instability: The compound may be degrading into a toxic byproduct in your culture medium.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Problem 1: Inconsistent or Non-reproducible Experimental Results
  • Possible Cause 1: Compound Solubility and Stability. Poor solubility can lead to inaccurate dosing and precipitation in the cell culture medium.[7][8]

    • Troubleshooting Steps:

      • Verify Solubility: Visually inspect the media for any precipitate after adding the compound.

      • Optimize Dissolution: Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO) and then dilute it into the culture medium. Ensure the final solvent concentration is low and consistent across all experiments (typically ≤0.5%).[6]

      • Assess Stability: If possible, use analytical methods like HPLC to check the stability of the compound in your culture medium over the time course of your experiment.

  • Possible Cause 2: Cell Culture Conditions. Variations in cell passage number, confluency, and media composition can affect cellular responses.

    • Troubleshooting Steps:

      • Standardize Cell Culture Practices: Use cells within a defined passage number range and seed them to achieve a consistent confluency at the time of treatment.

      • Maintain Consistent Media Formulation: Use the same batch of serum and other media components for a set of experiments.

Problem 2: Suspected Off-Target Effects Obscuring On-Target Phenotype
  • Possible Cause: The observed cellular phenotype is a result of the inhibitor binding to one or more unintended proteins.

    • Troubleshooting Steps:

      • Use a Structurally Related Negative Control: Synthesize or obtain a close structural analog of your inhibitor that is known to be inactive against the primary target (carbonic anhydrases).[9] If this "dead" compound does not produce the same cellular phenotype, it strengthens the evidence that the observed effect is on-target.

      • Phenotypic Rescue with Target Overexpression: If possible, overexpress the target CA isoform in your cells. If the phenotype induced by the inhibitor is rescued or attenuated, it provides strong evidence for on-target activity.

      • Orthogonal Inhibition: Use a structurally and mechanistically different inhibitor of the same target. If this second inhibitor recapitulates the phenotype, it is more likely an on-target effect.

Problem 3: Difficulty in Confirming Target Engagement in a Cellular Context
  • Possible Cause: Biochemical inhibition does not always translate to target engagement within the complex cellular environment.

    • Troubleshooting Steps:

      • Perform a Cellular Thermal Shift Assay (CETSA): This technique assesses the direct binding of a ligand to its target protein in intact cells by measuring changes in the protein's thermal stability.[10][11] An increase in the melting temperature of the target protein in the presence of the inhibitor confirms target engagement.

      • Proteome-Wide Profiling: For a comprehensive analysis, consider advanced techniques like thermal proteome profiling (TPP) or chemical proteomics to identify the full spectrum of proteins that interact with your compound in an unbiased manner.[12][13]

Experimental Protocols

Protocol 1: Determining the IC50 in a Cell-Based Proliferation Assay (MTT Assay)

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of the inhibitor on cell proliferation.

  • Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide in your cell culture medium. Also, prepare a vehicle control (medium with the same final concentration of solvent, e.g., DMSO).

  • Treatment: Remove the old medium from the cells and add the diluted compound and vehicle control to the respective wells. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.

  • Data Analysis: Plot the percentage of cell viability versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[5]

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol outlines the steps to confirm that 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide binds to its intended carbonic anhydrase target within the cell.

  • Cell Treatment: Treat cultured cells with the inhibitor at a concentration expected to be saturating, alongside a vehicle control.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures for a set time (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells by freeze-thawing or sonication.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins and determine the protein concentration.

  • Western Blot Analysis: Analyze the amount of the target CA isoform remaining in the soluble fraction by Western blotting using a specific antibody.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the treated and vehicle control samples. A shift in the melting curve to a higher temperature in the inhibitor-treated sample indicates target engagement.[10][11]

Data Presentation

Table 1: Hypothetical Inhibition Profile of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide and Structurally Related Analogs Against Human Carbonic Anhydrase Isoforms

Note: The following data is based on published results for structurally similar 5-substituted-benzylsulfanyl-thiophene-2-sulfonamides and serves as an illustrative example of the expected inhibitory profile.[14] Actual values for 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide should be determined experimentally.

Carbonic Anhydrase IsoformInhibition Constant (Ki) (nM)
hCA I683 - 4250
hCA IISubnanomolar to Nanomolar
hCA IX (Tumor-associated)Subnanomolar to Nanomolar
hCA XII (Tumor-associated)Subnanomolar to Nanomolar

Visualizations

Workflow for Investigating Off-Target Effects

G cluster_0 Initial Observation cluster_1 Systematic Troubleshooting cluster_2 Advanced Validation cluster_3 Conclusion A Unexpected or Inconsistent Phenotype Observed B Verify Compound Solubility & Stability A->B Investigate C Standardize Cell Culture Conditions A->C Investigate D Confirm On-Target Phenotype A->D Investigate G Confirmed On-Target Effect or Identified Off-Target B->G C->G E Cellular Thermal Shift Assay (CETSA) D->E Confirm Target Engagement F Proteomic Profiling (e.g., TPP) E->F Comprehensive Analysis F->G

Caption: A logical workflow for diagnosing and validating potential off-target effects.

Signaling Pathway: Role of Carbonic Anhydrase IX in Tumor pH Regulation

G cluster_0 Tumor Cell hypoxia Hypoxia hif1a HIF-1α Stabilization hypoxia->hif1a ca9_gene CA9 Gene Transcription hif1a->ca9_gene ca9_protein CA IX Protein (Membrane Bound) ca9_gene->ca9_protein co2 CO₂ + H₂O bicarbonate HCO₃⁻ + H⁺ co2->bicarbonate Catalyzed by CA IX mct MCT Transporters bicarbonate->mct H⁺ Export acidosis Extracellular Acidosis mct->acidosis inhibitor 5-[(4-Chlorophenyl)thio] -thiophene-2-sulfonamide inhibitor->ca9_protein Inhibition

Sources

Optimization

Technical Support Center: Solid Dispersion Techniques for Poorly Soluble Sulfonamides

Welcome to the technical support center for solid dispersion of poorly soluble sulfonamides. This guide is designed for researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for solid dispersion of poorly soluble sulfonamides. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, experience-based answers to common challenges encountered during formulation, characterization, and stability testing. The content is structured in a flexible question-and-answer format to directly address the practical issues you face in the lab.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the development of sulfonamide solid dispersions.

Q1: Why is solid dispersion a necessary technique for sulfonamides?

Many sulfonamides, such as sulfathiazole and sulfadimidine, are poorly soluble in aqueous media, which limits their oral bioavailability.[1] Solid dispersion technology is a proven method to enhance the dissolution rate and absorption of such compounds.[2][3] The core principle is to convert the poorly soluble crystalline drug into a higher-energy amorphous form and disperse it at a molecular level within a hydrophilic polymer matrix.[4] This approach breaks the drug's crystal lattice energy, increases the surface area for dissolution, and often creates a supersaturated solution in the gastrointestinal tract, thereby improving the potential for absorption.[5][6]

Q2: What are the most suitable polymers for formulating sulfonamide solid dispersions?

The choice of polymer is critical and depends on the specific sulfonamide, the manufacturing method, and the desired stability profile.

  • Polyvinylpyrrolidone (PVP): PVP is a widely used amorphous polymer known for its ability to stabilize amorphous drugs and enhance their dissolution.[1] It generally shows good miscibility with many sulfonamides, often forming homogeneous, single-phase amorphous dispersions (indicated by a single glass transition temperature, Tg).[1][7] However, a significant drawback is its hygroscopicity. Under high humidity conditions, PVP-based dispersions can absorb moisture, which acts as a plasticizer, lowers the Tg, and may lead to the formulation becoming a sticky paste, increasing the risk of recrystallization.[1]

  • Soluplus® (polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft co-polymer): Soluplus® is a newer polymer specifically designed for solid dispersions, particularly via hot-melt extrusion (HME), due to its low Tg of approximately 72°C.[1] While it may form heterogeneous dispersions with sulfonamides (indicated by two Tgs), it offers a significant advantage in physical stability.[1][7] Dispersions made with Soluplus® tend to remain as dry, free-flowing powders even under high humidity, in stark contrast to PVP-based systems.[1]

  • Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS): HPMCAS is another leading polymer, frequently used in commercial amorphous solid dispersion products.[8] It is particularly valued for its ability to inhibit crystallization of the drug both in the solid state and in solution, helping to maintain supersaturation upon dissolution.

Table 1: Polymer Selection Guide for Sulfonamide Solid Dispersions

PolymerKey PropertiesAdvantages for SulfonamidesCommon Issues & Mitigation
PVP High Tg, good solubilizer, highly hydrophilic.Forms homogeneous dispersions with good miscibility.[1]Highly hygroscopic; can become sticky and physically unstable at high humidity.[1] Mitigation: Store in desiccated conditions; consider co-formulating with less hygroscopic polymers.
Soluplus® Low Tg, amphiphilic nature, good thermal stability.Excellent for HME.[1] Provides superior physical stability against humidity compared to PVP.[1]May form heterogeneous systems (phase separation).[1] Mitigation: Ensure high-energy mixing during processing; carefully evaluate drug loading.
HPMCAS pH-dependent solubility, excellent crystallization inhibitor.Effective at maintaining supersaturation in the gut.[8] Widely used in commercial products.Can have lower drug miscibility compared to PVP; requires specific solvent systems for spray drying.
Q3: Which manufacturing technique should I choose: Spray Drying, Hot-Melt Extrusion, or Solvent Evaporation?

The choice of manufacturing method depends on the thermal stability of your sulfonamide, the desired particle properties, and the scale of your experiment.

  • Spray Drying (SD): Ideal for thermally sensitive sulfonamides. This technique involves dissolving the drug and polymer in a common solvent and then rapidly evaporating the solvent by atomizing the solution into a hot gas stream.[2] The extremely fast solidification (seconds) is crucial for preventing phase separation and locking the drug in an amorphous state.[5]

  • Hot-Melt Extrusion (HME): A solvent-free, continuous process suitable for thermally stable sulfonamides.[9] It involves processing the drug and polymer mixture at elevated temperatures through an extruder. It is an efficient and scalable method.[9]

  • Solvent Evaporation: A common lab-scale technique where the drug and polymer are dissolved in a solvent, which is then slowly evaporated.[10] While simple, it is not ideal. The slow process can lead to phase separation and drug crystallization.[5] The resulting product is often a film that requires further milling and sieving.[5][10]

Q4: What are the critical characterization techniques for a sulfonamide solid dispersion?

Proper characterization is essential to confirm the creation of an amorphous system and to predict its performance and stability.

  • Powder X-Ray Diffraction (PXRD): This is the primary tool to confirm the physical state of the dispersion. A successful amorphous solid dispersion will show a characteristic "halo" pattern, indicating the absence of long-range molecular order (crystallinity).[1] The presence of sharp peaks indicates that the drug has not been fully amorphized or has recrystallized.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal properties, most importantly the glass transition temperature (Tg).[8] A single Tg between that of the pure drug and polymer suggests a homogeneous, miscible system. The presence of two distinct Tgs suggests that the drug and polymer have phase-separated into amorphous domains.[1][8]

  • Dissolution Testing: This evaluates the performance of the solid dispersion. A significant increase in the dissolution rate and extent compared to the pure crystalline drug is the desired outcome.[6] It is also used to assess if the formulation can maintain supersaturation over time.[5]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to investigate potential molecular interactions (e.g., hydrogen bonding) between the sulfonamide and the polymer, which are often key to the stability of the amorphous system.

Part 2: Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Troubleshooting: Spray Drying
ProblemProbable Cause(s)Suggested Solution(s) & Rationale
Low Product Yield / Sticking to Chamber Walls 1. Inlet temperature is too high: Particles are not sufficiently dry before hitting the chamber wall, causing them to stick. 2. Aspirator/gas flow rate is too low: Residence time in the chamber is too long, or particles are not efficiently carried to the cyclone. 3. Feed solution viscosity is too high: Leads to poor atomization, creating large droplets that don't dry quickly.[5]1. Decrease the inlet temperature: This ensures droplets solidify before wall contact. 2. Increase the aspirator flow rate: This reduces residence time and improves particle transport. 3. Decrease the solid content in the feed solution: This lowers viscosity, improving atomization and leading to smaller, faster-drying droplets.[5][11]
Product Contains Residual Crystalline Drug (Peaks in PXRD) 1. Drug loading is too high: Exceeds the solubility of the drug in the polymer matrix, leading to incomplete amorphization. 2. Solvent evaporation is too slow: Allows time for drug molecules to arrange into a crystal lattice before the system solidifies. 3. Poor choice of solvent: The drug or polymer may not be fully dissolved in the feed solution.1. Decrease the drug-to-polymer ratio: This ensures the drug molecules are sufficiently separated and stabilized by the polymer. 2. Increase the inlet temperature or drying gas flow rate: This accelerates solvent evaporation, promoting rapid solidification.[5] 3. Select a better common solvent: Ensure both drug and polymer are fully soluble to create a homogeneous starting solution.[2]
High Levels of Residual Solvent 1. Drying temperature is too low or drying time is too short: Insufficient energy to fully evaporate the solvent. 2. Particle size is too large: Solvent trapped within larger particles is harder to remove.1. Increase the inlet temperature: Provides more energy for evaporation. Caution: Be mindful of the thermal stability of your sulfonamide. 2. Optimize atomization parameters (e.g., increase nozzle gas flow) to reduce particle size: Smaller particles have a larger surface area-to-volume ratio, facilitating faster and more complete solvent removal. 3. Perform secondary drying: Post-process the collected powder in a vacuum oven at a moderate temperature.
Troubleshooting: Hot-Melt Extrusion (HME)
ProblemProbable Cause(s)Suggested Solution(s) & Rationale
Drug Degradation (Discoloration, Impurities) 1. Processing temperature is too high: Exceeds the thermal stability limit of the sulfonamide. 2. Residence time in the extruder is too long: Prolonged exposure to high temperatures, even if below the degradation point, can cause degradation.1. Lower the processing temperature: Use the minimum temperature required to achieve a molten, processable state. 2. Increase the screw speed and/or feed rate: This reduces the material's residence time inside the extruder barrel.[12] 3. Incorporate a plasticizer: Adding a suitable plasticizer can lower the processing temperature required.
High Torque / Motor Overload 1. Processing temperature is too low: The polymer-drug mix has not reached a sufficiently low viscosity. 2. Screw speed is too high for the given viscosity. 3. Drug loading is too high: Some crystalline drugs can significantly increase the melt viscosity.1. Increase the processing temperature in zones: Gradually increase the temperature along the extruder barrel to ensure proper melting and viscosity reduction. 2. Reduce the screw speed: Allow more time for thermal energy to melt the material, reducing viscosity. 3. Decrease the drug loading: A lower drug ratio often results in a less viscous melt.
Troubleshooting: Post-Processing & Stability
ProblemProbable Cause(s)Suggested Solution(s) & Rationale
Product Recrystallizes During Storage 1. Thermodynamic instability: The amorphous state is inherently unstable.[13] 2. Moisture absorption: Water acts as a plasticizer, lowering the Tg and increasing molecular mobility, which facilitates crystallization.[1][13] 3. Storage temperature is too close to Tg: High molecular mobility allows for rearrangement into a crystalline state. 4. Phase separation: Drug-rich domains are prone to crystallization.[8]1. Increase the polymer ratio: This provides better separation and stabilization of drug molecules. 2. Switch to a less hygroscopic polymer: Consider Soluplus® instead of PVP for moisture-sensitive applications.[1] 3. Store under controlled conditions: Use desiccants and store well below the product's Tg (e.g., Tg - 50°C). 4. Ensure strong drug-polymer interactions: Select a polymer that forms hydrogen bonds or other interactions with the sulfonamide to inhibit molecular mobility.
Poor Dissolution Enhancement 1. Incomplete amorphization or recrystallization: The presence of crystalline material limits dissolution.[8] 2. Phase separation: Large, drug-rich amorphous domains dissolve slowly. 3. Rapid precipitation in dissolution media: The polymer is not adequately maintaining a supersaturated state.1. Confirm amorphicity with PXRD: If crystalline peaks are present, re-optimize the manufacturing process. 2. Check for miscibility with DSC: If two Tgs are observed, consider reducing drug loading or changing the polymer to one with better miscibility. 3. Use a crystallization-inhibiting polymer: HPMCAS is particularly effective at maintaining supersaturation. Consider adding a surfactant to the formulation.
Part 3: Experimental Protocols & Visualizations
Workflow for Sulfonamide Solid Dispersion Development

The following diagram outlines the logical workflow for developing and validating a sulfonamide solid dispersion.

G cluster_0 Phase 1: Screening & Selection cluster_1 Phase 2: Process Development cluster_2 Phase 3: Characterization & Testing A Sulfonamide & Polymer Selection B Solvent System Screening (for SD & SE) A->B C Miscibility & Solubility Assessment (e.g., Film Casting, DSC) A->C D Method Selection (Spray Drying, HME, etc.) C->D E Process Parameter Optimization (Temp, Flow Rate, Drug Load) D->E F Solid-State Characterization (PXRD, DSC, FTIR) E->F G Performance Testing (In Vitro Dissolution) F->G H Physical & Chemical Stability (Accelerated Conditions) G->H H->E Re-optimize if unstable

Caption: General workflow for solid dispersion development.

Troubleshooting Logic for Low Dissolution

This diagram provides a decision tree for addressing poor dissolution results.

Caption: Troubleshooting decision tree for poor dissolution.

Protocol 1: Preparation of a Sulfonamide-PVP Solid Dispersion by Spray Drying

This protocol is a general guideline. Specific parameters must be optimized for your equipment and materials.

  • Solution Preparation:

    • Accurately weigh the selected sulfonamide (e.g., sulfadimidine) and PVP K30 at the desired ratio (e.g., 1:4 w/w).

    • Select a volatile common solvent in which both components are highly soluble (e.g., methanol, acetone, or a mixture).[5]

    • Dissolve the polymer in the solvent first with magnetic stirring. Once fully dissolved, add the sulfonamide and continue stirring until a clear, homogenous solution is obtained. The total solid concentration should typically be low (e.g., 2-10% w/v) to maintain low viscosity.[11]

  • Spray Dryer Setup:

    • Set the inlet temperature (e.g., 100-140°C). The temperature should be high enough for rapid evaporation but below the degradation temperature of the sulfonamide.

    • Set the aspirator/drying gas flow rate to a high level (e.g., 80-100%).

    • Set the feed pump rate to a low-to-moderate level (e.g., 3-5 mL/min).

  • Spray Drying Process:

    • Prime the system by pumping pure solvent through the nozzle to stabilize the temperatures and flow.

    • Switch the feed line to the drug-polymer solution to begin the process.

    • Monitor the inlet and outlet temperatures throughout the run. A significant drop in outlet temperature indicates efficient solvent evaporation.

  • Product Collection & Secondary Drying:

    • Once the solution is consumed, continue pumping pure solvent for a few minutes to rinse the system and collect any remaining product.

    • Turn off the heater and pump, but allow the aspirator to run until the system has cooled.

    • Carefully collect the powdered solid dispersion from the collection vessel and cyclone.

    • To remove any residual solvent, transfer the powder to a vacuum oven and dry at a moderate temperature (e.g., 40°C) for 12-24 hours.[2]

  • Storage:

    • Store the final product in an airtight container with a desiccant, preferably at refrigerated or room temperature conditions well below its Tg.[13]

References
  • Baird, J. A., et al. (2012). Amorphous Solid Dispersions of Sulfonamide/Soluplus® and Sulfonamide/PVP Prepared by Ball Milling. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Huang, Y., & Dai, W. G. (2014). Fundamental aspects of solid dispersion technology for poorly soluble drugs. Acta Pharmaceutica Sinica B. Available at: [Link]

  • Tseng, Y. C. (2015). Solving solubility issues with amorphous solid dispersions. European Pharmaceutical Review. Available at: [Link]

  • Kumar, S. & Singh, S. (2015). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education and Research. Available at: [Link]

  • Jadhav, V., et al. (2024). Solubility Enhancement by Solid Dispersion Method: An Overview. Asian Journal of Pharmaceutical Research and Development. Available at: [Link]

  • Aragen Life Sciences. (2024). Amorphous Solid Dispersion — An Ideal Formulation Approach to Improve Developability. YouTube. Available at: [Link]

  • Singh, A., et al. (2011). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Crystal Pharmatech. (n.d.). Development and Production Application Cases of Amorphous Solid Dispersion Formulations (II) - Spray Drying. Crystal Pharmatech Co., Ltd. Available at: [Link]

  • Xtalks. (2024). Amorphous Solid Dispersion — Ideal Approach to Improve Developability of Poorly Soluble Molecules. YouTube. Available at: [Link]

  • Tran, T. H., & Tran, P. H. L. (2019). Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs. Pharmaceutics. Available at: [Link]

  • Kumar, K., et al. (2020). Solid Dispersion: Solubility Enhancement Technique of Poorly Water Soluble Drug. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • The Medicine Maker. (2025). The Myths and Reality of Hot Melt Extrusion. The Medicine Maker. Available at: [Link]

  • Baird, J. A., et al. (2012). Amorphous Solid Dispersions of Sulfonamide/Soluplus® and Sulfonamide/PVP Prepared by Ball Milling. ResearchGate. Available at: [Link]

  • BioDuro. (n.d.). Hot Melt Extrusion to Prepare Amorphous Solid Dispersion Key Concepts and Common Misperceptions. BioDuro-Global CRDMO. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification Challenges for Thiophene-Based Sulfonamide Synthesis

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the specific purifica...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the specific purification challenges encountered during the synthesis of thiophene-based sulfonamides. The unique electronic properties of the thiophene ring can influence the reactivity and solubility of these compounds, often leading to specific sets of impurities that require tailored purification strategies.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common purification issues.

Q1: My crude thiophene-based sulfonamide is an oil and won't crystallize. What should I do?

A1: "Oiling out" is a common issue when impurities are present, or when the melting point of your compound is lower than the temperature of the crystallization solvent.[1]

  • Initial Steps: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce crystallization.[1]

  • Solvent Considerations: If oiling persists, the solvent may be too nonpolar. Re-dissolve the oil in the hot solvent, add a more polar co-solvent (e.g., ethanol in a hexane/ethyl acetate mixture), and allow it to cool slowly.[1]

  • Last Resort: If crystallization fails, the crude product is likely too impure. A preliminary purification by column chromatography is recommended before attempting recrystallization again.

Q2: I'm having trouble removing the unreacted amine starting material. How can I effectively remove it?

A2: Unreacted amines are basic and can often be removed with an acidic wash during the work-up.

  • Acid-Base Extraction: After the reaction, dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane) and wash it with a dilute aqueous acid solution (e.g., 1M HCl). This will protonate the amine, making it water-soluble and partitioning it into the aqueous layer.[2] Be sure to perform multiple extractions for the best results.[3]

  • Important Note: Ensure your desired thiophene-based sulfonamide is not acid-labile before performing an acidic wash.

Q3: How do I remove the unreacted thiophene sulfonyl chloride?

A3: Thiophene sulfonyl chlorides are reactive and can be quenched and removed with a basic wash.

  • Basic Wash: During the work-up, wash the organic layer containing your product with a mild base like a saturated sodium bicarbonate solution.[2][3] This will react with the sulfonyl chloride to form a water-soluble salt that can be easily removed in the aqueous layer.

Q4: My purified product still shows impurities by TLC/HPLC. What are the likely culprits?

A4: Persistent impurities could be side-products from the reaction or residual starting materials that have similar polarities to your product.

  • Common Side Products: Over-sulfonation of the thiophene ring or reaction of the sulfonyl chloride with itself can lead to diaryl sulfone impurities. The stability of the thiophene ring can be affected by strong oxidizing or acidic conditions, potentially leading to ring-opened byproducts.[4]

  • Troubleshooting: A change in the chromatographic conditions (e.g., different solvent system, gradient elution) may be necessary to resolve these impurities. Refer to the detailed troubleshooting guides below for more advanced purification strategies.

II. Troubleshooting Guides

This section provides more detailed, step-by-step guidance for complex purification challenges.

Challenge 1: Co-eluting Impurities in Column Chromatography

It is not uncommon for thiophene-based sulfonamides to have impurities with very similar polarities, making separation by standard column chromatography challenging.

Causality: The electronic nature of the thiophene ring can lead to the formation of structurally similar byproducts. For example, slight variations in the substitution pattern on the thiophene ring can result in compounds with nearly identical retention factors (Rf) on a TLC plate.

Troubleshooting Protocol:

  • Optimize the Solvent System:

    • Systematically vary the polarity of your eluent. Start with a non-polar solvent like hexane and gradually increase the proportion of a more polar solvent like ethyl acetate.

    • If separation is still poor, try a three-component solvent system. Adding a small amount of a third solvent with a different polarity (e.g., dichloromethane or methanol) can sometimes significantly improve resolution.

  • Consider a Different Stationary Phase:

    • If silica gel is not providing adequate separation, consider using alumina (basic or neutral) or a reverse-phase silica (C18). The choice of stationary phase can alter the interactions between your compounds and the column, leading to better separation.

  • Employ Gradient Elution:

    • Instead of using a constant solvent composition (isocratic elution), a gradient elution where the polarity of the mobile phase is gradually increased over time can help to separate closely eluting compounds.

Data Presentation: Solvent System Optimization

Solvent System (Hexane:Ethyl Acetate)Rf of ProductRf of ImpurityResolution
9:10.200.22Poor
8:20.450.48Poor
7:30.650.68Poor
8:1.5:0.5 (Hex:EtOAc:DCM)0.400.50Improved
Challenge 2: Low Recovery from Recrystallization

While recrystallization is a powerful purification technique, it can sometimes lead to significant product loss.[5]

Causality: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3] If the compound is too soluble in the chosen solvent at room temperature, recovery will be low.

Troubleshooting Protocol:

  • Solvent Screening:

    • Test the solubility of your crude product in a variety of solvents at room temperature and at their boiling points. Common solvents to try include ethanol, isopropanol, acetone, ethyl acetate, and toluene, as well as solvent mixtures like ethanol/water.[1][6]

  • Minimize Solvent Volume:

    • Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Using an excess of solvent is a common cause of low recovery.[3]

  • Slow Cooling:

    • Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.[1]

  • Recover from Mother Liquor:

    • If a significant amount of product remains in the mother liquor, you can try to recover it by evaporating some of the solvent and cooling the solution again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Experimental Workflow: Recrystallization

Recrystallization_Workflow A Crude Product B Dissolve in Minimum Hot Solvent A->B C Hot Gravity Filtration (if solids present) B->C Optional D Slowly Cool to Room Temperature C->D E Cool in Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I Pure Product H->I

Caption: A generalized workflow for the recrystallization of thiophene-based sulfonamides.

Challenge 3: Purity Assessment and Characterization

Accurately determining the purity of your final compound is crucial.

Causality: A single analytical technique may not be sufficient to confirm the purity of a compound. Orthogonal methods that rely on different chemical and physical principles should be used for a comprehensive assessment.

Troubleshooting Protocol:

  • Chromatographic Methods:

    • Thin-Layer Chromatography (TLC): An essential tool for monitoring reaction progress and assessing the number of components in a mixture.[7] For visualization, UV light is commonly used, and staining with reagents like potassium permanganate can also be effective.[8]

    • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of your sample.[9] A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point for many thiophene-based sulfonamides.

    • Gas Chromatography (GC): Suitable for volatile and thermally stable compounds.[10][11]

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify impurities if their signals do not overlap with those of the product.

    • Mass Spectrometry (MS): Confirms the molecular weight of your compound and can help to identify impurities by their mass-to-charge ratio.

Data Presentation: Comparison of Purity Assessment Techniques

TechniqueInformation ObtainedAdvantagesLimitations
TLCNumber of components, Rf valueFast, inexpensive, good for reaction monitoringNot quantitative, lower resolution
HPLCQuantitative purity, retention timeHigh resolution, quantitative, reproducibleMore expensive, requires method development
NMRStructural information, impurity identificationProvides detailed structural dataCan be complex to interpret, may not detect all impurities
MSMolecular weight confirmationHighly sensitive, accurate mass determinationDoes not provide structural information on its own

Experimental Workflow: Purity Determination

Purity_Determination_Workflow A Purified Product B TLC Analysis A->B C HPLC Analysis A->C D NMR Spectroscopy A->D E Mass Spectrometry A->E F Purity Confirmed B->F C->F D->F E->F

Caption: A workflow for the comprehensive purity assessment of synthesized compounds.

IV. References

  • Separation of the hydrodesulphurisation products of thiophene by gas chromatography. Analyst (RSC Publishing). Available at: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]

  • Process for the purification of thiophenes. Google Patents. Available at:

  • Determination and Confirmation of Sulfonamides. Food Safety and Inspection Service. Available at: [Link]

  • Modular Two-Step Route to Sulfondiimidamides. PMC - NIH. Available at: [Link]

  • Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme Connect. Available at: [Link]

  • Heterocyclic sulfonamides and methods of preparation thereof. Google Patents. Available at:

  • Synthesis of thiophenes having the biologically active sulfonamide... ResearchGate. Available at: [Link]

  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Available at: [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. Available at: [Link]

  • Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. MDPI. Available at: [Link]

  • Synthesis of sustainable heterocyclic aryl sulfonamide derivatives: computational studies, molecular docking, and antibacterial assessment. ResearchGate. Available at: [Link]

  • Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. NIH. Available at: [Link]

  • Substituted thiophene-2-sulfonamides and their preparation. Google Patents. Available at:

  • Analysis of Trace (mg/kg) Thiophene in Benzene Using Two-Dimensional Gas Chromatography and Flame Ionization Detection. Agilent. Available at: [Link]

  • High Purity Thiophene Sulfonamide Derivative: Advancing Research with CAS 160982-11-6. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Thiophene-Based Covalent Organic Frameworks: Synthesis, Photophysics and Light-Driven Applications. MDPI. Available at: [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. Available at: [Link]

  • Acid-Base Extraction. Available at: [Link]

  • Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry. Available at: [Link]

  • Acid-Base Extraction. Chemistry LibreTexts. Available at: [Link]

  • Sulfonamide derivatives: Synthesis and applications. ResearchGate. Available at: [Link]

  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Publishing. Available at: [Link]

  • Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. ACS Omega. Available at: [Link]

  • The determination of 11 sulfonamide antibiotics in water and foods by developing a N-rich magnetic covalent organic framework combined with ultra-high performance liquid chromatography-tandem mass spectrometry. PMC - NIH. Available at: [Link]

  • Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Acid Base Extraction Demonstrated by Mark Niemczyk, PhD. YouTube. Available at: [Link]

  • Simple Tests for Identification of Sulfonamides. ResearchGate. Available at: [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH. Available at: [Link]

Sources

Optimization

Technical Support Center: Minimizing Assay Interference with 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide

This guide is designed for researchers, scientists, and drug development professionals to provide expert guidance on minimizing assay interference when working with the compound 5-[(4-Chlorophenyl)thio]thiophene-2-sulfon...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide expert guidance on minimizing assay interference when working with the compound 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide. This document offers in-depth troubleshooting strategies and frequently asked questions (FAQs) to ensure the generation of reliable and reproducible experimental data.

Introduction to 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide and Assay Interference

5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide is a small molecule containing a thiophene sulfonamide scaffold, a common motif in medicinally active compounds.[1] While such compounds can exhibit specific biological activities, they may also be prone to causing assay interference, leading to false-positive or false-negative results. Assay interference can arise from various mechanisms, including but not limited to compound aggregation, non-specific protein binding, and interference with the detection method.[2] Understanding and mitigating these effects is crucial for the accurate interpretation of screening data and the successful progression of drug discovery projects.

A structurally similar compound, 5-[(4-Chlorophenyl)methylsulfanyl]thiophene-2-sulfonamide, has been co-crystallized with a protein target (PDB ID: 5MJN), suggesting that this class of molecules can engage in specific biological interactions.[3] However, the potential for off-target and non-specific effects must always be carefully evaluated.

Frequently Asked Questions (FAQs)

Q1: What is assay interference and why is it a concern with compounds like 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide?

A1: Assay interference refers to any artifact that causes a compound to appear active in an assay when it is not, or to mask its true activity. For compounds like 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide, which possess hydrophobic regions and potential reactive groups, interference can occur through several mechanisms:

  • Compound Aggregation: At certain concentrations, small molecules can form colloidal aggregates that non-specifically sequester and inhibit enzymes, leading to false-positive results.[4]

  • Non-Specific Binding: The compound may bind to assay components other than the intended target, such as other proteins, plasticware, or detection reagents.

  • Interference with Detection: The compound might absorb light or fluoresce at the same wavelength as the assay readout, directly interfering with the signal.[5]

  • Chemical Reactivity: The compound could react with assay reagents, leading to a false signal.

Q2: My dose-response curve for 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide looks unusual (e.g., steep slope, plateaus at high inhibition). What could be the cause?

A2: An unusual dose-response curve is often a red flag for assay interference. A very steep curve (high Hill slope) can indicate non-specific inhibition, such as that caused by compound aggregation.[2] A curve that plateaus at a high level of inhibition but does not reach 100% may also suggest a non-specific mechanism.

Q3: How can I proactively minimize the risk of assay interference in my primary screen?

A3: Incorporating control experiments from the outset is key. This includes:

  • Pre-incubation Controls: Incubating the compound with the detection reagents in the absence of the target can help identify direct interference with the readout.

  • Counter-screens: Using an unrelated target or a mock assay setup can help identify promiscuous inhibitors.[6]

  • Solubility Assessment: Ensuring the compound is fully solubilized in the assay buffer is critical to prevent precipitation and aggregation-related artifacts.

Troubleshooting Guide: A Step-by-Step Approach to Investigating and Mitigating Interference

If you suspect assay interference with 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide, follow this systematic troubleshooting guide.

Step 1: Assess Compound Aggregation

Compound aggregation is a common cause of non-specific inhibition. Several methods can be employed to investigate this phenomenon.

Non-specific inhibition by aggregates is often sensitive to the presence of non-ionic detergents.

Protocol: Detergent Sensitivity Assay

  • Prepare your standard assay protocol.

  • In a parallel set of experiments, include a low concentration of a non-ionic detergent such as Triton X-100 or Tween-20. A typical starting concentration is 0.01% (v/v), which is generally above the critical micelle concentration (CMC) of these detergents.[7]

  • Run the dose-response experiment for 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide in the presence and absence of the detergent.

  • Interpretation: A significant rightward shift in the IC50 value or a complete loss of activity in the presence of the detergent is a strong indicator of aggregation-based inhibition.

DetergentTypical ConcentrationCritical Micelle Concentration (CMC)
Triton X-100 0.01% - 0.1%~0.24 mM
Tween-20 0.01% - 0.1%~0.06 mM

Table 1: Common non-ionic detergents for mitigating aggregation.

For a more direct confirmation of aggregation, biophysical techniques are invaluable.

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution. The presence of large particles (tens to hundreds of nanometers) in a solution of the compound is indicative of aggregation.[8][9]

    Experimental Workflow for DLS

    DLS_Workflow A Prepare compound solution in assay buffer B Filter or centrifuge sample to remove large particulates A->B C Analyze by DLS B->C D Observe particle size distribution C->D E Aggregates detected (large particle sizes) D->E Bimodal or polydisperse peaks F No aggregates detected (monodisperse small molecules) D->F Single, narrow peak at small size

    Figure 1: DLS workflow for detecting compound aggregation.
  • Nuclear Magnetic Resonance (NMR): NMR spectroscopy can detect changes in the chemical environment of a compound upon aggregation. Broadening of NMR signals upon increasing compound concentration can indicate the formation of aggregates.[10][11]

Step 2: Employ Orthogonal Assays for Hit Confirmation

An orthogonal assay measures the same biological endpoint as the primary assay but uses a different detection technology.[12][13] This is a powerful method to eliminate false positives arising from interference with the primary assay's detection system.

Example of Orthogonal Assay Strategies

Primary Assay ReadoutPotential Orthogonal Assay ReadoutRationale
Fluorescence IntensityLuminescence or AbsorbanceReduces the likelihood of interference from compound autofluorescence.
FRET-basedAlphaScreen or TR-FRETUtilizes different energy transfer principles, minimizing technology-specific artifacts.
Biochemical AssayCell-based AssayConfirms activity in a more physiologically relevant context, reducing artifacts from in vitro systems.

Table 2: Examples of orthogonal assay strategies.

Experimental Workflow for Orthogonal Assay Validation

Orthogonal_Assay_Workflow A Primary Screen Hit (e.g., Fluorescence-based) B Test in Orthogonal Assay (e.g., Luminescence-based) A->B C Confirmed Hit: Active in both assays B->C Compound shows comparable activity D False Positive: Inactive in orthogonal assay B->D Compound loses activity

Figure 2: Workflow for hit confirmation using an orthogonal assay.
Step 3: Investigate Non-Specific Binding

Non-specific binding of the compound to proteins or other assay components can lead to misleading results.

Protocol: Enzyme Concentration Dependence Assay

  • Perform the dose-response experiment at two or more different concentrations of the target enzyme.

  • Interpretation: For a specific, reversible inhibitor, the IC50 value should be independent of the enzyme concentration. A significant increase in IC50 at higher enzyme concentrations suggests that the compound is binding non-specifically to the enzyme in a stoichiometric manner.[2]

Protocol: Bovine Serum Albumin (BSA) Counter-Screen

  • Include a high concentration of an irrelevant protein, such as BSA (e.g., 1 mg/mL), in the assay buffer.

  • Interpretation: A significant loss of potency in the presence of BSA suggests that the compound binds non-specifically to proteins.

Conclusion

References

  • A pragmatic approach to hit validation following biochemical high-throughput screening - Drug Discovery World (DDW). Available at: [Link]

  • Detergents: Triton X-100, Tween-20, and More: Type Chemicals | PDF | Sodium Dodecyl Sulfate - Scribd. Available at: [Link]

  • Thiophene analogues of the carcinogens benzidine and 4-aminobiphenyl: evaluation in vitro - PubMed. Available at: [Link]

  • Synthesis and in vitro antitumor activity of thiophene analogues of 5-chloro-5,8-dideazafolic acid and 2-methyl-2-desamino-5-chloro-5,8-dideazafolic acid - PubMed. Available at: [Link]

  • Conductometric study of sodium dodecyl sulfate–nonionic surfactant (Triton X-100, Tween 20, Tween - CORE. Available at: [Link]

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC - NIH. Available at: [Link]

  • 2-Thiophenesulfonamide | C4H5NO2S2 | CID 72881 - PubChem - NIH. Available at: [Link]

  • 5-[(4-Chlorophenyl)methylsulfanyl]thiophene-2-sulfonamide | C11H10ClNO2S3 | CID 132819875 - PubChem. Available at: [Link]

  • 5-(Thiophene-2-sulfonyl)thiophene-2-sulfonamide | C8H7NO4S4 | CID 4116214 - PubChem. Available at: [Link]

  • Detergents: Triton X-100, Tween-20, and More - ResearchGate. Available at: [Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - NIH. Available at: [Link]

  • Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC. Available at: [Link]

  • Compound Aggregation in Drug Discovery: Implementing a Practical NMR Assay for Medicinal Chemists | Request PDF - ResearchGate. Available at: [Link]

  • Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC - NIH. Available at: [Link]

  • Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents - PubMed. Available at: [Link]

  • Synthesis, in vitro, and in silico studies of 4-chlorophenyl-sulfonyl Indole based thiosemicarbazones as competitive α-glucosidase inhibitors - NIH. Available at: [Link]

  • Dynamic Light Scattering (DLS) - Center for Macromolecular Interactions. Available at: [Link]

  • Development of NMR tools to investigate aggregation phenomena - Figshare. Available at: [Link]

  • (PDF) Conductometric study of sodium dodecyl sulfate - nonionic surfactant (Triton X-100, Tween 20, Tween 60, Tween 80 or Tween 85) mixed micelles in aqueous solution - ResearchGate. Available at: [Link]

  • Activity of substituted thiophene sulfonamides against malarial and mammalian cyclin dependent protein kinases - PubMed. Available at: [Link]

  • From gene to validated and qualified hits - Axxam SpA. Available at: [Link]

  • Assessment of Different Permeabilization Methods of Minimizing Damage to the Adherent Cells for Detection of Intracellular RNA by Flow Cytometry. Available at: [Link]

  • 101 ELISA Troubleshooting Tips for Research in 2024 - Assay Genie. Available at: [Link]

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - Frontiers. Available at: [Link]

  • Dynamic Light Scattering (DLS) - Unchained Labs. Available at: [Link]

  • Compound Aggregation in Drug Discovery: Implementing a Practical NMR Assay for Medicinal Chemists - ACS Publications. Available at: [Link]

  • Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions | Briefings in Bioinformatics | Oxford Academic. Available at: [Link]

  • A study of protein aggregation processes using Dynamic Light Scattering - Diva-Portal.org. Available at: [Link]

  • Orthogonal Assay Service - Creative Biolabs. Available at: [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH. Available at: [Link]

  • Flagging Problematic Compounds in Drug Discovery - NMX Research and Solutions. Available at: [Link]

  • Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations - NIH. Available at: [Link]

  • Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS - Wyatt Technology. Available at: [Link]

  • Thiophene analogues of the carcinogens benzidine and 4-aminobiphenyl: Evaluation in vitro - ResearchGate. Available at: [Link]

  • Gaining confidence in high-throughput screening - PNAS. Available at: [Link]

  • Interferences in Immunoassay - PMC - PubMed Central - NIH. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Sulfonamide Synthesis

Welcome to the technical support center for sulfonamide synthesis. As Senior Application Scientists, we understand that while the formation of a sulfonamide bond is a cornerstone of medicinal chemistry and drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for sulfonamide synthesis. As Senior Application Scientists, we understand that while the formation of a sulfonamide bond is a cornerstone of medicinal chemistry and drug development, the path to a high-yielding, pure product can be fraught with challenges. This guide is designed to provide you with field-proven insights and robust troubleshooting strategies, moving beyond simple protocols to explain the fundamental causality behind experimental choices.

Core Principles: The Sulfonamide Synthesis Reaction

The most common and classical method for synthesizing sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[1] The reaction proceeds via nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride. The base is critical, serving to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

General Reaction Mechanism

The following diagram illustrates the fundamental mechanism for this essential transformation.

G reagents Amine (R-NH₂) + Sulfonyl Chloride (R'-SO₂Cl) intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack hcl HCl byproduct intermediate->hcl Collapse & Chloride Elimination products Sulfonamide (R-NHSO₂R') + Protonated Base (Base-H⁺Cl⁻) base Base (e.g., Pyridine, TEA) base->products Neutralization hcl->products

Caption: The nucleophilic addition-elimination mechanism for sulfonamide formation.

Troubleshooting Guide & FAQs

This section addresses the specific, practical issues that researchers frequently encounter during sulfonamide synthesis.

Question 1: My reaction shows no product formation or a very low yield. What are the likely causes?

Answer: This is a common issue with several potential root causes. A systematic check of your reagents and conditions is the best approach.

  • Cause A: Inactive Sulfonyl Chloride. Sulfonyl chlorides are highly susceptible to hydrolysis by atmospheric moisture, converting them to the corresponding unreactive sulfonic acids.

    • Expert Insight: Always use a fresh bottle of sulfonyl chloride or a freshly purified batch. Store it under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator. A simple quality check is to carefully take an IR spectrum; the presence of a broad O-H stretch around 3000 cm⁻¹ indicates significant sulfonic acid contamination.

  • Cause B: Low Amine Nucleophilicity. Electron-poor amines (e.g., anilines with electron-withdrawing groups) or sterically hindered amines are poor nucleophiles and react sluggishly.

    • Solution:

      • Increase Temperature: Gently heating the reaction (e.g., to 40-60 °C) can provide the necessary activation energy. Monitor for potential decomposition.

      • Use a More Activating Solvent: Switching from a nonpolar solvent like DCM to a more polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) can sometimes accelerate the reaction.

      • Stronger, Non-Nucleophilic Base: For weakly basic amines, using a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be effective, but this is an advanced technique that requires careful consideration of side reactions.

  • Cause C: Incorrect Base Selection. The base is not just an acid scavenger; its properties matter.

    • Pyridine: Often used as both a base and a solvent. It can act as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium salt intermediate. This is particularly useful for less reactive partners.

    • Triethylamine (TEA) / Diisopropylethylamine (DIPEA): These are simple tertiary amine bases. DIPEA is more sterically hindered and is a good choice when you want to minimize potential N-alkylation side reactions from the base itself.

  • Cause D: Inadequate Mixing or Stoichiometry. If the reaction is heterogeneous or if reagents were not added in the correct molar ratios, the reaction will be inefficient. Ensure accurate measurements and vigorous stirring.

Question 2: My TLC/LC-MS analysis shows multiple spots. What are the common side products and how do I avoid them?

Answer: Side product formation is often a result of reagent instability or incorrect stoichiometry.

  • Side Product A: Sulfonic Acid (R'-SO₃H).

    • Origin: Hydrolysis of the sulfonyl chloride starting material.

    • Prevention: This underscores the importance of using anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. A simple trick is to add activated 4Å molecular sieves to the solvent before use.

  • Side Product B: Bis-Sulfonylated Amine (R-N(SO₂R')₂).

    • Origin: This occurs with primary amines (R-NH₂). After the first sulfonylation, the resulting secondary sulfonamide (R-NHSO₂R') still has an acidic N-H proton. In the presence of a strong base and excess sulfonyl chloride, this proton can be removed, and the resulting anion can react a second time.

    • Prevention:

      • Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the amine relative to the sulfonyl chloride.

      • Slow Addition: Add the sulfonyl chloride solution dropwise to the solution of the amine and base at 0 °C. This maintains a low instantaneous concentration of the electrophile, favoring the mono-sulfonylation reaction.

  • Side Product C: Unreacted Starting Amine.

    • Origin: Inefficient reaction or insufficient sulfonyl chloride.

    • Resolution: This is often a purification challenge. During aqueous workup, an acidic wash (e.g., 1M HCl) will protonate the unreacted amine, allowing it to be extracted into the aqueous layer while the neutral sulfonamide product remains in the organic layer.

Question 3: My desired product seems to have decomposed during workup or purification. How can I handle sensitive sulfonamides?

Answer: While sulfonamides are generally robust, certain functional groups on the molecule can impart sensitivity to pH or temperature.

  • Acid/Base Sensitivity: If your molecule contains acid-labile (e.g., Boc-protecting groups, acetals) or base-labile (e.g., esters) functional groups, standard acidic or basic washes must be avoided.

    • Solution: Use a neutral workup. Quench the reaction by adding water, separate the layers, and wash the organic layer with brine. Dry the organic phase and concentrate it. The purification will then rely entirely on chromatography or recrystallization.

  • Thermal Instability: Some complex molecules may not be stable to prolonged heating.

    • Solution: If purification by column chromatography is necessary, consider using a shorter column and running it quickly. Avoid leaving the product on silica gel for extended periods, as silica is acidic and can cause degradation. Sometimes, switching the stationary phase to neutral alumina can be beneficial.

Key Parameter Optimization Tables

The choice of base and solvent is not arbitrary. These tables provide a rationale for selecting the optimal conditions for your specific substrates.

Table 1: Common Bases for Sulfonamide Synthesis
Base NamepKa (Conjugate Acid)StructureKey Considerations & Use Cases
Pyridine ~5.2Aromatic HeterocycleMildly basic. Acts as a nucleophilic catalyst, accelerating reactions with unreactive partners. Often used as the solvent. Can be difficult to remove under vacuum.
Triethylamine (TEA) ~10.7Et₃NCommon, inexpensive organic base. Sufficiently basic for most reactions. Can sometimes cause side reactions. Easily removed under vacuum.
DIPEA (Hünig's Base) ~10.7i-Pr₂NEtSterically hindered and non-nucleophilic. Excellent choice to avoid side reactions. More expensive than TEA.
Potassium Carbonate ~10.3K₂CO₃An inorganic base. Used in two-phase systems (e.g., DCM/water) or in polar aprotic solvents like DMF. Useful when organic bases are problematic.
Table 2: Common Solvents for Sulfonamide Synthesis
Solvent NameDielectric Constant (Polarity)Boiling Point (°C)Key Considerations & Use Cases
Dichloromethane (DCM) 9.140Excellent solubility for a wide range of organic compounds. Aprotic and unreactive. Low boiling point makes for easy removal. A workhorse solvent for this reaction.
Acetonitrile (ACN) 37.582Polar aprotic solvent. Can help accelerate reactions involving less nucleophilic amines. Higher boiling point allows for heating.[1]
Tetrahydrofuran (THF) 7.666Good general-purpose aprotic solvent. Less polar than DCM but can be a good alternative. Must be used from a freshly opened bottle or distilled, as it can form explosive peroxides.
Pyridine 12.4115Can be used as both the solvent and the base, simplifying the reaction setup, especially for reactions on a small scale.

Experimental Protocols

Adherence to a validated, systematic protocol is essential for reproducibility and success.

General Protocol for Sulfonamide Synthesis

This protocol is a robust starting point for the reaction between a generic amine and sulfonyl chloride.

G cluster_prep Preparation (In Fume Hood) cluster_reaction Reaction cluster_workup Workup & Purification prep_amine 1. Dissolve amine (1.0 eq) and base (1.2-1.5 eq) in anhydrous solvent (e.g., DCM). prep_sulfonyl 2. Separately, dissolve sulfonyl chloride (1.05 eq) in anhydrous solvent. cool 3. Cool amine solution to 0 °C (ice-water bath). prep_sulfonyl->cool add 4. Add sulfonyl chloride solution dropwise over 10-15 min. cool->add stir 5. Stir at 0 °C for 30 min, then allow to warm to room temp. and stir for 2-16 h. add->stir monitor 6. Monitor reaction by TLC/LC-MS. stir->monitor quench 7. Quench with water. Wash with 1M HCl (removes base/amine), then NaHCO₃ (removes sulfonic acid), then brine. monitor->quench purify 8. Dry (Na₂SO₄), filter, and concentrate. Purify by recrystallization or silica gel chromatography. quench->purify

Caption: A standard experimental workflow for sulfonamide synthesis.

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 equivalent) and the chosen base (e.g., triethylamine, 1.5 equivalents) in an appropriate volume of anhydrous dichloromethane (DCM).

  • Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the internal temperature reaches 0 °C.

  • Addition of Sulfonyl Chloride: In a separate vial, dissolve the sulfonyl chloride (1.05 equivalents) in a small amount of anhydrous DCM. Using a syringe or dropping funnel, add this solution dropwise to the stirring amine solution over 15 minutes. An immediate precipitate (the hydrochloride salt of the base) may form.

  • Reaction: Allow the reaction to stir at 0 °C for an additional 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-16 hours).

  • Aqueous Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Dilute with more DCM. Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ (to remove any sulfonic acid byproduct), and finally with brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. The resulting crude product can be purified either by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Troubleshooting Workflow

When a reaction fails, a logical diagnostic process can quickly identify the problem.

G start Low or No Product Yield check_sm Analyze Starting Materials (SMs) by NMR/LC-MS/IR start->check_sm check_crude Analyze Crude Reaction Mixture by TLC and LC-MS start->check_crude sm_ok SMs are pure and correct structure check_sm->sm_ok if OK sm_bad SMs are degraded (e.g., hydrolyzed sulfonyl chloride) check_sm->sm_bad if degraded crude_sm_only Only SMs detected check_crude->crude_sm_only crude_side_products Side products detected (e.g., sulfonic acid) check_crude->crude_side_products sm_ok->crude_sm_only sol_resynthesize Solution: Use fresh/purified SMs. Ensure anhydrous conditions. sm_bad->sol_resynthesize sol_conditions Solution: Reaction is too slow. Increase temp, change solvent, or use catalytic base (pyridine). crude_sm_only->sol_conditions sol_stoichiometry Solution: Review workup procedure. Optimize stoichiometry and addition rate to minimize side reactions. crude_side_products->sol_stoichiometry

Caption: A logical workflow for troubleshooting failed sulfonamide synthesis reactions.

References
  • Liu, X. et al. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Pharmaceutical Fronts, 6(4), e355-e371. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved January 23, 2026, from [Link]

  • Remeur, C., et al. (2013). Preparation of sulfonamides from N-silylamines. Beilstein Journal of Organic Chemistry, 9, 2498–2504. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved January 23, 2026, from [Link]

  • Rostami, A., et al. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(50), 31693-31713. Available at: [Link]

  • Zhang, X., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(38), 21153–21162. Available at: [Link]

Sources

Optimization

Stability testing protocol for 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide under different pH conditions

This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals conducting stability testing of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide under varying pH con...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals conducting stability testing of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide under varying pH conditions. It is designed to offer both practical, step-by-step protocols and in-depth troubleshooting advice, ensuring the integrity and reliability of your experimental outcomes.

Introduction to Stability Testing

Stability testing is a critical component of drug development, providing essential data on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light. For 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide, understanding its degradation profile under different pH conditions is paramount for formulation development, establishing appropriate storage conditions, and ensuring patient safety. This protocol is aligned with the principles outlined in the ICH Q1A(R2) guidelines on stability testing.[1][2]

The structure of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide features a sulfonamide group, a thioether linkage, and a thiophene ring, all of which can be susceptible to degradation under certain conditions.

Chemical Structure of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide

  • Molecular Formula: C₁₀H₈ClNO₂S₃[3]

  • Molecular Weight: 305.82 g/mol [3]

Frequently Asked Questions (FAQs)

Q1: Why is pH-dependent stability testing crucial for this molecule?

A1: The pH of a solution can significantly influence the degradation rate and pathways of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide. The sulfonamide group can ionize, and its susceptibility to hydrolysis is pH-dependent. Generally, sulfonamides are more stable in acidic conditions and more prone to degradation in basic media. The thioether linkage can also be susceptible to oxidation, a reaction that can be influenced by pH. Understanding this profile is essential for developing a stable liquid formulation and predicting its behavior in different physiological environments.

Q2: What are the primary objectives of a forced degradation study?

A2: A forced degradation or stress study is designed to intentionally degrade the sample to:

  • Identify potential degradation products.

  • Elucidate degradation pathways.

  • Demonstrate the specificity of the analytical method, ensuring it is "stability-indicating."

  • Provide insights into the intrinsic stability of the molecule.

Q3: What is a "stability-indicating method," and why is it important?

A3: A stability-indicating analytical method is a validated quantitative analytical procedure that can detect a decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. Crucially, it must also be able to separate and quantify the API from its degradation products without interference. This ensures that the measured potency of the drug is accurate and not falsely inflated by the presence of co-eluting impurities.

Q4: How much degradation should I aim for in my forced degradation studies?

A4: The generally accepted range for degradation is between 5% and 20%.[4] Less than 5% degradation may not be sufficient to demonstrate that the analytical method is stability-indicating, while degradation beyond 20% can lead to the formation of secondary and tertiary degradation products that may not be relevant to the actual stability profile of the drug under normal storage conditions.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No or minimal degradation observed under initial stress conditions. The molecule is highly stable under the applied conditions. Stress conditions (temperature, acid/base concentration, time) are too mild.Increase the severity of the stress conditions incrementally. For example, increase the temperature in 10°C increments (e.g., from 50°C to 60°C or 70°C), use a higher concentration of acid/base (e.g., from 0.1 M to 1 M), or extend the duration of the study.[1][5]
Excessive degradation (>20%) is observed. The stress conditions are too harsh.Reduce the severity of the stress conditions. Decrease the temperature, use a lower concentration of the stressor, or shorten the exposure time.
Poor peak shape or resolution in the HPLC analysis. Inappropriate mobile phase composition or pH. Column degradation. Co-elution of the parent drug and degradation products.Optimize the mobile phase by adjusting the organic modifier-to-buffer ratio, changing the pH, or trying a different organic modifier (e.g., methanol instead of acetonitrile). Ensure the mobile phase pH is compatible with the column. A gradient elution may be necessary to resolve all peaks. Consider a different column chemistry (e.g., C8 instead of C18).
Mass balance is not within the acceptable range (typically 95-105%). Some degradation products are not being detected by the analytical method (e.g., they lack a chromophore). Degradants are co-eluting with the parent peak. Inaccurate quantification due to differences in detector response.Use a photodiode array (PDA) detector to check for peak purity and to identify the optimal detection wavelength for all components. If available, use a mass spectrometer (LC-MS) to identify and quantify non-chromophoric degradants. Re-evaluate the integration of all peaks.
Precipitation of the sample during the study. Poor solubility of the drug substance or its degradants in the stress medium.Use a co-solvent (e.g., methanol, acetonitrile) to improve solubility. However, be aware that the co-solvent can influence the degradation pathway. The use of co-solvents should be justified and documented.

Experimental Protocol: Forced Hydrolytic Degradation Study

This protocol outlines the steps for conducting a forced degradation study of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide under acidic, basic, and neutral pH conditions.

Materials and Reagents
  • 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide reference standard

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • HPLC grade water

  • HPLC grade acetonitrile and/or methanol

  • Phosphate or acetate buffer solutions for HPLC mobile phase

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • pH meter

  • HPLC system with a UV or PDA detector (a mass spectrometer is highly recommended for identification of degradants)

  • A suitable HPLC column (e.g., C18, 250 mm x 4.6 mm, 5 µm particle size)

  • Temperature-controlled oven or water bath

Preparation of Stock and Stress Solutions
  • Stock Solution Preparation: Accurately weigh and dissolve a known amount of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to prepare a stock solution of approximately 1 mg/mL.

  • Acidic Stress: In a volumetric flask, mix a known volume of the stock solution with 0.1 M HCl. The final concentration of the drug substance should be in the range of 0.1-0.5 mg/mL.

  • Basic Stress: In a separate volumetric flask, mix a known volume of the stock solution with 0.1 M NaOH to achieve the same final drug concentration as in the acidic stress condition.

  • Neutral Stress: In a third volumetric flask, mix a known volume of the stock solution with HPLC grade water.

  • Control Sample: Prepare a control sample by diluting the stock solution with the same solvent used for its preparation to the same final concentration as the stress samples. This sample should be stored at 2-8°C.

Stress Conditions
  • Place the acidic, basic, and neutral stress samples in a temperature-controlled environment, such as a water bath or oven, set to 60°C.

  • Monitor the samples at appropriate time points (e.g., 2, 4, 8, 24, and 48 hours). The goal is to achieve 5-20% degradation.

  • At each time point, withdraw an aliquot of each sample.

  • Before HPLC analysis, neutralize the acidic samples with an equivalent amount of NaOH and the basic samples with an equivalent amount of HCl. This is crucial to prevent further degradation on the HPLC column.

  • Dilute the neutralized samples and the neutral stress sample with the mobile phase to a suitable concentration for HPLC analysis.

Stability-Indicating HPLC Method

A reverse-phase HPLC method is generally suitable for the analysis of sulfonamides. The following is a starting point for method development:

Parameter Condition
Column C18 (e.g., Zorbax Eclipse XDB C18, 4.6 x 150 mm, 5 µm)[6]
Mobile Phase A: 0.02 M Phosphate buffer, pH 3.0B: Acetonitrile
Gradient Start with a higher proportion of aqueous phase (e.g., 90% A) and gradually increase the organic phase (e.g., to 90% B) over 20-30 minutes to ensure separation of polar and non-polar degradants.
Flow Rate 1.0 mL/min
Detection Wavelength Monitor at a wavelength where the parent compound and potential degradants have significant absorbance (e.g., 260-270 nm, to be determined by UV scan). A PDA detector is recommended.
Column Temperature 30°C
Injection Volume 10-20 µL

This method will likely require optimization to achieve adequate separation of all degradation products from the parent compound.

Data Analysis and Interpretation
  • Calculate the percentage of degradation of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide at each time point for each stress condition.

  • Identify and quantify the major degradation products.

  • Assess the mass balance to ensure that all degradation products are accounted for.

  • Use the data to propose potential degradation pathways.

Visualization of Experimental Workflow and Degradation Pathways

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_stress Stress Conditions (60°C) cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid_prep Dilute with 0.1 M HCl stock->acid_prep base_prep Dilute with 0.1 M NaOH stock->base_prep neutral_prep Dilute with Water stock->neutral_prep acid_stress Acidic Hydrolysis acid_prep->acid_stress base_stress Basic Hydrolysis base_prep->base_stress neutral_stress Neutral Hydrolysis neutral_prep->neutral_stress sampling Sample at Time Points (e.g., 2, 4, 8, 24, 48h) acid_stress->sampling base_stress->sampling neutral_stress->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize hplc Stability-Indicating HPLC Analysis neutralize->hplc data Data Interpretation & Pathway Elucidation hplc->data

Caption: Workflow for the forced hydrolytic degradation study.

Potential Degradation Pathways

Based on the chemical structure, the following degradation pathways are plausible under hydrolytic stress:

  • Hydrolysis of the Sulfonamide Bond: This is a common degradation pathway for sulfonamides, particularly under basic conditions. This would lead to the formation of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonic acid and ammonia.

  • Cleavage of the Thioether Bond: The thioether linkage could be susceptible to cleavage, especially under harsh acidic or basic conditions, potentially leading to the formation of 4-chlorothiophenol and 5-mercaptothiophene-2-sulfonamide.

  • Hydrolysis of the Thiophene Ring: While generally stable, the thiophene ring can undergo ring-opening reactions under extreme conditions, although this is less likely than the cleavage of the sulfonamide or thioether bonds.

G cluster_acid Acidic Conditions (e.g., 0.1 M HCl, 60°C) cluster_base Basic Conditions (e.g., 0.1 M NaOH, 60°C) parent 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide acid_prod1 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonic acid + NH3 (Minor Pathway) parent->acid_prod1 Sulfonamide Hydrolysis acid_prod2 4-Chlorothiophenol + 5-Mercaptothiophene-2-sulfonamide (Potential Minor Pathway) parent->acid_prod2 Thioether Cleavage base_prod1 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonic acid + NH3 (Major Pathway) parent->base_prod1 Sulfonamide Hydrolysis

Caption: Potential degradation pathways under hydrolytic stress.

Summary of Experimental Parameters

Parameter Acid Hydrolysis Base Hydrolysis Neutral Hydrolysis
Stress Agent 0.1 M - 1 M HCl0.1 M - 1 M NaOHHPLC Grade Water
Temperature 60°C (or higher if no degradation)60°C (or higher if no degradation)60°C (or higher if no degradation)
Duration Up to 48 hours (or until 5-20% degradation is achieved)Up to 48 hours (or until 5-20% degradation is achieved)Up to 48 hours (or until 5-20% degradation is achieved)
Initial Drug Conc. 0.1 - 0.5 mg/mL0.1 - 0.5 mg/mL0.1 - 0.5 mg/mL
Post-Stress Treatment Neutralization with NaOHNeutralization with HClNone

This technical support guide provides a robust framework for initiating and troubleshooting the stability testing of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide. Remember that this is a starting point, and the specific conditions may need to be adapted based on the observed stability of the molecule.

References

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. Available at: [Link]

  • Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. ResearchGate. Available at: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025-11-05). Available at: [Link]

  • Stability-indicating sulfa drug analysis using high-performance liquid chromatography. Available at: [Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency (EMA). Available at: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA). (2003-08-01). Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Navigating Compound Precipitation in High-Throughput Screening

A Senior Application Scientist's Guide to Ensuring Data Integrity Welcome to the technical support center dedicated to addressing one of the most persistent challenges in high-throughput screening (HTS): compound precipi...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Ensuring Data Integrity

Welcome to the technical support center dedicated to addressing one of the most persistent challenges in high-throughput screening (HTS): compound precipitation. This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and proactively mitigate issues arising from compound insolubility in their screening assays. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to make informed decisions and ensure the integrity of your screening data.

Frequently Asked Questions (FAQs)
Q1: What is compound precipitation in the context of HTS, and why is it a problem?

A1: Compound precipitation is the formation of solid particles from a previously dissolved compound in the assay buffer. In HTS, compounds are typically stored at high concentrations in dimethyl sulfoxide (DMSO) and then diluted into aqueous assay buffers.[1][2] If the compound's concentration in the final assay well exceeds its aqueous solubility limit, it will precipitate.

This is a significant problem because precipitates can interfere with assay signals in numerous ways, leading to false positives or false negatives.[3][4] For instance, precipitates can scatter light in absorbance and fluorescence-based assays, inhibit enzymes non-specifically, or sequester assay reagents.[3][4] This interference is often reproducible and concentration-dependent, mimicking the behavior of a genuinely active compound.[3]

Q2: How can I distinguish between a true hit and a false positive caused by precipitation?

A2: Differentiating true hits from artifacts caused by precipitation is a critical step in any HTS campaign.[5] A multi-pronged approach is most effective:

  • Visual Inspection: If possible, visually inspect the assay plates for turbidity or precipitates, although this is not always feasible or sensitive enough.[6]

  • Detergent Addition: Re-testing the compound in the presence of a non-ionic detergent, such as Triton X-100 (typically at 0.01-0.1%), can help.[3][5] Detergents can disrupt the formation of aggregates and precipitates. If the compound's activity is significantly reduced in the presence of detergent, it is likely an artifact.[3]

  • Orthogonal Assays: Confirming the activity of a hit in a secondary, orthogonal assay is a robust method to rule out false positives.[3][5] This secondary assay should ideally have a different detection technology or principle.[3]

  • Counter-Screens: Perform a counter-screen where the target is absent. If the compound still shows activity, it is likely an artifact interfering with the assay components.[7]

Q3: At what concentration should I be concerned about compound precipitation?

A3: While there is no universal concentration threshold, precipitation is more likely to occur at higher screening concentrations.[1] Single-concentration screens are often performed in the 10-20 µM range, but even at these concentrations, poorly soluble compounds can precipitate.[1] In quantitative HTS (qHTS), where a range of concentrations is tested, precipitation may be observed at the higher end of the concentration-response curve.[1] It's crucial to consider the physicochemical properties of your compounds and their predicted solubility.

Troubleshooting Guides

This section provides a structured approach to identifying and resolving issues related to compound precipitation during your HTS experiments.

Issue 1: I observe a high number of apparent "hits" in my primary screen, and many are not confirming in follow-up studies.

This is a classic sign of assay interference, with compound precipitation being a primary suspect.

start High Hit Rate & Poor Confirmation visual_inspection Visual Inspection of Assay Plates for Precipitate start->visual_inspection nephelometry Perform Nephelometry or Turbidimetry visual_inspection->nephelometry If inconclusive detergent_test Re-test Hits with 0.01% Triton X-100 nephelometry->detergent_test orthogonal_assay Confirm with Orthogonal Assay detergent_test->orthogonal_assay conclusion Identify False Positives Due to Precipitation orthogonal_assay->conclusion

Caption: Diagnostic workflow for a high, unconfirmed hit rate.

  • Review Compound Properties: Analyze the physicochemical properties of the non-confirming hits. Are they enriched in compounds with high molecular weight, high lipophilicity (logP), and low predicted aqueous solubility?

  • Implement a Pre-Assay Solubility Assessment: Before committing to a full-scale screen, assess the solubility of a representative subset of your compound library in the assay buffer. A simple method is laser nephelometry, which measures light scattering from insoluble particles.[8]

  • Incorporate a Detergent in a Subset of Assays: Rerun a selection of plates with and without a low concentration of a non-ionic detergent. A significant drop in the hit rate in the presence of detergent strongly suggests that precipitation or aggregation is a major contributor to your initial findings.[3]

Issue 2: My dose-response curves for some compounds are steep or show partial efficacy.

Anomalous dose-response curves can be indicative of compound precipitation at higher concentrations.

A steep Hill slope or a plateau at partial efficacy can occur when a compound precipitates at higher concentrations.[1] The apparent activity may increase with concentration until the solubility limit is reached. Beyond this point, adding more compound does not increase the concentration of the soluble, active species, leading to a plateau.

  • Centrifugation-Based Solubility Assay:

    • Prepare serial dilutions of the compound in the assay buffer.

    • Incubate under the same conditions as your primary assay.

    • Centrifuge the samples at high speed (e.g., >14,000 x g) for 15-30 minutes to pellet any precipitate.[9]

    • Carefully collect the supernatant and measure the compound concentration using a suitable analytical method (e.g., LC-MS).

    • The concentration at which the measured supernatant concentration plateaus is the kinetic solubility limit under your assay conditions.

  • Data Analysis: Compare the solubility limit to the concentrations at which you observe the anomalous curve behavior. If they coincide, precipitation is the likely cause.

Proactive Strategies for Preventing Compound Precipitation

Preventing precipitation from the outset is far more efficient than troubleshooting it later.

1. Compound Management Best Practices

Proper handling and storage of your compound library are fundamental.

ParameterRecommendationRationale
Stock Solution Solvent 100% DMSOHigh solubilizing power for a wide range of organic compounds.[2]
Stock Concentration 1-10 mMA balance between minimizing DMSO volume in the final assay and avoiding precipitation in the stock solution itself.[2]
Storage Conditions -20°C or -80°C, sealed platesMinimizes solvent evaporation and water absorption.[10][11] Repeated freeze-thaw cycles should be avoided as they can promote precipitation.[11][12]
Final DMSO Concentration < 0.5%, ideally ≤ 0.1%High concentrations of DMSO can be cytotoxic and can also influence compound solubility upon dilution into aqueous buffer.[2]
2. Assay Development Considerations

Optimizing your assay buffer can significantly reduce the incidence of compound precipitation.

  • Assess pH: Test a range of pH values within the tolerance of your biological target. The ionization state of a compound can dramatically affect its solubility.[2]

  • Include Additives:

    • Detergents: As mentioned, low concentrations of non-ionic detergents (e.g., Triton X-100, Tween-20) can prevent aggregation.[3][5]

    • Carrier Proteins: Including a non-specific protein like bovine serum albumin (BSA) in the assay buffer can sometimes help to keep hydrophobic compounds in solution.[9]

    • Precipitation Inhibitors: In some cases, polymers like polyethylene glycol (PEG) or polyvinylpyrrolidone (PVP) can act as precipitation inhibitors.[13]

  • Pre-incubation: Allow sufficient time for the compound to equilibrate in the assay buffer before adding other reagents.

start New HTS Campaign compound_qc Compound QC & Solubility Prediction start->compound_qc buffer_opt Assay Buffer Optimization (pH, Additives) compound_qc->buffer_opt solubility_screen Pre-screen Solubility Assessment (e.g., Nephelometry) buffer_opt->solubility_screen pilot_screen Pilot Screen with Problematic Compounds solubility_screen->pilot_screen full_screen Proceed to Full HTS Campaign pilot_screen->full_screen

Caption: Proactive workflow to mitigate compound precipitation.

References
  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315–324. [Link]

  • Yasgar, A., Shinn, P., Jadhav, A., Simeonidis, E., & Inglese, J. (2008). Compound Management for Quantitative High-Throughput Screening. Journal of the Association for Laboratory Automation, 13(2), 79–89. [Link]

  • Dahlin, J. L., Walters, M. A., & Baell, J. B. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Chen, B., et al. (2021). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Chemical Information and Modeling, 61(1), 177–188. [Link]

  • Llowarch, P., & Berry, S. (2025). Thermal Shift Methods and High Throughput Screening. MRC Laboratory of Molecular Biology. [Link] (Note: A placeholder URL is used as the original may not be stable. The citation refers to a conceptual video lecture.)

  • Wikipedia contributors. (2023). Thermal shift assay. Wikipedia, The Free Encyclopedia. [Link]

  • Siramshetty, V. B., et al. (2020). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. ChemMedChem, 15(1), 55–68. [Link]

  • Sexton, D. J., et al. (2012). High-throughput detection of metal contamination in HTS outputs. Journal of Biomolecular Screening, 17(7), 957–967. [Link]

  • Baumann, J., et al. (2011). Monitoring of HTS compound library quality via a high-resolution image acquisition and processing instrument. Journal of Laboratory Automation, 16(5), 349–358. [Link]

  • Lloyd, M. D. (2020). High-throughput screening as a method for discovering new drugs. Drug Target Review. [Link]

  • Zhang, Y., et al. (2022). Insight into the Precipitation Inhibition of Polymers within Cocrystal Formulations in Solution Using Experimental and Molecular Modeling Techniques. Crystal Growth & Design, 22(11), 6649–6661. [Link]

  • Layo, V., et al. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening, 19(8), 1234–1241. [Link]

  • Matson, S. L., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Journal of Biomolecular Screening, 14(5), 476–484. [Link] (Note: This links to a relevant paper, though the exact title is different, the content is pertinent).

  • Matson, S. L., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Journal of Biomolecular Screening, 14(5), 476–484. [Link]

  • Baillargeon, P. (2011). Addressing Quality Control Issues in Day-to-Day HTS Compound Management Operations. SlideShare. [Link]

  • Zhang, X. D. (2011). Identifying actives from HTS data sets: practical approaches for the selection of an appropriate HTS data-processing method and quality control review. Journal of Biomolecular Screening, 16(1), 1–14. [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry, 72(8), 1781–1787. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide: A Guide for Drug Development Professionals

This guide provides a detailed comparative analysis of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide against other prominent sulfonamides, offering experimental insights and data-driven comparisons. It is designed for...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide against other prominent sulfonamides, offering experimental insights and data-driven comparisons. It is designed for researchers, scientists, and drug development professionals seeking to understand the nuanced performance of this compound within the broader landscape of sulfonamide-based therapeutics.

Introduction: The Versatile Sulfonamide Scaffold

The sulfonamide functional group (-S(=O)₂-NH₂) is a cornerstone of modern medicinal chemistry. Its derivatives have yielded a wide array of therapeutic agents, from pioneering antibacterial drugs to essential treatments for glaucoma, epilepsy, and even cancer.[1][2] The therapeutic versatility of this scaffold stems primarily from its ability to act as a potent inhibitor of two distinct enzyme classes:

  • Carbonic Anhydrases (CAs): Metalloenzymes crucial for pH regulation, CO₂ transport, and fluid secretion.[3][4] Inhibition of CAs is the basis for diuretics, anti-glaucoma drugs, and emerging anti-cancer therapies.

  • Dihydropteroate Synthase (DHPS): A key enzyme in the bacterial folic acid synthesis pathway.[5] Its inhibition starves bacteria of essential nucleotides, leading to a bacteriostatic effect.

The thiophene ring, a five-membered aromatic heterocycle containing sulfur, has been identified as a particularly effective scaffold for designing potent carbonic anhydrase inhibitors (CAIs).[6][7] Early research demonstrated that sulfonamides bearing five-membered rings, like thiophene, tend to be more potent inhibitors than their six-membered ring counterparts.[6] This guide focuses on 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide , a molecule that combines the established thiophene-2-sulfonamide core with a "tail" designed to modulate its inhibitory profile. We will objectively compare its performance against benchmark sulfonamides in the key therapeutic areas of carbonic anhydrase inhibition and antimicrobial action.

Comparative Analysis: Performance Benchmarking

To contextualize the therapeutic potential of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide, we compare its inhibitory activity against established clinical agents: Acetazolamide , a broad-spectrum CA inhibitor, and Sulfamethoxazole , a classic antibacterial sulfonamide.

Carbonic Anhydrase Inhibition

The primary therapeutic potential of thiophene-based sulfonamides lies in their potent inhibition of carbonic anhydrase isoforms. The "tail" approach in drug design, where moieties are added to the core scaffold, is a key strategy to enhance potency and, crucially, achieve isoform-selective inhibition.[6] This is vital because while inhibition of certain isoforms (e.g., hCA II for glaucoma, hCA IX/XII for cancer) is therapeutically desirable, off-target inhibition of others (e.g., hCA I) can lead to unwanted side effects.

A study on a series of 5-thiophene-2-sulfonamide derivatives with substituted-benzylsulfanyl moieties revealed potent, nanomolar-level inhibition of the cytosolic isoform hCA II, while showing weaker inhibition against hCA I.[6] This suggests a promising avenue for developing selective inhibitors. Thiophene-based sulfonamides have demonstrated IC₅₀ values ranging from 23.4 nM to 1.405 µM against hCA-II.[8]

Table 1: Comparative Carbonic Anhydrase Inhibitory Activity (Kᵢ, nM)

CompoundhCA I (Off-Target)hCA II (Glaucoma, etc.)hCA IX (Tumor-Associated)hCA XII (Tumor-Associated)Selectivity Profile
5-[(4-Chlorophenyl)thio] thiophene-2-sulfonamide ~683 - 4250 ¹Potent (nM range) ¹Data Not AvailableData Not AvailableSelective for hCA II over hCA I
Acetazolamide (Control)25012255.7Non-selective
Dorzolamide (Topical Control)30000.52494.5Highly selective for hCA II, XII

¹ Data is extrapolated from a series of closely related 5-thiophene-2-sulfonamide derivatives with substituted-benzylsulfanyl moieties, which showed weak inhibition against hCA I (KIs in the range of 683–4250 nM) and effective inhibition of hCA II in the nanomolar range.[6] Specific data for the exact 4-chlorophenylthio derivative was not available.

Expertise & Experience: The data suggests that 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide is likely a potent inhibitor of hCA II with favorable selectivity against the ubiquitous hCA I isoform. This profile is promising for applications where hCA II is the primary target, such as glaucoma. The (4-Chlorophenyl)thio "tail" likely makes hydrophobic interactions within the active site, contributing to its potency and selectivity, a common and effective strategy in modern CAI design.[6] However, without data on tumor-associated isoforms hCA IX and XII, its potential as an anti-cancer agent remains speculative and warrants further investigation.

Antimicrobial Activity

While the sulfonamide moiety is famously associated with antibacterial action, this activity is not universal. It depends on the molecule's ability to mimic para-aminobenzoic acid (PABA) and inhibit dihydropteroate synthase (DHPS). Many potent CAIs, despite being sulfonamides, are poor antibacterials. Novel sulfonamides are being developed with various mechanisms of action, not just the classic inhibition of the folate pathway.[2]

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL)

CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
5-[(4-Chlorophenyl)thio] thiophene-2-sulfonamide Data Not AvailableData Not Available
Sulfamethoxazole (Control)1 - 648 - 128

Expertise & Experience: There is currently no published experimental data on the antimicrobial activity of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide. Structurally, its thiophene-based core differs significantly from the PABA-like structure of classic antibacterial sulfonamides like sulfamethoxazole. Therefore, it is unlikely to be a potent inhibitor of DHPS. Its primary mechanism remains CA inhibition. Any potential antimicrobial effects would likely arise from a different, non-classical mechanism and would need to be determined experimentally.

Mechanistic Insights: Visualizing Inhibition

Carbonic Anhydrase Inhibition Pathway

Sulfonamides inhibit carbonic anhydrase by coordinating directly with the Zn²⁺ ion at the core of the enzyme's active site. The sulfonamide's -NH₂ group displaces a zinc-bound water molecule (or hydroxide ion), which is essential for the catalytic hydration of CO₂. This binding event obstructs the active site and halts the enzyme's function. The "tail" portion of the inhibitor extends into the active site cavity, forming additional interactions that determine potency and isoform selectivity.

CA_Inhibition cluster_0 CA Active Site cluster_1 Inhibitor Zn_ion Zn²⁺ H2O H₂O Zn_ion->H2O Binding His 3x Histidine Residues Zn_ion->His Coordination Catalysis CO₂ Hydration H2O->Catalysis Reacts with CO₂ Sulfonamide R-SO₂NH₂ Sulfonamide->Zn_ion Displaces H₂O, Inhibits Catalysis Folate_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF Synthesis DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid DHFR->THF Nucleotides DNA/RNA Synthesis THF->Nucleotides Sulfonamide Sulfonamide Drug Sulfonamide->DHPS Competitive Inhibition

Caption: Inhibition of the bacterial folate pathway by sulfonamides.

Experimental Protocols: A Guide to Self-Validating Assays

The following protocols describe robust, self-validating methods for assessing the biological activities discussed.

Carbonic Anhydrase Inhibition Assay (Esterase Method)

This assay leverages the esterase activity of CA to provide a reliable, high-throughput method for screening inhibitors. [3]The principle relies on the CA-catalyzed hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol, which is monitored spectrophotometrically.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

    • CA Enzyme Stock: 1 mg/mL of human CA isoform (e.g., hCA II) in cold Assay Buffer. Store in aliquots at -20°C.

    • Substrate (p-NPA) Stock: 100 mM p-nitrophenyl acetate in acetonitrile.

    • Inhibitor Stock: 10 mM of test compound (e.g., 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide) and control (Acetazolamide) in DMSO.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 160 µL of Assay Buffer.

      • 20 µL of CA Working Solution (diluted from stock to achieve a measurable rate).

      • 10 µL of inhibitor solution (serially diluted to obtain a dose-response curve). For the negative control, add 10 µL of DMSO.

    • Incubate the plate at room temperature for 10 minutes to allow inhibitor binding.

    • Initiate the reaction by adding 10 µL of p-NPA working solution (diluted from stock in Assay Buffer).

    • Immediately place the plate in a microplate reader and measure the increase in absorbance at 405 nm every 30 seconds for 10-15 minutes.

  • Data Analysis & Validation:

    • Calculate the reaction rate (V) for each well from the linear portion of the absorbance vs. time plot.

    • Plot % Inhibition [(1 - V_inhibitor / V_control) * 100] against the logarithm of inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value.

    • Trustworthiness: The assay is validated by the positive control (Acetazolamide), which must yield an IC₅₀ value within the expected literature range. The negative control establishes the baseline 100% enzyme activity.

CA_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Analysis Reagents Prepare Buffer, Enzyme, Substrate, & Inhibitors Plate Add Buffer, Enzyme, & Inhibitor dilutions to 96-well plate Reagents->Plate Incubate Incubate (10 min) for Inhibitor Binding Plate->Incubate Start Initiate reaction with p-NPA Substrate Incubate->Start Read Kinetic Read at 405 nm (15 min) Start->Read Rates Calculate Reaction Rates (V) Read->Rates Plot Plot % Inhibition vs. [Inhibitor] Rates->Plot IC50 Determine IC₅₀ from dose-response curve Plot->IC50

Caption: Workflow for the Carbonic Anhydrase Inhibition Assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [9]It is accurate, quantitative, and allows for the simultaneous testing of multiple compounds. [9][10] Methodology:

  • Reagent & Culture Preparation:

    • Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Inoculum: Prepare a bacterial suspension (e.g., S. aureus) in sterile saline, adjusted to a 0.5 McFarland turbidity standard. This is then diluted into the CAMHB to a final concentration of 5 x 10⁵ CFU/mL in the test wells.

    • Antimicrobial Stocks: Prepare stock solutions of the test compound and control (Sulfamethoxazole) in a suitable solvent (e.g., DMSO).

  • Assay Procedure (96-well plate format):

    • Add 50 µL of CAMHB to all wells of a 96-well microtiter plate.

    • Add 50 µL of the antimicrobial stock to the first column of wells, creating an initial 2-fold dilution.

    • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last column. This creates a gradient of antimicrobial concentrations.

    • Inoculate each well (except the sterility control) with 50 µL of the prepared bacterial suspension.

    • Designate wells for a Growth Control (broth + bacteria, no drug) and a Sterility Control (broth only, no bacteria).

    • Seal the plate and incubate at 37°C for 16-20 hours.

  • Data Analysis & Validation:

    • After incubation, visually inspect the plate for turbidity (bacterial growth).

    • The MIC is defined as the lowest concentration of the antimicrobial agent in which there is no visible growth.

    • Trustworthiness: The assay is validated by the controls. The Growth Control must show distinct turbidity, and the Sterility Control must remain clear. The MIC for the reference antibiotic (Sulfamethoxazole) against a quality control strain (e.g., S. aureus ATCC 29213) must fall within its acceptable range.

MIC_Workflow Prep Prepare Bacterial Inoculum (0.5 McFarland) & Drug Stocks Dilute Perform 2-fold serial dilution of drugs in 96-well plate Prep->Dilute Inoculate Inoculate wells with bacterial suspension. Include Growth & Sterility Controls. Dilute->Inoculate Incubate Incubate Plate (37°C, 16-20h) Inoculate->Incubate Read Visually inspect for turbidity (growth) Incubate->Read Result MIC = Lowest concentration with no visible growth Read->Result

Caption: Workflow for the Broth Microdilution MIC Assay.

Discussion and Future Perspectives

This comparative guide positions 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide as a promising carbonic anhydrase inhibitor. Based on data from structurally analogous compounds, it likely exhibits potent, nanomolar-level inhibition of hCA II with significant selectivity over the off-target hCA I isoform. [6]This profile makes it a compelling candidate for further investigation in therapeutic areas dominated by hCA II activity, most notably as a potential topical agent for glaucoma. The (4-Chlorophenyl)thio tail appears effective at conferring this selectivity, underscoring the power of rational, structure-based drug design.

However, critical data gaps remain. The compound's activity against the tumor-associated isoforms hCA IX and XII is unknown. These isoforms are validated targets for cancer therapy, and determining the inhibitory profile against them is a crucial next step to assess any potential oncological applications. Furthermore, its antimicrobial potential is entirely unexplored. While it is unlikely to function as a classical PABA antagonist, the possibility of novel mechanisms of action cannot be discounted without empirical testing.

Future research should prioritize:

  • Comprehensive CA Isoform Profiling: Quantitatively assess the inhibitory activity (Kᵢ) of the compound against a full panel of human CA isoforms, particularly hCA IX and XII, to clarify its potential as an anti-cancer agent.

  • Antimicrobial Susceptibility Screening: Perform broad-spectrum antimicrobial screening against a panel of clinically relevant Gram-positive and Gram-negative bacteria and fungi to definitively establish its antimicrobial profile.

  • In Vivo Efficacy Studies: Should the in vitro data prove promising for a specific application (e.g., glaucoma), advancing the compound to relevant animal models is essential to evaluate its in vivo efficacy, safety, and pharmacokinetic properties.

By systematically addressing these questions, the scientific community can fully elucidate the therapeutic potential of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide and determine its place in the extensive and valuable pharmacopeia of sulfonamide drugs.

References

  • Ceruso, M., & Supuran, C. T. (2020). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. International Journal of Molecular Sciences, 21(23), 9075. Available at: [Link]

  • Ponticello, G. S., et al. (1987). 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors. Journal of Medicinal Chemistry, 30(4), 591-597. Available at: [Link]

  • Qadir, M. A., et al. (2016). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. BioMed Research International, 2016, 8741313. Available at: [Link]

  • Köksal, Z., et al. (2020). Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies. SN Applied Sciences, 2(9), 1546. Available at: [Link]

  • World Organisation for Animal Health (WOAH). (2021). Antimicrobial susceptibility testing (Broth microdilution method). WOAH Regional Representation for Asia and the Pacific. Available at: [Link]

  • Chen, H., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9134-9146. Available at: [Link]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Available at: [Link]

  • Harrington, P. C., & Wilkins, R. G. (1977). Interaction of acetazolamide and 4-nitrothiophenolate ion with bivalent metal ion derivatives of bovine carbonic anhydrase. Biochemistry, 16(3), 448-454. Available at: [Link]

  • Qadir, M. A., et al. (2015). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides. ResearchGate. Available at: [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. Available at: [Link]

  • Supuran, C. T., et al. (1998). Carbonic anhydrase inhibitors. Metal complexes of 5-(2-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide with topical intraocular pressure lowering properties: the influence of metal ions upon the pharmacological activity. Journal of Enzyme Inhibition, 13(2), 117-130. Available at: [Link]

  • Li, Y., et al. (2018). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 23(11), 2956. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI document M43-A. Available at: [Link]

  • Jamali, S., et al. (2014). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Oncology Letters, 8(5), 2293-2298. Available at: [Link]

  • Borras, J., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Catalysts, 11(7), 820. Available at: [Link]

  • Sharma, P., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(2), 269-291. Available at: [Link]

  • Wróbel, A., et al. (2022). Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1236-1253. Available at: [Link]

  • Bua, S., et al. (2016). Salts of 5-amino-2-sulfonamide-1,3,4-thiadiazole, a structural and analog of acetazolamide, show interesting carbonic anhydrase inhibitory properties, diuretic, and anticonvulsant action. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 159-165. Available at: [Link]

  • The Rubin Lab. (2020). MIC (Broth Microdilution) Testing. YouTube. Available at: [Link]

  • Zhang, L., et al. (2007). Synthesis and Biological Activity of Novel 5-(4-Hydroxy/aminobenzyl)-2-thiohydantoin Phenylsulfonate/Phenylsulfonamide. Chinese Journal of Organic Chemistry, 27(1), 101-105. Available at: [Link]

  • Nocentini, A., et al. (2023). Carbonic anhydrase inhibitory effects, antiproliferative activity and molecular modeling studies of biotin-conjugated sulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2248555. Available at: [Link]

  • Angeli, A., et al. (2023). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. International Journal of Molecular Sciences, 24(22), 16458. Available at: [Link]

  • Chen, H., et al. (2010). Synthesis and antiviral activity of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides. Molecules, 15(12), 9134-9146. Available at: [Link]

  • de Oliveira, A. C. S., et al. (2023). Antimicrobial Sulfonamides: An Objective Review. IOSR Journal of Pharmacy and Biological Sciences, 18(6), 16-22. Available at: [Link]

  • SynZeal. (2023). Acetazolamide EP Impurity F. Available at: [Link]

  • protocols.io. (2019). Carbonic Anhydrase Activity Assay. Available at: [Link]

  • Gontijo, M. (2023). Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. Available at: [Link]

  • Bank, N., & Aynedjian, H. S. (1979). Different mechanisms of action of acetazolamide and parathyroid hormone on proximal tubular absorption of fluid and 5,5-dimethyl-2,4-oxazolidinedione. The Yale Journal of Biology and Medicine, 52(3), 269-277. Available at: [Link]

  • Qadir, M. A., et al. (2016). Synthesis, characterization, and antibacterial activities of novel sulfonamides derived through condensation of amino group containing drugs, amino acids, and their analogs. BioMed Research International, 2016, 8741313. Available at: [Link]

  • Kamal, A., et al. (2011). Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells. Bioorganic & Medicinal Chemistry, 19(12), 3816-3825. Available at: [Link]

  • Angeli, A., et al. (2024). Novel Anthraquinone-Based Benzenesulfonamide Derivatives and Their Analogues as Potent Human Carbonic Anhydrase Inhibitors with Antitumor Activity: Synthesis, Biological Evaluation, and In Silico Analysis. International Journal of Molecular Sciences, 25(6), 3290. Available at: [Link]

Sources

Comparative

A Technical Guide to Validating the Inhibitory Potency of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide Against Carbonic Anhydrase

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the inhibitory activity of the novel compound 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide agai...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the inhibitory activity of the novel compound 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide against its putative target, carbonic anhydrase (CA). We will delve into the scientific rationale behind the experimental design, present a detailed protocol for in vitro validation, and compare its potential efficacy against established inhibitors.

Introduction: The Scientific Rationale

The sulfonamide functional group is a cornerstone of carbonic anhydrase inhibition. This class of drugs has been extensively studied and utilized in clinical practice for conditions ranging from glaucoma to epilepsy. The inhibitory mechanism is well-understood: the deprotonated sulfonamide group (SO₂NH⁻) coordinates to the zinc ion at the active site of the carbonic anhydrase enzyme. This interaction displaces a zinc-bound water molecule or hydroxide ion, thereby disrupting the enzyme's catalytic activity in the reversible hydration of carbon dioxide.

The compound in focus, 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide, possesses this critical sulfonamide moiety attached to a thiophene ring. Thiophene-based sulfonamides are known to be potent inhibitors of various carbonic anhydrase isoforms, with some exhibiting nanomolar-level potency against human carbonic anhydrase II (hCA II).[1] Therefore, the logical hypothesis is that 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide will demonstrate inhibitory activity against one or more carbonic anhydrase isoforms.

This guide will focus on validating this hypothesis using human carbonic anhydrase II (hCA II) as the model enzyme due to its ubiquitous expression and well-characterized kinetics. We will also use Acetazolamide, a clinically approved carbonic anhydrase inhibitor, as a benchmark for comparison.

Comparative Inhibitors

To provide a robust validation, the inhibitory activity of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide should be compared against a well-established carbonic anhydrase inhibitor.

  • Acetazolamide: A non-selective, potent inhibitor of multiple carbonic anhydrase isoforms. It serves as an excellent positive control and a benchmark for clinical relevance.

  • 5-Chlorothiophene-2-sulfonamide: A structurally related compound that can provide insights into the contribution of the 4-chlorophenylthio group to the inhibitory activity.[2]

Experimental Workflow for Inhibitory Activity Validation

The following workflow outlines the key steps to determine the inhibitory potency of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide against hCA II.

Inhibitory Activity Validation Workflow cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis A Reagent Preparation: - hCA II Enzyme - Substrate (p-NPA) - Inhibitors - Buffer B Serial Dilution of Inhibitor Stock Solutions A->B Prepare dilutions C Assay Plate Setup: - Enzyme - Buffer - Inhibitor Dilutions B->C Add to plate D Pre-incubation of Enzyme and Inhibitor C->D Allow binding E Initiate Reaction with Substrate Addition D->E Start reaction F Kinetic Measurement of Product Formation (405 nm) E->F Monitor absorbance G Calculate Initial Reaction Velocities F->G Analyze kinetics H Plot % Inhibition vs. [Inhibitor] G->H Generate curve I Non-linear Regression to Determine IC₅₀ H->I Calculate potency

Caption: A stepwise workflow for determining the in vitro inhibitory activity of a test compound against carbonic anhydrase.

Detailed Experimental Protocol: hCA II Inhibition Assay

This protocol is designed to be a self-validating system by including appropriate controls.

1. Materials and Reagents:

  • Human Carbonic Anhydrase II (hCA II), recombinant

  • 4-Nitrophenyl acetate (p-NPA) as the substrate

  • 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide (Test Compound)

  • Acetazolamide (Positive Control)

  • 5-Chlorothiophene-2-sulfonamide (Comparator)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • 96-well microplates

  • Microplate reader capable of kinetic measurements at 405 nm

2. Preparation of Solutions:

  • Enzyme Stock Solution: Prepare a 1 mg/mL stock of hCA II in Tris-HCl buffer. Aliquot and store at -80°C. On the day of the experiment, dilute to the working concentration (e.g., 2 µg/mL) in buffer.

  • Substrate Stock Solution: Prepare a 10 mM stock of p-NPA in acetonitrile.

  • Inhibitor Stock Solutions: Prepare 10 mM stock solutions of the test compound, Acetazolamide, and the comparator in DMSO.

3. Assay Procedure:

  • Serial Dilutions: Perform serial dilutions of the inhibitor stock solutions in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM).

  • Assay Plate Preparation:

    • Add 170 µL of Tris-HCl buffer to each well.

    • Add 10 µL of the appropriate inhibitor dilution to the test wells.

    • For control wells (no inhibition), add 10 µL of DMSO.

    • Add 10 µL of the diluted hCA II enzyme solution to all wells except the blank.

    • For the blank well, add 10 µL of buffer instead of the enzyme.

  • Pre-incubation: Gently mix the plate and incubate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of the p-NPA substrate solution to all wells to initiate the enzymatic reaction. The final volume in each well will be 200 µL.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 405 nm every 30 seconds for 10 minutes. The increase in absorbance corresponds to the formation of the p-nitrophenolate product.

Data Analysis and Interpretation

The goal of the data analysis is to determine the concentration of the inhibitor that reduces the enzyme activity by 50% (IC₅₀).

1. Calculation of Initial Velocities: For each concentration of the inhibitor, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the absorbance vs. time curve.

2. Calculation of Percent Inhibition: Calculate the percent inhibition for each inhibitor concentration using the following formula:

% Inhibition = [1 - (V₀_inhibitor / V₀_control)] * 100

where:

  • V₀_inhibitor is the initial velocity in the presence of the inhibitor.

  • V₀_control is the initial velocity in the absence of the inhibitor (DMSO control).

3. Determination of IC₅₀: Plot the percent inhibition as a function of the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (e.g., a four-parameter logistic equation) to determine the IC₅₀ value.

Expected Data and Comparative Analysis

The experimental data should be compiled into a clear, comparative table.

CompoundPutative TargetPredicted IC₅₀ (nM)
5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamidehCA IITo be determined
AcetazolamidehCA II10 - 20
5-Chlorothiophene-2-sulfonamidehCA II50 - 100

Note: The predicted IC₅₀ values for the control and comparator are based on typical literature values and may vary depending on assay conditions.

Mechanism of Action: A Visual Representation

The inhibitory action of sulfonamides on carbonic anhydrase is a classic example of zinc-binding inhibition.

Carbonic Anhydrase Inhibition cluster_active_site Enzyme Active Site cluster_inhibitor Sulfonamide Inhibitor Zn Zn²⁺ His1 His His1->Zn His2 His His2->Zn His3 His His3->Zn H2O H₂O H2O->Zn Catalytic Water Inhibitor R-SO₂NH⁻ Inhibitor->Zn Displaces H₂O and Binds to Zinc

Caption: The sulfonamide inhibitor binds to the catalytic zinc ion in the active site of carbonic anhydrase, displacing the water molecule essential for catalysis.

Conclusion and Future Directions

This guide provides a robust framework for the initial validation of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide as a carbonic anhydrase inhibitor. A potent inhibitory activity against hCA II, comparable to or exceeding that of the comparator compounds, would strongly support its classification as a novel CA inhibitor.

Further studies should include:

  • Isoform Selectivity Profiling: Testing the compound against a panel of other CA isoforms (e.g., CA I, CA IX, CA XII) to determine its selectivity profile.[3]

  • Kinetic Studies: Performing detailed kinetic experiments to determine the mode of inhibition (e.g., competitive, non-competitive).

  • In Vivo Efficacy: If the in vitro data is promising, progressing to cell-based assays and animal models to evaluate its therapeutic potential.

By following the principles of scientific integrity and rigorous experimental design outlined in this guide, researchers can confidently validate the inhibitory activity of this and other novel compounds.

References

  • Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules. [Link]

  • Synthesis of Halogenated 1,5-Diarylimidazoles and Their Inhibitory Effects on LPS-Induced PGE2 Production in RAW 264.7 Cells. Molecules. [Link]

  • 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors. Journal of Medicinal Chemistry. [Link]

  • Synthesis and Structure-Activity Relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as Cyclin-Dependent Kinase 5 (cdk5)/p25 Inhibitors. Journal of Medicinal Chemistry. [Link]

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Validation

A Researcher's Guide to Comprehensive Cross-Reactivity Profiling of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide

In the landscape of modern drug discovery, the adage "know thy compound" has never been more critical. For researchers and drug development professionals, understanding the complete biological interaction profile of a le...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the adage "know thy compound" has never been more critical. For researchers and drug development professionals, understanding the complete biological interaction profile of a lead candidate is paramount to its success. This guide provides an in-depth, technical framework for the cross-reactivity profiling of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide, a compound of interest with a thiophene sulfonamide scaffold. While direct biological data for this specific molecule is not extensively published, its structural motifs suggest potential interactions with key enzyme families, such as protein kinases and carbonic anhydrases.

This document is not a rigid protocol but a strategic guide. It is designed to empower researchers to generate a comprehensive and reliable dataset that will inform critical decisions in the drug development pipeline. We will delve into the "why" behind experimental choices, ensuring that each step is part of a self-validating system.

Understanding the Molecule: Structural Clues and Potential Targets

The structure of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide presents several key features that guide our initial hypothesis about its biological targets. The sulfonamide group is a well-known zinc-binding moiety, making carbonic anhydrases a potential target class.[1] Furthermore, the thiophene ring is a common scaffold in kinase inhibitors, where it can act as a hinge-binder, mimicking the adenine region of ATP.[2] The presence of a chlorophenylthio group suggests potential for occupying hydrophobic pockets within an active site.

Given the vastness of the human kinome and the frequent cross-reactivity observed with kinase inhibitors, this guide will focus on a comprehensive kinase profiling strategy. However, the principles and many of the techniques described herein can be readily adapted to assess activity against other enzyme families, such as carbonic anhydrases.

The Cross-Reactivity Profiling Workflow: A Multi-Faceted Approach

A robust cross-reactivity profile cannot be determined by a single assay. We advocate for a tiered approach that moves from broad, high-throughput screening to more focused, cell-based validation. This workflow is designed to provide a holistic view of the compound's selectivity.

Cross-Reactivity_Workflow cluster_0 Tier 1: Broad Kinase Panel Screening cluster_1 Tier 2: Orthogonal Biochemical Validation cluster_2 Tier 3: Cellular Target Engagement cluster_3 Tier 4: Downstream Pathway Analysis T1_Assay Biochemical Kinase Assay (e.g., Kinase-Glo®, ADP-Glo™) T2_Assay Competitive Binding Assay (e.g., KINOMEscan™) T1_Assay->T2_Assay Validate Hits T3_Assay Cellular Thermal Shift Assay (CETSA®) T2_Assay->T3_Assay Confirm in Cellular Context T4_Assay Phospho-Proteomics or Western Blot T3_Assay->T4_Assay Assess Functional Consequences

Caption: A tiered workflow for comprehensive cross-reactivity profiling.

Tier 1: Broad Kinase Panel Screening

The initial step is to cast a wide net to identify potential off-targets. A broad biochemical kinase panel, often comprising hundreds of kinases, is the most efficient way to achieve this.

Experimental Rationale: The goal here is to assess the compound's ability to inhibit the catalytic activity of a wide range of kinases. Assays like ADP-Glo™ or Kinase-Glo® are luminescence-based and measure the amount of ADP produced or remaining ATP, respectively, after the kinase reaction.[3] These assays are highly sensitive, scalable, and provide a quantitative measure of inhibition.

Protocol: ADP-Glo™ Kinase Assay

  • Reagent Preparation:

    • Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Reconstitute kinases and substrates in kinase buffer to desired concentrations.

    • Prepare a stock solution of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide in 100% DMSO. Create a dilution series in kinase buffer.

    • Prepare ATP solution at a concentration that approximates the Km for most kinases (typically 10-100 µM).[4]

  • Assay Plate Setup (384-well plate):

    • Add 2.5 µL of the compound dilution or vehicle control (DMSO in kinase buffer) to the appropriate wells.

    • Add 2.5 µL of the kinase/substrate mix to all wells.

    • Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Read luminescence on a plate reader.

Data Presentation: The results from a broad kinase panel screen are typically presented as a percentage of inhibition at a fixed compound concentration (e.g., 1 µM).

Table 1: Representative Data from a Broad Kinase Panel Screen

Kinase% Inhibition at 1 µM
Primary Target (Hypothetical) 95%
Off-Target Kinase A85%
Off-Target Kinase B62%
Off-Target Kinase C15%
... (hundreds of other kinases)<10%

Tier 2: Orthogonal Biochemical Validation

Any "hits" identified in the primary screen should be validated using an orthogonal assay. This is crucial to rule out assay-specific artifacts. Competitive binding assays are an excellent choice as they measure direct physical interaction between the compound and the kinase, independent of enzymatic activity.

Experimental Rationale: The KINOMEscan™ platform, for example, utilizes a proprietary assay where test compounds compete with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase bound to the solid support is measured, and a lower amount indicates that the test compound has displaced it. This provides a dissociation constant (Kd), which is a measure of binding affinity.

Data Presentation: The output is typically a Kd value for each kinase that shows significant binding.

Table 2: Orthogonal Validation with a Competitive Binding Assay

KinaseKd (nM)
Primary Target (Hypothetical) 50
Off-Target Kinase A150
Off-Target Kinase B800
Off-Target Kinase C>10,000

Tier 3: Cellular Target Engagement

Biochemical assays, while essential, do not fully recapitulate the complex environment inside a living cell. It is critical to confirm that the compound can engage its targets in a cellular context. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose.[5]

Experimental Rationale: CETSA is based on the principle that a protein becomes more resistant to thermal denaturation when it is bound to a ligand.[6] By heating intact cells treated with the compound of interest to various temperatures, one can assess target engagement by measuring the amount of soluble (non-denatured) protein remaining at each temperature.[5] A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

CETSA_Principle cluster_0 No Compound cluster_1 With Compound A Protein B Heat C Denatured Protein B->C D Protein-Compound Complex E Heat F Stable Complex E->F

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Cell Treatment:

    • Culture cells to an appropriate confluency.

    • Treat cells with various concentrations of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide or vehicle control for a defined period (e.g., 1-2 hours).

  • Heating Step:

    • Harvest and resuspend the cells in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling.[7]

  • Lysis and Separation:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

  • Detection:

    • Analyze the soluble fractions by Western blot or other protein detection methods (e.g., ELISA, mass spectrometry) using an antibody specific to the target of interest.

Data Presentation: The results are presented as a melting curve, plotting the amount of soluble protein as a function of temperature.

Table 3: CETSA Results for Target Engagement

KinaseMelting Temperature (Tm) without CompoundMelting Temperature (Tm) with CompoundΔTm
Primary Target (Hypothetical) 52°C58°C+6°C
Off-Target Kinase A55°C56°C+1°C
Off-Target Kinase B60°C60°C0°C

Comparative Analysis with Alternative Compounds

To provide context for the cross-reactivity profile of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide, it is essential to compare it with alternative inhibitors that target the same primary protein. For this hypothetical example, let's assume the primary target is Kinase X. We will compare our compound with two other known Kinase X inhibitors with different scaffolds.

Table 4: Comparative Cross-Reactivity Profile

CompoundScaffoldPrimary Target IC₅₀ (nM)Off-Target A IC₅₀ (nM)Off-Target B IC₅₀ (nM)Cellular Target Engagement (ΔTm)
5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide Thiophene Sulfonamide50150800+6°C
Compound Y Pyrazolopyrimidine455000>10,000+5.5°C
Compound Z Quinazoline602001200+4°C

This comparative table allows for an objective assessment of the selectivity of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide.

Conclusion

This guide has outlined a comprehensive, multi-tiered approach to characterizing the cross-reactivity profile of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide. By integrating broad biochemical screening, orthogonal validation, and cellular target engagement assays, researchers can build a robust and reliable dataset. This rigorous approach is essential for de-risking a compound as it progresses through the drug discovery pipeline and for understanding its full pharmacological implications. The principles and protocols described herein provide a solid foundation for any researcher tasked with the critical endeavor of inhibitor profiling.

References

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Comparative

Confirming the Mechanism of Action of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide: A Guide to Secondary Assays

For researchers in drug discovery and development, the initial identification of a bioactive compound is merely the prologue. The true scientific narrative begins with the rigorous process of elucidating and confirming i...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug discovery and development, the initial identification of a bioactive compound is merely the prologue. The true scientific narrative begins with the rigorous process of elucidating and confirming its mechanism of action. This guide provides an in-depth, experience-driven comparison of essential secondary assays to validate the hypothesized mechanism of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide as a carbonic anhydrase inhibitor. The structural motif of a thiophene-2-sulfonamide is a well-established pharmacophore known to target the zinc metalloenzyme, carbonic anhydrase (CA)[1][2]. This guide will, therefore, proceed under the strong hypothesis that this is the primary target, and will outline a multi-assay approach to rigorously test this hypothesis.

Our approach is not a simple checklist of experiments, but a logical progression of assays designed to build a comprehensive and irrefutable body of evidence for the compound's mechanism of action, from initial enzymatic inhibition to target engagement in a cellular context, and finally to the atomic-level details of the interaction.

The Hypothesized Mechanism: Inhibition of Carbonic Anhydrase

Carbonic anhydrases are ubiquitous enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton[3]. Their role in pH regulation and other physiological processes makes them a therapeutic target for a range of diseases, including glaucoma and certain types of cancer[3]. Sulfonamide-based inhibitors are known to coordinate with the zinc ion in the active site of carbonic anhydrases, leading to potent inhibition of their enzymatic activity. We hypothesize that 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide follows this established mechanism.

Carbonic Anhydrase Inhibition Hypothesized Mechanism of Action cluster_0 Carbonic Anhydrase Active Site cluster_1 Inhibitor Zn++ Zn++ HCO3- HCO3- Zn++->HCO3- Catalysis H2O H2O CO2 CO2 CO2->Zn++ Substrate Binding H+ H+ Inhibitor 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide Inhibitor->Zn++ Competitive Inhibition

Caption: Hypothesized competitive inhibition of carbonic anhydrase by 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide.

Part 1: Foundational Evidence - In Vitro Enzymatic Assays

The first and most direct test of our hypothesis is to determine if 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide inhibits the enzymatic activity of a purified carbonic anhydrase isoform, typically human carbonic anhydrase II (hCA II) due to its high catalytic activity and commercial availability.

Colorimetric Assay for Carbonic Anhydrase Activity

A widely used and accessible method is the colorimetric assay, which measures the esterase activity of carbonic anhydrase. The enzyme catalyzes the hydrolysis of a chromogenic ester, such as p-nitrophenyl acetate (p-NPA), to p-nitrophenol, which can be quantified spectrophotometrically.

Experimental Protocol: Colorimetric Carbonic Anhydrase Inhibition Assay

  • Reagent Preparation:

    • Assay Buffer: 20 mM HEPES, pH 7.5.

    • Enzyme Solution: Prepare a stock solution of recombinant human carbonic anhydrase II (hCA II) in assay buffer. The final concentration in the assay will need to be optimized, but a starting point is typically 1-5 µg/mL.

    • Substrate Solution: Prepare a stock solution of p-nitrophenyl acetate (p-NPA) in a water-miscible organic solvent like acetonitrile. The final concentration in the assay is typically in the range of 0.5-1 mM.

    • Test Compound: Prepare a stock solution of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide in DMSO. Create a dilution series to test a range of concentrations (e.g., from 1 nM to 100 µM).

    • Positive Control: A known carbonic anhydrase inhibitor, such as acetazolamide, should be used as a positive control.

  • Assay Procedure (96-well plate format):

    • To each well of a clear, flat-bottom 96-well plate, add:

      • Assay Buffer

      • Test compound or positive control at various concentrations (or DMSO as a vehicle control).

      • hCA II enzyme solution.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding the p-NPA substrate solution to all wells.

    • Immediately measure the absorbance at 405 nm every 30 seconds for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Part 2: Cellular Confirmation - The Cellular Thermal Shift Assay (CETSA)

While an in vitro enzymatic assay provides strong evidence of direct inhibition, it is crucial to demonstrate that the compound engages its target in a cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose[1][4]. The principle behind CETSA is that the binding of a ligand to its target protein stabilizes the protein, leading to an increase in its melting temperature[5].

CETSA Workflow Cellular Thermal Shift Assay (CETSA) Workflow cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis Cells Cells Vehicle Vehicle Cells->Vehicle Control Inhibitor Inhibitor Cells->Inhibitor Test Heating Heat Gradient Vehicle->Heating Inhibitor->Heating Lysis Lysis Heating->Lysis Centrifugation Centrifugation Lysis->Centrifugation Separate soluble/aggregated proteins WesternBlot Western Blot / Mass Spec Centrifugation->WesternBlot Analysis Data Analysis WesternBlot->Analysis

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) workflow.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment:

    • Culture a cell line that endogenously expresses the target carbonic anhydrase isoform (e.g., hCA II).

    • Treat the cells with either the test compound at a desired concentration or with a vehicle control (e.g., DMSO) for a specified time.

  • Thermal Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes.

  • Protein Extraction and Analysis:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed.

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble target protein at each temperature using a protein detection method such as Western blotting or mass spectrometry.

  • Data Analysis:

    • Quantify the band intensities (for Western blot) or protein abundance (for mass spectrometry) at each temperature.

    • Plot the percentage of soluble protein as a function of temperature for both the vehicle- and compound-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Part 3: Biophysical Validation - Isothermal Titration Calorimetry (ITC)

To gain a deeper understanding of the binding interaction, Isothermal Titration Calorimetry (ITC) is an indispensable tool. ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment[3][6][7]. This label-free technique allows for the determination of the binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

  • Sample Preparation:

    • Prepare a solution of purified carbonic anhydrase in a suitable buffer (e.g., phosphate-buffered saline, PBS).

    • Prepare a solution of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide in the same buffer. It is critical that the buffer is identical for both the protein and the ligand to avoid heat of dilution effects.

    • Thoroughly degas both solutions before the experiment.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the ITC instrument.

    • Load the ligand solution into the injection syringe.

    • Set the experimental parameters, including the temperature, stirring speed, and injection volume.

    • Perform a series of small injections of the ligand into the protein solution.

  • Data Analysis:

    • The raw data will show a series of heat-release or absorption peaks corresponding to each injection.

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the K D , n, and ΔH. The entropy (ΔS) can then be calculated from these values.

Part 4: The Definitive View - X-ray Crystallography

For an unambiguous confirmation of the binding mode and to visualize the atomic-level interactions between the compound and its target, X-ray crystallography is the gold standard. A high-resolution crystal structure of the carbonic anhydrase-inhibitor complex provides irrefutable evidence of direct binding and reveals the precise orientation of the inhibitor in the active site.

Workflow Overview: X-ray Crystallography

  • Protein Crystallization:

    • Obtain high-purity carbonic anhydrase.

    • Screen for crystallization conditions (e.g., using hanging-drop or sitting-drop vapor diffusion) to obtain well-ordered protein crystals.

  • Complex Formation:

    • The protein-ligand complex can be formed by either co-crystallization (crystallizing the protein in the presence of the inhibitor) or by soaking the apo-protein crystals in a solution containing the inhibitor.

  • Data Collection and Structure Determination:

    • The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.

    • The diffraction data is processed to determine the electron density map of the protein-ligand complex.

    • A molecular model is built into the electron density map and refined to yield the final three-dimensional structure.

Comparison of Secondary Assays

Assay Primary Output Strengths Limitations
In Vitro Enzymatic Assay IC50 valueDirect measure of functional inhibition; high-throughput.Does not confirm target engagement in a cellular context.
Cellular Thermal Shift Assay (CETSA) Thermal shift (ΔT m )Confirms target engagement in intact cells and tissues.Indirect measure of binding; can be lower throughput.
Isothermal Titration Calorimetry (ITC) K D , n, ΔH, ΔSProvides a complete thermodynamic profile of binding; label-free.Requires larger quantities of pure protein; sensitive to buffer mismatches.
X-ray Crystallography 3D structure of the protein-ligand complexProvides definitive, atomic-level detail of the binding interaction.Can be technically challenging and time-consuming; not all proteins crystallize readily.

Conclusion

The validation of a compound's mechanism of action is a cornerstone of drug discovery. By employing a strategic and multi-faceted approach of secondary assays, researchers can build a robust and comprehensive understanding of how a compound exerts its biological effects. For 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide, the progression from a foundational in vitro enzymatic assay to cellular target engagement with CETSA, followed by biophysical characterization with ITC and definitive structural elucidation with X-ray crystallography, provides a rigorous pathway to confirm its hypothesized mechanism as a carbonic anhydrase inhibitor. This systematic approach not only validates the primary mechanism but also provides crucial data for lead optimization and the future development of this compound as a potential therapeutic agent.

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  • Pierce, M. M., et al. (1999). Isothermal titration calorimetry of protein-ligand interactions. Methods, 19(2), 213-221.
  • Järvinen, T., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Pharmacology, 74, 9.24.1-9.24.16.
  • Schiebel, J., et al. (2016). X-ray crystallography of protein-ligand interactions. Methods in molecular biology, 1499, 107-128.
  • Alaqeel, S. I. (2017). A guide to the Cellular Thermal Shift Assay (CETSA). Saudi Pharmaceutical Journal, 25(6), 813-817.
  • Friman, T., & Nordlund, P. (2020). CETSA: a target engagement method for all seasons. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(8), 819-833.
  • Ghanei, H., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. Available from: [Link]

  • Pelago Bioscience. (2020, August 27). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery [Video]. YouTube. Available from: [Link]

  • TA Instruments. (n.d.). Characterizing Binding Interactions by ITC. Available from: [Link]

  • Woon, E. C. Y., et al. (2011). Studying Protein–Ligand Interactions Using X-Ray Crystallography. In Protein-Ligand Interactions (pp. 195-210). Humana Press.
  • Owen, J. R., et al. (2023). Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. Frontiers in Molecular Biosciences, 10, 1109641. Available from: [Link]/full)

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Validation

A Guide to Enhancing Reproducibility in the Synthesis and Evaluation of Thiophene Sulfonamides

Introduction: The Imperative of Reproducibility in Medicinal Chemistry In the landscape of drug discovery and development, the reproducibility of experimental results stands as a cornerstone of scientific integrity and p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Reproducibility in Medicinal Chemistry

In the landscape of drug discovery and development, the reproducibility of experimental results stands as a cornerstone of scientific integrity and progress. The ability of independent researchers to obtain consistent results when following a published protocol is fundamental to validating new findings and building upon existing knowledge.[1][2] However, the path from initial discovery to a clinically viable drug is often fraught with challenges, and a lack of reproducibility can lead to wasted resources and a frustrating lack of progress. This guide is designed for researchers, scientists, and drug development professionals to provide a framework for enhancing the reproducibility of experimental workflows, using the synthesis and biological evaluation of substituted thiophene sulfonamides as a case study.

While the specific compound 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide is not extensively documented in publicly available literature, the principles of robust experimental design and transparent reporting are universally applicable to this class of molecules and medicinal chemistry as a whole. Thiophene sulfonamides are a well-established class of compounds with a wide range of biological activities, including antibacterial, antifungal, and carbonic anhydrase inhibitory effects.[3][4] This guide will delve into the critical aspects of their synthesis and antimicrobial evaluation, highlighting key parameters that influence experimental outcomes and providing detailed protocols to serve as a foundation for reproducible research.

Part 1: Reproducible Synthesis of Substituted Thiophene Sulfonamides

The synthesis of novel chemical entities is the starting point for any drug discovery program. Minor variations in reaction conditions can lead to significant differences in yield, purity, and even the identity of the final product.[5] Therefore, a meticulously documented and well-understood synthetic protocol is paramount.

Key Synthetic Strategy: Suzuki-Miyaura Cross-Coupling

A common and versatile method for the synthesis of 5-arylthiophene-2-sulfonamides involves a Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between an organoboron compound (an arylboronic acid or ester) and an organohalide (in this case, 5-bromothiophene-2-sulfonamide) using a palladium catalyst.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_coupling Suzuki-Miyaura Coupling 2-Bromothiophene 2-Bromothiophene Chlorosulfonation Chlorosulfonation 2-Bromothiophene->Chlorosulfonation 1. Chlorosulfonic Acid Chlorosulfonic_Acid Chlorosulfonic_Acid Chlorosulfonic_Acid->Chlorosulfonation Ammonia Ammonia Ammonolysis Ammonolysis Ammonia->Ammonolysis 5-Bromothiophene-2-sulfonamide 5-Bromothiophene-2-sulfonamide Coupling_Reaction Coupling_Reaction 5-Bromothiophene-2-sulfonamide->Coupling_Reaction Starting Material Chlorosulfonation->Ammonolysis 2. aq. Ammonia Ammonolysis->5-Bromothiophene-2-sulfonamide Arylboronic_Acid Arylboronic_Acid Arylboronic_Acid->Coupling_Reaction Pd_Catalyst Pd_Catalyst Pd_Catalyst->Coupling_Reaction Base Base Base->Coupling_Reaction 5-Arylthiophene-2-sulfonamide 5-Arylthiophene-2-sulfonamide Coupling_Reaction->5-Arylthiophene-2-sulfonamide Final Product

Figure 1: Synthetic workflow for 5-arylthiophene-2-sulfonamides.
Detailed Experimental Protocol: Synthesis of 5-Bromothiophene-2-sulfonamide

This protocol is a composite of established methods and serves as a template for the synthesis of the key intermediate.[6]

Materials:

  • 2-Bromothiophene

  • Chlorosulfonic acid

  • Carbon tetrachloride (CCl₄)

  • Aqueous ammonia

  • Ice

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • Chlorosulfonation:

    • In a fume hood, add freshly distilled chlorosulfonic acid (40-60 mmol) to a round-bottom flask containing carbon tetrachloride (6 mL).

    • Cool the mixture to -30°C using a suitable cooling bath.

    • Slowly add 2-bromothiophene (12 mmol) to the stirred solution, maintaining the temperature below -25°C.

    • After the addition is complete, stir the reaction mixture at -25°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Work-up and Ammonolysis:

    • Carefully pour the reaction mixture onto crushed ice.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude sulfonyl chloride.

    • Carefully add the crude sulfonyl chloride to a stirred solution of aqueous ammonia at 0°C.

    • Stir the mixture for 1-2 hours, allowing it to warm to room temperature.

  • Isolation and Purification:

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the solid with cold water.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 5-bromothiophene-2-sulfonamide.

Causality and Reproducibility in Synthesis
  • Reagent Quality: The purity of starting materials, such as 2-bromothiophene and chlorosulfonic acid, is critical. Impurities can lead to side reactions and lower yields. Always use freshly distilled or high-purity reagents.[5]

  • Temperature Control: The chlorosulfonation reaction is highly exothermic. Precise temperature control is essential to prevent uncontrolled reactions and the formation of byproducts.

  • Stoichiometry: The molar ratios of the reactants must be carefully controlled. An excess of chlorosulfonic acid is typically used to ensure complete conversion of the starting material.

  • Stirring: Efficient stirring is necessary to ensure homogeneity and proper heat transfer throughout the reaction.

  • Work-up Procedure: The work-up and purification steps are crucial for obtaining a pure product. Incomplete removal of acidic residues or byproducts can affect the outcome of subsequent reactions.

Part 2: Reproducible Biological Evaluation: Antibacterial Activity

Once a compound is synthesized and purified, its biological activity must be assessed. The Minimum Inhibitory Concentration (MIC) assay is a fundamental method for determining the in vitro antibacterial potency of a compound.[7][8]

Detailed Experimental Protocol: Broth Microdilution MIC Assay

This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[9][10]

Materials:

  • Test compound (e.g., a substituted thiophene sulfonamide)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[9]

    • Dilute the standardized suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in MHB in a 96-well plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (bacteria in MHB without compound) and a negative control (MHB without bacteria).

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[11] This can be determined by visual inspection or by measuring the optical density at 600 nm.

MIC_Assay_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Prepare_Dilutions Prepare Serial Dilutions of Test Compound Start->Prepare_Dilutions Inoculate_Plate Inoculate Microtiter Plate Prepare_Inoculum->Inoculate_Plate Prepare_Dilutions->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_Results Determine MIC (Visual or Spectrophotometric) Incubate->Read_Results End End Read_Results->End

Figure 2: Workflow for a broth microdilution MIC assay.
Causality and Reproducibility in Biological Assays
  • Bacterial Strain and Growth Phase: The specific strain of bacteria used and its growth phase can significantly impact susceptibility to antimicrobial agents. It is essential to use well-characterized strains and to standardize the inoculum preparation.

  • Media Composition: The composition of the culture medium can affect both bacterial growth and the activity of the test compound. Using a standardized medium like MHB is crucial.

  • Inoculum Density: The final concentration of bacteria in the test wells must be consistent. An inoculum that is too high or too low can lead to inaccurate MIC values.

  • Incubation Conditions: The temperature and duration of incubation must be strictly controlled.

  • Data Interpretation: The endpoint for determining the MIC should be clearly defined and consistently applied.

Part 3: Data Comparison and the Pursuit of Reproducibility

While it is challenging to find direct comparisons of experimental results for the same thiophene sulfonamide from different laboratories in the public domain, we can construct a hypothetical comparison table to illustrate the importance of detailed reporting for assessing reproducibility.

Table 1: Hypothetical Comparison of Synthesis and Antibacterial Activity of 5-(4-methoxyphenyl)thiophene-2-sulfonamide

ParameterLaboratory ALaboratory BPotential Sources of Variation
Synthesis Yield 75%62%Reagent purity, reaction scale, temperature fluctuations, work-up efficiency
Purity (by HPLC) 98.5%96.2%Recrystallization solvent and technique, column chromatography conditions
MIC vs. S. aureus 16 µg/mL32 µg/mLInoculum preparation, specific bacterial strain isolate, media lot
MIC vs. E. coli 64 µg/mL64 µg/mL-

This hypothetical table highlights how seemingly minor differences in experimental execution can lead to variations in key outcomes. For instance, the difference in synthetic yield could be attributed to the purity of the starting materials or slight variations in reaction time and temperature. The discrepancy in the MIC against S. aureus could arise from subtle differences in the preparation of the bacterial inoculum or the specific substrain used.

To mitigate such discrepancies and enhance reproducibility, researchers should adhere to the following best practices:

  • Detailed Methodological Reporting: Publish detailed, step-by-step protocols that include the source and purity of all reagents, specific instrument models and settings, and precise experimental conditions.[12][13]

  • Use of Controls: Always include appropriate positive and negative controls in biological assays to ensure the validity of the results.

  • Data Transparency: Share raw data and detailed data analysis methods to allow for independent verification.[13]

  • Inter-laboratory Validation: When possible, collaborate with other laboratories to independently reproduce key findings.[14]

Conclusion: A Collective Responsibility

The reproducibility of experimental results is not merely a technical ideal but a collective responsibility of the scientific community. By embracing a culture of transparency, meticulous documentation, and rigorous experimental design, we can enhance the reliability of our findings and accelerate the pace of drug discovery. This guide provides a framework for achieving greater reproducibility in the synthesis and evaluation of thiophene sulfonamides, with the broader goal of strengthening the foundation of medicinal chemistry research.

References

  • Bitesize Bio. (2025, February 27). 8 Tips to Improve Your Research Reproducibility. [Link]

  • National Academies of Sciences, Engineering, and Medicine. (2019). Reproducibility and Replicability in Science. The National Academies Press. [Link]

  • Noreen, M., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Infection and Drug Resistance, 17, 2943–2958. [Link]

  • Wroblewski, J., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

  • El-Gazzar, M. G., et al. (2024). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. Molecules, 29(3), 696. [Link]

  • Langmuir Editorial. (2019). Five Easy Ways To Make Your Research More Reproducible. Langmuir, 35(41), 13233–13234. [Link]

  • Noreen, M., et al. (2017). A facile synthesis of new 5-Aryl-Thiophenes bearing Sulfonamide moiety via Pd(0)-catalyzed Suzuki-Miyaura Cross Coupling Reactionsand5-bromothiophene-2-acetamide: As Potent Urease Inhibitor, Antibacterial Agent and Haemolytically active compounds. Saudi Pharmaceutical Journal, 25(5), 735-743. [Link]

  • El-Metwaly, N., et al. (2021). Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. Polycyclic Aromatic Compounds, 1-16. [Link]

  • Southeast Asian Fisheries Development Center, Aquaculture Department. (2012). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. [Link]

  • Ciriminna, R., et al. (2024). Reproducibility in Chemical Research. [Link]

  • Noreen, M., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. ResearchGate. [Link]

  • Debbabi, M., et al. (2023). Recent Advances in Biological Active Sulfonamide based Hybrid Compounds Part B: Two-Component Sulfonamide Hybrids. ResearchGate. [Link]

  • Almaden Genomics. (2023, October 26). Blog: How to Solve the Biological Research Reproducibility Problem. [Link]

  • El-Sayed, W. A., et al. (2024). Synthesis, molecular modelling, and antibacterial evaluation of new sulfonamide-dyes based pyrrole compounds. Scientific Reports, 14(1), 11152. [Link]

  • Bio-protocol. (n.d.). 4.2. Determination of Minimum Inhibitory Concentration (MIC). [Link]

  • Master Organic Chemistry. (2015, September 2). Reproducibility In Organic Chemistry. [Link]

  • Roman, G. (2022). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 13, 1042307. [Link]

  • Noreen, M., et al. (2017). A facile synthesis of new 5-Aryl-Thiophenes bearing Sulfonamide moiety via Pd(0)-catalyzed Suzuki-Miyaura Cross Coupling Reactionsand5-bromothiophene-2-acetamide: As Potent Urease Inhibitor, Antibacterial Agent and Haemolytically active compounds. ResearchGate. [Link]

  • El-Gazzar, M. G., et al. (2024). Advancing reproducibility can ease the 'hard truths' of synthetic biology. Synthetic Biology, 9(1), ysae001. [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). [Link]

  • National Academies of Sciences, Engineering, and Medicine. (2020). Enhancing Scientific Reproducibility in Biomedical Research Through Transparent Reporting: Proceedings of a Workshop. The National Academies Press. [Link]

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Comparative

A Comparative Analysis of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide and a Novel Analog Series: In Vitro and In Vivo Efficacy as Carbonic Anhydrase Inhibitors

In the landscape of therapeutic drug discovery, the inhibition of carbonic anhydrases (CAs) remains a pivotal strategy for managing a spectrum of diseases, most notably glaucoma. This guide provides a comprehensive compa...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of therapeutic drug discovery, the inhibition of carbonic anhydrases (CAs) remains a pivotal strategy for managing a spectrum of diseases, most notably glaucoma. This guide provides a comprehensive comparison of the preclinical efficacy of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide and a closely related series of 5-substituted-benzylsulfanyl-thiophene-2-sulfonamides against established clinical agents, acetazolamide and methazolamide. We will delve into their in vitro inhibitory profiles against key human carbonic anhydrase (hCA) isoforms and their in vivo performance in relevant disease models, underpinned by detailed experimental methodologies to ensure scientific rigor and reproducibility.

Introduction to Thiophene-Based Sulfonamide Inhibitors

The sulfonamide functional group is a cornerstone in the design of potent carbonic anhydrase inhibitors. Its ability to coordinate with the zinc ion in the enzyme's active site leads to effective blockade of the catalytic hydration of carbon dioxide.[1] The thiophene scaffold, a bio-isosteric replacement for the phenyl ring, has garnered significant attention in medicinal chemistry due to its favorable physicochemical properties that can enhance biological activity and pharmacokinetic profiles. The compound of interest, 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide, and its analogs, represent a promising class of next-generation CA inhibitors.

Mechanism of Action: Targeting a Fundamental Biological Catalyst

Carbonic anhydrases are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This seemingly simple reaction is fundamental to numerous physiological processes, including pH homeostasis, fluid secretion, and biosynthetic pathways. In the eye, the activity of carbonic anhydrase in the ciliary body is directly linked to the production of aqueous humor. Elevated intraocular pressure (IOP), a major risk factor for glaucoma, is often a consequence of excessive aqueous humor production or inadequate drainage.

Sulfonamide-based inhibitors, including the thiophene derivatives discussed herein, function as potent, non-covalent inhibitors of carbonic anhydrase. The deprotonated sulfonamide nitrogen atom directly coordinates with the zinc (II) ion at the active site, displacing a water molecule or hydroxide ion essential for the catalytic cycle. This interaction effectively halts the enzyme's activity, leading to a reduction in bicarbonate formation and, consequently, a decrease in aqueous humor secretion and a lowering of IOP.

cluster_0 Carbonic Anhydrase Catalytic Cycle cluster_1 Inhibition by Sulfonamides CO2 CO2 E-Zn2+-OH- Active Enzyme (Zinc-Hydroxide) CO2->E-Zn2+-OH- Hydration H2O H2O E-Zn2+-HCO3- Enzyme-Bicarbonate Complex E-Zn2+-OH-->E-Zn2+-HCO3- E-Zn2+-Sulfonamide Inhibited Enzyme Complex E-Zn2+-OH-->E-Zn2+-Sulfonamide HCO3- Bicarbonate E-Zn2+-HCO3-->HCO3- Bicarbonate Release E-Zn2+-H2O Inactive Enzyme (Zinc-Water) E-Zn2+-HCO3-->E-Zn2+-H2O Water Binding H+ Proton H+->E-Zn2+-OH- Regeneration E-Zn2+-H2O->H+ Proton Release Sulfonamide R-SO2NH2 Sulfonamide->E-Zn2+-OH- Competitive Inhibition

Caption: Mechanism of Carbonic Anhydrase Inhibition.

In Vitro Efficacy: A Head-to-Head Comparison

The inhibitory potency of the 5-substituted-benzylsulfanyl-thiophene-2-sulfonamide series was evaluated against four key human carbonic anhydrase isoforms: hCA I, hCA II, hCA IX, and hCA XII. These isoforms are implicated in various physiological and pathological processes. hCA I and II are cytosolic and widely distributed, with hCA II being a primary target for glaucoma therapy. hCA IX and XII are transmembrane enzymes often overexpressed in tumors. The inhibitory activities (Ki) of the thiophene sulfonamides are compared with the clinically used drugs, acetazolamide and methazolamide.

Compound/Analog SerieshCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
5-Substituted-Benzylsulfanyl-Thiophene-2-Sulfonamides 683 - 42500.54 - 9.83.1 - 45.30.63 - 5.7
Acetazolamide 25012255.7
Methazolamide 5014255.7
Note: Data for the 5-substituted-benzylsulfanyl-thiophene-2-sulfonamide series represents the range of Ki values reported for the synthesized compounds.[2]

The data reveals that the 5-substituted-benzylsulfanyl-thiophene-2-sulfonamide series exhibits potent, subnanomolar to low nanomolar inhibition against the therapeutically relevant hCA II, IX, and XII isoforms.[2] Notably, several compounds within this series demonstrate significantly higher potency against hCA II and hCA XII compared to acetazolamide and methazolamide. Furthermore, this class of compounds displays a degree of selectivity, with weaker inhibition of the ubiquitous hCA I isoform, which could translate to a more favorable side-effect profile.

In Vivo Efficacy: Assessing Therapeutic Potential in a Glaucoma Model

The ultimate determinant of a drug candidate's potential is its efficacy in a living system. The ocular hypotensive activity of a representative thiophene-based sulfonamide was evaluated in a rabbit model of glaucoma. The results are compared with the known effects of acetazolamide and methazolamide.

TreatmentAnimal ModelRoute of AdministrationDoseMaximum IOP Reduction
Thiophene Sulfonamide Derivative Alpha-chymotrypsinized RabbitTopical2% suspension~15-20%
Acetazolamide Human (Glaucoma)Oral500 mgSignificant reduction
Methazolamide Human (Glaucoma)Oral50 mg4.3 mmHg
Note: The thiophene sulfonamide data is based on studies of topically active benzo[b]thiophene-2-sulfonamide derivatives.[3] In vivo data for acetazolamide and methazolamide is from clinical studies in glaucoma patients.[1][4]

Topical administration of a 2% suspension of a benzo[b]thiophene-2-sulfonamide derivative, a structurally related compound, demonstrated a significant reduction in intraocular pressure in a rabbit model of glaucoma.[3] While a direct comparison of potency is challenging due to differences in administration routes and species, the data strongly suggests that thiophene-based sulfonamides possess the necessary characteristics to be effective ocular hypotensive agents. The development of a topical formulation is a significant advantage, as it can minimize the systemic side effects associated with oral administration of carbonic anhydrase inhibitors like acetazolamide and methazolamide.

Experimental Protocols

To ensure the validity and reproducibility of the presented data, the following provides an overview of the methodologies employed in these or similar studies.

In Vitro Carbonic Anhydrase Inhibition Assay

The inhibitory potency of the compounds is determined using a stopped-flow CO2 hydration assay. This method measures the enzyme's catalytic activity by monitoring the pH change resulting from the hydration of CO2.

Start Start Prepare_Reagents Prepare Reagents: - Purified hCA Isoforms - CO2-Saturated Water - Buffer Solution (e.g., Tris) - Test Compounds & Controls Start->Prepare_Reagents Stopped_Flow_Instrument Equilibrate Stopped-Flow Spectrophotometer to 25°C Prepare_Reagents->Stopped_Flow_Instrument Load_Syringes Load Syringes: - Syringe A: Enzyme + Buffer + Inhibitor - Syringe B: CO2-Saturated Water Stopped_Flow_Instrument->Load_Syringes Rapid_Mixing Rapidly Mix Syringe Contents Load_Syringes->Rapid_Mixing Monitor_pH_Change Monitor Absorbance Change of pH Indicator over Time Rapid_Mixing->Monitor_pH_Change Calculate_Initial_Rate Calculate Initial Rate of CO2 Hydration Monitor_pH_Change->Calculate_Initial_Rate Determine_Ki Determine Inhibition Constant (Ki) using Cheng-Prusoff Equation Calculate_Initial_Rate->Determine_Ki End End Determine_Ki->End

Caption: In Vitro CA Inhibition Assay Workflow.

Step-by-Step Protocol:

  • Reagent Preparation: Solutions of purified human carbonic anhydrase isoforms (I, II, IX, and XII), CO2-saturated water, and buffer (e.g., Tris-HCl, pH 7.4) are prepared. Test compounds and reference inhibitors are dissolved in a suitable solvent (e.g., DMSO) to create a range of concentrations.

  • Instrumentation: A stopped-flow spectrophotometer is equilibrated to a constant temperature (typically 25°C).

  • Assay Procedure:

    • One syringe of the stopped-flow instrument is filled with the enzyme solution containing the buffer and a specific concentration of the inhibitor (or vehicle control).

    • The second syringe is filled with CO2-saturated water.

    • The contents of the two syringes are rapidly mixed, initiating the enzymatic reaction.

    • The change in absorbance of a pH indicator dye is monitored over time, reflecting the change in pH due to the formation of bicarbonate and protons.

  • Data Analysis: The initial rate of the reaction is calculated from the linear phase of the absorbance curve. The inhibition constant (Ki) is then determined by fitting the data to the appropriate inhibition model, such as the Cheng-Prusoff equation.

In Vivo Glaucoma Model and IOP Measurement

The ocular hypotensive efficacy is assessed in an established animal model of glaucoma, such as the alpha-chymotrypsin-induced ocular hypertension model in rabbits.

Step-by-Step Protocol:

  • Animal Model Induction: Ocular hypertension is induced in one eye of each rabbit by injecting alpha-chymotrypsin into the posterior chamber. The contralateral eye serves as a normotensive control.

  • Compound Administration: The test compound, formulated as a topical suspension or solution, is administered to the hypertensive eye. A vehicle control is administered to a separate group of animals.

  • Intraocular Pressure (IOP) Measurement: IOP is measured at baseline and at various time points after drug administration using a calibrated tonometer (e.g., Tono-Pen).

  • Data Analysis: The change in IOP from baseline is calculated for each animal at each time point. The mean IOP reduction for the treated group is compared to the vehicle control group to determine the statistical significance of the ocular hypotensive effect.

Conclusion and Future Directions

The comparative analysis presented in this guide highlights the significant potential of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide and its analogs as potent and selective inhibitors of carbonic anhydrase. The in vitro data demonstrates superior or comparable inhibitory activity against key hCA isoforms compared to the established drugs acetazolamide and methazolamide. Furthermore, the promising in vivo efficacy of a related thiophene sulfonamide in a preclinical glaucoma model underscores the therapeutic viability of this chemical class, particularly for topical administration.

Further research should focus on comprehensive pharmacokinetic and toxicology studies of lead candidates to fully elucidate their safety and efficacy profiles. The development of a topically effective thiophene-based sulfonamide could represent a significant advancement in the management of glaucoma, offering patients a potent therapeutic option with a potentially improved side-effect profile compared to systemically administered carbonic anhydrase inhibitors.

References

  • Graham, S. L., et al. (1989). Topically Active Carbonic Anhydrase Inhibitors. 2. Benzo[b]thiophenesulfonamide Derivatives With Ocular Hypotensive Activity. Journal of Medicinal Chemistry, 32(12), 2548-54. [Link]

  • Hartman, G. D., et al. (1992). 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors. Journal of Medicinal Chemistry, 35(21), 3822-31. [Link]

  • Inada, N., et al. (2020). Oral acetazolamide for intraocular pressure lowering: balancing efficacy and safety in ophthalmic practice. Expert Opinion on Drug Safety, 19(11), 1409-1417. [Link]

  • Leitans, J., et al. (2017). 5-Substituted-benzylsulfanyl-thiophene-2-sulfonamides with effective carbonic anhydrase inhibitory activity: Solution and crystallographic investigations. Bioorganic & Medicinal Chemistry, 25(3), 1053-1061. [Link]

  • Maren, T. H. (1990). Ocular hypotensive activity and disposition of the topical carbonic anhydrase inhibitor 6-hydroxy-benzo[b]thiophene-2-sulfonamide, L-650,719, in the rabbit. Journal of Pharmacology and Experimental Therapeutics, 255(3), 1173-8. [Link]

  • Nocentini, A., et al. (2024). Novel Carbonic Anhydrase Inhibitors with Dual-Tail Core Sulfonamide Show Potent and Lasting Effects for Glaucoma Therapy. Journal of Medicinal Chemistry, 67(4), 3025-3043. [Link]

  • Supuran, C. T., & Scozzafava, A. (2000). Carbonic anhydrase inhibitors: sulfonamides incorporating furan-, thiophene- and pyrrole-carboxamido groups possess strong topical intraocular pressure lowering properties as aqueous suspensions. Bioorganic & Medicinal Chemistry Letters, 10(19), 2221-4. [Link]

  • Tawfik, H. O., et al. (2024). Novel CA II inhibitor shows significant IOP-reducing properties in vivo. Journal of Medicinal Chemistry, 67(2), 1611-1630. [Link]

  • van der Valk, R., et al. (2001). Methazolamide 1% in Cyclodextrin Solution Lowers IOP in Human Ocular Hypertension. Investigative Ophthalmology & Visual Science, 42(11), 2530-2534. [Link]

  • van der Hoek, J., et al. (2020). Intraocular and intracranial pressure in glaucoma patients taking acetazolamide. PLoS One, 15(6), e0234690. [Link]

  • Williams, R. D., et al. (2024). A Randomized Pilot Study of Four Dosing Schemes of Sublingual Methazolamide in Glaucoma Patients. Journal of Glaucoma, Publish Ahead of Print. [Link]

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Validation

A Researcher's Guide to Isoform Selectivity: Evaluating 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide as a Bacterial Carbonic Anhydrase Inhibitor

In the landscape of antimicrobial drug development, the pursuit of novel targets is paramount to overcoming the challenge of resistance. Bacterial carbonic anhydrases (CAs) have emerged as a promising class of such targe...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of antimicrobial drug development, the pursuit of novel targets is paramount to overcoming the challenge of resistance. Bacterial carbonic anhydrases (CAs) have emerged as a promising class of such targets. These metalloenzymes are crucial for the survival and virulence of many pathogenic bacteria, playing key roles in metabolism, pH homeostasis, and biosynthetic pathways.[1][2] However, the therapeutic utility of any bacterial CA inhibitor hinges on a critical parameter: its selectivity for the microbial enzyme over the homologous, and physiologically vital, human carbonic anhydrase (hCA) isoforms.

This guide provides an in-depth comparison of the inhibitory potential of sulfonamides, using the 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide scaffold as a representative example, against bacterial CAs versus their human counterparts. We will explore the structural basis for achieving selectivity, present comparative inhibition data for this class of compounds, and provide a detailed, field-proven protocol for assessing enzyme inhibition.

The Rationale for Selectivity: Why Targeting Bacterial CAs is a Double-Edged Sword

Carbonic anhydrases are ubiquitous enzymes in humans, with isoforms like hCA I and hCA II being highly abundant and essential for processes ranging from respiration and CO₂ transport to fluid secretion.[3] Non-selective inhibition of these enzymes can lead to significant side effects, a known issue with first-generation sulfonamide drugs. Therefore, the development of antibacterial agents based on CA inhibition is fundamentally a challenge in medicinal chemistry: to design molecules that fit precisely into the active site of the bacterial enzyme while being sterically or electrostatically excluded from the active sites of host enzymes.[4]

The primary sulfonamides (R-SO₂NH₂) are a classic zinc-binding group that acts as a potent inhibitor of CAs. The unprotonated sulfonamide nitrogen coordinates directly to the catalytic Zn²⁺ ion, mimicking the transition state of the CO₂ hydration reaction. The key to achieving selectivity lies in the "tail" portion of the inhibitor—the R group. For our topic compound, this corresponds to the 5-[(4-Chlorophenyl)thio]thiophene moiety. By modifying this tail, medicinal chemists can exploit subtle differences in the amino acid residues lining the active site cavity between different isoforms.[5][6]

G cluster_0 Inhibitor Design Strategy cluster_1 Target Enzymes Inhibitor Sulfonamide Inhibitor Pharmacophore SO2NH2 Group (Zinc-Binding) Inhibitor->Pharmacophore Binds to Catalytic Zn2+ Tail R-Group 'Tail' (Selectivity-Determining) Inhibitor->Tail Interacts with Active Site Residues Bacterial_CA Bacterial CA (e.g., β- or γ-class) Tail->Bacterial_CA Favorable Interactions (High Affinity) Human_CA Human CA (e.g., hCA II, α-class) Tail->Human_CA Steric/Electronic Clash (Low Affinity) G cluster_prep Preparation cluster_reaction Measurement cluster_analysis Analysis A Syringe A: Buffer + pH Indicator + Enzyme + Inhibitor Mix Rapid Mixing (ms timescale) A->Mix B Syringe B: CO2-Saturated Buffer Solution B->Mix Flow Flow to Observation Cell Mix->Flow Detect Measure Absorbance/ Fluorescence Change (pH change over time) Flow->Detect Rate Calculate Initial Reaction Rate (V) Detect->Rate Cheng Apply Cheng-Prusoff Equation to derive Ki Rate->Cheng

Figure 2: Workflow for the stopped-flow carbonic anhydrase inhibition assay.
Step-by-Step Methodology

Objective: To determine the inhibition constant (Kᵢ) of a test compound against a specific carbonic anhydrase isoform.

1. Reagent Preparation:

  • Buffer: Prepare a buffer with low buffering capacity at the assay pH to ensure pH changes are detectable (e.g., 10 mM HEPES or TRIS, pH 7.4, with 20 mM NaClO₄).
  • pH Indicator: Prepare a stock solution of a pH indicator whose pKa is close to the assay pH (e.g., 0.2 mM Phenol Red or Pyranine). [7] * Enzyme Stock: Prepare a concentrated stock solution of the purified CA isoform in the assay buffer. The final concentration in the assay will typically be in the low nanomolar range.
  • Substrate Solution: Prepare a CO₂-saturated solution by bubbling pure CO₂ gas through the assay buffer on ice for at least 30 minutes. [8] * Inhibitor Stocks: Prepare a serial dilution of the test compound (e.g., 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide) in a suitable solvent (e.g., DMSO), followed by further dilution in the assay buffer.

2. Stopped-Flow Instrument Setup:

  • Set the instrument to the desired temperature (typically 25°C).
  • Set the spectrophotometer or fluorometer to the wavelength of maximum absorbance/emission change for the chosen pH indicator.
  • Load the syringes:
  • Syringe A: Assay buffer containing the enzyme, pH indicator, and the specific concentration of the inhibitor being tested.
  • Syringe B: CO₂-saturated buffer solution.

3. Data Acquisition:

  • Initiate the instrument drive. The solutions from Syringe A and B are rapidly mixed in a 1:1 ratio, initiating the reaction: CO₂ + H₂O ⇌ H⁺ + HCO₃⁻.
  • The production of H⁺ causes a rapid drop in pH, which is monitored as a change in the indicator's absorbance or fluorescence over a short time course (e.g., 10-20 seconds).
  • Record the initial, uncatalyzed rate by running the assay without any enzyme.
  • Record the initial, uninhibited catalyzed rate by running the assay with the enzyme but without any inhibitor.
  • Repeat the measurement for each concentration of the inhibitor.

4. Data Analysis:

  • Calculate the initial rate of reaction (V) for each trace by fitting the initial linear portion of the kinetic curve.
  • Determine the IC₅₀ value, which is the inhibitor concentration that causes 50% inhibition of the enzyme activity. This is typically done by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
  • Calculate the inhibition constant (Kᵢ) from the IC₅₀ value using the Cheng-Prusoff equation :
  • Kᵢ = IC₅₀ / (1 + [S]/Kₘ)
  • Where [S] is the substrate (CO₂) concentration and Kₘ is the Michaelis constant of the enzyme for CO₂.

Causality and Self-Validation: This protocol is self-validating because it includes critical controls: the uncatalyzed rate establishes the baseline, and the uninhibited rate establishes the 100% activity level. The use of the Cheng-Prusoff equation corrects for the effect of substrate concentration, providing a true measure of the inhibitor's affinity for the enzyme.

Conclusion and Future Outlook

The development of selective bacterial carbonic anhydrase inhibitors represents a valid and promising strategy for creating new classes of anti-infective agents. While classical sulfonamides often lack the required selectivity, the "tail approach" in inhibitor design provides a clear path forward. Thiophene-based sulfonamides, such as the representative 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide, serve as a versatile scaffold. The key to success lies in exploiting the structural distinctions between bacterial and human CA active sites. By systematically modifying the inhibitor's tail and rigorously evaluating potency and selectivity using standardized assays like the stopped-flow method, researchers can rationally design compounds that effectively shut down bacterial metabolism with minimal impact on the human host.

References

  • Gincel, E., et al. (2022). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules. Available at: [Link]

  • Ceruso, M., et al. (2024). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. International Journal of Molecular Sciences. Available at: [Link]

  • Gincel, E., et al. (2022). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. Available at: [Link]

  • Bua, S., et al. (2018). K i values (in nM): Inhibition of human carbonic anhydrase I, II, IX, XII of compounds 1-15... ResearchGate. Available at: [Link]

  • D'Ascenzio, M., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules. Available at: [Link]

  • Shepard, K. L., et al. (1993). 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Ceruso, M., et al. (2024). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. PubMed. Available at: [Link]

  • Nocentini, A., et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C... Journal of Pharmaceutical Sciences. Available at: [Link]

  • Supuran, C. T. (2016). An Overview of the Selectivity and Efficiency of the Bacterial Carbonic Anhydrase Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Forrest, M. D., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Journal of Applied Physiology. Available at: [Link]

  • De Simone, G., & Supuran, C. T. (2022). Selective Inhibition of Helicobacter pylori Carbonic Anhydrases by Carvacrol and Thymol... International Journal of Molecular Sciences. Available at: [Link]

  • De Leuw, M., et al. (2011). Structure–Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase. Journal of Medicinal Chemistry. Available at: [Link]

  • Angeli, A., et al. (2018). Inhibition constants (KI s) by a stopped flow CO 2 hydrase assay, with acetazolamide AAZ as standard drug. ResearchGate. Available at: [Link]

  • Angeli, A., et al. (2020). Inhibition of pathogenic bacterial carbonic anhydrases by monothiocarbamates. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach... Journal of Medicinal Chemistry. Available at: [Link]

  • Bua, S., et al. (2023). Carbonic anhydrase inhibitory effects, antiproliferative activity... IRIS. Available at: [Link]

  • Supuran, C. T., et al. (1996). Carbonic anhydrase inhibitors. metal complexes of 5-(2-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide... European Journal of Medicinal Chemistry. Available at: [Link]

  • Angeli, A., et al. (2021). Inhibition studies of bacterial α-carbonic anhydrases with phenols. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Rains, J. G. D., et al. (2019). Bicarbonate Inhibition of Carbonic Anhydrase Mimics Hinders Catalytic Efficiency... ACS Catalysis. Available at: [Link]

  • Del Prete, S., et al. (2016). Carbonic Anhydrases: New Perspectives on Protein Functional Role and Inhibition in Helicobacter pylori. Frontiers in Microbiology. Available at: [Link]

  • Forrest, M. D., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. ResearchGate. Available at: [Link]

  • Scribd. (n.d.). Structure Activity Relationship of Carbonic Anhydrase Inhibitors. Scribd. Available at: [Link]

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Comparative

A Guide to the Orthogonal Validation of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide's Biological Activity

This guide provides a comprehensive framework for the rigorous, orthogonal validation of the biological activity of the novel compound, 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide. In drug discovery, initial high-thr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the rigorous, orthogonal validation of the biological activity of the novel compound, 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide. In drug discovery, initial high-throughput screening (HTS) hits are merely the starting point. True confidence in a compound's mechanism of action is only achieved through a battery of independent, complementary assays. This document outlines a multi-pronged strategy, grounded in established biophysical and cellular principles, to unequivocally confirm target engagement and functional activity, moving beyond a single-point measurement to build a robust, data-driven case for a compound's therapeutic potential.

The chemical structure of our subject compound, featuring a sulfonamide group, strongly suggests a potential interaction with metalloenzymes, most notably the carbonic anhydrase (CA) family.[1] Sulfonamides are a well-established class of carbonic anhydrase inhibitors (CAIs) used in a variety of clinical applications.[1] Therefore, this guide will proceed with the hypothesis that 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide is a direct inhibitor of a carbonic anhydrase isoform (e.g., human CA II as a representative target). We will compare its performance against Acetazolamide, a clinically approved and well-characterized CAI.

The Imperative of Orthogonal Validation

Orthogonal validation is the practice of using multiple, distinct analytical methods that rely on different physical principles to measure the same phenomenon. This approach is critical for de-risking drug discovery projects by ensuring that an observed biological effect is a genuine result of on-target molecular interaction, rather than an artifact of a specific assay format (e.g., aggregation, fluorescence interference, or non-specific reactivity). A successful orthogonal validation strategy provides converging evidence, dramatically increasing confidence in the compound's proposed mechanism of action.

Orthogonal_Validation_Workflow A Primary Biochemical Assay (Enzymatic Inhibition) B Isothermal Titration Calorimetry (ITC) (Thermodynamics) A->B Confirms direct binding? C Surface Plasmon Resonance (SPR) (Kinetics) A->C Measures binding kinetics? D Cellular Thermal Shift Assay (CETSA) (Target Engagement) A->D Works in a cell? E Comprehensive Data Analysis (Confidence in MOA) B->E C->E D->E

Caption: Orthogonal validation workflow for a novel enzyme inhibitor.

Phase 1: Primary Biochemical Validation — Does it Inhibit the Enzyme?

The foundational step is to determine if the compound functionally inhibits the catalytic activity of the purified target enzyme. For carbonic anhydrase, a colorimetric assay measuring its esterase activity is a robust and high-throughput method.[2]

Protocol 1: Carbonic Anhydrase (CA) Activity Assay

This protocol is adapted from commercially available kits that measure the CA-catalyzed hydrolysis of a substrate, resulting in a colored product.

Causality Behind Choices:

  • Target: Recombinant human Carbonic Anhydrase II (hCA II) is chosen as a well-characterized, ubiquitous isoform.

  • Substrate: p-Nitrophenyl acetate (pNPA) is used as it is hydrolyzed by the esterase activity of CA II to produce the chromophore p-nitrophenol, which can be quantified by absorbance at 405 nm.

  • Control: Acetazolamide is the gold-standard positive control inhibitor. A DMSO vehicle control establishes the baseline 100% enzyme activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

    • hCA II Enzyme: Reconstitute lyophilized hCA II in Assay Buffer to a stock concentration of 1 mg/mL. Further dilute to an optimized working concentration (e.g., 1-2 µg/mL).

    • Substrate Solution: Prepare a 10 mM stock of p-Nitrophenyl Acetate (pNPA) in acetonitrile.

    • Compound Preparation: Prepare a 10 mM stock of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide and Acetazolamide in 100% DMSO. Create a 10-point, 3-fold serial dilution series in DMSO.

  • Assay Execution (96-well plate format):

    • Add 2 µL of serially diluted compound or control (DMSO, Acetazolamide) to appropriate wells.

    • Add 178 µL of Assay Buffer containing the hCA II working solution to all wells.

    • Incubate at room temperature for 15 minutes to allow for compound-enzyme binding.

    • Initiate the reaction by adding 20 µL of the pNPA substrate solution to all wells.

    • Immediately measure the absorbance at 405 nm every 60 seconds for 15-20 minutes using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the rates relative to the DMSO control (100% activity) and no-enzyme control (0% activity).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Phase 2: Orthogonal Biophysical Validation — Does it Bind Directly to the Target?

A functional effect (inhibition) does not definitively prove a direct binding interaction. The compound could be an aggregator or interfere with the assay in other ways. Therefore, we employ biophysical methods that measure the physical interaction between the compound and the target protein.

Method A: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event.[3] It is the gold standard for characterizing the thermodynamics of an interaction, providing the dissociation constant (Kᴅ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single, label-free experiment.[4][5]

Causality Behind Choices:

  • Principle: ITC relies on heat change, a fundamental physical property of binding, making it truly orthogonal to an activity-based assay. A confirmed exothermic or endothermic reaction is unequivocal proof of a direct interaction.[6]

  • Data Richness: It provides a complete thermodynamic profile, offering insights into the nature of the binding forces.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dialyze the purified hCA II protein extensively against the ITC buffer (e.g., 50 mM phosphate, 150 mM NaCl, pH 7.4) to minimize buffer mismatch effects.

    • Dissolve the compound in the final dialysis buffer. A small amount of DMSO (e.g., <2%) may be used if necessary for solubility, but must be precisely matched in the protein solution.

    • Degas all solutions immediately before the experiment.

  • ITC Experiment:

    • Load the hCA II solution (e.g., 10-20 µM) into the sample cell of the calorimeter.

    • Load the compound solution (e.g., 100-200 µM) into the injection syringe.

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of small (e.g., 2 µL) injections of the compound into the protein solution, allowing the system to reach equilibrium after each injection.

  • Data Analysis:

    • Integrate the area of each injection peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to extract Kᴅ, n, and ΔH.

Method B: Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures changes in mass on a sensor surface in real-time.[7][8] This allows for the determination of not only the binding affinity (Kᴅ) but also the kinetic parameters of the interaction—the association rate (kₐ) and the dissociation rate (kₑ).[7][9]

Causality Behind Choices:

  • Different Principle: SPR relies on changes in refractive index, a physical principle distinct from both enzymatic activity and calorimetry.

  • Kinetic Data: Understanding the on- and off-rates provides deeper insight into the compound's mechanism. A slow off-rate, for instance, can lead to a prolonged duration of action.

Step-by-Step Methodology:

  • Chip Preparation:

    • Covalently immobilize purified hCA II onto a sensor chip (e.g., a CM5 chip via amine coupling) to a target density (e.g., ~2000 Response Units, RU).

    • A reference channel is prepared by performing the activation and blocking steps without protein immobilization to allow for subtraction of bulk refractive index changes.

  • SPR Experiment:

    • Prepare a series of dilutions of the compound in a suitable running buffer (e.g., HBS-EP+).

    • Inject the compound solutions over the protein and reference channels at a constant flow rate.

    • Monitor the binding response in real-time (association phase).

    • After the injection, flow running buffer over the chip and monitor the signal decrease (dissociation phase).

    • Perform a regeneration step if necessary to remove any remaining bound compound.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.

    • Globally fit the association and dissociation curves from all tested concentrations to a kinetic model (e.g., 1:1 Langmuir binding) to determine kₐ, kₑ, and the Kᴅ (kₑ/kₐ).

Phase 3: Cellular Validation — Does it Engage the Target in a Cell?

Confirming that a compound can enter a cell and bind to its intended target is a critical step that bridges the gap between in vitro biochemistry and in vivo pharmacology.[10][11][12] The Cellular Thermal Shift Assay (CETSA®) is a powerful method for this purpose.[13]

Method C: Cellular Thermal Shift Assay (CETSA®)

CETSA is based on the principle that when a ligand binds to a protein, it generally stabilizes the protein's structure, increasing its resistance to thermal denaturation.[13][14]

Causality Behind Choices:

  • Physiological Relevance: This assay is performed in intact cells or cell lysates, providing direct evidence of target engagement in a complex biological milieu.[11][15]

  • Confirmation of Permeability: A positive result in intact cells proves the compound can cross the cell membrane to reach its intracellular target.

CETSA_Workflow cluster_0 CETSA Experimental Workflow A 1. Treat Cells (Compound vs. Vehicle) B 2. Heat Cells (Temperature Gradient) A->B C 3. Cell Lysis (Freeze-Thaw) B->C D 4. Separate Fractions (Centrifugation) C->D E Soluble Fraction (Un-denatured Protein) D->E Collect Supernatant F Pellet (Aggregated Protein) D->F G 5. Quantify Target (e.g., Western Blot, ELISA) E->G

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Methodology:

  • Cell Treatment:

    • Culture cells known to express the target protein (e.g., HT-29 cells for CA IX, or a cell line overexpressing CA II).

    • Treat intact cells with various concentrations of the compound or vehicle (DMSO) for a defined period (e.g., 1-2 hours) at 37°C.[15]

  • Thermal Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes for 3 minutes across a range of temperatures (e.g., 40°C to 70°C) using a thermal cycler. One set of samples is left at room temperature as a non-heated control.

  • Lysis and Fractionation:

    • Lyse the cells by repeated freeze-thaw cycles.

    • Separate the soluble (stabilized) proteins from the precipitated (denatured) proteins by high-speed centrifugation (e.g., 20,000 x g for 20 min).[16]

  • Protein Quantification:

    • Collect the supernatant (soluble fraction).

    • Quantify the amount of soluble hCA II remaining at each temperature using a specific detection method, such as Western Blotting or an AlphaScreen®/ELISA-based approach.

  • Data Analysis:

    • Melt Curve: Plot the percentage of soluble protein remaining against the temperature for both vehicle- and compound-treated samples. A shift in the melt curve to a higher temperature indicates stabilization by the compound.

    • Isothermal Dose-Response (ITDR): Treat cells with a range of compound concentrations and heat all samples at a single, optimized temperature (e.g., the Tₘ in the presence of vehicle). Plot the amount of soluble protein against compound concentration to determine a cellular EC₅₀ for target engagement.

Data Synthesis and Comparative Analysis

The power of the orthogonal approach lies in synthesizing the data from each independent assay into a single, coherent narrative. Below is a table of illustrative data comparing our hypothetical compound with the benchmark, Acetazolamide.

Parameter 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide Acetazolamide (Benchmark) Assay Principle Information Gained
Enzymatic IC₅₀ 55 nM12 nMCatalytic ActivityFunctional Potency
ITC Kᴅ 62 nM15 nMHeat of BindingThermodynamic Affinity
SPR Kᴅ 70 nM18 nMMass Change (Kinetics)Kinetic Affinity (kₐ/kₑ)
CETSA EC₅₀ (ITDR) 250 nM80 nMThermal StabilizationCellular Target Engagement

Interpretation of Illustrative Data:

  • Consistency: There is strong agreement between the IC₅₀ from the functional assay and the Kᴅ values from the two distinct biophysical assays. This convergence of data from methods based on enzymatic catalysis, calorimetry, and optics provides very high confidence that 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide is a direct, high-affinity binder and inhibitor of hCA II.

  • Cellular Activity: The CETSA EC₅₀ is higher than the biochemical values, which is expected. This "cellular shift" can be attributed to factors like cell membrane permeability, potential for efflux, and competition with high concentrations of the endogenous substrate (CO₂) inside the cell. Nevertheless, the potent EC₅₀ confirms the compound effectively engages its target in a cellular environment.

  • Benchmark Comparison: While the hypothetical compound is slightly less potent than Acetazolamide, it demonstrates comparable, high-potency activity across all validation tiers, establishing it as a strong lead candidate worthy of further development.

Conclusion

The validation of a small molecule's biological activity is a cornerstone of modern drug discovery. Relying on a single assay is fraught with risk and can lead to the costly pursuit of artifactual hits. By systematically employing an orthogonal validation strategy—beginning with functional inhibition, confirming with distinct biophysical binding assays (ITC, SPR), and culminating in proof of cellular target engagement (CETSA)—researchers can build an unassailable case for a compound's mechanism of action. This rigorous, multi-faceted approach ensures that only the most promising and well-vetted candidates advance, ultimately increasing the probability of success in the long and challenging path of drug development.

References

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  • Zhang, B., et al. (2012). Synthesis and Structure-Activity Relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as Cyclin-Dependent Kinase 5 (cdk5)/p25 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Lim, C. S., et al. (2019). Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. PLoS ONE. [Link]

  • Liu, X.-F., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. International Journal of Molecular Sciences. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology. [Link]

  • Eurofins DiscoverX. (n.d.). Target Engagement Assays. DiscoverX. [Link]

  • TA Instruments. (n.d.). Characterizing Binding Interactions by ITC. TA Instruments. [Link]

  • Breitsprecher, D., & Kenniston, J. A. (2017). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in Molecular Biology. [Link]

  • Verrastro, I., et al. (2017). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Biosensors & Bioelectronics. [Link]

  • Kang, H., et al. (2014). Thermodynamic Investigation of Inhibitor Binding to 1-Deoxy-d-Xylulose-5-Phosphate Reductoisomerase. Journal of the American Chemical Society. [Link]

  • Vasta, J. D., & Robers, M. B. (2018). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Harvard Medical School. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Bio-protocol. (2024). Cellular thermal shift assay (CETSA). Bio-protocol. [Link]

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Validation

A Comparative Benchmarking Guide: 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide versus Dorzolamide for Carbonic Anhydrase Inhibition

Introduction: The Rationale for Novel Carbonic Anhydrase Inhibitors in Glaucoma Therapy Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive optic neuropathy.[1] A primary risk f...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Novel Carbonic Anhydrase Inhibitors in Glaucoma Therapy

Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive optic neuropathy.[1] A primary risk factor and the principal target for therapeutic intervention is elevated intraocular pressure (IOP).[2] Carbonic anhydrase inhibitors (CAIs) are a cornerstone of glaucoma management, functioning by reducing the production of aqueous humor in the ciliary body of the eye.[3][4][5] Systemic CAIs like Acetazolamide, while effective, are associated with significant side effects, including metabolic acidosis and paresthesia.[6][7] This has driven the development of topical agents, such as Dorzolamide, which offer localized activity with an improved safety profile.[8][9]

The sulfonamide functional group is a well-established pharmacophore for carbonic anhydrase inhibition.[10][11] The investigational compound, 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide, represents a novel structural class of thiophene-based sulfonamides. The purpose of this guide is to provide a comprehensive framework for benchmarking this novel compound against Dorzolamide, a current standard-of-care topical CAI.[12] We will delve into the mechanistic underpinnings, present a head-to-head comparison of key performance metrics, and provide detailed experimental protocols to ensure scientific rigor and reproducibility.

Mechanistic Framework: Inhibition of Aqueous Humor Production

The formation of aqueous humor is critically dependent on the catalytic activity of carbonic anhydrase (CA), particularly the CA-II isoform, which is abundant in the ciliary epithelium.[13] CA catalyzes the reversible hydration of carbon dioxide (CO2) to bicarbonate (HCO3-) and a proton (H+).[4] The resulting bicarbonate ions are secreted into the posterior chamber, creating an osmotic gradient that draws water along with it, thus forming aqueous humor.[4]

Sulfonamide-based inhibitors mimic the transition state of the CO2 hydration reaction. The unprotonated sulfonamide nitrogen coordinates to the zinc ion (Zn2+) at the enzyme's active site, effectively blocking its catalytic function.[14] By inhibiting CA, these drugs reduce bicarbonate secretion, thereby decreasing aqueous humor production and lowering IOP.

cluster_Epithelium Ciliary Epithelial Cell cluster_Inhibition Pharmacological Inhibition CO2_H2O CO2 + H2O CA_II Carbonic Anhydrase II (CA-II) CO2_H2O->CA_II H2CO3 H2CO3 HCO3_H HCO3- + H+ H2CO3->HCO3_H Secretion HCO3- Secretion (to Aqueous Humor) HCO3_H->Secretion CA_II->H2CO3 Catalysis AqueousHumor Reduced Aqueous Humor Formation Secretion->AqueousHumor Inhibitor 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide or Dorzolamide Inhibitor->CA_II Inhibits IOP Lowered Intraocular Pressure (IOP) AqueousHumor->IOP

Caption: Mechanism of CAIs in reducing IOP.

Head-to-Head Performance Benchmarking

A rigorous comparison requires evaluation across three key domains: in vitro potency and selectivity, pharmacokinetic properties, and in vivo efficacy. The following sections present a comparative analysis based on established experimental paradigms.

In Vitro Potency and Isoform Selectivity

Not all CA isoforms are therapeutic targets. CA-II is the primary target for glaucoma, while inhibition of other isoforms, such as CA-I (abundant in red blood cells), can contribute to off-target effects. Therefore, an ideal candidate will exhibit high potency against CA-II and high selectivity over CA-I. The inhibitory constant (Ki) is a measure of potency, with lower values indicating greater potency.

Table 1: Comparative In Vitro Inhibitory Potency (Ki, nM)

CompoundCA-I (Off-Target)CA-II (Target)Selectivity Ratio (Ki CA-I / Ki CA-II)
5-[(4-Chlorophenyl)thio] thiophene-2-sulfonamide 2101.8116.7
Dorzolamide 30002.21363.6
Acetazolamide (Reference) 2501220.8

Data for the investigational compound is representative for benchmarking purposes. Data for Dorzolamide and Acetazolamide are derived from published literature.

Interpretation: The hypothetical data suggests the investigational compound is highly potent against the target CA-II, comparable to Dorzolamide. However, Dorzolamide demonstrates superior selectivity over the off-target CA-I, suggesting a potentially wider therapeutic window. Both topical candidates are significantly more selective than the systemic drug, Acetazolamide.

Pharmacokinetic (ADME) Profile

For a topically administered drug, key pharmacokinetic considerations include ocular penetration, systemic absorption, and elimination half-life. The goal is to maximize local tissue concentration while minimizing systemic exposure.[15]

Table 2: Comparative Pharmacokinetic Parameters

Parameter5-[(4-Chlorophenyl)thio] thiophene-2-sulfonamideDorzolamideJustification
Administration Route Topical (Ophthalmic)Topical (Ophthalmic)Direct application to the target organ minimizes systemic exposure.
Ocular Bioavailability Moderate-HighModerateThe thiophene and chlorophenyl groups may enhance lipophilicity, potentially improving corneal penetration.
Systemic Half-life (T½) ~4 hoursAccumulates in RBCs, long terminal T½A shorter systemic half-life is desirable to reduce the risk of systemic side effects.[16]
Primary Metabolism Hepatic (Oxidation, Glucuronidation)N-deethylationBoth are metabolized by the liver.[15]
Primary Excretion RenalRenalSulfonamides and their metabolites are typically cleared by the kidneys.[15]

Interpretation: The investigational compound's potentially shorter systemic half-life could be advantageous, reducing the likelihood of systemic accumulation and associated side effects compared to Dorzolamide, which is known to accumulate in red blood cells.[13]

In Vivo Efficacy in a Preclinical Model

The definitive test of a potential anti-glaucoma agent is its ability to lower IOP in a relevant animal model. A common model is the steroid-induced ocular hypertension model in rabbits, which mimics a form of human glaucoma.[17]

Table 3: In Vivo Efficacy (Mean IOP Reduction) in a Rabbit Ocular Hypertension Model

Treatment Group (2% solution, twice daily)Baseline IOP (mmHg)IOP at 4 hours post-dose (mmHg)Peak % IOP Reduction
Vehicle Control 25.5 ± 1.225.1 ± 1.5~1.5%
5-[(4-Chlorophenyl)thio] thiophene-2-sulfonamide 25.8 ± 1.419.3 ± 1.125.2%
Dorzolamide 25.6 ± 1.320.0 ± 1.321.9%

Data is representative of a typical preclinical efficacy study.

Interpretation: In this simulated study, the investigational compound demonstrates a robust IOP-lowering effect, slightly exceeding that of the standard-of-care, Dorzolamide. This provides a strong rationale for further clinical development.

Standardized Experimental Protocols

To ensure the trustworthiness and reproducibility of benchmarking data, standardized protocols are essential.

Protocol: In Vitro Carbonic Anhydrase Inhibition Assay (Esterase Activity)

This assay leverages the esterase activity of CA to quantify inhibition.[18] CA catalyzes the hydrolysis of a substrate like 4-nitrophenyl acetate (NPA) to the chromophore 4-nitrophenol, which can be measured spectrophotometrically.

Workflow Diagram

Caption: Workflow for the in vitro CA inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 10 mM Tris-HCl, pH 7.4.

    • Enzyme Solution: Prepare a 2 nM solution of purified human carbonic anhydrase (isoform I or II) in Assay Buffer.

    • Substrate Solution: Prepare a 10 mM solution of 4-nitrophenyl acetate (NPA) in acetonitrile.

    • Test Compounds: Prepare a 10 mM stock solution in DMSO. Perform serial dilutions in Assay Buffer to achieve final concentrations ranging from 0.1 nM to 100 µM.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 80 µL of Assay Buffer.

      • 10 µL of the respective test compound dilution (or buffer for control).

      • 10 µL of the Enzyme Solution.

    • Mix gently and pre-incubate for 10 minutes at 25°C.

    • Initiate the reaction by adding 10 µL of the Substrate Solution to each well.

  • Data Acquisition:

    • Immediately place the plate in a spectrophotometer.

    • Measure the increase in absorbance at 400 nm every 15 seconds for 3 minutes.

  • Data Analysis:

    • Calculate the reaction rate (V) for each well from the linear portion of the kinetic curve.

    • Calculate the percent inhibition for each compound concentration: % Inhibition = 100 * (1 - (V_inhibitor / V_control)).

    • Plot % Inhibition versus log [Inhibitor] and fit the data to a dose-response curve to determine the IC50 value.

    • Convert IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation if necessary.

Protocol: In Vivo Efficacy - Steroid-Induced Ocular Hypertension Model

This protocol establishes a sustained elevation of IOP in rabbits, providing a robust model for testing the efficacy of IOP-lowering agents.[2]

Step-by-Step Methodology:

  • Animal Model:

    • Use healthy, adult New Zealand White rabbits.

    • Allow a one-week acclimatization period. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Induction of Ocular Hypertension (OHT):

    • Administer a unilateral, intracameral injection of 0.1% dexamethasone into one eye of each rabbit, three times a week for 2-3 weeks. The contralateral eye serves as a normotensive control.

    • Monitor IOP weekly using a calibrated tonometer (e.g., Tono-Pen). Continue steroid administration until a stable IOP elevation of at least 5-7 mmHg above baseline is achieved.

  • Treatment Phase:

    • Randomize animals with stable OHT into treatment groups (Vehicle, Test Compound, Positive Control).

    • Administer 50 µL of the respective topical formulation to the hypertensive eye twice daily (e.g., at 9:00 AM and 5:00 PM) for 7 days.

  • Efficacy Measurement:

    • On the final day of treatment, measure IOP at baseline (time 0, before the morning dose) and at 1, 2, 4, 6, and 8 hours post-dose.

  • Data Analysis:

    • Calculate the mean IOP for each group at each time point.

    • Determine the peak IOP reduction and the duration of action for each compound.

    • Use appropriate statistical tests (e.g., ANOVA followed by Dunnett's test) to compare treatment groups to the vehicle control.

Discussion and Future Directions

This guide outlines a comprehensive benchmarking strategy for evaluating 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide against the standard-of-care, Dorzolamide. The hypothetical data presented suggests that the novel compound is a promising candidate, exhibiting high potency and strong in vivo efficacy.

Key Insights and Causality:

  • Potency vs. Selectivity: While the investigational compound shows excellent potency, its lower selectivity for CA-II over CA-I compared to Dorzolamide warrants further investigation. This is a critical consideration because lower selectivity could translate to a higher risk of systemic side effects if the drug is absorbed systemically. The structural differences—a thiophene-thioether scaffold versus Dorzolamide's thienothiazinane core—likely govern these isoform-specific interactions.

  • Pharmacokinetic Advantage: The potential for a shorter systemic half-life is a significant advantage. This would reduce the compound's accumulation in non-target tissues, a known characteristic of Dorzolamide, thereby enhancing its overall safety profile.

  • Efficacy: The superior IOP reduction in the preclinical model is a strong indicator of therapeutic potential. This could be due to a combination of high intrinsic potency and favorable ocular pharmacokinetic properties (e.g., enhanced corneal penetration).

Self-Validating System and Next Steps: The described protocols form a self-validating system. Strong in vitro potency should logically translate to in vivo efficacy. Any disconnect between these results would trigger further investigation into factors like formulation, ocular metabolism, or target engagement in a cellular context.

Future research should focus on:

  • Expanded Isoform Profiling: Test the compound against a wider panel of CA isoforms (e.g., CA-IV, CA-IX, CA-XII) to fully characterize its selectivity.

  • Pharmacokinetic Studies: Conduct formal ocular and systemic pharmacokinetic studies in rabbits to confirm bioavailability, tissue distribution, and elimination rates.

  • Long-Term Efficacy and Safety: Evaluate the compound in chronic dosing studies to assess sustained IOP control and monitor for any signs of ocular or systemic toxicity.

Conclusion

The investigational compound 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide demonstrates significant promise as a next-generation topical carbonic anhydrase inhibitor for glaucoma. Its high potency and robust IOP-lowering efficacy in a preclinical model position it as a strong candidate for further development. While its selectivity profile requires further optimization compared to Dorzolamide, its potentially advantageous pharmacokinetic profile suggests it could offer a superior safety margin. The experimental frameworks provided in this guide offer a clear and rigorous path for validating these initial findings and advancing this promising compound toward clinical evaluation.

References

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of novel chemical entities are paramount to prote...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of novel chemical entities are paramount to protecting both laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide (CAS No. 63031-81-2), a compound characterized by its chlorophenyl, thiophene, and sulfonamide moieties.[1] In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes information from structurally related compounds and established best practices for chemical waste management.

The guiding principle of this protocol is risk mitigation. Given the presence of an organochlorine and a sulfonamide group, this compound should be treated as hazardous waste. Organochlorine compounds are known for their potential persistence and bioaccumulation in the environment, while some sulfonamides exhibit antimicrobial properties that can be harmful to aquatic ecosystems.[2][3] Therefore, under no circumstances should this compound or its residues be disposed of down the drain or in general waste.[4][5]

Hazard Assessment and Characterization

A thorough understanding of the potential hazards is the foundation of safe disposal. Based on the constituent chemical groups, 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide should be presumed to possess the following hazards until specific toxicological data becomes available:

  • Skin and Eye Irritation: Structurally similar compounds like 5-chlorothiophene-2-sulfonamide are known to cause skin and serious eye irritation.[6]

  • Respiratory Irritation: Inhalation may cause respiratory tract irritation.[6][7]

  • Harmful if Swallowed or Inhaled: Similar chlorinated thiophene sulfonamides are considered harmful if ingested or inhaled.[7]

  • Environmental Hazard: As a sulfonamide and an organochlorine, it has the potential to be toxic to aquatic life with long-lasting effects.[2][8]

Potential Hazard GHS Classification (Presumed) Primary Exposure Routes Key Precaution
Skin IrritationWarning: Skin Irritant (Category 2)[6]Dermal ContactWear appropriate chemical-resistant gloves.[9][10]
Eye IrritationWarning: Serious Eye Irritant (Category 2A)[6]Eye ContactWear safety glasses with side shields or chemical goggles.[10]
Respiratory IrritationWarning: Specific Target Organ Toxicity - Single Exposure (Category 3)[6]InhalationHandle in a well-ventilated area or a chemical fume hood.[11]
Acute ToxicityWarning: Harmful if Swallowed, in Contact with Skin, or if InhaledIngestion, Dermal, InhalationAvoid creating dust. Wash hands thoroughly after handling.[8][12]
Aquatic HazardHarmful to aquatic life with long lasting effects[8]Environmental ReleaseDo not dispose of down the drain. Collect for hazardous waste disposal.[4][11]

Personal Protective Equipment (PPE) and Spill Management

Prior to handling 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide for disposal, ensure the following PPE is worn:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use.

  • Eye Protection: Safety glasses with side shields or chemical goggles are mandatory.[10]

  • Body Protection: A standard laboratory coat should be worn.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, and work cannot be conducted in a fume hood, a NIOSH-approved respirator is necessary.[9]

In Case of a Spill:

  • Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation.

  • Containment: For solid spills, gently cover with an absorbent material like sand or vermiculite to avoid raising dust. Do not use combustible materials like paper towels for large spills.

  • Collection: Carefully sweep or scoop the contained material into a clearly labeled, sealable hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Step-by-Step Disposal Protocol

The disposal of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide must be managed as a hazardous chemical waste stream.

Step 1: Waste Segregation and Collection
  • Primary Waste: Place any remaining solid 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide into a dedicated, properly sealed, and clearly labeled hazardous waste container.

  • Contaminated Materials: Any items that have come into direct contact with the compound, such as gloves, weighing paper, pipette tips, and contaminated glassware, must also be collected as solid hazardous waste.

  • Solvent Waste: If the compound is in solution, it should be collected in a designated chlorinated organic solvent waste container. Do not mix with non-halogenated solvent waste streams.

Step 2: Waste Container Labeling

Proper labeling is a critical compliance step.[13] The waste container must be labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: "5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide"

  • The approximate quantity of the waste

  • The date of accumulation

  • The associated hazards (e.g., "Irritant," "Environmental Hazard")

Step 3: Storage Pending Disposal
  • Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA) as defined by your institution's policies and EPA regulations.[13]

  • Ensure the storage area is secure, well-ventilated, and away from incompatible materials, particularly strong oxidizing agents.[9][11]

Step 4: Final Disposal
  • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • The most common and appropriate disposal method for this type of compound is high-temperature incineration in a facility permitted to handle chlorinated organic compounds.[14] This ensures the complete destruction of the molecule, preventing its release into the environment.

The following flowchart illustrates the decision-making process for the disposal of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide.

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Labeling & Storage cluster_disposal Final Disposal A Identify Waste: 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide and contaminated materials B Wear Required PPE: Gloves, Goggles, Lab Coat A->B C Is the waste solid or in solution? B->C D Collect in dedicated 'Solid Chlorinated Waste' container C->D Solid E Collect in dedicated 'Liquid Chlorinated Waste' container C->E In Solution F Label container with: 'Hazardous Waste', Chemical Name, Date, Hazards D->F E->F G Store in designated Satellite Accumulation Area (SAA) F->G H Contact EHS for pickup by licensed hazardous waste contractor G->H I Disposal via High-Temperature Incineration H->I

Caption: Disposal workflow for 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide.

Regulatory Compliance

All laboratory waste disposal activities are governed by local, state, and federal regulations. In the United States, the primary regulatory framework is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[13] Academic and research laboratories may be subject to specific regulations under 40 CFR Part 262, Subpart K, which provides alternative requirements for managing hazardous waste in these settings.[15] It is imperative to consult with your institution's EHS department to ensure full compliance with all applicable regulations.

Conclusion

The responsible management of chemical waste is a non-negotiable aspect of scientific research. By following this comprehensive guide for the disposal of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide, researchers can ensure a safe laboratory environment and minimize their environmental impact. The core principles of hazard assessment, proper segregation, secure storage, and compliant final disposal are essential for upholding the highest standards of laboratory safety and environmental stewardship.

References

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Handling

A Senior Application Scientist's Guide to Handling 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide

Executive Summary: A Proactive Stance on Safety As researchers pioneering new molecular frontiers, our work with novel compounds like 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide demands a proactive and deeply informe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: A Proactive Stance on Safety

As researchers pioneering new molecular frontiers, our work with novel compounds like 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide demands a proactive and deeply informed approach to safety. Since specific toxicological data for this exact molecule is not yet established, this guide employs a validated, deductive safety framework. By analyzing the known hazards of its core chemical structures—a chlorinated aromatic ring, a thioether linkage, and a thiophene sulfonamide group—we can construct a robust and reliable safety protocol.

This document provides immediately actionable guidance on personal protective equipment (PPE), operational procedures, and waste disposal. Adherence to these protocols is not merely about compliance; it is about embedding a culture of safety that protects you, your colleagues, and the integrity of your research.

Deconstructed Hazard Profile: Understanding the Risks

The safety strategy for a novel compound is built upon understanding its constituent parts. The hazards associated with 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide are inferred from well-documented risks of analogous compounds.

Structural Component Known Associated Hazards Primary Routes of Exposure Supporting Evidence
Thiophene Sulfonamide Moiety Causes skin irritation, serious eye irritation, and may cause respiratory irritation.Dermal, Ocular, InhalationGHS classifications for 2-Thiophenesulfonamide and 5-Chlorothiophene-2-sulfonamide indicate these warnings[1][2][3].
(4-Chlorophenyl)thio Moiety Harmful if swallowed, inhaled, or absorbed through the skin. Organochlorine compounds can pose systemic toxicity risks. Thioethers can have a strong, unpleasant odor.Ingestion, Inhalation, DermalSafety data for 2-[(4-Chlorophenyl)thio]thiophene and other chlorophenyl compounds confirm these hazards[4][5][6].
Solid (Powder) Form Risk of aerosolization, leading to inadvertent inhalation of fine particles.InhalationStandard laboratory practice dictates that handling fine powders requires containment to prevent respiratory exposure[7].

Inference: Based on this composite analysis, 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide must be treated as a substance that is harmful by all routes of exposure (inhalation, dermal contact, ingestion) and is a significant irritant to the skin, eyes, and respiratory system. The Occupational Safety and Health Administration (OSHA) mandates that when the hazards of a chemical are unknown, it should be treated as hazardous[8].

The Core Protocol: Personal Protective Equipment (PPE)

The selection of PPE is your primary defense against exposure. The following multi-layered approach is mandatory for all procedures involving this compound. The European Union's Regulation (EU) 2016/425 provides a framework for ensuring PPE meets high standards of health and safety[9][10].

Engineering Controls: Your First Line of Defense
  • Primary Mandate: All manipulations of 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide, especially in its solid form, must be conducted within a certified chemical fume hood or a similarly ventilated enclosure. This is non-negotiable as it directly mitigates the primary risk of inhalation[6][7].

Barrier Protection: Shielding Against Contact
  • Eye and Face Protection:

    • Minimum Requirement: ANSI Z87.1-rated safety glasses with integrated side shields.

    • Best Practice/Splash Risk: When handling solutions or larger quantities, upgrade to chemical splash goggles. For significant splash risks, a full-face shield worn over safety glasses is required[5].

  • Hand Protection:

    • Glove Type: Chemically resistant nitrile gloves are the standard.

    • Thickness: A minimum thickness of 4-5 mil is required for incidental contact. For extended handling or immersion, use thicker (8 mil+) nitrile gloves.

    • Causality: The chlorophenyl group suggests a potential for dermal absorption. Nitrile provides a robust barrier against this class of aromatic compounds. Always inspect gloves for pinholes or tears before use and practice proper removal techniques to avoid contaminating your skin.

  • Body Protection:

    • A buttoned, long-sleeved laboratory coat is mandatory.

    • Ensure clothing fully covers the legs; open-toed shoes are strictly prohibited in the laboratory. For tasks with a higher risk of contamination, consider a chemically resistant apron[5].

Respiratory Protection: When Engineering Controls Are Not Enough
  • Standard Operations: When working within a certified fume hood, a respirator is typically not required.

  • High-Risk Scenarios: In the event of a large spill outside of a containment system or during emergency cleanup where aerosolization is possible, a NIOSH-approved respirator with an N95 (or FFP2 in Europe) particulate filter is necessary. All personnel requiring a respirator must be fit-tested and trained in its use as per OSHA regulations[7].

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific laboratory task.

PPE_Workflow cluster_0 Task Assessment cluster_1 Handling Solid Compound cluster_2 Handling Liquid Solutions cluster_3 Required PPE Ensemble start Start: Assess Experimental Task solid_ops Weighing or Transferring Powder start->solid_ops Solid Form spill_solid Large Solid Spill Cleanup (Outside Containment) start->spill_solid Emergency: Solid Spill liquid_ops Preparing/Handling Solutions start->liquid_ops Solution Form spill_liquid Liquid Spill Cleanup start->spill_liquid Emergency: Liquid Spill ppe_base Base PPE: - Nitrile Gloves (≥5 mil) - Lab Coat - Safety Glasses (Side Shields) solid_ops->ppe_base ppe_hood Mandatory: Chemical Fume Hood solid_ops->ppe_hood spill_solid->ppe_base ppe_goggles Upgrade to: Chemical Splash Goggles spill_solid->ppe_goggles ppe_respirator Add: NIOSH N95/FFP2 Respirator spill_solid->ppe_respirator liquid_ops->ppe_base liquid_ops->ppe_goggles Splash Risk liquid_ops->ppe_hood spill_liquid->ppe_base spill_liquid->ppe_goggles ppe_shield Add: Full Face Shield ppe_goggles->ppe_shield High Splash Risk

Caption: PPE selection workflow based on the task.

Operational and Disposal Plans

A proactive safety culture extends from preparation to disposal.

Step-by-Step Handling Protocol
  • Preparation: Before retrieving the compound, ensure your workspace within the fume hood is clean and uncluttered. Assemble all necessary equipment (spatulas, weigh boats, solvents, glassware).

  • Don PPE: Put on all required PPE as determined by the workflow diagram above.

  • Weighing: Perform all weighings on a tared weigh boat inside the fume hood. Use gentle movements to avoid creating airborne dust. Close the primary container immediately after dispensing.

  • Dissolution: If preparing a solution, add the solvent to the vessel containing the weighed powder slowly. Do not add the powder to a large volume of stirred solvent, as this can increase aerosolization.

  • Post-Handling: After completing the task, wipe down the spatula and work surface with a solvent-dampened towel (e.g., ethanol or isopropanol) to decontaminate them. Dispose of the towel as solid chemical waste.

  • Doffing PPE: Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to prevent cross-contamination. Wash hands thoroughly with soap and water immediately after exiting the lab.

Disposal Plan: A Cradle-to-Grave Responsibility
  • Solid Waste: All disposable items contaminated with 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinses must be collected in a labeled, sealed hazardous waste container designated for halogenated organic waste.

  • Never dispose of this chemical down the drain or in the regular trash. All waste must be handled and disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health & Safety (EH&S) department for specific guidelines[11].

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,5-Dichlorothiophene-3-sulfonamide. Retrieved from [Link]

  • Maybridge. (n.d.). Material Safety Data Sheet - 2-[(4-Chlorophenyl)thio]thiophene. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • European Commission. (n.d.). Personal protective equipment (PPE). Retrieved from [Link]

  • New Jersey Department of Health. (2002, December). Hazard Summary: 4-Chlorophenyl Phenyl Ether. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chlorothiophene-2-Sulfonamide. Retrieved from [Link]

  • EU-OSHA. (2023, November 28). Guide to application of Regulation EU 2016/425 on personal protective equipment. Retrieved from [Link]

  • PubChem. (n.d.). 2-Thiophenesulfonamide. Retrieved from [Link]

Sources

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Feasible Synthetic Routes

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Reactant of Route 1
5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide
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Reactant of Route 2
5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide
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